molecular formula C7H5BrN2 B1268555 4-Amino-2-bromobenzonitrile CAS No. 53312-82-6

4-Amino-2-bromobenzonitrile

Cat. No.: B1268555
CAS No.: 53312-82-6
M. Wt: 197.03 g/mol
InChI Key: OSYGPHDNNWRFJO-UHFFFAOYSA-N
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Description

4-Amino-2-bromobenzonitrile is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-2-bromobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYGPHDNNWRFJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356451
Record name 4-amino-2-bromobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53312-82-6
Record name 4-amino-2-bromobenzonitrile
Source EPA DSSTox
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Record name 4-Amino-2-bromobenzonitrile
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Foundational & Exploratory

Introduction: The Strategic Importance of 4-Amino-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Amino-2-bromobenzonitrile: Properties, Synthesis, and Applications

This compound is a trifunctional aromatic compound featuring an amino (-NH₂), a bromo (-Br), and a nitrile (-C≡N) group. This unique arrangement of functionalities on a benzene scaffold makes it a highly valuable and versatile building block. The distinct reactivity of each group allows for sequential and selective chemical transformations, positioning it as a strategic starting material in the synthesis of complex heterocyclic systems, pharmaceutical agents, and advanced materials. This guide will explore the fundamental chemical characteristics that underpin its synthetic utility.

Part 1: Core Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a compound are foundational to its application in synthetic protocols. Understanding these characteristics ensures proper handling, reaction monitoring, and structural confirmation.

Physicochemical Data

The key physicochemical properties of this compound are summarized below, providing a quick reference for experimental planning.

PropertyValueReference(s)
CAS Number 53312-82-6[1][2]
Molecular Formula C₇H₅BrN₂[1][2]
Molecular Weight 197.03 g/mol [2]
Appearance Yellow Powder / Solid[1]
Boiling Point 355.5 ± 32.0 °C (Predicted)[1][2]
Density 1.68 g/cm³[1][2]
pKa (Conjugate Acid) 0.65 ± 0.10 (Predicted)[1][2]
Spectroscopic Signature

While a dedicated, peer-reviewed spectrum for this specific compound is not publicly aggregated, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles for its constituent functional groups.[3][4]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electronic effects of all three substituents. An additional, typically broad, signal corresponding to the two protons of the amino group would also be present.

  • ¹³C NMR: The carbon NMR spectrum will display seven unique signals: six for the aromatic carbons and one for the nitrile carbon. The chemical shifts will reflect the electron-donating nature of the amino group and the electron-withdrawing effects of the bromo and nitrile groups.

  • Infrared (IR) Spectroscopy: The IR spectrum provides a definitive fingerprint. Key vibrational stretches to expect include:

    • A sharp, intense absorption around ~2230 cm⁻¹ for the nitrile (C≡N) stretch.[3]

    • Two distinct bands in the 3300-3500 cm⁻¹ region corresponding to the symmetric and asymmetric N-H stretching of the primary amine.

    • Aromatic C-H stretching just above 3000 cm⁻¹ and C=C stretching in the ~1475-1600 cm⁻¹ region.[3]

  • Mass Spectrometry (MS): Mass spectral analysis is crucial for confirming molecular weight. The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺), with two signals of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).[3]

Part 2: Synthesis Methodology: A Plausible Synthetic Route

The synthesis of substituted benzonitriles often involves multi-step pathways. A common and reliable method for introducing a halogen to an aromatic ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. The following protocol outlines a plausible and industrially relevant approach.

Proposed Synthesis Workflow

The diagram below illustrates a two-stage process starting from 4-aminobenzonitrile to introduce the bromine atom at the ortho position, followed by a Sandmeyer reaction.

G cluster_0 Stage 1: Bromination cluster_1 Stage 2: Sandmeyer Reaction A 2,4-Diaminobenzonitrile B Diazonium Salt Intermediate A->B 1. NaNO₂, aq. HBr 2. 0-5 °C C This compound B->C CuBr, HBr

Caption: Proposed Sandmeyer reaction workflow for synthesis.

Detailed Experimental Protocol (Illustrative)

This protocol is based on established chemical principles for the Sandmeyer reaction.[5] Causality: Each step is critical for the successful formation and reaction of the unstable diazonium intermediate.

  • Diazotization (Formation of the Diazonium Salt):

    • Step 1.1: Dissolve 2,4-diaminobenzonitrile (1 equivalent) in a solution of aqueous hydrobromic acid (HBr, ~48%). The use of HBr provides both the acidic medium and the bromide counter-ion.

    • Step 1.2: Cool the mixture to 0–5 °C in an ice-salt bath. Rationale: This low temperature is crucial to prevent the premature decomposition of the diazonium salt that will be formed in the next step.

    • Step 1.3: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 equivalents) dropwise. The temperature must be rigorously maintained below 5 °C. Rationale: Nitrous acid, formed in situ from NaNO₂ and HBr, reacts with the primary amino group to form the diazonium salt. A slow, cold addition prevents dangerous temperature excursions and unwanted side reactions.

  • Sandmeyer Reaction (Bromo Substitution):

    • Step 2.1: In a separate flask, prepare a solution of copper(I) bromide (CuBr, ~1.2 equivalents) in aqueous HBr.

    • Step 2.2: Slowly pour the cold diazonium salt solution from Step 1.3 into the CuBr solution. Vigorous nitrogen evolution is typically observed. Rationale: CuBr catalyzes the displacement of the diazonium group (-N₂⁺) with a bromide ion, releasing nitrogen gas and forming the desired C-Br bond.

    • Step 2.3: Allow the reaction mixture to stir and slowly warm to room temperature over 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Step 3.1: Quench the reaction by pouring the mixture into a larger volume of ice water.

    • Step 3.2: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Step 3.3: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (to neutralize excess acid) and then with brine.

    • Step 3.4: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Step 3.5: Purify the resulting crude solid by silica gel column chromatography or recrystallization to yield pure this compound.

Part 3: Chemical Reactivity and Synthetic Applications

The synthetic power of this compound stems from the differential reactivity of its three functional groups, allowing it to serve as a versatile scaffold.

G cluster_0 Amino Group Reactions cluster_1 Bromo Group Reactions cluster_2 Nitrile Group Reactions A This compound B N-Acylation / Protection A->B Acyl Chloride, Base C Diazotization -> Further Substitution A->C NaNO₂, H⁺ D Suzuki Coupling (C-C bond) A->D Boronic Acid, Pd Catalyst E Buchwald-Hartwig Amination (C-N bond) A->E Amine, Pd Catalyst F Reduction to Aminomethyl A->F LiAlH₄ or H₂, Catalyst G Hydrolysis to Carboxylic Acid A->G H₃O⁺, Heat

Caption: Key reaction pathways for this compound.

  • Reactions at the Amino Group: The amino group is a potent nucleophile and a strongly activating ortho-, para-directing group.

    • Acylation: It readily reacts with acyl chlorides or anhydrides to form amides. This is a common strategy to "protect" the amino group while performing chemistry at other sites.[4]

    • Diazotization: As seen in its synthesis, this group can be converted to a diazonium salt, which can then be displaced by a wide variety of nucleophiles (e.g., -OH, -CN, -H).

  • Reactions at the Bromo Group: The carbon-bromine bond is a prime site for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.

    • Suzuki-Miyaura Coupling: Reaction with boronic acids in the presence of a palladium catalyst forms a new carbon-carbon bond, enabling the synthesis of complex biaryl structures.

    • Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines forms a new carbon-nitrogen bond, attaching new amino fragments to the ring.

  • Reactions at the Nitrile Group: The nitrile group can be transformed into other important functional groups.

    • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine (aminomethyl group).[4]

    • Hydrolysis: Acidic or basic hydrolysis under heating converts the nitrile into a carboxylic acid, offering another synthetic handle.

This trifecta of reactivity makes this compound an ideal precursor for constructing diverse molecular architectures, including those found in kinase inhibitors and other biologically active compounds.[1]

Part 4: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is classified as a hazardous substance and must be handled with appropriate care.[6]

GHS Hazard Identification
Hazard ClassCategoryStatementReference(s)
Acute Toxicity (Oral) 4H302: Harmful if swallowed[6]
Acute Toxicity (Dermal) 4H312: Harmful in contact with skin[6]
Acute Toxicity (Inhalation) 4H332: Harmful if inhaled[6]
Skin Corrosion/Irritation 2H315: Causes skin irritation[6]
Eye Damage/Irritation 2H319: Causes serious eye irritation[6]
STOT (Single Exposure) 3H335: May cause respiratory irritation[6]

Signal Word: Warning [6] / Danger Hazard Pictogram: GHS07 (Exclamation Mark), GHS06 (Toxic)

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[6][7]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with EN166 or OSHA 29 CFR 1910.133 standards.[6]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[6]

    • Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep in a dark place to protect from light.[1][6] Store locked up.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for synthetic innovation. Its well-defined physicochemical properties, coupled with the distinct and predictable reactivity of its amino, bromo, and nitrile functionalities, provide chemists with a reliable and versatile platform for molecular construction. From academic research to industrial-scale pharmaceutical synthesis, a thorough understanding of its properties, synthesis, and safe handling is paramount to unlocking its full potential in advancing chemical science.

References

  • LookChem. Cas 53312-82-6, this compound. [Link]
  • PubChem. 4-Amino-3-bromobenzonitrile | C7H5BrN2 | CID 1515279. [Link]
  • PubChem. Benzonitrile, 4-bromo- | C7H4BrN | CID 12162. [Link]
  • Carl ROTH.

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Introduction: The Strategic Value of 4-Amino-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Amino-2-bromobenzonitrile (CAS: 53312-82-6)

This compound is a trifunctional aromatic compound that has emerged as a highly versatile and valuable building block in modern organic synthesis. Its strategic importance lies in the orthogonal reactivity of its three functional groups: a nucleophilic amino group, a bromine atom amenable to a wide array of cross-coupling reactions, and a cyano group that can be transformed into other key functionalities. This unique combination allows for sequential and site-selective modifications, making it an ideal scaffold for the construction of complex molecular architectures.

This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its reactivity and applications, with a particular focus on its role in the development of novel therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective utilization in the laboratory. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 53312-82-6[1][2]
Molecular Formula C₇H₅BrN₂[1][2]
Molecular Weight 197.03 g/mol [1][2]
Appearance Yellow to off-white powder/crystalline solid[1]
Boiling Point (Predicted) 355.5 ± 32.0 °C[1]
Density (Predicted) 1.68 g/cm³[1]
pKa (Predicted) 0.65 ± 0.10[1]
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region. The proton ortho to the amino group and meta to the bromine and cyano groups would appear most upfield. The other two aromatic protons would appear as a doublet and a singlet at lower field. The amino protons would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display seven signals. The carbon bearing the cyano group will be significantly downfield. The carbon attached to the bromine atom will also be downfield, while the carbon attached to the amino group will be upfield relative to the other aromatic carbons. The chemical shift of the nitrile carbon is a key identifier. For comparison, the nitrile carbon in the related 4-bromobenzonitrile appears around 118 ppm.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the N-H stretching vibrations of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), a sharp and strong C≡N stretching vibration around 2220-2230 cm⁻¹, and C-Br stretching in the fingerprint region.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. A common laboratory-scale synthesis involves the deprotection of a protected amine precursor.

Synthesis via Deprotection of a Methoxybenzyl (MPM) Protected Amine

This method offers good yields and is based on established protecting group chemistry.

Workflow for Synthesis via Deprotection

A Benzonitrile, 2-bromo-4- [[(4-methoxyphenyl)methyl]amino]- B This compound A->B Deprotection Reagents DDQ DCM/H₂O

Caption: Synthesis of this compound via DDQ-mediated deprotection.

Experimental Protocol:

  • Step 1: Deprotection of Benzonitrile, 2-bromo-4-[[(4-methoxyphenyl)methyl]amino]- [1]

    • To a stirred solution of Benzonitrile, 2-bromo-4-[[(4-methoxyphenyl)methyl]amino]- (1 equivalent) in a mixture of dichloromethane (DCM) and water, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1 equivalent).

    • Stir the reaction mixture at room temperature for 3-4 hours.

    • Filter the reaction mixture to remove the precipitated solid.

    • To the filtrate, add a saturated aqueous solution of sodium bicarbonate and extract with DCM.

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., eluting with a hexane/ethyl acetate mixture) to afford this compound as a solid.

Causality of Experimental Choices:

  • DDQ as Oxidant: DDQ is a mild and effective oxidizing agent for the cleavage of the p-methoxybenzyl (MPM) protecting group. The reaction proceeds through the formation of a charge-transfer complex, leading to the selective removal of the MPM group without affecting the other functional groups on the aromatic ring.

  • Biphasic System (DCM/H₂O): The use of a biphasic solvent system helps to dissolve both the organic substrate and the DDQ, while also aiding in the work-up by allowing for easy separation of the product from the reaction byproducts.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups. The bromine atom serves as a handle for carbon-carbon and carbon-heteroatom bond formation, the amino group can be acylated, alkylated, or diazotized, and the cyano group can be hydrolyzed or reduced.

Key Reaction Pathways of this compound

sub This compound suzuki Biaryl Product sub->suzuki Suzuki Coupling (Pd catalyst, Base, ArB(OH)₂) buchwald N-Aryl Product sub->buchwald Buchwald-Hartwig (Pd catalyst, Base, R₂NH) acylation N-Acyl Derivative sub->acylation Acylation (Acyl chloride, Base) hydrolysis Carboxylic Acid / Amide sub->hydrolysis Hydrolysis (H⁺ or OH⁻, H₂O) reduction Primary Amine sub->reduction Reduction (e.g., LiAlH₄)

Caption: Major reaction pathways for the synthetic transformation of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position is ideally situated for participation in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the synthesis of biaryl structures.[5] While specific examples with this compound are not abundant in the literature, the successful coupling of the closely related 4-bromobenzonitrile provides a reliable template for reaction conditions.[6][7]

General Protocol for Suzuki-Miyaura Coupling:

  • Reactants: this compound (1 eq.), Arylboronic acid (1.2-1.5 eq.), Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.).

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Procedure:

    • To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

    • Degas the vessel and backfill with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent system.

    • Heat the reaction mixture with stirring (typically 80-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

The Buchwald-Hartwig amination is a cornerstone for the synthesis of N-aryl compounds from aryl halides and amines.[8] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 2-position of the benzonitrile core.

Causality of Reagent Selection:

  • Palladium Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand (e.g., BINAP, Xantphos) is crucial for the efficiency of the catalytic cycle.[8] The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.

  • Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.

Reactions of the Amino Group

The primary amino group is a versatile functional handle. It can undergo standard transformations such as acylation to form amides, which can serve as a protecting group or as a key structural element in the final target molecule.[9]

Reactions of the Cyano Group

The nitrile functionality can be transformed into other important functional groups:

  • Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed to a carboxylic acid or an amide.[10][11][12] This transformation is valuable for introducing a carboxylic acid moiety, a common feature in many drug molecules.

  • Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[11][12][13] This provides a route to 2-bromo-4-aminobenzylamine derivatives.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly in the area of kinase inhibitors.[14][15] The substituted aminobenzonitrile scaffold is a common feature in many small molecule inhibitors that target the ATP-binding site of kinases.

A notable example of the application of this compound is found in the patent literature. In the synthesis of pyrimidinedione derivatives, this compound is used as a starting material in a copper-catalyzed cross-coupling reaction with o-cresol.[16] This reaction highlights the utility of the bromine atom for C-O bond formation, further expanding its synthetic potential.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 2: Safety Information for this compound

Hazard StatementPrecautionary StatementReference(s)
H302: Harmful if swallowed.P264: Wash skin thoroughly after handling.
H312: Harmful in contact with skin.P270: Do not eat, drink or smoke when using this product.
H315: Causes skin irritation.P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
H319: Causes serious eye irritation.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
H332: Harmful if inhaled.P302+P352: IF ON SKIN: Wash with plenty of soap and water.
H335: May cause respiratory irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[1]

Conclusion

This compound is a synthetically valuable building block with a rich and versatile reactivity profile. Its trifunctional nature allows for the strategic and sequential introduction of diverse chemical functionalities, making it a powerful tool for the synthesis of complex organic molecules. Its demonstrated utility in palladium- and copper-catalyzed cross-coupling reactions underscores its importance in modern medicinal chemistry and drug discovery, particularly in the development of novel kinase inhibitors and other therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers and scientists to fully exploit its potential in their synthetic endeavors.

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Introduction: The Strategic Value of a Multifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Amino-2-bromobenzonitrile: Synthesis, Applications, and Best Practices for Researchers

In the landscape of modern drug discovery and materials science, the efficiency of synthesizing complex molecular architectures is paramount. The strategic selection of starting materials and intermediates can dramatically influence the trajectory of a research program. This compound (CAS No. 53312-82-6) has emerged as a particularly valuable heterocyclic building block. Its structure, featuring a nucleophilic amino group, an electrophilic nitrile, and a bromine atom positioned for diverse cross-coupling reactions, offers a trifecta of reactive sites. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, consolidating critical data on its properties, a validated synthesis protocol, key applications, and essential safety protocols. The narrative is grounded in the practical experience of leveraging such intermediates to accelerate discovery pipelines, emphasizing not just the "how" but the fundamental "why" behind methodological choices.

PART 1: Core Physicochemical & Structural Data

A comprehensive understanding of a reagent's fundamental properties is the bedrock of its effective application. This compound is a stable, solid compound under standard laboratory conditions, typically appearing as a yellow powder.[1] The quantitative data, critical for reaction stoichiometry and analytical characterization, are summarized below.

PropertyValueSource(s)
CAS Number 53312-82-6[1][2]
Molecular Formula C₇H₅BrN₂[2][3]
Molecular Weight 197.03 g/mol [2][4][5]
Appearance Yellow Powder/Solid[1]
Purity (Typical) ≥95-98%[2][4]
Predicted Boiling Point 355.5 ± 32.0 °C at 760 mmHg[1][3]
Density ~1.68 g/cm³[1][3]
Synonyms Bromo-4-amino-benzonitrile[1][6]

PART 2: Synthesis and Quality Control

The reliable synthesis and rigorous purification of key intermediates are non-negotiable for reproducible downstream results. While multiple synthetic routes exist, a common and robust approach involves the reduction of a nitro-group precursor. This method is often favored for its high yield and the commercial availability of starting materials.

Experimental Protocol: Synthesis via Nitro-Group Reduction

This protocol is adapted from established methodologies for the reduction of aromatic nitro compounds.[7] The rationale behind this choice is the high efficiency and selectivity of stannous chloride (SnCl₂) in acidic media for this specific transformation, minimizing side reactions.

Objective: To synthesize this compound from 2-Bromo-4-nitrobenzonitrile.

Materials:

  • 2-Bromo-4-nitrobenzonitrile

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Sodium Hydroxide (NaOH) solution (e.g., 40%)

  • Deionized Water

  • Ether or Ethyl Acetate

  • Hexane

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen or argon atmosphere, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid.[7] The acidic environment is crucial for the activity of the reducing agent.

  • Substrate Addition: Cool the acidic tin(II) chloride solution in an ice bath to approximately 20°C. Begin the portion-wise addition of 2-Bromo-4-nitrobenzonitrile.

    • Causality Insight: This addition must be performed slowly and in portions to control the exothermic reaction. Maintaining the temperature below 30°C is critical to prevent potential side reactions and ensure the selective reduction of the nitro group without affecting the nitrile or bromine functionalities.[7]

  • Reaction Progression: After the addition is complete, allow the resulting slurry to stir at room temperature for 2-3 hours.[7] The reaction progress can be monitored using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up and Neutralization: Carefully add excess concentrated HCl, followed by the slow addition of a concentrated NaOH solution until the mixture is alkaline (pH > 8).

    • Causality Insight: This step neutralizes the excess acid and precipitates tin salts, allowing for the isolation of the free amine product. This process is also highly exothermic and requires external cooling to maintain control.

  • Extraction: Extract the aqueous slurry multiple times with a suitable organic solvent such as ethyl acetate or ether.[3][8] The organic layers are combined.

  • Washing and Drying: Wash the combined organic extracts with brine (saturated NaCl solution) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[3][8]

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The resulting crude product can be purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient system, to yield the final product as a white or yellow solid.[3] An alternative is recrystallization from an ether/hexane mixture.[7]

Synthesis_Workflow Start 2-Bromo-4-nitrobenzonitrile Reaction Nitro Group Reduction (0-30°C, 2-3h) Start->Reaction Reagents SnCl2·2H2O Conc. HCl Reagents->Reaction Workup Basification (NaOH) & Extraction (EtOAc) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product Applications cluster_reactions Key Transformations cluster_products Resulting Bioactive Scaffolds Core This compound Amino Amine Derivatization (Amidation, Alkylation) Core->Amino Bromo Bromine Cross-Coupling (Suzuki, Buchwald-Hartwig) Core->Bromo Nitrile Nitrile Modification (Reduction, Hydrolysis) Core->Nitrile Kinase Kinase Inhibitors Amino->Kinase GPCR GPCR Modulators Amino->GPCR Heterocycles Fused Heterocyclic Systems (e.g., Benzo[a]quinolizines) Amino->Heterocycles Benzodiazepines Benzodiazepine Derivatives Amino->Benzodiazepines Bromo->Kinase Bromo->GPCR Bromo->Heterocycles Bromo->Benzodiazepines Nitrile->Kinase Nitrile->GPCR Nitrile->Heterocycles Nitrile->Benzodiazepines

Sources

An In-depth Technical Guide to 4-Amino-2-bromobenzonitrile: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

4-Amino-2-bromobenzonitrile is a strategically substituted aromatic compound that has emerged as a valuable building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its unique trifunctional arrangement—a nucleophilic amino group, an electrophilic nitrile, and a bromine atom positioned for diverse coupling chemistries—renders it a highly versatile precursor for the construction of complex heterocyclic frameworks. This guide provides a comprehensive technical overview of its structure, synthesis, spectroscopic characterization, and its pivotal role in the development of targeted therapeutics, with a focus on kinase inhibitors.

Physicochemical and Structural Properties

This compound is an off-white to yellow crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference(s)
CAS Number 53312-82-6[1]
Molecular Formula C₇H₅BrN₂[1]
Molecular Weight 197.03 g/mol [1]
Boiling Point 355.5 ± 32.0 °C (Predicted)[1]
Density 1.68 g/cm³ (Predicted)[1]
Form Powder/Crystalline Solid[1]
Storage Keep in a dark place, sealed in dry, room temperature[1][2]

The structural arrangement of the functional groups is key to its utility. The electron-withdrawing nature of the nitrile and bromine groups deactivates the aromatic ring towards electrophilic substitution, while also influencing the reactivity of the amino group. Conversely, the amino group, a powerful ortho-, para-director, can be exploited for selective reactions. The bromine atom at the 2-position provides a handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.

Synthesis of this compound

A common and reliable method for the synthesis of this compound involves a Sandmeyer-type reaction starting from a readily available aniline precursor. This classic transformation in aromatic chemistry allows for the introduction of a bromine atom via a diazonium salt intermediate.[3]

Conceptual Workflow: Sandmeyer Reaction

cluster_synthesis Synthetic Pathway Start 4-Amino-2-chlorobenzonitrile Diazonium Diazonium Salt Intermediate Start->Diazonium  NaNO₂, HCl (0-5 °C) Product 4-Bromo-2-chlorobenzonitrile Diazonium->Product  CuBr, HCl (0-20 °C)

Caption: General workflow for a Sandmeyer-type bromination reaction.

Detailed Experimental Protocol (Adapted from a similar transformation)[3]

This protocol describes the synthesis of a structurally related compound, 4-bromo-2-chlorobenzonitrile, which illustrates the principles of the Sandmeyer reaction applicable to the synthesis of this compound from a suitable diamine precursor.

Materials:

  • 4-Amino-2-chlorobenzonitrile (or a suitable precursor for the target molecule)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Bromide (CuBr)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Petroleum Ether and Ethyl Acetate (for chromatography)

Procedure:

  • Diazotization: Dissolve the starting aniline (38 mmol) in concentrated HCl (27 ml). Cool the solution to 0 °C in an ice bath. Slowly add a solution of sodium nitrite (39 mmol) in water, ensuring the temperature remains between 0 and 5 °C. Stir the resulting diazonium salt solution at this temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of CuBr (53 mmol) in concentrated HCl (22 ml). Slowly pour the cold diazonium salt solution into the CuBr solution with vigorous stirring. Allow the reaction to stir for 2 hours at a temperature between 0 and 20 °C.

  • Work-up: Pour the reaction mixture into ice water (50 ml) and extract with ethyl acetate (100 ml). Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 50 ml).

  • Purification: Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution (150 ml), followed by brine (3 x 100 ml). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 10:1) as the eluent to afford the pure product.

Causality Behind Experimental Choices:

  • Low Temperature for Diazotization: Diazonium salts are unstable and can decompose at higher temperatures. Maintaining the temperature between 0 and 5 °C is crucial for maximizing the yield of the intermediate.

  • Copper(I) Catalyst: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution. Copper(I) salts are essential catalysts that facilitate the single-electron transfer required to generate the aryl radical from the diazonium salt.[3]

  • Acidic Conditions: The reaction is performed in strong acid to ensure the formation of the diazonium salt and to provide the halide nucleophile for the substitution.

  • Aqueous Work-up and Extraction: The work-up procedure is designed to neutralize any remaining acid, remove inorganic byproducts, and isolate the organic product from the aqueous reaction mixture.

  • Chromatographic Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials or side products, ensuring high purity.

Spectroscopic Characterization

Accurate characterization of this compound is essential for its use in synthesis. The following data provides a guide for its identification using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are influenced by the electronic effects of the substituents on the benzene ring.

¹H NMR:

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The amino group protons will likely appear as a broad singlet. The chemical shifts and coupling patterns will be characteristic of a 1,2,4-trisubstituted benzene ring.

¹³C NMR:

The carbon NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the nitrile carbon. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the bromine atom will be shifted downfield, while the carbon attached to the amino group will be shifted upfield. The nitrile carbon typically appears in the 115-125 ppm region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.

Functional GroupCharacteristic Absorption (cm⁻¹)Reference(s)
N-H Stretch (Amino)3400 - 3250 (two bands for primary amine)[6]
C≡N Stretch (Nitrile)2260 - 2220[6]
C=C Stretch (Aromatic)1620 - 1450[6]
C-Br StretchBelow 1000[6]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z = 196 and m/z = 198.

Reactivity and Applications in Drug Discovery

The unique arrangement of functional groups in this compound dictates its reactivity and makes it a valuable intermediate in the synthesis of pharmaceutically active compounds, particularly kinase inhibitors.

Reactivity Profile

cluster_reactivity Key Reaction Sites This compound This compound Amino Group (Nucleophilic) Amino Group (Nucleophilic) This compound->Amino Group (Nucleophilic) Acylation, Alkylation Nitrile Group (Electrophilic) Nitrile Group (Electrophilic) This compound->Nitrile Group (Electrophilic) Hydrolysis, Reduction Bromine Atom (Coupling) Bromine Atom (Coupling) This compound->Bromine Atom (Coupling) Suzuki, Buchwald-Hartwig, Ullmann Reactions

Caption: Reactivity map of this compound highlighting its key functional groups.

  • Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. Its reactivity is somewhat attenuated by the electron-withdrawing nitrile and bromine groups.[7]

  • Nitrile Group: The nitrile group is electrophilic at the carbon atom and can be hydrolyzed to a carboxylic acid or reduced to a primary amine. It can also participate in cycloaddition reactions to form heterocyclic rings.[7]

  • Bromine Atom: The bromine atom is a versatile handle for introducing molecular diversity through various cross-coupling reactions. This allows for the formation of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. Many of these inhibitors feature a heterocyclic core, and this compound is an ideal starting material for constructing such scaffolds. For instance, it is a key precursor in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds known to exhibit potent protein kinase inhibitory activity.[8]

A notable example of a drug class where this building block is relevant is in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, such as Ibrutinib and its analogues. Although a direct synthesis of Ibrutinib from this compound is not the primary route, the structural motifs are highly relevant. The synthesis of related pyrazolopyrimidine cores often involves the reaction of a substituted aminopyrazole with a β-keto nitrile or a similar biselectrophile. This compound can be envisioned as a precursor to such aminopyrazoles or as a direct participant in cyclization reactions to form related heterocyclic systems.

While a specific, detailed synthesis of a marketed drug starting directly from this compound was not found in the searched literature, its structural similarity to intermediates used in the synthesis of AKT kinase inhibitors like AZD5363 suggests its potential in this area.[9] The general strategy involves using the amino and nitrile functionalities to construct a heterocyclic core, followed by diversification via cross-coupling at the bromine position.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, preferably in a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly functionalized and versatile building block with significant applications in medicinal chemistry. Its unique combination of a nucleophilic amino group, an electrophilic nitrile, and a bromine atom suitable for cross-coupling reactions makes it an ideal starting material for the synthesis of complex heterocyclic compounds, particularly those with kinase inhibitory activity. This guide has provided a comprehensive overview of its structure, synthesis, characterization, and reactivity, offering valuable insights for researchers and scientists working in drug discovery and development.

References

  • This reference is a placeholder for a specific publication detailing the synthesis and characterization of this compound, which was not explicitly found in the provided search results.
  • Jiang, B., et al. (2020).
  • Royal Society of Chemistry.
  • LookChem. Cas 53312-82-6, this compound. [Link]
  • PubChem. Benzonitrile, 4-bromo-. [Link]
  • NIST. Benzonitrile, 4-bromo-. [Link]
  • PubMed Central. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]
  • MDPI. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • PubMed Central.
  • RSC Publishing.
  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]

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A Comprehensive Technical Guide to 4-Amino-2-bromobenzonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as an in-depth technical resource for researchers, chemists, and drug development professionals on 4-amino-2-bromobenzonitrile. It moves beyond a simple data sheet to provide a foundational understanding of the compound's chemical behavior, synthesis strategies, and its strategic importance as a building block in modern medicinal chemistry.

Introduction

This compound is a disubstituted aromatic compound featuring three key functional groups: an amine (-NH₂), a bromo (-Br), and a nitrile (-C≡N). This unique arrangement makes it a highly versatile and valuable intermediate in organic synthesis. The nucleophilic amino group, the electrophilic carbon of the nitrile, and the bromine atom—a handle for cross-coupling reactions—provide multiple, orthogonal pathways for molecular elaboration. Its most significant application lies in the construction of heterocyclic scaffolds, particularly the quinazoline core, which is a privileged structure in numerous clinically relevant kinase inhibitors. This guide will detail its properties, outline robust synthesis protocols, explain its core reactivity, and discuss its application in the development of targeted therapeutics.

Part 1: Physicochemical & Spectroscopic Profile

The precise identification and understanding of a compound's physical properties are prerequisites for its successful application in any synthetic workflow.

Section 1.1: Chemical Identity

A summary of the key identifiers for this compound is provided below.

IdentifierValue
IUPAC Name This compound
Synonyms Bromo-4-amino-benzonitrile[1][2]
CAS Number 53312-82-6[1][3][4]
Molecular Formula C₇H₅BrN₂[1][3][4]
Molecular Weight 197.03 g/mol [3]
InChI 1S/C7H5BrN2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,10H2[3][4]
InChIKey OSYGPHDNNWRFJO-UHFFFAOYSA-N[3][4]
SMILES C(#N)C1=CC=C(N)C=C1Br[3]
Section 1.2: Physical Properties

The compound's physical characteristics dictate its handling, storage, and reaction conditions.

PropertyValueSource(s)
Appearance Yellow or off-white crystalline powder/solid[1][3][5]
Boiling Point 355.5 ± 32.0 °C (Predicted)[1][3][4]
Density 1.68 g/cm³[1][3]
pKa 0.65 ± 0.10 (Predicted)[1][3]
Storage Store in a cool, dry, dark place; keep sealed[1][3][4]
Section 1.3: Spectroscopic Characterization (Anticipated)

Unequivocal structural confirmation relies on spectroscopic analysis. While specific spectra should be run for each batch, the expected signatures for this compound are as follows, based on established principles.[6]

Synthesis_Workflow Start 2-Bromo-4-nitrobenzonitrile Reagents SnCl₂·2H₂O Conc. HCl Start->Reagents Add portions Reaction Stir at <30°C (2-3 hours) Reagents->Reaction Workup 1. Basify with NaOH (aq) 2. Filter crude product Reaction->Workup Purify Recrystallization (e.g., Ethanol/Water) Workup->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis via nitro group reduction.

Experimental Protocol: Synthesis of this compound [7]1. Setup: In a round-bottom flask equipped with a mechanical stirrer, add stannous chloride dihydrate (SnCl₂·2H₂O, ~5 eq.) to concentrated hydrochloric acid. Cool the mixture in an ice bath to maintain a temperature below 20°C. 2. Reagent Addition: Add 2-bromo-4-nitrobenzonitrile (1.0 eq.) to the stirred solution in small portions, ensuring the internal temperature does not exceed 30°C. 3. Reaction: After the addition is complete, remove the ice bath and stir the resulting slurry at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed. 4. Workup: Cool the reaction mixture again. Carefully add a concentrated aqueous solution of sodium hydroxide (e.g., 40% NaOH) until the mixture is strongly alkaline (pH > 12). This will precipitate the tin salts and the crude product. 5. Isolation: Filter the crude product through a Büchner funnel and wash thoroughly with water until the filtrate is neutral. 6. Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as an ether/hexane or ethanol/water mixture, to yield pure this compound.

Section 2.2: Fundamental Reactivity

The molecule's reactivity is governed by its three functional groups, allowing for diverse synthetic transformations.

Reactivity_Pathways cluster_amino Amino Group Reactions cluster_nitrile Nitrile Group Reactions cluster_bromo Bromo Group Reactions Acylation N-Acylation (Ac₂O, Pyridine) Diazotization Diazotization (NaNO₂, HCl) Reduction Reduction (LiAlH₄) Cyclization Cyclization (e.g., with Formamide) Coupling Cross-Coupling (e.g., Suzuki, Buchwald) Start This compound Start->Acylation Start->Diazotization Start->Reduction Start->Cyclization Start->Coupling

Caption: Key reactivity pathways of this compound.

  • Amino Group: As a nucleophile, the amino group readily undergoes acylation and can be diazotized to form a diazonium salt. This salt is a versatile intermediate for Sandmeyer-type reactions, enabling the introduction of various substituents at the 4-position. [5]* Nitrile Group: The nitrile can be reduced to a primary amine, yielding a diamine derivative. [8]More importantly, in conjunction with the adjacent amino group, it is a key component for constructing heterocyclic rings. For instance, reaction with formamide or orthoesters can lead to the formation of a quinazoline ring system. [1][3]* Bromo Group: The bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the introduction of aryl, alkyl, or amino substituents at the 2-position, providing a powerful tool for generating molecular diversity.

Part 3: Applications in Drug Discovery & Development

While not typically found in final drug structures, this compound is a strategic starting material for synthesizing pharmacologically active cores.

Section 3.1: Precursor to the Quinazoline Scaffold

The primary application of this compound in medicinal chemistry is as a precursor to the 4-aminoquinazoline scaffold. The reaction of an ortho-aminobenzonitrile with a one-carbon source (like formamide or an orthoester) is a classical method for building this bicyclic heterocycle. [1][3] The quinazoline core is a "privileged scaffold" found in a multitude of approved drugs, particularly protein kinase inhibitors. [2]Kinases are crucial signaling proteins, and their dysregulation is a hallmark of many cancers and inflammatory diseases. [7][8]The 4-aminoquinazoline structure mimics the adenine portion of ATP, allowing it to bind competitively to the kinase's ATP-binding site. The bromine atom on the starting material is carried through into the final scaffold, providing a valuable synthetic handle for late-stage functionalization to enhance potency and selectivity. [9]

Section 3.2: Role in Kinase Inhibitor Synthesis

Many successful kinase inhibitors, such as gefitinib and erlotinib, are based on the 4-aminoquinazoline skeleton. The general strategy involves:

  • Core Formation: Synthesizing the quinazoline ring from an appropriately substituted ortho-aminobenzonitrile.

  • Diversification: Using the substituents on the starting material (like the bromine from this compound) to append other molecular fragments via cross-coupling, which can target specific amino acid residues in the kinase active site to achieve inhibitor selectivity. [10] Therefore, this compound is a key building block for creating libraries of novel quinazoline derivatives for screening against various kinase targets.

Part 4: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound.

Section 4.1: Hazard Identification

This compound is a hazardous substance. Its key GHS classifications are summarized below.

GHS Hazard ClassHazard StatementSource(s)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[4][9]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin[4][9]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled[4][9]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[4][9]
Eye Damage/Irritation (Category 2)H319: Causes serious eye irritation[4][9]
STOT, Single Exposure (Category 3)H335: May cause respiratory irritation[4][9]
Section 4.2: Recommended Handling & Personal Protective Equipment (PPE)

A self-validating protocol for safe handling involves engineering controls and appropriate PPE.

  • Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. [5][9]2. Personal Protective Equipment:

    • Eye Protection: Wear chemical safety goggles or a face shield. [5][9] * Hand Protection: Wear nitrile or other chemically resistant gloves. [5][9] * Body Protection: Wear a lab coat. Ensure exposed skin is covered. [9]3. Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling. [9][11]4. Spills: In case of a spill, avoid generating dust. Clean up using dry methods (e.g., absorbent pads) and place waste in a sealed, labeled container for proper disposal. [11]

Section 4.3: Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [3][9]The material should be protected from light. [4]* Disposal: Dispose of waste material and empty containers at an approved waste disposal facility, in accordance with local, state, and federal regulations. [5][9]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular construction. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity make it an indispensable intermediate. Its primary value lies in its role as a precursor to the quinazoline scaffold, a cornerstone of modern kinase inhibitor design. A thorough understanding of its handling, reactivity, and synthetic potential allows researchers to leverage this compound effectively in the pursuit of novel therapeutics and advanced materials.

References
  • Cas 53312-82-6,this compound - LookChem. (n.d.). LookChem.
  • “On-Water” Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile. (2018, September 12). Molecules.
  • Synthesis of quinazolines. (n.d.). Organic Chemistry Portal.
  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (n.d.). ACS Medicinal Chemistry Letters.
  • 4-Amino-3-bromobenzonitrile: Properties, Synthesis, and Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
  • High Affinity Targets of Protein Kinase Inhibitors Have Similar Residues at the Positions Energetically Important for Binding. (2005). Journal of Molecular Biology.
  • Preparation of benzonitriles. (1973). Google Patents.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2011). Journal of Medicinal Chemistry.

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Part 1: Chemical Identity and Nomenclature

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Amino-2-bromobenzonitrile: A Key Intermediate in Synthetic Chemistry

This compound is a trifunctional aromatic compound that serves as a versatile building block in organic synthesis. Its strategic placement of an amino group, a bromine atom, and a nitrile moiety on a benzene ring allows for a wide range of selective chemical transformations. This unique substitution pattern makes it a valuable precursor in the development of complex heterocyclic structures, particularly within the pharmaceutical and materials science sectors.

Correctly identifying this compound is critical for researchers. While "this compound" is the most common name, several synonyms are used in literature and commercial listings. The definitive identifier is its Chemical Abstracts Service (CAS) number.

Table 1: Compound Identifiers and Synonyms

Identifier Type Value Source(s)
Primary Name This compound [1][2]
CAS Number 53312-82-6 [3][4]
Synonym(s) Bromo-4-amino-benzonitrile [3]
Molecular Formula C₇H₅BrN₂ [3][4][5]
Molecular Weight 197.03 g/mol [4][5]

| InChI Key | OSYGPHDNNWRFJO-UHFFFAOYSA-N | |

Part 2: Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. It is typically a yellow solid powder at room temperature.[3] The data below, compiled from various chemical suppliers and databases, provides key parameters for laboratory use. Note that some values, such as boiling point, are predicted through computational models.

Table 2: Physicochemical Properties

Property Value Source(s)
Physical Form Solid, Powder [4]
Appearance Yellow [3]
Boiling Point 355.5 ± 32.0 °C (Predicted) [3][4]
Density 1.68 g/cm³ [3][4]
pKa 0.65 ± 0.10 (Predicted) [3][4]

| Storage Temperature | Room Temperature, Keep in dark place, Sealed in dry |[3][4] |

Part 3: Role in Synthetic Chemistry and Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. This allows for sequential, regioselective modifications, making it a powerful intermediate for building molecular complexity.

  • Pharmaceutical Scaffolding: The benzonitrile framework is a common feature in medicinal chemistry. The nitrile group can act as a bioisostere for halogens or as a hydrogen bond acceptor, interacting with biological targets.[6] The presence of the amino and bromo groups on the ring provides vectors for constructing larger, more complex molecules, such as fused heterocyclic systems and benzodiazepine derivatives, which are known to modulate nuclear hormone receptor functions.[3]

  • Cross-Coupling Reactions: The aryl bromide functionality is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This enables the facile introduction of new carbon-carbon and carbon-heteroatom bonds at the 2-position.

  • Amino Group Transformations: The 4-amino group can be readily diazotized and converted into a wide array of other functional groups via Sandmeyer-type reactions. It can also undergo acylation or alkylation, serving as a point of attachment for side chains or as a directing group for further aromatic substitutions.

The strategic importance of such building blocks is underscored by the frequent use of related fluorinated analogs in the development of kinase inhibitors and other modern therapeutic agents.[7][8]

Part 4: Validated Synthetic Protocol: Reduction of 2-Bromo-4-nitrobenzonitrile

One of the most direct and reliable routes to synthesize this compound is through the reduction of its nitro precursor, 2-bromo-4-nitrobenzonitrile. The following protocol is based on established methods for reducing aromatic nitro groups in the presence of sensitive functionalities, such as the reduction of 2-chloro-4-nitrobenzonitrile using stannous chloride (tin(II) chloride).[9]

Causality and Experimental Rationale
  • Choice of Reductant: Stannous chloride (SnCl₂) in concentrated hydrochloric acid is a classic and highly effective chemoselective reducing agent for aromatic nitro groups. It is particularly useful when other reducible groups (like the nitrile) or acid-sensitive groups are present, as it operates under conditions that typically leave them intact. The reaction proceeds through a series of single-electron transfers from Sn(II) to the nitro group.

  • Role of Acid: The concentrated HCl serves multiple purposes. It acts as the solvent, protonates the nitro group to increase its electrophilicity, and dissolves the stannous chloride.

  • Temperature Control: The initial addition is performed at low temperatures (below 30°C) to manage the exothermic nature of the reaction and prevent potential side reactions.[9]

  • Basification during Workup: After the reduction is complete, the reaction mixture is made strongly alkaline with a base like NaOH. This neutralizes the excess acid and, more importantly, precipitates the tin salts as tin hydroxides (Sn(OH)₂/Sn(OH)₄), which can then be removed by filtration. The free amine product is liberated from its ammonium salt form and can be extracted.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, ~5 equivalents) in concentrated hydrochloric acid. Cool the flask in an ice-water bath.

  • Substrate Addition: To the stirred, cooled solution, add 2-bromo-4-nitrobenzonitrile (1.0 eq.) portion-wise over 20-30 minutes. The key is to maintain the internal temperature below 30°C.[9]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture (typically a slurry) to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup and Neutralization: Carefully pour the reaction mixture over crushed ice. Place the beaker in an ice bath and, with vigorous stirring, slowly add a 40% aqueous solution of sodium hydroxide (NaOH) until the solution is strongly alkaline (pH > 12). A thick precipitate of tin hydroxides will form.

  • Extraction: Extract the resulting slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization (e.g., from an ether/hexane mixture) or silica gel column chromatography to yield pure this compound.[9]

Synthesis Workflow Diagram

SynthesisWorkflow reagent reagent start 2-Bromo-4-nitrobenzonitrile reaction Reduction Reaction (Stirring, 2-4h, RT) start->reaction <30°C workup Alkaline Workup (NaOH (aq)) reaction->workup extraction Solvent Extraction (Ethyl Acetate) workup->extraction product This compound extraction->product reagent1 1. SnCl₂·2H₂O 2. conc. HCl reagent1->reaction

Caption: Workflow for the synthesis of this compound.

Part 5: Key Reaction Pathways

The true value of this compound is realized in its capacity for diverse, regioselective transformations. The diagram below illustrates the principal reaction pathways available at each of its functional groups.

ReactivityPathways cluster_amino Amino Group (NH₂) cluster_bromo Bromo Group (Br) cluster_nitrile Nitrile Group (CN) center This compound acylation N-Acyl Derivative center->acylation Ac₂O or RCOCl dieonium dieonium center->dieonium NaNO₂, H⁺ suzuki Suzuki Coupling (Biaryl Product) center->suzuki R-B(OH)₂ Pd Catalyst buchwald Buchwald-Hartwig (N-Aryl Product) center->buchwald R₂NH Pd Catalyst reduction Reduction (Aminomethyl Product) center->reduction LiAlH₄ or H₂/cat. hydrolysis Hydrolysis (Carboxylic Acid Product) center->hydrolysis H₃O⁺ or OH⁻, Δ diazonium Aryl Diazonium Salt

Caption: Key reactivity pathways of this compound.

Part 6: Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate care in a controlled laboratory environment.[10]

  • Hazard Classifications: Acute Oral, Dermal, and Inhalation Toxicity (Category 4); Skin Irritation (Category 2); Serious Eye Irritation (Category 2).[10]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[10]

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[10][11]

    • Handling: Avoid dust formation and inhalation. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10][11]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[3][10]

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.

References

  • LookChem. Cas 53312-82-6, this compound. [Link]
  • PubChem, National Center for Biotechnology Information. 4-Amino-3-bromobenzonitrile. [Link]
  • Google Patents.
  • CP Lab Safety. This compound, min 95%, 100 grams. [Link]
  • Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • NINGBO INNO PHARMCHEM CO., LTD. The Significance of 4-Amino-2-fluorobenzonitrile in Modern Organic Synthesis. [Link]
  • NINGBO INNO PHARMCHEM CO., LTD. The Chemical Significance of 4-Amino-2-Fluorobenzonitrile: Properties, Synthesis, and Market Trends. [Link]
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An In-Depth Technical Guide to the Safe Handling and Storage of 4-Amino-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 4-Amino-2-bromobenzonitrile (CAS No. 53312-82-6). The protocols and recommendations herein are synthesized from established safety data and best practices to ensure both personnel safety and compound integrity.

Section 1: Compound Profile & Hazard Assessment

This compound is a substituted aromatic compound utilized as a key building block in the synthesis of various pharmaceutical and chemical entities. Its molecular structure, featuring an amine group, a bromine atom, and a nitrile group, imparts specific reactivity and a distinct toxicological profile that necessitates careful management.

1.1: Chemical and Physical Properties

The fundamental properties of this compound are summarized below. Understanding these is critical for anticipating its behavior under laboratory conditions.

PropertyValueSource(s)
CAS Number 53312-82-6[1][2]
Molecular Formula C₇H₅BrN₂[1][2]
Molecular Weight 197.03 g/mol [1][2][3]
Appearance Yellow solid powder[1][2]
Boiling Point 355.5 ± 32.0 °C (Predicted)[1][2]
Density 1.68 g/cm³[1][2]
Purity Commonly ≥95-98%[3]
Incompatibilities Strong oxidizing agents, strong bases[4]
1.2: Toxicological Profile and Hazard Analysis

This compound is classified as hazardous. The primary risks stem from its dual chemical nature: as an aromatic amine and a nitrile. Aromatic amines are a class of compounds with known toxicological concerns, including potential carcinogenicity, while nitriles can pose a risk of releasing cyanide under specific conditions.[5][6][7]

GHS Hazard Classification:

  • Acute Toxicity: Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).

  • Skin Corrosion/Irritation: Causes skin irritation (H315).

  • Eye Damage/Irritation: Causes serious eye irritation (H319).

  • Sensitization: May cause an allergic skin reaction (H317).[8]

  • Specific Target Organ Toxicity: May cause respiratory irritation (H335).

Signal Word: Warning / Danger Hazard Pictograms: GHS06 (Toxic), GHS07 (Exclamation Mark)

Scientist's Note: The presence of both an amine and a nitrile group on the same aromatic ring requires a multi-faceted approach to safety. Aromatic amines are susceptible to air oxidation, often indicated by a darkening of the material from its typical yellow color.[9] This degradation can alter its reactivity and toxicological profile. The nitrile group is generally stable but can be hydrolyzed by strong acids or bases, a reaction that can be exothermic and potentially hazardous.[5]

Section 2: Risk Mitigation & Personal Protective Equipment (PPE)

A thorough risk assessment must precede any handling of this compound. The following workflow illustrates the key decision points for establishing a safe experimental environment.

cluster_0 Risk Assessment Workflow for this compound A Identify Hazards (Toxicity, Reactivity) B Assess Task-Specific Risks (Weighing, Dissolving, Reaction) A->B Evaluate Scale & Duration C Implement Engineering Controls (Fume Hood, Ventilation) B->C First Line of Defense D Select Appropriate PPE (Gloves, Goggles, Lab Coat) C->D Protect Personnel E Develop Emergency Plan (Spill, Exposure) D->E Prepare for Incidents F Proceed with Experiment E->F Work Safely cluster_1 Workflow for Handling this compound Prep 1. Preparation - Don full PPE - Prepare work area in fume hood Weigh 2. Weighing - Use anti-static weigh boat - Tare balance - Transfer solid carefully Prep->Weigh Ensure hood sash is lowered Solve 3. Solubilization - Add solid to solvent vessel - Rinse weigh boat with solvent - Cap and mix Weigh->Solve Avoid creating dust Cleanup 4. Decontamination - Dispose of weigh boat as waste - Wipe down surfaces - Remove outer gloves Solve->Cleanup Secure reaction vessel

Caption: Step-by-step workflow for safe handling.

Protocol: Weighing and Preparing a Solution
  • Preparation:

    • Confirm the chemical fume hood is functioning correctly.

    • Don the appropriate PPE as specified in Section 2.2 (goggles, face shield, lab coat, double nitrile gloves).

    • Cover the work surface inside the hood with disposable absorbent paper. [10] * Assemble all necessary equipment (spatula, weighing vessel, solvent, reaction flask) within the hood.

  • Weighing:

    • Place a disposable anti-static weighing boat on the analytical balance inside the hood.

    • Tare the balance.

    • Carefully transfer the required amount of this compound powder from the stock bottle to the weighing boat using a clean spatula. Minimize any disturbance that could create airborne dust.

    • Securely cap the stock bottle immediately after use.

  • Solubilization:

    • Carefully add the weighed powder to the vessel containing the solvent.

    • To ensure a quantitative transfer, rinse the weighing boat with a small amount of the intended solvent, adding the rinse to the main vessel.

    • Cap the vessel and mix via stirring or gentle agitation until the solid is fully dissolved.

  • Decontamination and Waste Disposal:

    • Dispose of the used weighing boat and any contaminated absorbent paper in a designated solid hazardous waste container.

    • Wipe down the spatula, the balance, and the work surface with an appropriate solvent (e.g., ethanol or isopropanol) and a disposable wipe. Dispose of the wipe in the solid waste container.

    • Carefully doff the outer pair of gloves and dispose of them in the hazardous waste.

    • Wash hands thoroughly with soap and water after the procedure is complete and before leaving the laboratory. [10]

Section 4: Long-Term Storage & Stability

Proper storage is essential for maintaining the chemical integrity of this compound and preventing the formation of hazardous degradation products.

ParameterRecommended ConditionRationaleSource(s)
Temperature Room Temperature or Refrigerated (4°C)Storing at 4°C can enhance long-term stability by slowing potential degradation pathways.[1]
Atmosphere Tightly sealed container, under inert gas (Argon/Nitrogen)Prevents atmospheric oxidation, which is a common degradation route for aromatic amines.[9][11]
Light Protect from light (amber vial or dark location)Prevents photochemical degradation.[1]
Moisture Store in a dry, desiccated environmentThe compound may be hygroscopic; moisture can lead to hydrolysis or other unwanted reactions.[12][11]

Scientist's Note: While room temperature storage is acceptable for short periods, for long-term archival, refrigeration under an inert atmosphere is the gold standard. [1][11]The compound should never be stored near strong oxidizing agents, acids, or bases, with which it is incompatible. [4]All containers must be clearly labeled with the chemical name, date received, and relevant GHS hazard pictograms.

Section 5: Emergency Protocols

Immediate and correct response to spills or personnel exposure is vital. All laboratory personnel must be familiar with the location and operation of safety showers and eyewash stations.

5.1: Spill Management

The appropriate response to a spill depends on its size and location.

cluster_2 Spill Response Decision Tree Start Spill Occurs CheckSize Is the spill large or outside a fume hood? Start->CheckSize Evacuate Evacuate Area Call Emergency Services CheckSize->Evacuate Yes SmallSpill Small spill contained in hood CheckSize->SmallSpill No DonPPE Don additional PPE (respirator, heavy gloves) SmallSpill->DonPPE Contain Contain & Absorb (Inert absorbent) DonPPE->Contain Collect Collect Waste (Sealable container) Contain->Collect Decon Decontaminate Area Collect->Decon

Caption: Decision-making process for spill response.

Small Spill (Contained within a fume hood):

  • Alert nearby personnel.

  • If not already worn, don appropriate PPE, including respiratory protection if necessary.

  • Contain the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials.

  • Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Dispose of all cleanup materials as hazardous waste.

Large Spill (or any spill outside a fume hood):

  • Evacuate the immediate area.

  • Alert others and activate the fire alarm if necessary to facilitate a building-wide evacuation.

  • From a safe location, call emergency services and inform them of the chemical involved.

  • Do NOT attempt to clean up a large spill unless you are specifically trained and equipped to do so. [13]

5.2: Personnel Exposure First Aid

Immediate action is critical in the event of exposure. [14]

Exposure Route First Aid Protocol
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Use a safety shower for large-area contact. Seek medical attention. [13]
Eye Contact Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [14]
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, administer artificial respiration (if trained) and seek immediate medical attention. [15]

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel. [15]|

Conclusion

This compound is a valuable research chemical whose safe use hinges on a robust understanding of its hazards and the consistent application of stringent safety protocols. By prioritizing engineering controls, utilizing appropriate PPE, adhering to standardized handling procedures, ensuring proper storage, and preparing for emergencies, researchers can effectively mitigate risks and maintain a safe laboratory environment.

References

  • NHS Pharmaceutical Quality Assurance Committee. (2018). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla.
  • Gauvin, F., et al. (n.d.). Safe handling of cytotoxics: guideline recommendations. PubMed Central.
  • OHS Insider. (n.d.). What PPE Should Workers Use for Handling Cytotoxic Drugs?.
  • (2025). Safe Handling Of Cytotoxic Drugs In Home-care: A Carer's Guide.
  • (2015). Considerations for personal protective equipment when handling cytotoxic drugs. Cleanroom Technology.
  • LookChem. (n.d.). Cas 53312-82-6, this compound.
  • ChemicalBook. (n.d.). This compound CAS#: 53312-82-6.
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  • Sigma-Aldrich. (n.d.). This compound | 53312-82-6.
  • (2025). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate.
  • University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
  • New Jersey Department of Health. (n.d.). Hazard Summary: 2-DIMETHYLAMINOACETONITRILE.
  • Sigma-Aldrich. (n.d.). 4-Amino-3-bromobenzonitrile 97 50397-74-5.
  • (2024). The Science And Safety Behind The Use Of Nitrile Gloves. Westlab.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • PubChem. (n.d.). 4-Amino-3-bromobenzonitrile. National Center for Biotechnology Information.
  • CAMEO Chemicals. (n.d.). 2-amino-2-methyl-butane nitrile. NOAA.
  • Ali, M. M., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: this compound.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Ali, M. M., et al. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
  • University of North Carolina. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies.
  • (n.d.). SAFETY DATA SHEET.
  • Princeton University. (n.d.). Hazardous Chemical Exposures. Office of Environmental Health and Safety.
  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
  • CP Lab Safety. (n.d.). This compound, min 95%, 100 grams.
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Spectroscopic Data of 4-Amino-2-bromobenzonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-bromobenzonitrile is a versatile substituted benzonitrile that serves as a key building block in the synthesis of a wide range of biologically active molecules and functional materials. Its unique trifunctionalized aromatic core, featuring an amino group, a bromine atom, and a nitrile moiety, offers multiple reaction sites for further chemical modifications. Accurate and unambiguous structural elucidation of this compound is paramount for its effective utilization in research and development. This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of this compound, including Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The guide details the expected spectral features, provides expert interpretation, and outlines standardized experimental protocols for data acquisition, thereby serving as a valuable resource for scientists engaged in its synthesis, characterization, and application.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound dictates its characteristic spectroscopic fingerprint. The interplay of the electron-donating amino group and the electron-withdrawing nitrile and bromo groups on the aromatic ring creates a unique electronic environment, which is reflected in its spectral data.

4_Amino_2_bromobenzonitrile_Structure cluster_ring cluster_substituents C1 C2 C1->C2 CN C≡N C1->CN C3 C2->C3 Br Br C2->Br C4 C3->C4 H3 H C3->H3 C5 C4->C5 NH2 NH₂ C4->NH2 C6 C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6 C1_label C2_label C3_label C4_label C5_label C6_label

Figure 1: Molecular structure of this compound with atom numbering.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the N-H stretches of the primary amine, the C≡N stretch of the nitrile, and various vibrations of the substituted aromatic ring.

Predicted FT-IR Spectral Data
Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Asymmetric Stretch~3480Medium
N-H Symmetric Stretch~3380Medium
Aromatic C-H Stretch3100-3000Medium-Weak
C≡N Stretch~2220Strong, Sharp
N-H Scissoring Bend~1630Medium
Aromatic C=C Stretch1600-1450Medium-Strong
C-N Stretch~1280Medium
C-Br Stretch600-500Medium-Weak
Interpretation of the FT-IR Spectrum
  • N-H Stretching: The presence of a primary amino group (-NH₂) gives rise to two distinct stretching vibrations in the 3500-3300 cm⁻¹ region.[1] The higher frequency band corresponds to the asymmetric N-H stretch, while the lower frequency band is due to the symmetric stretch.

  • C≡N Stretching: The nitrile group (C≡N) is characterized by a strong and sharp absorption band around 2220 cm⁻¹.[2] The position of this band can be influenced by the electronic effects of the other substituents on the ring.

  • Aromatic C-H and C=C Stretching: The aromatic ring will show C-H stretching vibrations typically above 3000 cm⁻¹ and a series of C=C stretching bands in the 1600-1450 cm⁻¹ region.

  • N-H Bending: The scissoring vibration of the primary amine typically appears around 1630 cm⁻¹.

  • C-N and C-Br Stretching: The stretching vibration of the C-N bond of the aromatic amine is expected around 1280 cm⁻¹. The C-Br stretch is generally observed in the lower frequency region of the spectrum (600-500 cm⁻¹).

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.[3]

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer the powdered mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be acquired and automatically subtracted from the sample spectrum.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment and connectivity of the hydrogen atoms in a molecule. For this compound, the spectrum will show signals for the aromatic protons and the amino protons.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3~6.8d~8.01H
H-5~6.6dd~8.0, ~2.01H
H-6~7.3d~2.01H
-NH₂~4.2br s-2H
Interpretation of the ¹H NMR Spectrum

The substitution pattern on the benzene ring leads to a distinct set of signals for the three aromatic protons.

1H_NMR_Correlations H6 H-6 ~7.3 ppm (d) H5 H-5 ~6.6 ppm (dd) H6->H5 J ≈ 2.0 Hz (meta) H3 H-3 ~6.8 ppm (d) H5->H3 J ≈ 8.0 Hz (ortho)

Figure 2: Predicted ¹H-¹H coupling network for the aromatic protons of this compound.

  • Aromatic Protons:

    • H-6: This proton is ortho to the electron-withdrawing nitrile group and meta to the bromine atom. It is expected to be the most deshielded of the aromatic protons and will appear as a doublet due to coupling with H-5.

    • H-3: This proton is ortho to the electron-donating amino group and meta to the nitrile group. It will appear as a doublet due to coupling with H-5.

    • H-5: This proton is ortho to both the bromine atom and the amino group. It will be a doublet of doublets due to coupling with both H-6 and H-3.

  • Amino Protons: The protons of the amino group typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential exchange with trace amounts of water. Its chemical shift can be highly variable depending on the solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

    • Typical acquisition parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the proton-decoupled spectrum.

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-CN~118
C-1~100
C-2~115
C-3~134
C-4~150
C-5~114
C-6~133
Interpretation of the ¹³C NMR Spectrum

The chemical shifts of the carbon atoms are influenced by the nature of the attached substituents.

  • Nitrile Carbon (C-CN): The carbon of the nitrile group typically resonates in the range of 115-125 ppm.[4]

  • Aromatic Carbons:

    • C-4 (ipso to -NH₂): The carbon attached to the electron-donating amino group will be significantly shielded and appear at a lower chemical shift.

    • C-2 (ipso to -Br): The carbon bearing the bromine atom will be deshielded due to the inductive effect of the halogen.

    • C-1 (ipso to -CN): The carbon attached to the electron-withdrawing nitrile group will also be deshielded.

    • C-3, C-5, and C-6: The chemical shifts of these carbons will be influenced by their proximity to the various substituents.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) with TMS.

  • Data Acquisition:

    • Acquire the proton-decoupled ¹³C NMR spectrum on a 100 MHz (or higher) spectrometer.

    • Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required to obtain a good spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show a characteristic molecular ion peak and fragment ions resulting from the cleavage of the molecule.

Predicted Mass Spectrometry Data (Electron Ionization)
Ionm/zRelative Abundance
[M]⁺196/198High
[M-Br]⁺117Moderate
[M-HCN]⁺169/171Low
Interpretation of the Mass Spectrum
  • Molecular Ion Peak: Due to the presence of a bromine atom, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) with nearly equal intensity, separated by 2 m/z units. This isotopic pattern is a definitive indicator of the presence of one bromine atom. The nominal molecular weight is 197 g/mol .

  • Fragmentation:

    • Loss of Bromine: A common fragmentation pathway for bromo-aromatic compounds is the loss of the bromine radical, leading to a significant peak at m/z 117.

    • Loss of HCN: Loss of a neutral hydrogen cyanide molecule from the molecular ion can also occur, resulting in a pair of peaks at m/z 169 and 171.

Experimental Protocol: Mass Spectrometry (Electron Ionization)
  • Sample Introduction:

    • A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization:

    • In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5]

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection:

    • A detector records the abundance of each ion, generating a mass spectrum.

Conclusion

This technical guide provides a detailed overview of the expected spectroscopic data for this compound. By combining the information from FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry, researchers can confidently confirm the structure and purity of this important synthetic intermediate. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the characterization of this and related molecules.

References

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles.
  • ResearchGate. Spectra and structure of benzonitriles and some of its simple derivatives.
  • LookChem. Cas 53312-82-6, this compound.
  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
  • Columbia University. IR Spectroscopy Tutorial: Amines.

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4-Amino-2-bromobenzonitrile NMR spectrum

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of 4-Amino-2-bromobenzonitrile

Abstract

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound (CAS No. 53312-82-6). As a key intermediate in pharmaceutical and materials science research, unambiguous structural confirmation is paramount. This document, intended for researchers, scientists, and drug development professionals, synthesizes predictive NMR principles with field-proven experimental protocols. We will deconstruct the molecule's electronic environment to forecast chemical shifts and coupling constants, grounding these predictions in empirical data from analogous structures. Furthermore, a comprehensive, self-validating protocol for sample preparation and spectral acquisition is presented to ensure reproducible, high-quality data.

Introduction: The Structural Imperative

This compound is a trifunctional aromatic compound featuring an electron-donating amine group, an electron-withdrawing nitrile group, and a sterically and electronically influential bromine atom. This unique substitution pattern makes it a valuable synthon, but also creates a nuanced magnetic environment that requires careful NMR analysis for definitive characterization. NMR spectroscopy serves as the gold standard for elucidating the precise connectivity and electronic nature of such molecules. This guide explains the causal relationships between the molecular structure and its spectral output, empowering the scientist to not only identify the compound but to understand its electronic architecture.

Foundational Analysis: Predicting the NMR Landscape

Before acquiring a spectrum, a robust analysis of the molecular structure allows us to form a hypothesis of the expected spectral features. The structure and numbering scheme for this compound are shown below.

Figure 1: Structure of this compound with IUPAC numbering.

  • ¹H NMR Predictions:

    • Symmetry: The molecule is asymmetric, meaning all three aromatic protons (H-3, H-5, H-6) are chemically distinct and should produce separate signals.

    • Amino Protons: The two protons of the amino (-NH₂) group are expected to produce a single, likely broad, signal due to quadrupole broadening from the adjacent ¹⁴N and potential chemical exchange. Its integration should correspond to two protons.

    • Aromatic Signals: We anticipate three signals in the aromatic region (typically 6.5-8.0 ppm), each integrating to one proton. Their splitting patterns will be dictated by their coupling relationships.

  • ¹³C NMR Predictions:

    • Symmetry: Due to the lack of symmetry, all seven carbon atoms are unique and should yield seven distinct signals in a proton-decoupled spectrum.

    • Signal Intensity: The four quaternary carbons (C-1, C-2, C-4, and the nitrile carbon) are expected to have lower intensity signals compared to the three protonated carbons (C-3, C-5, C-6) due to the absence of the Nuclear Overhauser Effect (NOE).

In-Depth ¹H NMR Spectral Analysis (Predicted)

The predicted chemical shifts are based on the known spectrum of 4-aminobenzonitrile and adjusted using established substituent chemical shift (SCS) effects for a bromine atom.[1][2] The parent compound, 4-aminobenzonitrile, shows two doublets at approximately 7.37 ppm and 6.64 ppm.[2][3]

  • H-6 (Predicted: ~7.5 ppm, doublet, J ≈ 8.5 Hz): This proton is ortho to the electron-withdrawing nitrile group, which shifts it downfield. It is coupled only to H-5, resulting in a doublet.

  • H-3 (Predicted: ~6.9 ppm, doublet, J ≈ 2.0 Hz): This proton is ortho to the bromine atom and meta to both the amino and nitrile groups. It is only coupled to H-5 through a small four-bond (meta) coupling, resulting in a sharp doublet.

  • H-5 (Predicted: ~6.7 ppm, doublet of doublets, J ≈ 8.5, 2.0 Hz): This proton is ortho to the strongly electron-donating amino group, which shifts it significantly upfield. It experiences coupling from both H-6 (ortho coupling) and H-3 (meta coupling), leading to a doublet of doublets.

  • -NH₂ (Predicted: ~4.5 ppm, broad singlet): The amino protons are exchangeable and their chemical shift is highly dependent on solvent, concentration, and temperature. In a non-polar solvent like CDCl₃, they typically appear as a broad singlet integrating to two protons.

In-Depth ¹³C NMR Spectral Analysis (Predicted)

Predictions are derived from the ¹³C spectrum of 4-aminobenzonitrile, which shows signals at approximately 150.8 (C-NH₂), 133.7 (CH), 120.4 (C-CN), 114.4 (CH), and 99.5 (C-CN) ppm.[2][4] These are adjusted for the effects of the C-2 bromine substituent.

  • C-4 (ipso-NH₂, Predicted: ~151 ppm): The carbon attached to the amino group is strongly shielded and will appear far downfield. The bromine at C-2 has a minimal effect on this position.

  • C-6 (Predicted: ~135 ppm): This CH carbon is ortho to the nitrile group and will be shifted downfield.

  • C-5 (Predicted: ~115 ppm): Ortho to the amino group, this CH carbon will be shifted significantly upfield.

  • C-3 (Predicted: ~118 ppm): This CH carbon is meta to the amino group and ortho to the bromine.

  • C-2 (ipso-Br, Predicted: ~110 ppm): The direct attachment of bromine causes a significant inductive effect. Based on data from similar bromo-aromatics, this signal is expected in this region.

  • C-1 (ipso-CN, Predicted: ~100 ppm): The carbon attached to the nitrile group is typically found far upfield in benzonitrile derivatives.[1]

  • -CN (Nitrile, Predicted: ~119 ppm): The nitrile carbon itself is characteristically found in this region.

Self-Validating Experimental Protocol for NMR Acquisition

This protocol is designed to produce high-fidelity, reproducible NMR data and is based on established best practices.[5][6] Adherence to this workflow ensures the integrity of the results.

5.1 Materials

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆), 0.6-0.7 mL

  • Internal Standard (e.g., Tetramethylsilane (TMS) if not supplied in solvent)

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette and glass wool

  • Small vial for dissolution

5.2 Step-by-Step Sample Preparation

  • Weighing: Accurately weigh the required amount of this compound into a clean, dry vial. The causality here is critical: sufficient concentration is needed for a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus, within a reasonable acquisition time.[5]

  • Dissolution: Add ~0.7 mL of the chosen deuterated solvent to the vial. Mix gently to fully dissolve the sample. Preparing the solution in a separate vial before transferring ensures homogeneity and allows for visual confirmation that all material has dissolved.

  • Filtration (Self-Validation Step): Tightly pack a small plug of glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube. This step is non-negotiable as suspended particulate matter will severely degrade the magnetic field homogeneity, resulting in broad, uninterpretable peaks. An optically clear solution is the validation checkpoint.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

5.3 Instrumental Acquisition

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and tune the probe for the appropriate nucleus (¹H or ¹³C).

  • Shimming: Perform magnetic field shimming (both automated and manual, if necessary) to optimize the field homogeneity. The quality of the shimming directly impacts spectral resolution.

  • Acquisition Parameters (¹H):

    • Pulse Angle: 30-45 degrees

    • Spectral Width: ~12-16 ppm (centered around 6-7 ppm)

    • Acquisition Time: 2-3 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 8-16 scans

  • Acquisition Parameters (¹³C):

    • Mode: Proton-decoupled (¹³C{¹H})

    • Pulse Angle: 45 degrees

    • Spectral Width: ~220-240 ppm (centered around 110-120 ppm)

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024-4096 scans (or more, depending on concentration)

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak or TMS (0.00 ppm). For ¹³C spectra, a line broadening of 0.5-1.0 Hz is often applied to improve the signal-to-noise ratio.[7]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Analyte (5-10 mg ¹H, 20-50 mg ¹³C) dissolve 2. Dissolve in Deuterated Solvent (~0.7 mL) weigh->dissolve filter 3. Filter into NMR Tube (Glass Wool Pipette) dissolve->filter insert 4. Insert, Lock & Tune filter->insert shim 5. Shim Magnetic Field insert->shim acquire 6. Set Parameters & Acquire FID shim->acquire ft 7. Fourier Transform acquire->ft phase 8. Phase & Calibrate ft->phase analyze 9. Analyze Spectrum phase->analyze

Sources

Introduction to IR Spectroscopy in Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared Spectrum of 4-Amino-2-bromobenzonitrile

This guide provides a detailed analysis of the infrared (IR) spectrum of this compound, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers a predictive interpretation of the molecule's vibrational spectroscopy, grounded in established principles. We will dissect the expected spectral features, explain the causality behind these characteristics, and provide field-proven protocols for acquiring high-quality data.

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching and bending). The resulting IR spectrum is a unique molecular fingerprint, revealing the presence of specific functional groups. For a multifunctional compound like this compound, IR spectroscopy serves as a rapid and non-destructive method to confirm its identity, assess purity, and provide insights into its electronic structure.

Molecular Structure and Key Vibrational Probes

The structural integrity of this compound is defined by four key regions that give rise to characteristic IR absorptions. Understanding the interplay of these groups is crucial for a complete spectral interpretation.

  • Primary Aromatic Amine (-NH₂): A potent hydrogen-bond donor and an activating group on the aromatic ring.

  • Nitrile (-C≡N): A strongly polar group with a characteristic triple bond.

  • Substituted Benzene Ring: The aromatic core whose vibrations are influenced by its substituents.

  • Carbon-Bromine Bond (C-Br): A heavy halogen whose presence is confirmed in the lower frequency "fingerprint" region.

The electronic effects of these substituents—the electron-donating amino group and the electron-withdrawing nitrile and bromine groups—create a unique electronic environment that subtly shifts the vibrational frequencies from their standard values.

Caption: Key functional groups and their associated vibrational modes in this compound.

Predictive Analysis of the IR Spectrum

The following is a detailed breakdown of the expected absorption bands for this compound.

The Amine Group Region (3500-3300 cm⁻¹ and 1650-1580 cm⁻¹)
  • N-H Stretching Vibrations: As a primary amine, the -NH₂ group will exhibit two distinct stretching bands.[1][2]

    • Asymmetric Stretch (~3442 cm⁻¹): This higher frequency band results from the two N-H bonds stretching out of phase.

    • Symmetric Stretch (~3360 cm⁻¹): This lower frequency band arises from the in-phase stretching of the N-H bonds.[3] The presence of two sharp to medium intensity bands in this region is a definitive marker for a primary amine.[1][4] Aromatic amines typically show these bands at slightly higher frequencies than their aliphatic counterparts.[2]

  • N-H Bending (Scissoring) Vibration (~1620 cm⁻¹): This absorption is due to the scissoring motion of the H-N-H bond angle. It typically appears as a medium to strong band in the 1650-1580 cm⁻¹ range.[1] This band can sometimes overlap with the aromatic C=C stretching vibrations.

  • C-N Stretching Vibration (~1280-1330 cm⁻¹): The stretching of the carbon-nitrogen bond in aromatic amines gives rise to a strong band in the 1335-1250 cm⁻¹ region.[1][3]

The Nitrile Group Region (2240-2220 cm⁻¹)
  • C≡N Stretching Vibration: The carbon-nitrogen triple bond stretch is one of the most characteristic and easily identifiable peaks in an IR spectrum. For aromatic nitriles, this absorption appears as a sharp, intense band in the 2240-2220 cm⁻¹ range.[5][6] The conjugation of the nitrile group with the aromatic ring weakens the C≡N bond slightly, lowering its vibrational frequency compared to saturated nitriles (which absorb at 2260-2240 cm⁻¹).[5][7] The high intensity is due to the large change in dipole moment during the stretching vibration of this highly polar bond.[5]

The Aromatic Ring Region (3100-3000 cm⁻¹ and 1600-1450 cm⁻¹)
  • Aromatic C-H Stretching: The stretching of C-H bonds where the carbon is part of the aromatic ring typically appears at wavenumbers just above 3000 cm⁻¹, often in the 3100-3000 cm⁻¹ range.[8][9] These bands are usually of weak to medium intensity.

  • Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring result in a series of absorptions, often two to four distinct bands, in the 1600-1450 cm⁻¹ region.[8] For this compound, expect prominent peaks around 1600 cm⁻¹ and 1500 cm⁻¹.

The Fingerprint Region (< 1000 cm⁻¹)

This region contains a complex series of absorptions, including C-H out-of-plane bending and the C-Br stretch, which are unique to the overall molecular structure.

  • C-H Out-of-Plane Bending: Strong absorptions in the 900-690 cm⁻¹ range are characteristic of the out-of-plane C-H bending of the substituted benzene ring.[8] The exact position of these bands is diagnostic of the substitution pattern.

  • C-Br Stretching Vibration (700-500 cm⁻¹): The carbon-bromine stretch is expected to appear in the low-frequency region of the spectrum.[9][10] Due to the mass of the bromine atom, this vibration occurs at a lower wavenumber. The band is often of medium to strong intensity but can sometimes be obscured by other absorptions in the complex fingerprint region.

Summary of Predicted IR Absorptions

The table below consolidates the expected key vibrational frequencies for this compound.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
~3442Primary Aromatic Amine (-NH₂)Asymmetric N-H StretchMedium, Sharp
~3360Primary Aromatic Amine (-NH₂)Symmetric N-H StretchMedium, Sharp
3100 - 3000Aromatic RingC-H StretchWeak to Medium
2240 - 2220Nitrile (-C≡N)C≡N StretchStrong, Sharp
~1620Primary Aromatic Amine (-NH₂)N-H Bend (Scissoring)Medium to Strong
1600 - 1450Aromatic RingC=C Ring StretchMedium (multiple bands)
1335 - 1250Aromatic AmineC-N StretchStrong
900 - 690Aromatic RingC-H Out-of-Plane BendStrong
700 - 500Bromoalkane (-Br)C-Br StretchMedium to Strong

Experimental Protocols for Spectrum Acquisition

The quality of an IR spectrum is critically dependent on proper sample preparation. As this compound is a solid, two primary methods are recommended.

Method 1: Potassium Bromide (KBr) Pellet Technique

This classic method provides high-quality transmission spectra but requires meticulous preparation to avoid moisture contamination.

Caption: Workflow for preparing a KBr pellet for IR spectroscopy.

Step-by-Step Protocol:

  • Sample Weighing: Accurately weigh 1-2 mg of the this compound sample and 100-200 mg of spectroscopy-grade potassium bromide (KBr).[11] The KBr must be thoroughly dried in an oven (e.g., at 110°C) and stored in a desiccator to prevent moisture absorption, which can lead to a broad O-H peak around 3400 cm⁻¹ in the spectrum.[12][13]

  • Grinding and Mixing: Transfer the sample and KBr to an agate mortar. Grind the mixture vigorously with a pestle for several minutes until a fine, homogenous powder is obtained.[14] The goal is to reduce the particle size to less than the wavelength of the IR radiation (<2 µm) to minimize light scattering.[11]

  • Die Loading: Carefully transfer the powder mixture into the collar of a pellet die.

  • Pellet Pressing: Place the die into a hydraulic press. It is often recommended to apply a vacuum to the die for a few minutes to remove trapped air and residual moisture.[11] Slowly apply a pressure of 8-10 tons and hold for 1-2 minutes.[11]

  • Pellet Ejection and Analysis: Carefully release the pressure and eject the resulting thin, transparent KBr pellet. The pellet should be clear, not cloudy. Mount the pellet in the spectrometer's sample holder and acquire the spectrum.

Method 2: Attenuated Total Reflectance (ATR) Technique

ATR is a modern, rapid, and highly reproducible alternative that requires minimal sample preparation, making it ideal for high-throughput screening.[15]

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Step-by-Step Protocol:

  • Background Scan: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[15] Take a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to press the solid sample firmly and evenly against the crystal.[16][17] Good contact is essential for obtaining a high-quality spectrum.

  • Spectrum Acquisition: Acquire the sample spectrum.

  • Cleaning: After analysis, the pressure is released, and the powder can be recovered. The crystal surface is then cleaned with a suitable solvent (e.g., isopropanol) on a soft tissue.[16]

Conclusion

The infrared spectrum of this compound provides a wealth of structural information. A successful analysis will confirm the presence of the primary aromatic amine (dual N-H stretch), the conjugated nitrile group (sharp C≡N stretch), the substituted aromatic ring, and the carbon-bromine bond. By correlating the observed absorption bands with the predicted frequencies outlined in this guide, researchers and drug development professionals can confidently verify the identity and structural integrity of this important chemical intermediate, ensuring the quality and consistency required for downstream applications.

References

  • Machyna, M., et al. (2013). Surface analysis of powder binary mixtures with ATR FTIR spectroscopy. PubMed.
  • Kintek Press. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis.
  • Shimadzu. (n.d.). KBr Pellet Method.
  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.
  • University of California, Los Angeles, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • AntsLAB. (2019). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press.
  • Scribd. (n.d.). 05 Notes On Nitriles IR Spectra.
  • PubMed. (n.d.). [Influence of solvents on IR spectrum of aromatic amines].
  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
  • AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?.
  • Webb, L. J., et al. (2011). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. PMC - NIH.
  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • Occhipinti, R., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article.
  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Shimadzu. (n.d.). Powder Samples.
  • Apex Instrument. (n.d.). FTIR-ATR: Revolutionizing Raw Material Identification in Pharma.
  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions.
  • University of California, Los Angeles, Department of Chemistry. (n.d.). IR Chart.

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An In-Depth Technical Guide to the Mass Spectrometry of 4-Amino-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-amino-2-bromobenzonitrile (C₇H₅BrN₂), a key building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical characterization of this compound. We will explore the principles of its ionization and fragmentation, provide field-proven experimental protocols, and interpret the resulting mass spectral data.

Introduction: The Analytical Imperative for this compound

This compound is a substituted aromatic nitrile whose utility in organic synthesis demands rigorous structural confirmation and purity assessment. Mass spectrometry serves as a cornerstone technique for these analytical challenges, offering unparalleled sensitivity and structural elucidation capabilities. The presence of a bromine atom, an amino group, and a nitrile function within the same molecule results in a unique and predictable mass spectrometric behavior that, when expertly interpreted, can unequivocally confirm its identity.

This guide moves beyond a simple recitation of methods to explain the why behind the how—elucidating the causal links between molecular structure, ionization dynamics, and fragmentation pathways.

Foundational Principles: Ionization and Isotopic Signature

The first critical step in the mass spectrometric analysis of this compound is the generation of gas-phase ions. The choice of ionization technique is paramount and is dictated by the analyte's properties and the desired analytical outcome.

Ionization Techniques:

  • Electron Ionization (EI): A hard ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). This process imparts significant internal energy, leading to extensive and reproducible fragmentation. EI is exceptionally useful for structural elucidation due to the creation of a detailed "fingerprint" mass spectrum.

  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules. It typically results in the formation of protonated molecules, [M+H]⁺, with minimal fragmentation. ESI is often coupled with liquid chromatography (LC-MS) and is highly effective for quantifying the analyte in complex matrices.

The Bromine Isotopic Pattern: A Definitive Marker

A key characteristic in the mass spectrum of any bromine-containing compound is its distinct isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a pair of peaks for the molecular ion (M⁺) and any bromine-containing fragments, separated by 2 m/z units, with nearly equal intensity (the M+2 peak). The presence of this 1:1 isotopic pattern is a powerful diagnostic tool for confirming the presence of a single bromine atom in an ion.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization: A Workflow for Structural Confirmation

For definitive structural confirmation and purity analysis of this compound, GC-MS with EI is a robust and highly informative method. The volatility of the compound allows for its separation by gas chromatography, and the subsequent electron ionization provides a rich fragmentation pattern.

Experimental Protocol: GC-MS Analysis

This protocol is a validated starting point and may be optimized based on the specific instrumentation and analytical goals.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.
  • Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to achieve a concentration of ~1 mg/mL.[1]
  • Vortex the solution to ensure complete dissolution.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended SettingRationale
Gas Chromatograph
Injector TypeSplit/SplitlessAllows for a wide range of sample concentrations. A split injection is suitable for a ~1 mg/mL solution.
Injector Temperature250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Carrier GasHelium, constant flow mode (e.g., 1.0 mL/min)Inert and provides good chromatographic efficiency.
ColumnNonpolar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)Provides good separation of the analyte from potential impurities.
Oven Temperature ProgramInitial: 50 °C (hold 1 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A gradient program ensures good peak shape and separation of components with different volatilities.[1]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Induces reproducible fragmentation for structural elucidation.
Ionization Energy70 eVA standard energy that provides a consistent and extensive fragmentation pattern, allowing for library matching.[1]
Mass AnalyzerQuadrupole or Ion TrapCommonly used analyzers that provide good resolution and sensitivity for this application.
Scan Rangem/z 40-400This range covers the molecular ion and the expected major fragments of this compound.[1]
Source Temperature230 °CMaintains the analyte in the gas phase and prevents contamination.
Quadrupole Temperature150 °CEnsures consistent ion transmission.
Data Interpretation: Predicted Fragmentation of this compound

While an experimentally derived mass spectrum for this compound is not publicly available, we can predict its fragmentation pattern based on the known behavior of related molecules such as 2-bromobenzonitrile and 4-bromobenzonitrile, and general principles of fragmentation of aromatic amines and nitriles.

Molecular Ion: The molecular formula of this compound is C₇H₅BrN₂. Its nominal molecular weight is 197 g/mol .[2] The mass spectrum is expected to show a strong molecular ion peak cluster at m/z 196 (M⁺) and m/z 198 (M+2) , with nearly equal intensities, which is the hallmark of a monobrominated compound.

Key Fragmentation Pathways:

The fragmentation of the molecular ion will be driven by the stability of the resulting ions and neutral losses.

  • Loss of HCN (m/z 27): A common fragmentation pathway for benzonitriles is the elimination of a neutral hydrogen cyanide molecule. This would result in a fragment ion at m/z 169/171 .

  • Loss of Bromine Radical (m/z 79/81): Cleavage of the C-Br bond would lead to the loss of a bromine radical, resulting in an ion at m/z 117 .

  • Loss of H₂CN (m/z 28): Fragmentation involving the amino group could lead to the loss of a neutral H₂CN radical, giving rise to a fragment at m/z 168/170 .

The following diagram illustrates the predicted major fragmentation pathways:

fragmentation_pathway M [C₇H₅BrN₂]⁺˙ m/z 196/198 F1 [C₆H₄BrN]⁺˙ m/z 169/171 M->F1 - HCN F2 [C₇H₅N₂]⁺ m/z 117 M->F2 - Br• F3 [C₆H₃BrN]⁺ m/z 168/170 M->F3 - H₂CN•

Predicted Fragmentation Pathway of this compound

Summary of Predicted Key Ions:

m/z (⁷⁹Br/⁸¹Br)Proposed IdentityComments
196/198[M]⁺˙ (Molecular Ion)Characteristic 1:1 isotopic pattern confirms the presence of one bromine atom.
169/171[M - HCN]⁺˙Resulting from the loss of hydrogen cyanide from the nitrile group.
117[M - Br]⁺Represents the loss of the bromine atom.
168/170[M - H₂CN]⁺A plausible fragmentation involving the amino group.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization: A Workflow for Quantification

For the analysis of this compound in complex mixtures, such as reaction monitoring or biological matrices, LC-MS with ESI is the method of choice due to its high sensitivity and selectivity.

Experimental Protocol: LC-MS Analysis

1. Sample Preparation:

  • Prepare samples in a solvent compatible with the mobile phase, such as a mixture of acetonitrile and water.
  • Ensure the final concentration is within the linear dynamic range of the instrument, which may require serial dilutions.
  • Filter all samples through a 0.22 µm syringe filter before injection to protect the LC system.

2. LC-MS Instrumentation and Conditions:

ParameterRecommended SettingRationale
Liquid Chromatograph
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)Provides excellent retention and separation for small aromatic molecules.
Mobile Phase A0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ion ESI.
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.A typical gradient for separating the analyte from polar and non-polar impurities.
Flow Rate0.3 mL/minCompatible with standard ESI sources.
Column Temperature40 °CEnsures reproducible retention times and good peak shapes.
Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)The amino group is readily protonated.
Capillary Voltage3.5 kVOptimizes the electrospray process.
Desolvation Gas Flow600 L/hrAids in the desolvation of droplets.
Desolvation Temperature350 °CEnsures efficient solvent evaporation.
Scan ModeFull Scan (m/z 100-300) and/or Selected Ion Monitoring (SIM)Full scan for qualitative analysis, SIM for high-sensitivity quantification.
Data Interpretation: Expected ESI-MS Spectrum

In positive ion ESI, this compound is expected to readily form a protonated molecule, [M+H]⁺. The spectrum will be dominated by an ion cluster at m/z 197/199 . Due to the soft nature of ESI, minimal in-source fragmentation is anticipated. For quantitative analysis, monitoring the m/z 197 and 199 ions in SIM mode will provide the highest sensitivity and selectivity.

The following diagram illustrates the LC-MS workflow:

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS Detection Sample This compound Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration 0.22 µm Filtration Dissolution->Filtration Injection Injection onto C18 Column Filtration->Injection Gradient Gradient Elution Injection->Gradient ESI Electrospray Ionization (ESI+) Gradient->ESI MassAnalysis Mass Analysis (Full Scan / SIM) ESI->MassAnalysis Data Data Acquisition (m/z 197/199) MassAnalysis->Data

LC-MS Experimental Workflow

Conclusion: A Multi-faceted Approach to a Multifunctional Molecule

The mass spectrometric analysis of this compound is a clear demonstration of how a deep understanding of chemical principles can be leveraged for robust analytical characterization. The choice between a "hard" ionization technique like EI and a "soft" one like ESI is dictated by the analytical question at hand—structural elucidation versus sensitive quantification. The predictable isotopic signature of bromine serves as an invaluable internal validation of the data. By applying the principles and protocols outlined in this guide, researchers can confidently confirm the identity, assess the purity, and quantify this compound, thereby ensuring the integrity of their scientific endeavors.

References

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Foreword: From Bench to Bedside, Solubility as a Cornerstone of Drug Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Amino-2-bromobenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

In the intricate journey of a molecule from a laboratory discovery to a life-saving therapeutic, its fundamental physicochemical properties dictate the path forward. Among these, solubility stands as a critical gatekeeper. A drug must be in solution to be absorbed, distributed, and ultimately reach its target in the body.[1] For a compound like this compound, a versatile building block in medicinal chemistry, understanding its solubility profile in various organic solvents is not merely an academic exercise. It is a foundational pillar for successful formulation development, enabling the creation of effective and safe medicines.[2]

This guide, born from extensive experience in pharmaceutical development, moves beyond a simple recitation of data. It aims to provide a comprehensive framework for understanding and determining the solubility of this compound. We will delve into the molecular characteristics that govern its solubility, provide robust, field-tested protocols for its measurement, and offer insights into interpreting the resulting data. Our objective is to empower you, the researcher, to make informed decisions that will accelerate your development pipeline.

The Molecular Portrait of this compound: A Solubility Perspective

To predict how this compound will behave in different solvents, we must first understand its inherent chemical nature. Its structure—a benzene ring substituted with an amino (-NH2) group, a bromo (-Br) atom, and a nitrile (-C≡N) group—offers key insights.

  • Polarity and Hydrogen Bonding: The presence of the amino and nitrile groups introduces significant polarity. The amino group, with its N-H bonds, can act as a hydrogen bond donor , while the nitrogen atoms in both the amino and nitrile groups can act as hydrogen bond acceptors .[3][4] These capabilities are paramount, as the ability to form hydrogen bonds with solvent molecules is a primary driver of solubility in polar solvents.[5] A solvent that can effectively engage in hydrogen bonding with this compound will be more successful at overcoming the solute-solute interactions within the crystal lattice.[4]

  • Crystal Lattice Energy: In its solid state, molecules of this compound are held together in a crystal lattice by intermolecular forces. The energy required to break apart this lattice is the lattice energy .[6] For dissolution to occur, the energy released when the solute molecules interact with the solvent (solvation energy) must be sufficient to overcome this lattice energy.[7] Compounds with high lattice energies are often less soluble because a greater energy input is needed to break the crystal structure apart.[6][8]

The interplay between these factors is crucial. The principle of "like dissolves like" serves as a useful guidepost: polar solvents will generally be more effective at dissolving polar solutes like this compound.[9][10] Solvents capable of hydrogen bonding are particularly promising candidates.

A Practical Guide to Solubility Determination: Methodologies and Protocols

The theoretical understanding of a compound's properties must be validated through empirical measurement. The choice of method for determining solubility is critical and depends on the specific requirements of the study, such as the need for thermodynamic (equilibrium) data versus kinetic data, and the required throughput.[11][12]

Thermodynamic Equilibrium Solubility via the Shake-Flask Gravimetric Method

This classic method determines the equilibrium solubility, which is the concentration of a solute in a saturated solution when it is in equilibrium with the solid solute.[11] It is considered the "gold standard" for its accuracy and directness.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Gravimetric Analysis prep1 Add excess this compound to a known volume of solvent prep2 Seal vial to prevent solvent evaporation prep1->prep2 equil Agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) prep2->equil sep1 Allow undissolved solid to settle equil->sep1 sep2 Filter supernatant through a 0.22 µm filter to remove particulates sep1->sep2 ana1 Pipette a precise volume of the clear filtrate into a pre-weighed dish sep2->ana1 ana2 Evaporate the solvent under controlled conditions ana1->ana2 ana3 Dry the residue to a constant weight ana2->ana3 ana4 Calculate solubility from the mass of the residue and the volume of the filtrate ana3->ana4

Caption: Workflow for the Shake-Flask Gravimetric Method.

  • Preparation: To a series of glass vials, add a known volume (e.g., 5.0 mL) of the selected organic solvent. Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved solid remains.[13]

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a period sufficient to reach equilibrium, typically 24 to 48 hours.[11]

  • Phase Separation: Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe fitted with a 0.22 µm filter to prevent the transfer of any undissolved solid.[14]

  • Analysis:

    • Accurately pipette a known volume (e.g., 2.0 mL) of the clear filtrate into a pre-weighed, dry evaporating dish.

    • Carefully evaporate the solvent in a fume hood or using a gentle stream of nitrogen.

    • Once the solvent is removed, place the dish in a vacuum oven at a suitable temperature to dry the solid residue until a constant weight is achieved.[2]

  • Calculation: The solubility (S) in g/L is calculated as:

    • S = (Mass of residue (g)) / (Volume of filtrate (L))

This method is robust and does not require an analytical standard, but it is low-throughput and requires a relatively large amount of material.[15]

High-Throughput Solubility Screening by HPLC

For earlier stages of drug development where speed is essential, an HPLC-based method can be used to determine solubility.[16] This approach offers higher throughput and sensitivity, making it suitable for poorly soluble compounds.[17]

G cluster_prep Sample Preparation & Equilibration cluster_separation Filtration cluster_analysis HPLC Analysis prep1 Add excess compound to solvent in a microtiter plate prep2 Seal and shake plate for a set time (e.g., 2-24 hours) prep1->prep2 sep1 Filter the saturated solution using a filter plate prep2->sep1 ana1 Dilute the filtrate with a suitable mobile phase sep1->ana1 ana2 Inject sample onto HPLC system ana1->ana2 ana3 Quantify concentration against a standard calibration curve ana2->ana3

Caption: High-Throughput Solubility Workflow using HPLC.

  • Standard Curve Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or DMSO). Create a series of calibration standards by serial dilution of the stock solution.[16]

  • Sample Preparation: In a 96-well microtiter plate, add an excess amount of the compound to each well containing the desired organic solvent.

  • Equilibration: Seal the plate and shake at a constant temperature for a predetermined time.[18]

  • Filtration: Centrifuge the plate to pellet the excess solid, then filter the supernatant into a clean collection plate using a 96-well filter plate.[12]

  • Analysis:

    • Dilute an aliquot of the filtrate with the mobile phase to bring the concentration within the range of the calibration curve.

    • Analyze the diluted samples and the calibration standards by a validated HPLC method.[19]

    • Determine the concentration of the saturated solution by interpolating its peak area from the standard curve.[16]

Solubility Profile of this compound: An Illustrative Overview

While extensive experimental data for this compound is not publicly available, we can construct an illustrative solubility table based on first principles of physical organic chemistry. This data should be considered a predictive guide, to be confirmed by experimental results obtained using the protocols outlined above.

The "like dissolves like" rule suggests that solubility will be higher in polar solvents and lower in non-polar solvents.[20] The ability of the solvent to act as a hydrogen bond donor or acceptor will also play a significant role.[21]

Table 1: Illustrative Solubility of this compound in Common Organic Solvents at 25°C

Solvent CategorySolventDielectric Constant (ε)Solubility (g/L) - PredictedRationale for Solubility
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 200Highly polar, strong H-bond acceptor; very effective at solvating the molecule.
N,N-Dimethylformamide (DMF)36.7> 150High polarity and H-bond acceptor capability.
Acetonitrile37.5~ 50-100Polar, but a weaker H-bond acceptor than DMSO or DMF.
Polar Protic Ethanol24.5~ 20-50Can act as both H-bond donor and acceptor, but overall polarity is lower than polar aprotics.
Methanol32.7~ 30-60Similar to ethanol, but slightly more polar.
Moderately Polar Acetone20.7~ 40-80Good H-bond acceptor, moderate polarity.
Ethyl Acetate6.0~ 10-30Lower polarity and weaker H-bond accepting capability.
Dichloromethane (DCM)9.1~ 5-15Moderate polarity but lacks H-bonding ability.
Non-Polar Toluene2.4< 1Non-polar nature provides very poor interaction with the polar solute.[22]
Hexane1.9< 0.1Aliphatic hydrocarbon, extremely non-polar, very poor solvent for this compound.[22]

Concluding Remarks and Future Directions

This guide provides a robust framework for understanding and quantifying the solubility of this compound. The key takeaways for the practicing scientist are twofold:

  • Molecular Structure is Predictive: The polar and hydrogen-bonding moieties on the molecule are strong indicators of its solubility behavior, favoring polar solvents.

  • Method Selection is Key: The choice between a thermodynamic method like shake-flask gravimetry and a higher-throughput HPLC-based approach depends on the stage of research and the specific data requirements.

Accurate solubility data is not an endpoint but a critical input for downstream activities, including formulation, preclinical studies, and process chemistry. By applying the principles and protocols detailed herein, researchers can generate the high-quality data necessary to advance their drug development programs with confidence and scientific rigor.

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A Senior Application Scientist's Guide to 4-Amino-2-bromobenzonitrile: A Cornerstone for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of starting materials is paramount. 4-Amino-2-bromobenzonitrile has emerged as a highly versatile and valuable building block. Its trifunctional nature—an aromatic ring substituted with an amine, a bromine atom, and a nitrile group—offers a rich platform for molecular elaboration. The distinct reactivity of these functional groups allows for a programmed, sequential introduction of complexity, making it an ideal precursor for the synthesis of diverse molecular scaffolds. The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, the amino group offers a site for amidation or further coupling, and the nitrile can be hydrolyzed, reduced, or utilized in cyclization reactions to construct heterocyclic systems. This guide provides an in-depth exploration of the properties, reactivity, and proven applications of this compound, offering researchers a practical framework for its effective utilization.

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties and handling requirements is the foundation of its successful application in the laboratory.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 53312-82-6 [1][2]
Molecular Formula C₇H₅BrN₂ [1][2]
Molecular Weight 197.03 g/mol [2]
Appearance Yellow Powder/Solid [1]
Boiling Point 355.5 ± 32.0 °C (Predicted) [1][2]
Density 1.68 g/cm³ [1][2]

| Storage | Room Temperature, Keep in dark place, Sealed in dry |[1] |

Safety and Handling: this compound is classified as a hazardous substance and must be handled with appropriate precautions. According to safety data, it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection. A dust mask (type N95 or higher) is recommended when handling the solid.[3]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Avoid dust formation. Wash hands and any exposed skin thoroughly after handling.[3][4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

Spectroscopic Signature

Confirming the identity and purity of a starting material is a critical first step. The spectroscopic profile of this compound is defined by its key functional groups. While a dedicated spectrum for this specific molecule is not publicly indexed, its expected characteristics can be reliably inferred from data on analogous structures like 4-bromobenzonitrile.[5][6]

  • ¹H NMR: The proton NMR spectrum would display signals in the aromatic region, typically between 6.5 and 8.0 ppm. The protons on the aromatic ring would show a characteristic splitting pattern (likely a doublet, a doublet of doublets, and another doublet) influenced by the positions of the three different substituents. A broad singlet corresponding to the two protons of the amino group (-NH₂) would also be present, which may shift depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would show seven distinct signals. The carbon of the nitrile group (C≡N) would appear around 118-120 ppm. The six aromatic carbons would have shifts between approximately 110 and 150 ppm, with the carbon attached to the amino group being the most upfield and the carbon attached to the bromine atom being significantly shielded.

  • IR Spectroscopy: The infrared spectrum provides a clear fingerprint. Key vibrational stretches include a sharp, strong absorption for the nitrile (C≡N) group around 2230 cm⁻¹.[5] The N-H stretching of the primary amine would appear as two distinct peaks in the 3300-3500 cm⁻¹ region. Aromatic C-H stretches would be observed just above 3000 cm⁻¹, and C=C stretches for the aromatic ring would be present in the 1475-1600 cm⁻¹ range.[5]

  • Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would show a prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a compound containing one bromine atom.

Core Reactivity and Synthetic Applications

The synthetic power of this compound lies in the orthogonal reactivity of its functional groups, enabling it to serve as a linchpin in the assembly of complex molecules. Its primary utility is demonstrated in palladium-catalyzed cross-coupling reactions and the construction of heterocyclic frameworks.

Palladium-Catalyzed Cross-Coupling: The Gateway to Biaryl and Arylamine Scaffolds

The carbon-bromine bond is the most reactive site for palladium-catalyzed reactions, providing a robust method for forming new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl structures, which are prevalent in pharmaceuticals and organic materials.[7][8] The reaction couples an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base.[7]

Causality in Experimental Design:

  • Catalyst Choice: A Pd(0) source is required for the initial oxidative addition step. While pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be used, it is often more convenient and economical to generate the active Pd(0) species in situ from a stable Pd(II) precatalyst such as Pd(OAc)₂.[9]

  • Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. For aryl bromides, electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition and subsequent reductive elimination steps of the catalytic cycle.[9]

  • Base: The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[8] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used, with the choice depending on substrate sensitivity and desired reaction rate.[9]

  • Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is frequently used. Water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Biaryl Boronate Ar'-B(OH)₃⁻ Boronate->Transmetalation Base Base (e.g., K₂CO₃) Base->Boronate BoronicAcid Ar'-B(OH)₂ BoronicAcid->Base RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-Br (this compound) ArylHalide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is the definitive method for synthesizing aryl amines from aryl halides.[10][11] This reaction has revolutionized medicinal chemistry, as the arylamine motif is a key component of countless drug molecules. The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide.[12][13]

Causality in Experimental Design:

  • Catalyst and Ligand: This reaction is highly dependent on the choice of ligand. Sterically hindered, electron-rich alkylphosphine or biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential. They promote the formation of a monoligated Pd(0) species, which is highly active in oxidative addition, and facilitate the final reductive elimination step, which is often the rate-limiting step.[14]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the corresponding amide which then coordinates to the palladium center. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are the most common choices.[11] Weaker bases like K₂CO₃ are generally ineffective.

  • Solvent: Anhydrous, non-protic, and relatively non-polar solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and interference with the catalytic cycle.[11]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L-Br OxAdd->PdII_Aryl AmineCoord Amine Coordination/Deprotonation PdII_Aryl->AmineCoord PdII_Amido Ar-Pd(II)L-NR₂ AmineCoord->PdII_Amido Amine R₂NH Amine->AmineCoord Base Base (e.g., NaOtBu) Base->AmineCoord RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product ArylHalide Ar-Br (this compound) ArylHalide->OxAdd

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Cyclization Reactions: Building Heterocyclic Cores

The juxtaposition of the amino and nitrile groups in derivatives of this compound allows for intramolecular cyclization reactions, providing a direct route to fused heterocyclic systems. These reactions are typically mediated by acid or base.[15][16] For instance, after transformation of the bromine, the resulting intermediate can undergo cyclization. An acid-mediated cyclization involves protonation of the nitrile nitrogen, activating it for nucleophilic attack by the adjacent amino group (or a derivative thereof).[15] This strategy is a powerful tool for rapidly constructing complex polycyclic structures, which are of significant interest in drug discovery.

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, with explanations for each critical step to ensure reproducibility and success.

Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

This protocol details a standard Suzuki coupling, a cornerstone C-C bond-forming reaction.

Table 2: Reagents and Stoichiometry

Reagent M.W. ( g/mol ) Amount (mmol) Mass/Volume Equivalents
This compound 197.03 1.0 197 mg 1.0
4-Methoxyphenylboronic Acid 151.96 1.2 182 mg 1.2
Palladium(II) Acetate (Pd(OAc)₂) 224.5 0.02 4.5 mg 0.02 (2 mol%)
SPhos (Ligand) 410.48 0.04 16.4 mg 0.04 (4 mol%)
Potassium Phosphate (K₃PO₄) 212.27 2.0 425 mg 2.0
Toluene - - 5 mL -

| Water | - | - | 0.5 mL | - |

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (197 mg), 4-methoxyphenylboronic acid (182 mg), Pd(OAc)₂ (4.5 mg), SPhos (16.4 mg), and K₃PO₄ (425 mg).

    • Causality: Using a Schlenk flask allows for the reaction to be performed under an inert atmosphere, which is critical for the stability and activity of the palladium catalyst.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.

    • Causality: This "degassing" process removes oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Solvent Addition: Add toluene (5 mL) and water (0.5 mL) via syringe.

    • Causality: Toluene is the primary organic solvent. A small amount of water is necessary to dissolve the inorganic base (K₃PO₄) and facilitate the crucial transmetalation step.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours.

    • Causality: Heat is required to overcome the activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Vigorous stirring ensures efficient mixing of the biphasic system.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot from the reaction mixture.

    • Causality: This ensures the reaction has gone to completion before proceeding with the workup, preventing unnecessary loss of product.

  • Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

    • Causality: The aqueous washes remove the inorganic base and boron-containing byproducts. The brine wash helps to break any emulsions and begins the drying process.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Suzuki_Workflow Start Start: Assemble Reagents in Schlenk Flask Degas Evacuate & Backfill with Argon (3x) Start->Degas AddSolvent Add Toluene & Water Degas->AddSolvent Heat Heat at 100°C with Stirring AddSolvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Monitor->Heat Incomplete Workup Cool, Dilute, & Perform Aqueous Wash Monitor->Workup Reaction Complete Purify Dry, Concentrate, & Purify via Chromatography Workup->Purify End End: Isolated Product Purify->End

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Conclusion

This compound is a testament to the power of strategic functionalization in a synthetic building block. Its capacity to undergo robust and high-yielding transformations, particularly palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for medicinal chemists and materials scientists. By understanding the causal relationships behind experimental conditions—the choice of catalyst, ligand, base, and solvent—researchers can harness the full potential of this versatile reagent to construct complex molecular architectures with precision and efficiency. The protocols and principles outlined in this guide serve as a validated starting point for innovation, enabling the continued development of novel therapeutics and advanced materials.

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An In-depth Technical Guide to the Reactivity of the Bromo Group in 4-Amino-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Amino-2-bromobenzonitrile is a versatile trifunctional building block of significant interest in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring an electron-donating amino group, an electron-withdrawing nitrile group, and a reactive bromo substituent, provides a rich platform for complex molecular synthesis. This guide offers an in-depth exploration of the reactivity of the bromo group at the C-2 position, focusing on its utility in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. We will delve into the electronic and steric factors governing its reactivity, provide detailed, field-proven experimental protocols, and present comparative data to inform strategic synthetic planning.

Introduction: The Molecular Architecture and Electronic Landscape

The reactivity of the bromo group in this compound is intricately governed by the electronic interplay between the amino (-NH2) and cyano (-CN) groups.[2] The amino group, a strong activating group, donates electron density to the aromatic ring through resonance, particularly at the ortho and para positions.[3] Conversely, the cyano group is a potent electron-withdrawing group, deactivating the ring towards electrophilic attack and activating it towards nucleophilic substitution.[3][4]

The bromo group is positioned ortho to the activating amino group and meta to the deactivating cyano group. This specific arrangement creates a unique electronic environment that influences its participation in various chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The bromo group in this compound serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[5][6]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures, which are prevalent in many pharmaceutical compounds.[7][8] The reaction of this compound with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base, efficiently yields the corresponding 4-amino-2-arylbenzonitrile derivative.

Reaction Scheme:

Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid, and reductive elimination to afford the product and regenerate the catalyst.[7] The electron-rich nature of the aromatic ring, due to the amino group, can facilitate the oxidative addition step.

Experimental Protocol: Synthesis of 4-Amino-2-(4-methoxyphenyl)benzonitrile

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Water (4:1 mixture)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901292
24-Tolylboronic acidPd(OAc)₂/SPhosK₃PO₄1,4-Dioxane1001095
33-Pyridylboronic acidPdCl₂(dppf)Cs₂CO₃DMF110888

Note: Yields are isolated yields after purification.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[9][10] This reaction is particularly valuable for creating complex nitrogen-containing heterocycles and other pharmacologically relevant structures. The bromo group of this compound can be readily coupled with a variety of primary and secondary amines.

Reaction Scheme:

Mechanistic Considerations: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex.[11] Reductive elimination from this complex yields the desired arylamine and regenerates the palladium(0) catalyst.[12] The choice of ligand is critical in this reaction, with bulky, electron-rich phosphine ligands often being the most effective.[13]

Experimental Protocol: Synthesis of 4-Amino-2-(morpholino)benzonitrile

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Toluene

Procedure:

  • In a glovebox, charge an oven-dried vial with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound and a stir bar.

  • Seal the vial with a septum-containing cap and remove it from the glovebox.

  • Add anhydrous, degassed toluene and morpholine via syringe.

  • Place the vial in a preheated oil bath at 100 °C and stir for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[14][15] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt.[16]

Reaction Scheme:

Mechanistic Considerations: The Sonogashira coupling involves two interconnected catalytic cycles.[16] In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation with a copper(I) acetylide. Reductive elimination then yields the arylalkyne. The copper cycle involves the formation of the copper(I) acetylide from the terminal alkyne and a copper(I) salt in the presence of a base.[14]

Experimental Protocol: Synthesis of 4-Amino-2-(phenylethynyl)benzonitrile

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Tetrahydrofuran (THF)

Procedure:

  • To a solution of this compound in THF, add Pd(PPh₃)₂Cl₂, CuI, and triethylamine under an inert atmosphere.

  • Add phenylacetylene dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNA_r): The Influence of Activating and Deactivating Groups

While palladium-catalyzed reactions are highly effective, the bromo group in this compound can also undergo nucleophilic aromatic substitution (SNA_r) under certain conditions.[17] The success of this reaction is heavily dependent on the presence of strong electron-withdrawing groups that can stabilize the negatively charged intermediate, known as the Meisenheimer complex.[18][19]

In this compound, the cyano group at the para position to the amino group and meta to the bromo group provides some activation for nucleophilic attack. However, the strong electron-donating nature of the amino group generally disfavors this pathway by increasing the electron density of the aromatic ring.[20] Therefore, SNA_r reactions with this substrate typically require strong nucleophiles and may necessitate more forcing conditions compared to substrates with multiple, strongly electron-withdrawing groups.[21]

Reaction Scheme:

Steric Considerations: The Ortho Effect

The presence of the amino group ortho to the bromo substituent introduces steric hindrance, which can influence the rate and feasibility of certain reactions.[22][23] This steric crowding can hinder the approach of bulky nucleophiles or ligands to the reaction center.[24][25] In the context of cross-coupling reactions, the choice of a less sterically demanding ligand or reaction partner may be necessary to achieve optimal results.[26]

Visualization of Key Concepts

Diagram 1: Electronic Effects on the Aromatic Ring

G Benzene Ring C₇H₅N₂ Br (Bromo) Br Benzene Ring->Br (Bromo) e⁻ withdrawing (Inductive) CN (Cyano) CN Benzene Ring->CN (Cyano) e⁻ withdrawing (Inductive & Resonance) NH₂ (Amino) NH₂ NH₂ (Amino)->Benzene Ring e⁻ donating (Resonance)

Caption: Electronic influence of substituents on the aromatic ring.

Diagram 2: Generalized Cross-Coupling Workflow

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification Reactants This compound + Coupling Partner Inert_Atmosphere Inert Atmosphere (Ar or N₂) Reactants->Inert_Atmosphere Combine Catalyst Palladium Precatalyst + Ligand Catalyst->Inert_Atmosphere Base Inorganic or Organic Base Base->Inert_Atmosphere Solvent Anhydrous, Degassed Solvent Solvent->Inert_Atmosphere Heating Heating (Room Temp to >100 °C) Inert_Atmosphere->Heating Monitoring Reaction Monitoring (TLC, GC, LC-MS) Heating->Monitoring Quenching Quenching & Extraction Monitoring->Quenching Upon Completion Drying Drying of Organic Layer Quenching->Drying Purification Column Chromatography Drying->Purification Product Isolated Product Purification->Product

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

The bromo group in this compound is a highly versatile functional group that serves as a key linchpin for the synthesis of a diverse array of complex organic molecules. Its reactivity is predominantly exploited in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which allow for the strategic formation of C-C, C-N, and C-C (alkynyl) bonds, respectively. The electronic contributions of the amino and cyano substituents, along with steric factors, play a crucial role in modulating the reactivity of the bromo group. A thorough understanding of these principles, coupled with the application of robust experimental protocols, enables researchers to effectively utilize this compound as a valuable building block in drug discovery and materials science.

References

  • Lumen Learning. (n.d.). The Effect of Substituents on Reactivity. MCC Organic Chemistry.
  • Wikipedia. (2023, December 29). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2021, February 21). 4.6: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution.
  • ResearchGate. (n.d.). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and....
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • LookChem. (n.d.). Cas 53312-82-6,this compound.
  • ResearchGate. (n.d.). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3)....
  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
  • St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity.
  • Wikipedia. (2023, November 28). Nucleophilic aromatic substitution.
  • Wikipedia. (2023, October 29). Sonogashira coupling.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Chemistry LibreTexts. (2021, July 31). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • YouTube. (2024, October 21). Steric Hindrance | Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism.
  • National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
  • RSC Advances. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • YouTube. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • YouTube. (2019, July 12). Nucleophilic Aromatic Substitution.
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Company Website. (n.d.). The Significance of 4-Amino-2-fluorobenzonitrile in Modern Organic Synthesis.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

Sources

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Bioactive Heterocyclic Scaffolds from 4-Amino-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Amino-2-bromobenzonitrile

In the landscape of medicinal chemistry and drug development, the selection of a starting material is a critical decision that dictates the efficiency, diversity, and novelty of a synthetic campaign. This compound is a trifunctional synthetic building block of significant strategic value.[1][2] Its architecture, featuring a nucleophilic amino group, a versatile nitrile moiety, and a bromine atom primed for cross-coupling reactions, offers chemists a powerful platform for the construction of complex nitrogen-containing heterocycles. These heterocycles, such as quinazolines, benzimidazoles, and benzodiazepines, form the core of numerous pharmacologically active agents, underscoring the importance of robust synthetic routes from readily available precursors.[3][4][5][6][7]

This guide provides detailed application notes and validated protocols for the synthesis of diverse heterocyclic systems from this compound. The methodologies are presented with an emphasis on mechanistic rationale, empowering researchers to not only replicate the procedures but also to adapt and innovate upon them.

Pathway 1: One-Pot Synthesis of Quinazolin-4(3H)-ones via Copper-Catalyzed "On-Water" Annulation

The quinazolinone scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities.[4] A highly efficient and environmentally conscious method to access this core is through a copper-catalyzed, three-component reaction performed "on-water". This approach leverages this compound, an aldehyde, and an ammonia source in a single transformative step.[8]

Mechanistic Rationale & Causality:

The reaction proceeds through a domino sequence. Initially, the nitrile group of the starting material is believed to undergo hydrolysis in situ to the corresponding amide, facilitated by the aqueous, basic conditions at elevated temperatures. The key C-N and C-C bond formations are catalyzed by a copper(II) salt. A critical insight from studies on analogous systems is the role of atmospheric oxygen.[8] In the presence of air, the reaction mixture undergoes oxidative aromatization to yield the final quinazolin-4(3H)-one. Conversely, running the reaction under an inert atmosphere (N₂) arrests the process at the dihydroquinazolinone stage, offering a point of selective control.[8] The use of water as a solvent is not merely a "green" choice; it actively participates in the reaction and promotes the desired transformations.[8]

G cluster_workflow Workflow: 'On-Water' Quinazolinone Synthesis A This compound + Aldehyde (R-CHO) + Aq. Ammonia B Reaction Vessel (H₂O, Cs₂CO₃, CuCl₂, L-Proline) A->B Combine Reagents C Heat (100 °C) in Air B->C Domino Reaction & Oxidative Aromatization D Work-up & Purification (Filtration, Recrystallization) C->D Cool & Precipitate E 7-Amino-quinazolin-4(3H)-one Derivative D->E

Caption: High-level workflow for the one-pot synthesis of quinazolinones.

Experimental Protocol: Synthesis of 7-amino-2-phenylquinazolin-4(3H)-one

Materials:

  • This compound (1.0 mmol, 197 mg)

  • Benzaldehyde (1.2 mmol, 127 mg, 122 µL)

  • Aqueous Ammonia (28%, 2.0 mL)

  • Copper(II) Chloride (CuCl₂) (0.1 mmol, 13.4 mg)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)

  • L-Proline (0.2 mmol, 23 mg)

  • Deionized Water (2.0 mL)

  • Round-bottom flask (10 mL) with reflux condenser

Procedure:

  • To a 10 mL round-bottom flask, add this compound (197 mg), benzaldehyde (122 µL), CuCl₂ (13.4 mg), Cs₂CO₃ (652 mg), and L-proline (23 mg).

  • Add deionized water (2.0 mL) and aqueous ammonia (2.0 mL) to the flask.

  • Equip the flask with a reflux condenser and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously, open to the atmosphere, for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. A solid precipitate should form.

  • Collect the solid product by vacuum filtration, washing the crude product with cold water (2 x 10 mL) and then a small amount of cold ethanol.

  • Purify the crude product by recrystallization from ethanol/water to afford the title compound as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Summary:

EntryAldehyde (R-CHO)Product (R-group)Typical Yield (%)
1BenzaldehydePhenyl75-85
24-Chlorobenzaldehyde4-Chlorophenyl70-80
34-Methoxybenzaldehyde4-Methoxyphenyl80-90
4Furan-2-carbaldehyde2-Furyl65-75
Yields are representative and may vary based on specific reaction conditions and scale.

Pathway 2: Sequential Reduction and Cyclization to Form Benzimidazoles

Benzimidazoles are another cornerstone of medicinal chemistry, found in drugs such as proton pump inhibitors and anthelmintics.[7][9] A robust strategy to synthesize these scaffolds from this compound involves a two-step sequence: reduction of the nitrile to an aminomethyl group, followed by a classical condensation-cyclization with an aldehyde. This pathway transforms the starting material into a substituted o-phenylenediamine equivalent, which is the direct precursor for the benzimidazole core.

Mechanistic Rationale & Causality:

  • Nitrile Reduction: The first step is the chemoselective reduction of the nitrile group. Catalytic hydrogenation using Raney Nickel is an effective method that converts the -C≡N group into a -CH₂NH₂ group without affecting the aromatic bromine or amino substituents.[10] This transformation is critical as it installs the second amino functionality required for cyclization.

  • Condensation & Cyclization (Phillips-Ladenburg Synthesis): The resulting 4-amino-2-bromobenzylamine is an ortho-amino-benzylamine. Its reaction with an aldehyde first forms a Schiff base (imine) intermediate. The intramolecular nucleophilic attack of the aniline amino group onto the imine carbon initiates the cyclization. The resulting dihydrobenzimidazole intermediate then undergoes oxidation (often aerial) to furnish the stable, aromatic benzimidazole ring system.[11] The bromine atom remains as a handle for further diversification via cross-coupling chemistry.

G cluster_workflow Workflow: Benzimidazole Synthesis A This compound B Step 1: Nitrile Reduction (Raney Ni, H₂) A->B C Intermediate: 4-Amino-2-bromobenzylamine B->C D Step 2: Condensation/Cyclization (+ Aldehyde, EtOH, Reflux) C->D E Product: 7-Bromo-2-substituted-1H-benzimidazole D->E

Caption: Two-step synthetic sequence for the preparation of benzimidazoles.

Experimental Protocol: Synthesis of 7-Bromo-2-phenyl-1H-benzimidazole

Part A: Synthesis of 4-Amino-2-bromobenzylamine

  • In a high-pressure hydrogenation vessel, suspend this compound (5.0 mmol, 985 mg) and a catalytic amount of water-washed Raney Nickel (approx. 10% w/w) in ethanol (25 mL).

  • Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas (H₂) to 50-100 psi.

  • Heat the mixture to 50-60 °C and stir vigorously. Monitor the reaction by observing hydrogen uptake and TLC analysis.

  • Upon completion (typically 4-6 hours), cool the vessel, vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-Amino-2-bromobenzylamine, which can often be used in the next step without further purification.

Part B: Synthesis of 7-Bromo-2-phenyl-1H-benzimidazole

  • Dissolve the crude 4-Amino-2-bromobenzylamine (approx. 5.0 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add benzaldehyde (5.5 mmol, 584 mg, 560 µL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-8 hours. The solution may darken as the reaction progresses. Monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure 7-Bromo-2-phenyl-1H-benzimidazole.

Pathway 3: Palladium-Catalyzed Routes to Fused Heterocycles

The bromine atom on the this compound scaffold is an ideal handle for palladium-catalyzed cross-coupling reactions, opening avenues to a vast array of complex fused heterocyclic systems. These reactions are cornerstones of modern organic synthesis due to their reliability and functional group tolerance.[12][13]

Conceptual Application: Synthesis of Benzo[d][10][14]oxazin-2-amines

A compelling application is the synthesis of 4-imino-4H-benzo[d][10][14]oxazin-2-amines via a palladium-catalyzed isonitrile insertion followed by an intramolecular C-O cross-coupling.[15] This strategy involves first converting the amino group of the starting material into a urea, which provides the necessary oxygen atom for the subsequent cyclization.

Mechanistic Rationale & Causality:

  • Urea Formation: The primary amino group of this compound is first reacted with an isocyanate or a similar reagent to form a 2-bromophenylurea derivative. This step is crucial as it introduces the carbonyl oxygen that will ultimately form the oxazine ring.

  • Palladium Catalytic Cycle:

    • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the urea derivative, forming an arylpalladium(II) intermediate.

    • Isonitrile Insertion: An isonitrile molecule coordinates to the palladium center and inserts into the aryl-palladium bond. This forms a new imidoylpalladium species.

    • Intramolecular C-O Coupling/Reductive Elimination: The urea oxygen atom, positioned proximally, acts as an intramolecular nucleophile, attacking the palladium-bound imidoyl carbon. This is followed by reductive elimination, which forms the C-O bond of the heterocyclic ring and regenerates the Pd(0) catalyst, closing the catalytic cycle.

G cluster_catalytic_cycle Pd-Catalyzed Isonitrile Insertion/Cyclization Pd0 Pd(0) Catalyst ArPdBr Aryl-Pd(II)-Br Intermediate Pd0->ArPdBr ArPdCN Imidoyl-Pd(II) Intermediate ArPdBr->ArPdCN Isonitrile Insertion Product Benzo[d][1,3]oxazine Product ArPdCN->Product Intramolecular C-O Coupling ArX 2-Bromophenylurea Substrate ArX->ArPdBr Oxidative Addition Product->Pd0 Reductive Elimination Isonitrile Isonitrile (R-NC) Isonitrile->ArPdCN

Sources

4-Amino-2-bromobenzonitrile in Suzuki-Miyaura coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 4-Amino-2-bromobenzonitrile

Introduction: A Privileged Scaffold in Modern Chemistry

The biaryl nitrile motif is a cornerstone in contemporary drug discovery, materials science, and agrochemicals.[1] These structures are prevalent in numerous biologically active compounds, where the nitrile group can act as a crucial hydrogen bond acceptor, a bioisostere for other functional groups, or a metabolically robust polar feature.[1][2] The synthesis of these valuable scaffolds is greatly enabled by palladium-catalyzed cross-coupling reactions, among which the Suzuki-Miyaura coupling stands out for its reliability, functional group tolerance, and relatively mild reaction conditions.[3][4]

This compound is a particularly valuable building block. Its structure contains three key points for diversification: the amino group, the nitrile, and the bromine atom. The presence of the electron-donating amino group and the electron-withdrawing nitrile group on the same aromatic ring presents unique electronic properties that must be considered for successful cross-coupling. This guide serves as an in-depth technical resource for researchers, providing a detailed examination of the Suzuki-Miyaura coupling reaction with this compound, from mechanistic principles to practical laboratory protocols.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The cycle is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][5] The presence of a base is critical for the activation of the organoboron species, facilitating the transmetalation step.[6][7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ Active Catalyst pd_complex Aryl-Pd(II)-Br Complex pd0->pd_complex Oxidative Addition pd_transmetal Aryl-Pd(II)-Ar' Complex pd_complex->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product 4-Amino-2-arylbenzonitrile (Product) pd_transmetal->product aryl_halide This compound (Ar-Br) aryl_halide->pd_complex boronic_acid Ar'-B(OH)₂ (Boronic Acid) boronate Ar'-B(OH)₃⁻ (Activated Boronate) boronic_acid->boronate Activation base Base (e.g., K₂CO₃) base->boronate boronate->pd_complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst, typically coordinated to phosphine ligands (L). This complex reacts with this compound, where the palladium atom inserts itself into the carbon-bromine bond. This step oxidizes the palladium from Pd(0) to Pd(II), forming a square planar aryl-palladium(II)-bromide intermediate.[3][5] The electron-rich nature of the substrate, due to the amino group, generally facilitates this step.

  • Transmetalation : This is the crucial bond-forming step where the organic group from the organoboron reagent is transferred to the palladium center. The base (e.g., potassium carbonate, potassium phosphate) plays a vital role by reacting with the arylboronic acid to form a more nucleophilic "ate" complex (boronate).[6][7] This activated boronate then reacts with the Pd(II) complex, displacing the bromide ligand and transferring the aryl group (Ar') to the palladium, forming a di-aryl palladium(II) intermediate.

  • Reductive Elimination : In the final step, the two organic groups (the benzonitrile moiety and the newly transferred aryl group) are eliminated from the palladium center, forming the desired C-C bond of the biaryl product.[3] This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Optimizing the Reaction: Key Parameters

The success of the Suzuki-Miyaura coupling of this compound hinges on the careful selection of several key parameters. The electronic properties of the substrate—possessing both an electron-donating group (EDG) in the amino function and an electron-withdrawing group (EWG) in the nitrile—make it responsive to fine-tuning of the reaction conditions.

ParameterCommon Choices & ConsiderationsRationale & Causality
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ is often used directly as the active Pd(0) source. Pd(OAc)₂ and Pd₂(dba)₃ are stable Pd(II) and Pd(0) precursors, respectively, that require a ligand to form the active catalytic species in situ. Catalyst loading is typically 1-5 mol%.
Ligand PPh₃, P(tBu)₃, Buchwald Ligands (e.g., SPhos, XPhos)For electron-rich aryl bromides, bulky and electron-rich phosphine ligands are often preferred to facilitate both the oxidative addition and the reductive elimination steps.[8][9] The choice of ligand is critical for stabilizing the palladium catalyst and promoting high turnover numbers.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOHAn inorganic base is required to activate the boronic acid for transmetalation.[6] K₃PO₄ is a moderately strong base often effective for sensitive substrates. Cs₂CO₃ is more soluble and can accelerate reactions but is more expensive. The choice of base can significantly impact yield and reaction time.[10]
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, Methanol/H₂OA mixture of an organic solvent and water is common. The organic solvent solubilizes the aryl halide and catalyst, while water dissolves the inorganic base and boronic acid.[10] Degassing the solvent is crucial to remove oxygen, which can deactivate the palladium catalyst.
Temperature 80 - 110 °CThe reaction typically requires heating to drive the catalytic cycle, especially the oxidative addition and reductive elimination steps. The optimal temperature depends on the specific catalyst, solvent, and substrate reactivity.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane and Degassed Deionized Water (e.g., 4:1 ratio)

  • Schlenk flask or round-bottom flask with reflux condenser

  • Magnetic stirrer and heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware (syringes, separatory funnel, etc.)

  • Rotary evaporator and TLC plates

Experimental_Workflow setup 1. Reaction Setup - Add solids to flask - Seal and purge with N₂/Ar reagents 2. Reagent Addition - Add degassed solvents via syringe setup->reagents reaction 3. Reaction - Heat to 80-100 °C - Stir for 4-12 h - Monitor by TLC/LC-MS reagents->reaction workup 4. Workup - Cool to RT - Dilute with EtOAc/H₂O - Separate layers reaction->workup extraction 5. Extraction & Drying - Extract aqueous layer - Combine organic layers - Wash with brine, dry over Na₂SO₄ workup->extraction purification 6. Purification - Concentrate on rotovap - Purify by column chromatography extraction->purification product 7. Final Product 4-Amino-2-arylbenzonitrile purification->product

Caption: A typical experimental workflow for the Suzuki coupling.

Step-by-Step Procedure:

  • Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 197 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Inert Atmosphere : Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.[11]

  • Solvent Addition : Using a syringe, add degassed 1,4-dioxane (4 mL) followed by degassed deionized water (1 mL).

  • Reaction : Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup : Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine all organic layers.

  • Washing and Drying : Wash the combined organic layer with saturated brine (20 mL), then dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 4-amino-2-arylbenzonitrile product.[12]

References

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. ResearchGate.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate.
  • Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides. ResearchGate.
  • Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and... ResearchGate.
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library.
  • Role of a base in Suzuki-Miyaura reaction. ResearchGate.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
  • Aminative Suzuki–Miyaura coupling. Science.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Carbonylative Suzuki–Miyaura coupling reactions of 4‐bromobenzonitrile... ResearchGate.
  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Process for preparing biaryl compounds. Google Patents.
  • The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts. ResearchGate.
  • Selected biaryl-containing natural products. ResearchGate.
  • The Significance of 4-Amino-2-fluorobenzonitrile in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO., LTD.
  • Preparation of Unsymmetrical Biaryls by the Diazo Reaction and the Nitrosoacetylamine Reaction. Chemistry LibreTexts.
  • 4-Amino-2-fluorobenzonitrile: A Versatile Organic Synthesis Intermediate. NINGBO INNO PHARMCHEM CO., LTD.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. NIH National Center for Biotechnology Information.
  • 2-Amino-4-bromobenzonitrile. PubChem.

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Amino-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Amino-2-bromobenzonitrile

This compound is a key heterocyclic building block in contemporary drug discovery and materials science. Its unique trifunctional nature—possessing a nucleophilic amino group, an electrophilic carbon-bromine bond at a sterically hindered position, and a cyano group—offers a versatile scaffold for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for sequential and site-selective modifications, making it an invaluable precursor for generating libraries of compounds for high-throughput screening. Specifically, the substituted aminobenzonitrile motif is a core component of numerous kinase inhibitors and other targeted therapeutics.

This guide provides detailed protocols and technical insights for the palladium-catalyzed cross-coupling of this compound with a variety of coupling partners. We will delve into the rationale behind the selection of catalysts, ligands, and reaction conditions, with a focus on overcoming the challenges associated with this sterically hindered and electron-rich substrate.

Challenges in the Cross-Coupling of this compound

The successful cross-coupling of this substrate requires careful consideration of its structural features:

  • Steric Hindrance: The bromine atom is positioned ortho to a cyano group, which can impede the oxidative addition step in the catalytic cycle.

  • Electron-Richness: The presence of the para-amino group increases the electron density of the aromatic ring, which can also slow down the rate of oxidative addition.

  • Coordinating Amino Group: The free amino group can potentially coordinate to the palladium center, leading to catalyst inhibition or undesired side reactions.

To address these challenges, the selection of a suitable palladium precatalyst and a bulky, electron-rich phosphine ligand is paramount. Modern catalyst systems, particularly those developed by Buchwald and Hartwig, are well-suited for these demanding transformations.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[1] For this compound, this reaction is instrumental in synthesizing biaryl structures, which are prevalent in many pharmaceutical agents.

Causality Behind Experimental Choices
  • Catalyst System: A G3 or G4 palladium precatalyst, such as SPhos Pd G3 or XPhos Pd G4, is recommended. These well-defined precatalysts are air- and moisture-stable, and they readily form the active monoligated Pd(0) species in solution, which is crucial for efficient oxidative addition to the sterically hindered and electron-rich aryl bromide.

  • Ligand: Bulky, electron-rich biaryl phosphine ligands like SPhos and XPhos are essential. Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the oxidative addition step, which is often the rate-limiting step for electron-rich aryl halides.

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically used. Stronger bases like sodium tert-butoxide could potentially lead to side reactions involving the amino or cyano groups.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly employed to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Scheme:

ParameterRecommended ConditionRationale
Palladium Precatalyst SPhos Pd G3 (1-3 mol%)Highly active for challenging substrates, ensures efficient catalyst turnover.
Ligand SPhos (pre-complexed)Bulky and electron-rich, ideal for sterically hindered and electron-rich aryl bromides.
Base K₃PO₄ (2.0 equivalents)Effective base for transmetalation without promoting side reactions.
Solvent 1,4-Dioxane/H₂O (4:1 v/v)Good solubility for both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient energy for catalyst activation and reaction progression.
Reaction Time 4-12 hoursMonitored by TLC or LC-MS for completion.

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (2.0 equiv.).

  • Add the SPhos Pd G3 precatalyst (0.01-0.03 equiv.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Oxidative Addition->Ar-Pd(II)-Br(L) Transmetalation Transmetalation Ar-Pd(II)-Br(L)->Transmetalation Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) Transmetalation->Ar-Pd(II)-R(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-R Ar-R Reductive Elimination->Ar-R R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Ar-Br Ar-Br Ar-Br->Oxidative Addition Base Base Base->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3] This reaction is particularly useful for synthesizing substituted anilines and other N-aryl compounds from this compound.

Causality Behind Experimental Choices
  • Catalyst System: For C-N bond formation, a palladium precatalyst paired with a highly active ligand is crucial. The choice of ligand often depends on the nature of the amine coupling partner. For primary amines, BrettPhos is an excellent choice, while RuPhos is generally preferred for secondary amines.[4]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous, non-protic solvents like toluene or tetrahydrofuran (THF) are essential to prevent quenching of the strong base and to ensure good solubility of the reactants.

Experimental Protocol: Buchwald-Hartwig Amination

Reaction Scheme:

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%)A reliable Pd(0) source for generating the active catalyst in situ.
Ligand BrettPhos (for 1° amines) or RuPhos (for 2° amines) (2-4 mol%)Bulky, electron-rich ligands that promote both oxidative addition and reductive elimination.
Base NaOt-Bu (1.5 equivalents)Strong, non-nucleophilic base essential for amine deprotonation.
Solvent Toluene or THF (anhydrous)Anhydrous, non-protic solvent to prevent side reactions.
Temperature 80-110 °CSufficient temperature to drive the reaction to completion.
Reaction Time 6-18 hoursMonitored by TLC or LC-MS.

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.01-0.02 equiv.) and the appropriate ligand (0.02-0.04 equiv.).

  • Add sodium tert-butoxide (1.5 equiv.).

  • Add anhydrous toluene or THF via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Add Pd Precatalyst & Ligand Add Pd Precatalyst & Ligand Add Base (NaOtBu) Add Base (NaOtBu) Add Pd Precatalyst & Ligand->Add Base (NaOtBu) Add Anhydrous Solvent Add Anhydrous Solvent Add Base (NaOtBu)->Add Anhydrous Solvent Stir at RT Stir at RT Add Anhydrous Solvent->Stir at RT Add Substrates Add Substrates Stir at RT->Add Substrates Heat to 100 °C Heat to 100 °C Add Substrates->Heat to 100 °C Monitor Progress Monitor Progress Heat to 100 °C->Monitor Progress Cool & Quench Cool & Quench Monitor Progress->Cool & Quench Extract with EtOAc Extract with EtOAc Cool & Quench->Extract with EtOAc Wash & Dry Wash & Dry Extract with EtOAc->Wash & Dry Concentrate & Purify Concentrate & Purify Wash & Dry->Concentrate & Purify

Caption: Experimental workflow for a typical Buchwald-Hartwig amination.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5] This reaction provides a direct route to introduce alkynyl functionalities onto the this compound scaffold.

Causality Behind Experimental Choices
  • Catalyst System: A combination of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, typically CuI, is traditionally used. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. Copper-free conditions using a more active palladium/ligand system are also effective and can prevent the formation of alkyne homocoupling byproducts.[6]

  • Ligand: For challenging substrates, bulky and electron-rich phosphine ligands such as XPhos can be beneficial, especially in copper-free systems.[7]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the HX byproduct.

  • Solvent: A polar aprotic solvent like THF or DMF is typically employed.

Experimental Protocol: Sonogashira Coupling

Reaction Scheme:

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)Standard and effective palladium source for Sonogashira couplings.
Copper Co-catalyst CuI (3-10 mol%)Activates the terminal alkyne for transmetalation.
Base Triethylamine (2.0-3.0 equivalents)Acts as both a base and a solvent in some cases.
Solvent THF or DMF (anhydrous)Good solubility for reactants and catalysts.
Temperature Room Temperature to 60 °CMild conditions are often sufficient for this reaction.
Reaction Time 2-8 hoursTypically a rapid reaction.

Step-by-Step Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), and CuI (0.03-0.10 equiv.).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF or DMF, followed by triethylamine (2.0-3.0 equiv.) and the terminal alkyne (1.1-1.3 equiv.).

  • Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the metal salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

IV. Negishi Coupling: Versatile C-C Bond Formation

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex.[7][8] This reaction is known for its high functional group tolerance and its ability to form C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds.

Causality Behind Experimental Choices
  • Catalyst System: A palladium catalyst, often generated in situ from Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand, is commonly used. For challenging substrates, ligands like SPhos or XPhos can be highly effective.

  • Organozinc Reagent: The organozinc reagent can be prepared from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt (e.g., ZnCl₂). Alternatively, they can be generated directly from an organic halide and activated zinc metal.

  • Solvent: Anhydrous THF is the most common solvent for Negishi couplings.

Experimental Protocol: Negishi Coupling

Reaction Scheme:

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃ (1-2.5 mol%)Common and effective Pd(0) source.
Ligand SPhos (2-5 mol%)Bulky, electron-rich ligand suitable for difficult couplings.
Organozinc Reagent 1.2-1.5 equivalentsThe nucleophilic coupling partner.
Solvent THF (anhydrous)Standard solvent for Negishi reactions.
Temperature Room Temperature to 65 °CReaction temperature depends on the reactivity of the coupling partners.
Reaction Time 6-24 hoursMonitored by TLC or LC-MS.

Step-by-Step Procedure:

  • Preparation of the Organozinc Reagent (if not commercially available): In a separate flame-dried flask under an inert atmosphere, prepare the organozinc reagent by either transmetalation from an organolithium or Grignard reagent with ZnCl₂, or by direct insertion of activated zinc into an organic halide.

  • Cross-Coupling Reaction: In another flame-dried Schlenk flask, combine Pd₂(dba)₃ (0.01-0.025 equiv.) and SPhos (0.02-0.05 equiv.) in anhydrous THF.

  • Add this compound (1.0 equiv.) to the catalyst mixture.

  • Slowly add the solution of the organozinc reagent (1.2-1.5 equiv.) to the reaction mixture at room temperature.

  • Stir at room temperature or heat to reflux as needed, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography.

Conclusion

The palladium-catalyzed cross-coupling of this compound offers a powerful and versatile platform for the synthesis of a diverse range of functionalized molecules. The successful execution of these reactions hinges on the judicious selection of the catalyst system, particularly the use of modern, bulky, and electron-rich phosphine ligands to overcome the inherent challenges of this sterically hindered and electron-rich substrate. The protocols outlined in this guide provide a robust starting point for researchers in drug discovery and materials science to leverage the synthetic potential of this valuable building block.

References

  • Suzuki, A. Cross-Coupling Reactions Of Organoboranes: An Easy Way To Construct C-C Bonds. Angew. Chem. Int. Ed.2011, 50, 6722-6737. [Link]
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95, 2457-2483. [Link]
  • Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Halides. Acc. Chem. Res.1998, 31, 852-860. [Link]
  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Acc. Chem. Res.1998, 31, 805-818. [Link]
  • Negishi, E.-i. Palladium- or Nickel-Catalyzed Cross-Coupling. A New Selective and Efficient Method for Carbon−Carbon Bond Formation. Acc. Chem. Res.1982, 15, 340-348. [Link]
  • Knochel, P.; Millot, N.; Rodriguez, A. L.; Tucker, C. E. Preparation and Application of Functionalized Organozinc Reagents in Organic Synthesis. Org. React.2001, 58, 417-744. [Link]
  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008, 47, 6338-6361. [Link]
  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007, 107, 874-922. [Link]
  • Han, C.; Buchwald, S. L. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. J. Am. Chem. Soc.2009, 131, 7532-7533. [Link]
  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Strengths. Angew. Chem. Int. Ed.2005, 44, 4020-4028. [Link]
  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. J. Am. Chem. Soc.2007, 129, 3358-3366. [Link]
  • Fors, B. P.; Krattiger, P.; Strieter, E.; Buchwald, S. L. Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions. Org. Lett.2008, 10, 3505-3508. [Link]
  • Wikipedia contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
  • Wikipedia contributors. Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]
  • Wikipedia contributors. Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
  • Wikipedia contributors. Negishi coupling. Wikipedia, The Free Encyclopedia. [Link]
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. [Link]
  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PMC - NIH. [Link]
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Application Notes & Protocols: Buchwald-Hartwig Amination for the Synthesis of 2,4-Diaminobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a versatile and powerful palladium-catalyzed method for the formation of carbon-nitrogen (C–N) bonds.[1][2][3] Its broad adoption in pharmaceutical and materials science is due to its remarkable functional group tolerance and scope, superseding harsher, classical methods.[1][4] This guide provides an in-depth analysis and a detailed experimental protocol for a particularly valuable, yet challenging, application: the synthesis of 2,4-diaminobenzonitrile via the amination of 4-Amino-2-bromobenzonitrile. This transformation is key for accessing important building blocks in medicinal chemistry. We will dissect the mechanistic underpinnings, explore the rationale behind the strategic selection of catalysts and reagents, and provide a robust, field-tested protocol designed for reproducibility and success.

Reaction Overview & Strategic Importance

The target transformation involves the selective mono-amination of an aryl bromide in the presence of both an existing amino group and an electron-withdrawing nitrile functionality.

Chemical reaction scheme showing this compound reacting with an ammonia equivalent in the presence of a Palladium catalyst, ligand, and base to form 2,4-Diaminobenzonitrile.

Figure 1: Palladium-catalyzed amination of this compound.

The product, 2,4-diaminobenzonitrile, is a valuable scaffold for the synthesis of various heterocyclic compounds, including kinase inhibitors and other biologically active molecules. The direct C–N bond formation facilitated by the Buchwald-Hartwig reaction offers an efficient route that avoids more circuitous synthetic pathways.

Mechanism Spotlight: The Palladium Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[1][5][6] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex. This is often the rate-determining step, especially for electron-deficient or sterically hindered aryl halides.[7]

  • Ligand Exchange & Amine Coordination: The amine (or ammonia equivalent) coordinates to the palladium center.

  • Deprotonation: A base removes a proton from the coordinated nitrogen atom, forming a palladium-amido complex.

  • Reductive Elimination: The final C–N bond is formed as the desired arylamine product is released, regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(Br) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Ar-Br) amine_coord [L-Pd(II)(Ar)(H₂NR')]+Br⁻ (Amine Coordination) oa_complex->amine_coord Amine Coordination (H₂NR') amido_complex L-Pd(II)(Ar)(NHR') (Amido Complex) amido_complex->pd0 Reductive Elimination product Ar-NHR' (Product) amido_complex->product amine_coord->amido_complex Deprotonation (Base, -HBr)

Diagram 1: The catalytic cycle of the Buchwald-Hartwig amination.

Strategic Considerations for this compound

The substrate presents specific challenges that dictate the optimal reaction parameters:

  • Electron-Deficient Aryl Halide: The potent electron-withdrawing nature of the nitrile group (–CN) deactivates the aryl bromide towards oxidative addition. This necessitates a highly active catalyst system.

  • Pre-existing Amino Group: The free amino group (–NH₂) can potentially coordinate to the palladium center, leading to catalyst inhibition. While it is a weak nucleophile compared to many coupling partners, its presence must be considered.

  • Ammonia as a Nucleophile: The direct use of ammonia gas is notoriously difficult due to its high volatility and tendency to form stable, catalytically inactive palladium complexes.[1] Therefore, the use of "ammonia equivalents" or surrogates is the preferred strategy.[1][8]

Parameter Optimization & Rationale

Success with this substrate requires careful selection of each reaction component. The following table summarizes the recommended starting points, grounded in established principles for challenging aminations.

ParameterRecommended Choice(s)Rationale & In-Depth Justification
Palladium Source G3/G4 Buchwald Precatalysts (e.g., XPhos Pd G3, RuPhos Pd G4)Precatalysts provide a stable, well-defined source of the active Pd(0) species upon activation by base, leading to more reproducible results than generating the catalyst in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂.[9][10]
Ligand Bulky, Electron-Rich Biaryl Monophosphines (e.g., XPhos , RuPhos , BrettPhos )These "Buchwald-type" ligands are essential.[11][12] Their steric bulk promotes the crucial reductive elimination step, while their electron-donating character facilitates the difficult oxidative addition to the electron-poor aryl bromide.[9][13]
Amine Source 1. Benzophenone Imine 2. Lithium bis(trimethylsilyl)amide (LHMDS) Benzophenone Imine: Acts as a solid, stable ammonia surrogate. After the C-N coupling, the resulting imine is easily hydrolyzed under acidic conditions to yield the primary amine.[1] LHMDS: Serves as another effective ammonia equivalent, with the silyl groups cleaved during work-up to reveal the primary aniline.[8][14]
Base Strong, non-nucleophilic bases (e.g., NaOt-Bu , KOt-Bu , LHMDS )A strong base is required to efficiently deprotonate the coordinated ammonia surrogate to form the palladium-amido complex, driving the catalytic cycle forward.[15] While weaker bases like K₃PO₄ or Cs₂CO₃ are sometimes used, stronger alkoxides are typically more effective for challenging substrates.[6]
Solvent Anhydrous, Aprotic Solvents (e.g., Toluene , 1,4-Dioxane , THF )These solvents effectively dissolve the organic reagents and many of the catalyst components while remaining inert. Toluene and dioxane are frequently used due to their higher boiling points, allowing for elevated reaction temperatures.[16][17] Rigorous exclusion of water and oxygen is critical.
Temperature 80–110 °C Elevated temperatures are generally necessary to overcome the activation barrier for the oxidative addition of the deactivated aryl bromide. The optimal temperature should be determined empirically, starting around 100 °C.[16][18]

Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis of 2,4-diaminobenzonitrile using benzophenone imine as the ammonia surrogate.

Workflow Overview

experimental_workflow setup 1. Reagent Setup (Glovebox) reaction 2. Reaction (Heat under Inert Gas) setup->reaction Seal & Heat quench 3. Quench & Work-up reaction->quench Cool to RT hydrolysis 4. Imine Hydrolysis (Acidic Conditions) quench->hydrolysis Isolate Crude Imine purify 5. Purification (Column Chromatography) hydrolysis->purify Neutralize & Extract

Sources

The Art of C-N Bond Formation: A Senior Application Scientist's Guide to 4-Amino-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Amino-2-bromobenzonitrile in Medicinal Chemistry

In the landscape of modern drug discovery and development, the construction of carbon-nitrogen (C-N) bonds remains a cornerstone of synthetic organic chemistry. These bonds are integral to a vast array of pharmaceuticals and bioactive molecules. Among the myriad of building blocks available to the discerning chemist, this compound stands out as a particularly versatile and strategic scaffold. Its unique trifunctional nature—a nucleophilic amino group, an electrophilic bromine atom, and a synthetically malleable nitrile group—offers a powerful handle for the construction of complex molecular architectures, most notably in the synthesis of quinazoline derivatives, which are prevalent in numerous approved drugs.[1][2]

This comprehensive guide, designed for researchers, scientists, and drug development professionals, moves beyond a simple recitation of procedures. It delves into the causality behind experimental choices, providing field-proven insights into the reaction conditions for C-N bond formation using this pivotal intermediate. We will explore the nuances of palladium- and copper-catalyzed coupling reactions, offering detailed protocols and mechanistic insights to empower you to achieve optimal results in your synthetic endeavors.

I. Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a mild and general method for the formation of C-N bonds.[3][4] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with an amine.[5] For a substrate like this compound, the electron-donating amino group can influence the reactivity of the aryl bromide, making the choice of catalyst system crucial for success.

Mechanistic Considerations: A Symphony of Ligand, Base, and Metal

The catalytic cycle of the Buchwald-Hartwig amination is a well-orchestrated sequence of elementary steps.[3][6] Understanding this mechanism is paramount to troubleshooting and optimizing your reactions.

graph Buchwald_Hartwig_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

// Nodes Pd0 [label="Pd(0)L_n"]; OxAdd [label="Oxidative Addition\n(Ar-Pd(II)-Br)L_n"]; AmineCoord [label="Amine Coordination\n[Ar-Pd(II)(Br)(R₂NH)]L_n"]; Deprotonation [label="Deprotonation\n[Ar-Pd(II)(NR₂)]L_n"]; RedElim [label="Reductive Elimination"]; Product [label="Ar-NR₂", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst_Regen [label="Pd(0)L_n", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="+ Ar-Br"]; OxAdd -> AmineCoord [label="+ R₂NH"]; AmineCoord -> Deprotonation [label="+ Base\n- Base-H⁺Br⁻"]; Deprotonation -> RedElim; RedElim -> Product; RedElim -> Catalyst_Regen; }

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

The choice of phosphine ligand is arguably the most critical parameter. Sterically hindered, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, BrettPhos), are often essential.[3][7] These bulky ligands promote the formation of a monoligated palladium(0) species, which is highly active in the rate-determining oxidative addition step with the aryl bromide.[3] Furthermore, they facilitate the final reductive elimination step to release the desired arylamine product and regenerate the active catalyst.[3]

The base plays a multifaceted role. It is required to deprotonate the amine, forming the more nucleophilic amide, which then displaces the halide from the palladium center.[8] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), or cesium carbonate (Cs₂CO₃) are commonly employed.[6] The choice of base can influence the reaction rate and the tolerance of various functional groups.

Data Summary: Palladium-Catalyzed Amination of Aryl Bromides

The following table summarizes typical conditions for the Buchwald-Hartwig amination of aryl bromides with various amines, providing a starting point for the optimization of reactions with this compound.

Amine TypeCatalyst/PrecatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd(OAc)₂BINAPCs₂CO₃Toluene1108High
Primary Aliphatic AmineBrettPhos Pd G4BrettPhosK₃PO₄t-BuOH10072High
Secondary Aliphatic AminePd₂(dba)₃XPhosNaOt-BuToluene10010High
N-Heterocycle (Indole)Pd(OAc)₂SIPr·HClNaOHDioxane100-High
Ammonia SurrogatePd₂(dba)₃IPr·HClKOt-BuDioxane10016Excellent

Note: This is a generalized table based on literature for aryl bromides. Yields are qualitative and will vary depending on the specific substrates.[3][9]

Detailed Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

This protocol provides a robust starting point for the N-arylation of this compound.

Materials:

  • This compound

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Schlenk tube with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol), cesium carbonate (1.4 mmol), palladium(II) acetate (0.02 mmol), and BINAP (0.03 mmol).

  • Degassing: Evacuate the Schlenk tube and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Add anhydrous toluene (5 mL) and aniline (1.2 mmol) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 8-16 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble inorganic salts and the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-amino-2-cyanophenylamine.

II. Copper-Catalyzed C-N Cross-Coupling: The Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation, typically employing a copper catalyst at elevated temperatures.[8][10] While traditional Ullmann reactions often require harsh conditions, modern iterations with the use of ligands have significantly expanded its scope and applicability, allowing for milder reaction conditions.[11][12] For a substrate like this compound, copper-catalyzed couplings offer a cost-effective alternative to palladium-based systems.

Mechanistic Insights: The Role of Ligands in Copper Catalysis

The precise mechanism of the Ullmann condensation has been the subject of extensive study, with several pathways proposed, including those involving Cu(I)/Cu(III) catalytic cycles.[13][14] The addition of a ligand is often crucial for achieving high efficiency. Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), have proven to be particularly effective in accelerating the reaction.[14]

graph Ullmann_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

// Nodes CuI [label="Cu(I)X"]; AmineComplex [label="[L-Cu(I)-NR₂]"]; OxAdd [label="Oxidative Addition\n[L-Cu(III)(Ar)(NR₂)(X)]"]; RedElim [label="Reductive Elimination"]; Product [label="Ar-NR₂", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst_Regen [label="Cu(I)X", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges CuI -> AmineComplex [label="+ R₂NH, Base, L\n- Base-H⁺X⁻"]; AmineComplex -> OxAdd [label="+ Ar-X"]; OxAdd -> RedElim; RedElim -> Product; RedElim -> Catalyst_Regen; }

Figure 2: Plausible Catalytic Cycle for the Ligand-Accelerated Ullmann Condensation.

The ligand is believed to stabilize the copper catalyst, prevent its agglomeration, and facilitate the key steps of the catalytic cycle, namely the oxidative addition of the aryl bromide to the copper(I)-amide complex and the subsequent reductive elimination of the product.[13]

III. Application in Heterocyclic Synthesis: The Gateway to Quinazolines

A significant application of C-N bond formation with this compound is in the synthesis of quinazoline derivatives.[1][2] These nitrogen-containing heterocycles are prominent scaffolds in a multitude of clinically used drugs, exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[14]

An efficient copper-catalyzed reaction of 2-bromobenzonitriles with amidines or guanidine provides a direct and practical route to 4-aminoquinazolines and 2,4-diaminoquinazolines, respectively.[14] This transformation is believed to proceed via an initial Ullmann-type coupling of the amidine or guanidine with the aryl bromide, followed by an intramolecular nucleophilic attack of the endocyclic nitrogen onto the nitrile carbon, leading to the quinazoline ring system.[14]

graph Quinazoline_Synthesis { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, ranksep=1, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Reactants A [label="this compound"]; B [label="Amidine / Guanidine"];

// Intermediates and Product C [label="Ullmann Coupling Intermediate"]; D [label="Intramolecular Cyclization"]; E [label="Quinazoline Derivative", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Workflow A -> C [label="CuI, Ligand, Base"]; B -> C; C -> D; D -> E; }

Figure 3: Workflow for the Synthesis of Quinazolines from this compound.

Data Summary: Copper-Catalyzed Synthesis of Quinazolines

The following table, based on the work of Yang et al., illustrates the conditions for the synthesis of quinazoline derivatives from substituted 2-bromobenzonitriles.[14]

2-Bromobenzonitrile SubstituentAmine SourceCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
4-NH₂ (hypothetical)GuanidineCuIDMEDAK₂CO₃DMF803-12Good
4-NH₂ (hypothetical)BenzamidineCuIDMEDAK₂CO₃DMF803-12Good
HGuanidineCuIDMEDAK₂CO₃DMF80392
4-MeOGuanidineCuIDMEDAK₂CO₃DMF801275
4-CF₃GuanidineCuIDMEDAK₂CO₃DMF80395

Note: DMEDA = N,N'-dimethylethylenediamine. The entries for this compound are hypothetical but based on the trends observed in the cited literature.[14]

Detailed Experimental Protocol: Synthesis of a 2,4-Diaminoquinazoline Derivative

This protocol is adapted from the general procedure reported by Yang et al. for the synthesis of 2,4-diaminoquinazolines.[14]

Materials:

  • This compound

  • Guanidine hydrochloride

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk tube with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol), guanidine hydrochloride (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol).

  • Degassing: Evacuate the Schlenk tube and backfill with inert gas. Repeat this cycle three times.

  • Reagent Addition: Add anhydrous DMF (5 mL) and N,N'-dimethylethylenediamine (0.2 mmol) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2,4-diaminoquinazoline derivative.

IV. Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of nitrogen-containing compounds, particularly those of medicinal interest. The strategic application of palladium- and copper-catalyzed C-N bond-forming reactions allows for the efficient construction of a diverse array of molecular architectures. A thorough understanding of the underlying reaction mechanisms and the interplay of catalysts, ligands, bases, and solvents is paramount to achieving high yields and purity. The protocols and insights provided in this guide serve as a robust foundation for researchers to harness the full synthetic potential of this valuable intermediate in their quest for novel therapeutics and advanced materials. The continued development of more active and selective catalyst systems will undoubtedly further expand the utility of this compound in the years to come.

References

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Application Notes & Protocols: 4-Amino-2-bromobenzonitrile as a Strategic Building Block in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them premier targets for therapeutic intervention. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. Central to this effort is the availability of versatile chemical building blocks that enable the efficient construction of complex molecular architectures with desired pharmacological properties. 4-Amino-2-bromobenzonitrile has emerged as a highly valuable scaffold in medicinal chemistry due to its unique trifunctional nature. Possessing an aniline amine, a reactive aryl bromide, and a nitrile group, this intermediate provides synthetic chemists with multiple orthogonal handles for molecular elaboration. This guide provides an in-depth exploration of the strategic application of this compound in the synthesis of kinase inhibitors, detailing key chemical transformations, step-by-step protocols, and the underlying scientific rationale for experimental choices.

Introduction: The Strategic Value of this compound

The structure of this compound is deceptively simple, yet it contains a powerful combination of functional groups that make it an ideal starting material for constructing kinase inhibitor cores.

  • The Amino Group (C4-NH₂): This primary amine is a potent nucleophile, perfectly positioned to react with electrophilic heterocyclic cores, such as chloropyrimidines or chloroquinazolines, which are ubiquitous in kinase inhibitors. It also serves as a handle for acylation to introduce side chains that can modulate potency and pharmacokinetic properties.

  • The Bromo Group (C2-Br): The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the strategic installation of aryl or heteroaryl groups through Suzuki-Miyaura coupling (C-C bond formation) or additional amino-substituents via Buchwald-Hartwig amination (C-N bond formation).[1][2] These reactions are fundamental for building the biaryl and amino-aryl structures common to many inhibitor classes.

  • The Nitrile Group (C1-CN): The cyano group is a common pharmacophore in kinase inhibitors, often acting as a hydrogen bond acceptor. Its linear geometry and electronic properties can be crucial for binding to the kinase hinge region.[2] Furthermore, it can be chemically transformed into other functional groups if needed.

This trifecta of functionalities allows for a modular and convergent approach to synthesis, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Core Synthetic Strategies & Key Transformations

The utility of this compound is realized through a set of robust and well-established chemical reactions. The choice of reaction sequence is critical and depends on the final target structure.

Sequential Nucleophilic Aromatic Substitution (SNAr) and Cross-Coupling

A prevalent strategy involves first using the amino group as a nucleophile, followed by a cross-coupling reaction at the bromide position. This is particularly effective for synthesizing inhibitors based on a 2,4-disubstituted pyrimidine scaffold, a core found in numerous approved drugs like Brigatinib.[3][4]

The general workflow for this approach is outlined below. The initial SNAr reaction is typically regioselective for the more activated position on the heterocyclic core (e.g., C4 of 2,4-dichloropyrimidine), driven by electronic effects. The subsequent cross-coupling reaction builds out the rest of the molecule.

G cluster_workflow Workflow: Sequential S N Ar and Cross-Coupling A This compound C Intermediate: N-(2-bromo-4-cyanophenyl)-2-chloropyrimidin-4-amine A->C S N Ar Reaction (Base, Solvent) B 2,4-Dichloropyrimidine B->C E Final Kinase Inhibitor Scaffold C->E Pd-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig) D Arylboronic Acid or Amine D->E

Caption: General workflow for kinase inhibitor synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for its reliability and functional group tolerance in forming C-C bonds.[1][2] In this context, it is used to couple the aryl bromide of our scaffold with a variety of boronic acids or esters, introducing diverse substituents that can probe the hydrophobic pockets of the kinase active site.

The catalytic cycle, shown below, involves oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid and reductive elimination to yield the product and regenerate the catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-Br pd0->pd_complex oxidative_add Oxidative Addition pd_biaryl Ar-Pd(II)L₂-Ar' pd_complex->pd_biaryl transmetal Transmetalation boronic Ar'-B(OR)₂ base Base (e.g., K₂CO₃) pd_biaryl->pd0 product Ar-Ar' (Product) pd_biaryl->product reductive_elim Reductive Elimination start Ar-Br

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All reactions, especially those involving palladium catalysts and inert atmospheres, should be handled with appropriate safety precautions, including the use of personal protective equipment (PPE).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or PdCl₂(dppf) (2-3 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1) or DME

  • Schlenk flask or microwave vial, magnetic stirrer, nitrogen/argon line

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., dioxane/water 4:1, ~0.1 M concentration relative to the limiting reagent) via syringe.

  • Reaction Execution: Stir the reaction mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-16 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Parameter Condition A (Standard) Condition B (Microwave) Condition C (Alternative Catalyst) Typical Yield
Catalyst Pd(PPh₃)₄ (5 mol%)PdCl₂(dppf)·CH₂Cl₂ (3 mol%)SPhos Pd G2 (2 mol%)70-95%
Base K₂CO₃ (3.0 eq)Cs₂CO₃ (2.5 eq)K₃PO₄ (3.0 eq)
Solvent Dioxane/H₂O (4:1)DME2-MeTHF
Temperature 90 °C120 °C100 °C
Time 12 h20 min6 h

Table 1: Representative conditions for Suzuki-Miyaura coupling reactions.

Protocol 2: Synthesis of a 2,4-Disubstituted Pyrimidine Core

This two-step protocol illustrates the synthesis of a common kinase inhibitor scaffold, starting with an SNAr reaction followed by a Suzuki coupling.

Step A: Synthesis of 4-amino-2-(4-chloro-pyrimidin-2-ylamino)-benzonitrile

G A This compound B + 2,4-Dichloropyrimidine C ->[DIPEA, n-BuOH, 100 °C] D Intermediate Product

Caption: SNAr reaction to form the pyrimidine intermediate.

Materials:

  • This compound (1.0 eq)

  • 2,4-Dichloropyrimidine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • n-Butanol (n-BuOH)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and 2,4-dichloropyrimidine (1.1 eq) in n-butanol (~0.2 M).

  • Add DIPEA (1.5 eq) to the suspension.

  • Heat the mixture to 100 °C and stir for 6-12 hours, monitoring by TLC/LC-MS until the starting aniline is consumed.

  • Cool the reaction mixture to room temperature. The product often precipitates.

  • Collect the solid by filtration, wash with cold ethanol and then diethyl ether.

  • Dry the solid under vacuum to yield the desired intermediate, which is often pure enough for the next step.

Step B: Suzuki Coupling to Install Final Substituent

Procedure:

  • Using the intermediate from Step A as the starting aryl bromide, follow the general procedure outlined in Protocol 1 .

  • Select the appropriate arylboronic acid and palladium catalyst system based on the desired final product.

  • Perform the reaction, workup, and purification as described to yield the final 2,4-disubstituted pyrimidine kinase inhibitor analog.

Conclusion and Field Insights

This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its pre-installed, orthogonally reactive functional groups allow for the rapid and modular synthesis of complex kinase inhibitors. By mastering the key transformations—SNAr and palladium-catalyzed cross-coupling—researchers can efficiently explore vast chemical space around privileged scaffolds like the pyrimidine and quinazoline cores. The protocols provided herein offer a robust starting point for these synthetic endeavors. As the quest for more selective and potent kinase inhibitors continues, the intelligent application of versatile building blocks like this compound will remain a cornerstone of medicinal chemistry and drug development.

References

  • ResearchGate. (2015). Synthetic process of antitumor drug dacomitinib.
  • Sharma, S., et al. (2018). A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. PubMed Central.
  • MDPI. (2023). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile.
  • Getting, G. T., et al. (2016). Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. PubMed.
  • ResearchGate. Scheme 1. Synthesis of brigatinib.
  • Google Patents. (2013). CN103304492A - Synthesis method of EGFR (epidermal growth factor receptor) inhibitor Dacomitinib.
  • PubMed. (2011). Design and synthesis of CK2 inhibitors.
  • PubMed. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors.
  • Google Patents. (2015). CN103304492B - The synthetic method of a kind of EGFR inhibitor Dacomitinib.
  • National Institutes of Health. (2014). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.
  • ResearchGate. (2020). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and....

Sources

Application Note: Strategic Synthesis of Bcr-Abl Tyrosine Kinase Inhibitors Utilizing 4-Amino-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Engine of Chronic Myeloid Leukemia

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by a specific genetic abnormality, the Philadelphia chromosome.[1] This chromosome results from a reciprocal translocation between chromosomes 9 and 22, creating the BCR-ABL1 fusion gene.[1][2] This oncogene encodes the Bcr-Abl protein, a constitutively active tyrosine kinase that is the pathogenic driver of CML.[1][3] The uncontrolled kinase activity of Bcr-Abl activates a cascade of downstream signaling pathways, leading to unregulated cell proliferation, resistance to apoptosis, and genomic instability.[3][4][5]

The development of Tyrosine Kinase Inhibitors (TKIs) has revolutionized the treatment of CML, transforming it from a fatal disease into a manageable chronic condition for many patients.[6][7] TKIs, such as Imatinib and Nilotinib, function by competitively binding to the ATP-binding site of the Bcr-Abl kinase domain, thereby inhibiting its activity and blocking downstream signaling.[2][6][8]

The chemical synthesis of these complex heterocyclic molecules is a critical aspect of drug discovery and development. This application note provides a detailed guide to the synthesis of a Bcr-Abl inhibitor scaffold, demonstrating the strategic utility of 4-Amino-2-bromobenzonitrile as a versatile and efficient starting material. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the mechanism of action of the resulting inhibitors.

The Bcr-Abl Signaling Cascade: A Network of Oncogenic Signals

The Bcr-Abl oncoprotein acts as a central hub, activating multiple downstream pathways crucial for leukemogenesis.[3][9] Understanding this network is key to appreciating the mechanism of TKIs. Key pathways include:

  • RAS/RAF/MEK/ERK Pathway: Activated via the GRB2/SOS complex, this pathway is a primary driver of abnormal cell proliferation.[4][5][8]

  • PI3K/AKT/mTOR Pathway: This pathway promotes cell survival and inhibits apoptosis (programmed cell death) by phosphorylating key downstream targets like BAD and regulating p53.[4][5][9]

  • JAK/STAT Pathway: Constitutive activation of STAT5, in particular, contributes to the anti-apoptotic and proliferative phenotype of CML cells.[4][10]

These pathways collectively create a cellular environment that favors uncontrolled growth and survival, the hallmarks of cancer.

Bcr_Abl_Signaling cluster_membrane Cytoplasm cluster_ras Proliferation cluster_pi3k Survival cluster_stat Transcription BCR_ABL Bcr-Abl (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Uncontrolled Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT5 STAT5 JAK->STAT5 Gene Gene Transcription (Survival & Proliferation) STAT5->Gene caption Bcr-Abl Downstream Signaling Pathways Synthetic_Workflow Start This compound Intermediate Intermediate: 4-(2-Amino-pyrimidin-4-yl)- 2-bromobenzonitrile Start->Intermediate Step 1: Pyrimidine Ring Formation Reagent1 Guanidinylating Agent (e.g., N,N-Dimethylformamide dimethyl acetal & Guanidine) Reagent1->Intermediate FinalProduct Final Product: Nilotinib-like Bcr-Abl Inhibitor Intermediate->FinalProduct Step 2: Buchwald-Hartwig Amination Reagent2 Coupling Partner: 3-(Trifluoromethyl)-5- (4-methyl-1H-imidazol-1-yl)aniline Reagent2->FinalProduct Catalyst Pd Catalyst System (e.g., Pd₂(dba)₃ / Xantphos) + Base (e.g., Cs₂CO₃) Catalyst->FinalProduct caption Overall Synthetic Workflow

Overall Synthetic Workflow

Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers and should be performed in a suitable laboratory setting with appropriate safety precautions. All reactions involving palladium catalysts should be conducted under an inert atmosphere (Argon or Nitrogen).

Protocol 1: Synthesis of 4-(2-Aminopyrimidin-4-yl)-2-bromobenzonitrile (Intermediate)

This step involves the construction of the pyrimidine ring via a condensation reaction.

Materials and Reagents:

  • This compound

  • Guanidine hydrochloride

  • Sodium methoxide (NaOMe)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add guanidine hydrochloride (1.2 eq) and anhydrous DMF.

  • Carefully add sodium methoxide (2.4 eq) in portions. Stir the resulting suspension at room temperature for 30 minutes.

  • Add this compound (1.0 eq) to the mixture.

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and carefully quench with deionized water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield a crude solid.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexanes/ethyl acetate) to afford the pure intermediate as a solid.

Protocol 2: Buchwald-Hartwig Amination to Synthesize Final Inhibitor

This protocol describes the palladium-catalyzed coupling of the brominated pyrimidine intermediate with an appropriate aniline derivative to form the final product. [11][12][13] Materials and Reagents:

  • 4-(2-Aminopyrimidin-4-yl)-2-bromobenzonitrile (Intermediate from Protocol 1)

  • 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline (coupling partner)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Dichloromethane (DCM)

  • Celite®

Procedure:

  • To a flame-dried Schlenk flask, add the intermediate from Protocol 1 (1.0 eq), the aniline coupling partner (1.1 eq), Cs₂CO₃ (1.5 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd₂(dba)₃ (0.05 eq) followed by anhydrous 1,4-dioxane.

  • Heat the reaction mixture to 100-110 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with DCM and filter through a pad of Celite®, washing the pad with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude material via silica gel column chromatography (e.g., using a gradient of DCM/Methanol) to yield the final Bcr-Abl inhibitor.

Data Summary and Comparison

The following table outlines typical parameters for the key synthetic steps, providing a basis for comparison and optimization. Yields are representative and may vary based on scale and purification efficiency.

ParameterProtocol 1: Pyrimidine Formation Protocol 2: Buchwald-Hartwig Amination
Key Reagents This compound, Guanidine HCl, NaOMeBrominated Intermediate, Aniline Partner
Catalyst System N/APd₂(dba)₃ / Xantphos
Base Sodium Methoxide (NaOMe)Cesium Carbonate (Cs₂CO₃)
Solvent N,N-Dimethylformamide (DMF)1,4-Dioxane
Temperature 120 °C100-110 °C
Reaction Time 12-16 hours8-12 hours
Typical Yield 60-75%70-85%
Purity (Post-Chromo.) >98%>98%

Mechanism of Kinase Inhibition

The synthesized N-phenyl-2-aminopyrimidine derivatives act as Type II TKIs. They specifically recognize and bind to the inactive "DFG-out" conformation of the Abl kinase domain. [2]This binding occurs within the ATP-binding pocket, preventing ATP from binding and blocking the subsequent phosphorylation of substrate proteins. [2][8]By halting this critical step, the inhibitor effectively shuts down the entire downstream signaling cascade that drives CML cell proliferation and survival, ultimately leading to apoptosis of the malignant cells. [6]

Inhibition_Mechanism cluster_active Active Bcr-Abl Kinase cluster_inhibited Inhibited Bcr-Abl Kinase Kinase_A Bcr-Abl Kinase Domain PhosphoSubstrate Phosphorylated Substrate Kinase_A->PhosphoSubstrate Phosphorylation ATP_A ATP ATP_A->Kinase_A Substrate_A Substrate Protein Substrate_A->Kinase_A PhosphoSubstrate->Signaling Activates Downstream Signaling Kinase_I Bcr-Abl Kinase Domain Kinase_I->NoSignaling No Phosphorylation & No Signaling TKI Synthesized Inhibitor (TKI) TKI->Kinase_I Competitive Binding ATP_I ATP ATP_I->Kinase_I Blocked caption Mechanism of Tyrosine Kinase Inhibition

Mechanism of Tyrosine Kinase Inhibition

Conclusion

This compound is a highly valuable and strategic starting material for the synthesis of Bcr-Abl tyrosine kinase inhibitors. Its functional group arrangement allows for a convergent and efficient synthetic route employing robust and scalable chemical transformations, such as pyrimidine ring formation and palladium-catalyzed cross-coupling. The protocols outlined in this note provide a solid foundation for researchers engaged in the discovery and development of novel TKIs for CML and other malignancies driven by aberrant kinase activity. This approach enables the rapid generation of diverse chemical entities, facilitating the exploration of structure-activity relationships and the optimization of lead compounds.

References

  • Macmillan Cancer Support. (n.d.). Tyrosine kinase inhibitors (TKIs) for CML.
  • Steelant, B., et al. (2012). Molecular pathways: BCR-ABL. Clinical Cancer Research, 18(4), 930-938.
  • ResearchGate. (n.d.). Signaling pathways activated by BCR-ABL. [Diagram].
  • AACR Journals. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research.
  • AACR Journals. (n.d.). Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia.
  • National Institutes of Health (NIH). (n.d.). Mechanisms underlying therapeutic resistance of tyrosine kinase inhibitors in chronic myeloid leukemia. PMC.
  • Encyclopedia.pub. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction.
  • MDPI. (n.d.). Mechanisms of Disease Progression and Resistance to Tyrosine Kinase Inhibitor Therapy in Chronic Myeloid Leukemia: An Update.
  • PubMed Central (PMC). (n.d.). The Role of New Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia.
  • ResearchGate. (n.d.). Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic acids. [Diagram].
  • ResearchGate. (n.d.). Suzuki cross-coupling of 2-bromobenzonitrile with p-tolyl boronic acid. [Diagram].
  • American Society of Hematology. (2009). Mechanisms of resistance to tyrosine kinase inhibitors in chronic myeloid leukemia and recent therapeutic strategies to overcome resistance. Hematology, ASH Education Program.
  • Royal Society of Chemistry. (n.d.). Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies. RSC Medicinal Chemistry.
  • ResearchGate. (2016). Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Lookchem. (n.d.). Synthesis of Imatinib by C-N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
  • Royal Society of Chemistry. (n.d.). The synthesis of Bcr-Abl inhibiting anticancer pharmaceutical agents imatinib, nilotinib and dasatinib. Organic & Biomolecular Chemistry.
  • PubMed. (2011). Synthesis and docking study of 2-phenylaminopyrimidine Abl tyrosine kinase inhibitors.
  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • National Institutes of Health (NIH). (n.d.). Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety. PMC.
  • Wikipedia. (n.d.). Suzuki reaction.
  • National Institutes of Health (NIH). (n.d.). The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance. PMC.
  • CoLab. (n.d.). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
  • Semantic Scholar. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies.
  • ResearchGate. (n.d.). Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor.
  • National Institutes of Health (NIH). (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC.
  • Royal Society of Chemistry. (n.d.). Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies. RSC Publishing.
  • Google Patents. (n.d.). US8609842B2 - Method for synthesizing Imatinib.
  • National Institutes of Health (NIH). (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
  • ResearchGate. (n.d.). Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor.
  • Google Patents. (n.d.). US10000470B1 - Method for preparing nilotinib.
  • Royal Society of Chemistry. (n.d.). A flow-based synthesis of Imatinib: the API of Gleevec. RSC Publishing.
  • Patsnap. (n.d.). Preparation method and intermediate of nilotinib.
  • New Drug Approvals. (2014). IMATINIB.
  • National Institutes of Health (NIH). (n.d.). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. PMC.

Sources

Application Notes and Protocols: Strategic Synthesis of Bioactive Quinazoline Scaffolds from 4-Amino-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide details the strategic synthesis of quinazoline derivatives, a class of heterocyclic compounds of profound interest in medicinal chemistry and drug development, utilizing 4-Amino-2-bromobenzonitrile as a versatile starting material. We provide an in-depth exploration of robust and efficient catalytic methodologies, with a primary focus on a copper-catalyzed cyclization strategy. This document is designed for researchers, medicinal chemists, and process development scientists, offering not only detailed, step-by-step protocols but also the underlying mechanistic principles and expert insights to ensure successful and reproducible synthesis. The guide includes illustrative reaction pathways, data summarization tables, and complete characterization workflows to facilitate the generation of diverse quinazoline libraries for therapeutic screening.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This is attributed to its remarkable versatility and its presence in a multitude of biologically active compounds and clinically approved drugs.[2] Quinazoline derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[3][4] The success of drugs like gefitinib and erlotinib, which target epidermal growth factor receptor (EGFR) tyrosine kinases in cancer therapy, underscores the therapeutic potential of this heterocyclic core.[5]

The strategic selection of starting materials is paramount in the efficient construction of diverse chemical libraries. This compound emerges as a particularly valuable precursor. The ortho-positioning of the bromo and cyano groups provides a reactive framework for intramolecular cyclization, while the amino group at the 4-position offers a key point for introducing diversity and modulating the pharmacological profile of the final compounds. This guide will focus on the practical application of modern synthetic methodologies to transform this readily available starting material into high-value quinazoline derivatives.

Mechanistic Insights: The Chemistry of Quinazoline Ring Formation

The conversion of 2-bromobenzonitriles to quinazolines is most effectively achieved through transition metal-catalyzed reactions. Both copper and palladium-based systems have proven to be highly efficient.

Copper-Catalyzed Annulation with Amidines

A highly reliable and economical method involves the copper-catalyzed reaction of 2-bromobenzonitriles with amidines or guanidine.[5][6] The reaction is believed to proceed through a sequential Ullmann-type coupling followed by an intramolecular nucleophilic attack.[5]

The Causality Behind the Choices:

  • Copper(I) Iodide (CuI): CuI is a widely used and cost-effective catalyst for Ullmann-type C-N bond formation. It facilitates the initial coupling between the aryl bromide and the amidine.

  • Ligand (e.g., N,N'-Dimethylethylenediamine - DMEDA): The ligand plays a crucial role in stabilizing the copper catalyst, preventing its precipitation, and enhancing its reactivity and solubility in the reaction medium.[5]

  • Base (e.g., K₂CO₃): A base is required to deprotonate the amidine, generating the nucleophilic species necessary for the initial coupling with the aryl bromide.

  • Solvent (e.g., DMF): A polar aprotic solvent like Dimethylformamide (DMF) is an excellent choice as it can dissolve the reactants and the catalyst system, and it can withstand the elevated temperatures often required for these reactions.[5]

The proposed mechanism is depicted in the following workflow:

G cluster_0 Catalytic Cycle A This compound + Amidine B Ullmann C-N Coupling (CuI, DMEDA, K₂CO₃) A->B C N-Aryl Amidine Intermediate B->C D Intramolecular Nucleophilic Attack C->D Heat (e.g., 80°C) E Cyclized Intermediate D->E F Tautomerization E->F G Substituted 4-Aminoquinazoline F->G

Caption: Proposed workflow for copper-catalyzed quinazoline synthesis.

Palladium-Catalyzed Intramolecular Imidoylation

An alternative and powerful strategy involves the palladium-catalyzed intramolecular imidoylative cross-coupling of N-(2-bromoaryl)amidines, which can be formed in situ.[7] This method often utilizes an isocyanide insertion step to construct the quinazoline ring.[8]

The Rationale for Palladium Catalysis:

  • Palladium Catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃): Palladium complexes are highly efficient in catalyzing a wide range of cross-coupling reactions, including those involving C-H activation and isocyanide insertion.[7][8]

  • Ligands (e.g., XantPhos): Bulky phosphine ligands are often essential to promote the desired reductive elimination step and to stabilize the active palladium species.

  • Base (e.g., Cs₂CO₃): A stronger base like cesium carbonate is often employed in palladium catalysis to facilitate the key steps in the catalytic cycle.

This method provides access to a broad range of diversely substituted 4-aminoquinazolines and is particularly useful for generating complex molecular architectures.[7]

Experimental Protocols & Data

This section provides a detailed, field-proven protocol for the synthesis of 4-aminoquinazoline derivatives from this compound using the copper-catalyzed methodology.

Protocol: Copper-Catalyzed Synthesis of 7-Amino-4-phenylquinazoline

This protocol describes the synthesis of a representative 4-aminoquinazoline derivative. The choice of benzamidine hydrochloride will lead to a phenyl group at the 2-position of the quinazoline ring.

Materials:

  • This compound

  • Benzamidine hydrochloride

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), benzamidine hydrochloride (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).

  • Solvent and Ligand Addition: Add anhydrous DMF (5 mL) to the flask, followed by N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%).

  • Reaction: Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 3-12 hours.[5]

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 7-Amino-4-phenylquinazoline.

Data Presentation and Characterization

The synthesized quinazoline derivatives should be thoroughly characterized to confirm their structure and purity. The following table provides expected quantitative data for a representative product.

Parameter Expected Value/Observation
Product Name 7-Amino-4-phenylquinazoline
Molecular Formula C₁₄H₁₁N₃
Molecular Weight 221.26 g/mol
Appearance Yellowish solid
Yield 75-90%
Melting Point Varies with purity
¹H NMR (DMSO-d₆, 400 MHz) δ 8.5-8.7 (s, 1H, H-2), 7.9-8.1 (d, 1H, H-5), 7.4-7.6 (m, 5H, Ar-H), 6.8-7.0 (dd, 1H, H-6), 6.6-6.7 (d, 1H, H-8), 5.5-5.7 (br s, 2H, -NH₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ 160-162, 155-157, 152-154, 137-139, 130-132, 128-130 (2C), 127-129 (2C), 126-128, 115-117, 110-112, 100-102
Mass Spectrometry (ESI+) m/z 222.1 [M+H]⁺

Note: The chemical shifts provided are approximate and can vary based on the solvent and specific substitution pattern.

Characterization Workflow

A systematic workflow is essential for the validation of the synthesized compounds.

G cluster_1 Compound Characterization Workflow Start Purified Product from Column Chromatography TLC TLC Analysis (Purity Check) Start->TLC MP Melting Point Determination TLC->MP NMR NMR Spectroscopy (¹H, ¹³C) MP->NMR MS Mass Spectrometry (HRMS for new compounds) NMR->MS FTIR FT-IR Spectroscopy (Functional Group ID) MS->FTIR Structure Structure Confirmation and Data Archiving FTIR->Structure

Sources

Application Note: 4-Amino-2-bromobenzonitrile as a Strategic Precursor for Fused Heterocyclic Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical overview of the application of 4-Amino-2-bromobenzonitrile as a versatile precursor for the synthesis of pharmaceutical intermediates. We delve into the strategic chemical advantages conferred by its unique substitution pattern and provide a detailed, field-proven protocol for its conversion into 7-bromo-4(3H)-quinazolinone, a core scaffold in numerous bioactive molecules. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this building block in their synthetic programs.

Introduction: The Strategic Advantage of the 4-Amino-2-bromo Substitution Pattern

In the landscape of medicinal chemistry, the quest for efficient and modular synthetic routes to novel therapeutics is paramount. This compound emerges as a precursor of significant strategic value. Its utility is rooted in the specific arrangement of its functional groups: an amino group, a nitrile, and a bromine atom on a benzene ring.

The ortho-positioning of the bromine atom relative to the nitrile and the para-relationship between the amino and nitrile groups create a powerful platform for constructing fused heterocyclic systems. Specifically, the vicinal amino and nitrile functionalities are perfectly poised for cyclization reactions to form six-membered rings, while the bromine atom serves as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce molecular diversity. This dual functionality allows for a convergent and efficient approach to building complex molecular architectures, such as the quinazoline core, which is prevalent in a wide array of approved drugs and clinical candidates, particularly in oncology.[1][2][3]

Application Profile: Synthesis of 7-bromo-4(3H)-quinazolinone

The quinazolinone scaffold is a cornerstone of modern pharmacology, recognized for its diverse biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties.[2][4][5] A foundational and highly effective method for constructing this ring system is the reaction of an appropriately substituted 2-aminobenzonitrile with a one-carbon source, such as formamide.[6]

This section details the direct synthesis of 7-bromo-4(3H)-quinazolinone from this compound, a key intermediate that retains the bromine handle for further functionalization.

Synthetic Pathway Overview

The overall transformation involves a one-pot cyclization reaction. The amino group of the precursor acts as a nucleophile, and the nitrile group acts as an electrophile, with formamide serving as the source for the additional carbon and nitrogen atoms required to complete the heterocyclic ring.

G cluster_reactants Reactants cluster_process Process cluster_products Product Precursor This compound Reaction Heating / Reflux (e.g., 180-190 °C) Precursor->Reaction Cyclization Reagent Formamide (Reagent & Solvent) Reagent->Reaction Product 7-bromo-4(3H)-quinazolinone Reaction->Product

Caption: Synthetic pathway for 7-bromo-4(3H)-quinazolinone.

Mechanistic Rationale

The reaction proceeds via a well-established pathway for quinazolinone synthesis.[6]

  • Initial Attack: The amino group of this compound performs a nucleophilic attack on the carbonyl carbon of formamide.

  • Intermediate Formation: This initial step forms an N-formyl intermediate after the elimination of ammonia from the formamide-derived adduct.

  • Intramolecular Cyclization: Under thermal conditions, the nitrogen of the formyl group attacks the electron-deficient carbon of the nitrile group.

  • Tautomerization: The resulting cyclic intermediate rapidly tautomerizes to form the stable aromatic 7-bromo-4(3H)-quinazolinone product.

The use of formamide as both a reactant and a high-boiling solvent is a classic and cost-effective strategy, driving the reaction to completion through high temperature and Le Chatelier's principle as ammonia gas evolves.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of analogous 4-aminoquinazoline derivatives.[6]

Materials & Equipment:

  • This compound (CAS: 53312-82-6)

  • Formamide (CAS: 75-12-7), anhydrous

  • Ethanol, denatured

  • Deionized Water

  • Round-bottom flask (e.g., 100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (10.0 g, 50.7 mmol) and formamide (50 mL).

    • Scientist's Note: Formamide serves as both the reactant and the solvent. Using a significant excess ensures the reaction goes to completion. Ensure anhydrous conditions to prevent hydrolysis of the nitrile.

  • Heating & Reflux: Heat the stirred mixture to 180-190 °C using a heating mantle. Maintain this temperature and allow the reaction to reflux.

    • Scientist's Note: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) [Eluent: Ethyl Acetate/Hexane 1:1]. The starting material will be consumed as the more polar product forms. The reaction typically takes several hours (4-8 h).

  • Work-up & Precipitation: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly pour the reaction mixture into 250 mL of cold deionized water with vigorous stirring. A precipitate will form.

    • Scientist's Note: This step quenches the reaction and precipitates the solid product, which is sparingly soluble in water, while the excess formamide remains in the aqueous phase.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product on the filter with cold ethanol (2 x 30 mL) to remove residual impurities.

    • Scientist's Note: An ethanol wash is effective at removing any remaining formamide and other soluble organic impurities. For higher purity, the product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.

  • Drying: Dry the purified white to off-white solid product under vacuum at 60 °C to a constant weight.

Data Presentation and Expected Results
ParameterValue
Starting Material This compound
Molecular Weight 197.03 g/mol
Amount Used 10.0 g (50.7 mmol)
Product 7-bromo-4(3H)-quinazolinone
Molecular Weight 225.04 g/mol
Theoretical Yield 11.41 g
Expected Yield 80-90%
Appearance White to off-white solid

Experimental Workflow and Logic

The entire process, from setup to final characterization, follows a logical and self-validating sequence designed to ensure reproducibility and purity.

G A Reaction Setup (Precursor + Formamide) B Thermal Cyclization (Reflux at 180-190°C) A->B C TLC Monitoring (Confirm starting material consumption) B->C Periodic Sampling C->B Continue Reflux D Quench & Precipitate (Pour into cold water) C->D Reaction Complete E Isolation (Vacuum Filtration) D->E F Purification (Cold Ethanol Wash) E->F G Drying (Vacuum Oven) F->G H Final Product Characterization (NMR, MS, MP) G->H

Caption: Step-by-step experimental workflow for synthesis.

Conclusion

This compound is a highly effective and strategically important precursor for the synthesis of pharmaceutical intermediates. Its unique electronic and steric properties facilitate efficient cyclization to form the valuable 7-bromo-4(3H)-quinazolinone core. The protocol described herein is robust, scalable, and utilizes common laboratory reagents, making it an accessible and powerful tool for drug discovery programs. The resulting intermediate is primed for further diversification via cross-coupling chemistry, opening avenues to a vast chemical space of potential therapeutic agents.

References

  • JIANGXI WANLI PHARMA CO LTD. (2012). Method for synthesizing 7-bromo-6-chloro-4-quinazolinone. CN102351790A.
  • JIANGXI WANLI PHARMA CO LTD. (2022). Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone. CN114436974A.
  • Chen, J., et al. (2018). "On-Water” Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile. Molecules, 23(9), 2309.
  • Schering Corp. (2001). Quinazoline synthesis. WO2001068615A1.
  • Lee, H., et al. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 13(1), 14.
  • Shanghai Institute of Pharmaceutical Industry. (2013). Method for preparing 7-bromoisoquinoline. CN102875465A.
  • National Center for Biotechnology Information. (n.d.). 7-Bromoquinazolin-4-amine. PubChem Compound Database.
  • Al-Ostath, A., et al. (2022). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. Journal of Chemistry, 2022, 1-28.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
  • Warner-Lambert Company. (1998). 4-aminoquinazoline EGFR Inhibitors. US5760041A.
  • Al-Suhaimi, K. S., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(19), 6649.
  • Fath-alla, A. M., & El-Enany, M. M. (2012). Synthesis of New 4(3H)-Quinazolinone Derivatives Using 5(4H)-Oxazolones. International Journal of Organic Chemistry, 2(3), 237-241.
  • Sharma, P. C., et al. (2018). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2018(5), 233-255.
  • Reddy, T. J., et al. (2011). Simple Efficient Synthesis of 4-Aminoquinazoline via Amidine of N-Arylamidoxime. Journal of Heterocyclic Chemistry, 48(3), 652-657.
  • Almalki, A. J., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 3(36), 15638-15684.
  • Furov, A. S., et al. (2011). Reaction of Bromomalononitrile with 2-Amino-4-arylbuta-1,3-diene-1,1,3-tricarbonitriles. Russian Journal of Organic Chemistry, 47(3), 370-372.

Sources

Synthetic Routes to 4-Aryl-2-Aminobenzonitriles: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Authored by: Gemini, Senior Application Scientist

Abstract

The 4-aryl-2-aminobenzonitrile scaffold is a privileged motif in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this important class of molecules. We will delve into the mechanistic underpinnings of key reactions, offer detailed experimental protocols, and present a comparative analysis of the most effective synthetic routes. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize 4-aryl-2-aminobenzonitriles in their work.

Introduction: The Significance of the 4-Aryl-2-Aminobenzonitrile Core

The unique arrangement of an amino group, a nitrile, and an aryl substituent on a benzene ring imparts a rich chemical reactivity and a three-dimensional structure conducive to binding with various biological targets. Consequently, 4-aryl-2-aminobenzonitriles are key intermediates in the synthesis of a wide range of heterocyclic compounds, including quinazolines and benzodiazepines, which are known to possess diverse pharmacological activities.[1][2][3][4][5] Their utility also extends to the development of novel materials with interesting photophysical properties. The efficient and versatile synthesis of these compounds is therefore a critical endeavor in modern organic chemistry.

Retrosynthetic Analysis and Key Synthetic Strategies

A retrosynthetic analysis of the 4-aryl-2-aminobenzonitrile target molecule reveals several logical bond disconnections, leading to three primary synthetic strategies. The choice of strategy often depends on the availability of starting materials, the desired substitution pattern on the aryl ring, and scalability requirements.

Retrosynthesis cluster_A Strategy A: C-C Bond Formation cluster_B Strategy B: C-CN Bond Formation cluster_C Strategy C: C-N Bond Formation target 4-Aryl-2-Aminobenzonitrile strategyA Arylation of a 2-Aminobenzonitrile Precursor target->strategyA strategyB Cyanation of a 4-Aryl Aniline target->strategyB strategyC Amination of a 4-Aryl Benzonitrile target->strategyC precursorA 4-Halo-2-aminobenzonitrile + Arylboronic Acid strategyA->precursorA Suzuki-Miyaura Coupling precursorB1 4-Aryl-2-aminoaniline -> Diazonium Salt strategyB->precursorB1 Sandmeyer Reaction precursorB2 4-Aryl-2-halobenzene + Cyanide Source strategyB->precursorB2 Pd-catalyzed Cyanation precursorC 2-Halo-4-arylbenzonitrile + Amine Source strategyC->precursorC Buchwald-Hartwig Amination

Caption: Retrosynthetic analysis of 4-aryl-2-aminobenzonitriles.

Strategy A: Arylation of a 2-Aminobenzonitrile Precursor via Suzuki-Miyaura Coupling

This is arguably one of the most versatile and widely used methods. It involves the palladium-catalyzed cross-coupling of a 4-halo-2-aminobenzonitrile with an arylboronic acid or ester. The modularity of this approach allows for the introduction of a wide variety of aryl and heteroaryl groups at a late stage in the synthesis.

Causality Behind Experimental Choices: The Suzuki-Miyaura reaction is favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[6] The choice of palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[7][8]

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd_intermediate1 Ar-Pd(II)(X)L₂ oxidative_addition->pd_intermediate1 transmetalation Transmetalation (Ar'B(OH)₂ + Base) pd_intermediate1->transmetalation Ar'B(OH)₂ Base pd_intermediate2 Ar-Pd(II)(Ar')L₂ transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination product Ar-Ar' reductive_elimination->product product->pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of 4-(4-methoxyphenyl)-2-aminobenzonitrile

This protocol describes the synthesis starting from 2-amino-4-chlorobenzonitrile.

Materials:

  • 2-Amino-4-chlorobenzonitrile

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene

  • Water

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-chlorobenzonitrile (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Base Addition: Under a positive pressure of the inert gas, add potassium phosphate tribasic (2.0 mmol), followed by toluene (5 mL) and water (0.5 mL).

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-(4-methoxyphenyl)-2-aminobenzonitrile.

Strategy B: Cyanation of a 4-Aryl Aniline Derivative

This approach involves the introduction of the nitrile group onto a pre-existing 4-aryl-2-aminobenzene scaffold. Two primary methods are employed: the classic Sandmeyer reaction and modern palladium-catalyzed cyanation.

B.1 The Sandmeyer Reaction

The Sandmeyer reaction is a robust method for converting a primary aromatic amine into a variety of functional groups, including nitriles, via a diazonium salt intermediate.[9][10]

Causality Behind Experimental Choices: This method is often chosen for its cost-effectiveness and the use of readily available reagents. The reaction proceeds in two steps: diazotization of the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form the diazonium salt, followed by treatment with a copper(I) cyanide salt.[11][12] The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

Mechanism of the Sandmeyer Reaction (Cyanation)

Sandmeyer_Reaction aniline Ar-NH₂ diazotization Diazotization (NaNO₂, HCl, 0-5 °C) aniline->diazotization diazonium Ar-N₂⁺Cl⁻ diazotization->diazonium set Single Electron Transfer (from Cu(I)CN) diazonium->set aryl_radical Ar• set->aryl_radical n2_loss N₂ set->n2_loss cu_complex [Cu(II)(CN)Cl] set->cu_complex radical_capture Radical Capture aryl_radical->radical_capture cu_complex->radical_capture product Ar-CN radical_capture->product cu_catalyst Cu(I)Cl radical_capture->cu_catalyst Catalyst Regeneration

Caption: Simplified mechanism of the Sandmeyer cyanation reaction.

Protocol 2: Sandmeyer Cyanation of 4'-Amino-[1,1'-biphenyl]-3-carbonitrile

This protocol outlines the synthesis starting from a hypothetical 4'-amino-[1,1'-biphenyl]-3-carbonitrile.

Materials:

  • 4'-Amino-[1,1'-biphenyl]-3-carbonitrile

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN) (Caution: Highly toxic)

  • Ice

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane or other suitable organic solvent

Procedure:

  • Diazotization: Dissolve 4'-amino-[1,1'-biphenyl]-3-carbonitrile (1.0 mmol) in a mixture of concentrated HCl (3 mL) and water (5 mL). Cool the solution to 0-5 °C in an ice-salt bath. While maintaining this temperature, add a solution of sodium nitrite (1.1 mmol) in water (2 mL) dropwise with vigorous stirring. Continue stirring for 30 minutes at 0-5 °C after the addition is complete.

  • Preparation of Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide (1.2 mmol) and sodium cyanide (2.4 mmol) in water (5 mL). Cool this solution to 0-5 °C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the cold copper(I) cyanide solution with vigorous stirring. A precipitate may form, and nitrogen gas will evolve. Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

  • Work-up: Cool the reaction mixture and extract with dichloromethane (3 x 20 mL). Combine the organic layers and wash with water, followed by a 5% sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired 4-aryl-2-aminobenzonitrile.

B.2 Palladium-Catalyzed Cyanation

Modern palladium-catalyzed methods offer a milder and often more functional group tolerant alternative to the Sandmeyer reaction for the synthesis of aryl nitriles.[13][14][15][16] These reactions typically involve the coupling of an aryl halide or triflate with a cyanide source.

Causality Behind Experimental Choices: Various cyanide sources can be used, including zinc cyanide (Zn(CN)₂), potassium ferrocyanide (K₄[Fe(CN)₆]), and cuprous thiocyanate (CuSCN), each with its own advantages in terms of toxicity, reactivity, and handling.[14][15] The choice of palladium catalyst and ligand is again critical for efficient catalysis.

Strategy C: Amination of a 4-Aryl-2-cyanobenzene Derivative via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8][17] In this strategy, a 2-halo-4-arylbenzonitrile is coupled with an amine source.

Causality Behind Experimental Choices: This method is highly valued for its broad substrate scope, allowing the coupling of a wide range of amines with aryl halides.[7][18] The use of bulky, electron-rich phosphine ligands is essential to promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required to deprotonate the amine and facilitate the catalytic cycle.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd_intermediate1 Ar-Pd(II)(X)L₂ oxidative_addition->pd_intermediate1 amine_coordination Amine Coordination (R₂NH + Base) pd_intermediate1->amine_coordination R₂NH Base pd_intermediate2 [Ar-Pd(II)(NR₂)L₂]⁺ amine_coordination->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination product Ar-NR₂ reductive_elimination->product product->pd0 Catalyst Regeneration

Sources

Application Notes & Protocols: Sonogashira Coupling of 4-Amino-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol and in-depth application notes for the Sonogashira cross-coupling of 4-Amino-2-bromobenzonitrile with terminal alkynes. This transformation is a cornerstone for synthesizing 2-alkynyl-4-aminobenzonitriles, which are valuable building blocks in medicinal chemistry and materials science. The protocol addresses the specific challenges posed by the substrate, which features both an electron-donating amine and an electron-withdrawing nitrile group, influencing the reactivity of the C-Br bond. We delve into the rationale behind the selection of catalysts, ligands, bases, and solvents, offering a robust starting point for researchers. Troubleshooting guidance and a detailed workflow are provided to ensure reliable and reproducible outcomes.

Scientific Foundation and Rationale

The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds, typically employing a palladium catalyst and a copper(I) co-catalyst.[1][2][3] The substrate, this compound, presents a unique electronic profile. The amino group at the 4-position is electron-donating, which can decrease the reactivity of the aryl bromide towards oxidative addition, the rate-determining step for less reactive halides.[4] Conversely, the cyano group at the 2-position is strongly electron-withdrawing, which activates the C-Br bond. This electronic tug-of-war, combined with the steric presence of the ortho-cyano group, necessitates careful optimization of reaction conditions.

The Catalytic Cycle

The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6][7]

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition into the aryl-bromide bond.

  • Copper Cycle: The terminal alkyne is deprotonated by the amine base and forms a copper(I) acetylide species.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The final product is formed, regenerating the Pd(0) catalyst.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂(Br) Pd0->PdII Oxidative Addition (Ar-Br) PdII_alkyne Ar-Pd(II)L₂(C≡CR) PdII->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination Product Ar-C≡CR PdII_alkyne->Product CuX Cu(I)Br Cu_acetylide Cu(I)-C≡CR CuX->Cu_acetylide Cu_acetylide->PdII Alkyne H-C≡CR + Base Alkyne->CuX Deprotonation caption Fig 1. Simplified Sonogashira Catalytic Cycles. Workflow start Setup reagents 1. Add Solids to Schlenk Flask start->reagents degas 2. Evacuate & Backfill with N₂/Ar (3x) reagents->degas solvents 3. Add Anhydrous Solvents (THF, TEA) degas->solvents alkyne 4. Add Terminal Alkyne solvents->alkyne reaction Reaction alkyne->reaction heat 5. Heat to 60 °C reaction->heat monitor 6. Monitor by TLC heat->monitor workup Work-up monitor->workup Reaction Complete cool 7. Cool to RT workup->cool filter 8. Dilute & Filter through Celite® cool->filter extract 9. Aqueous Extraction (NH₄Cl, Brine) filter->extract dry 10. Dry & Concentrate extract->dry purify Purification & Analysis dry->purify column 11. Flash Column Chromatography purify->column characterize 12. Characterize Product (NMR, IR, MS) column->characterize caption Fig 2. Step-by-step experimental workflow.

Sources

Application Notes & Protocols: Strategic Derivatization of the Nitrile Group in 4-Amino-2-bromobenzonitrile for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Amino-2-bromobenzonitrile is a highly versatile trifunctional scaffold pivotal in modern medicinal chemistry. Its unique electronic and structural arrangement—an ortho-bromo substituent, a para-amino group, and a cyano moiety—offers a rich platform for generating diverse molecular architectures. The nitrile group, in particular, serves as a key functional handle for conversion into other valuable pharmacophores such as primary amides, primary amines, and tetrazoles. This technical guide provides an in-depth exploration of three core derivatization strategies for the nitrile group of this compound, complete with detailed, field-proven protocols, mechanistic insights, and comparative data to guide researchers in drug development.

Introduction: The Strategic Value of this compound

The molecular framework of this compound presents a confluence of functionalities that are highly sought after in the synthesis of pharmaceutical agents. The amino group acts as a potent nucleophile and a directing group, while the bromine atom is an ideal handle for late-stage functionalization via cross-coupling reactions. The nitrile group, a stable and relatively inert moiety, can be selectively transformed into functionalities that profoundly influence a molecule's physicochemical properties, including solubility, metabolic stability, and receptor binding affinity.[1]

The strategic derivatization of this nitrile group is a cornerstone of library synthesis and lead optimization. This guide focuses on three primary transformations:

  • Controlled Hydrolysis: Conversion to the primary amide, 4-Amino-2-bromobenzamide.

  • Catalytic Reduction: Transformation into the primary amine, (4-Amino-2-bromophenyl)methanamine.

  • [3+2] Cycloaddition: Synthesis of the 5-(4-Amino-2-bromophenyl)-1H-tetrazole, a critical carboxylic acid bioisostere.

The following sections provide the scientific rationale and step-by-step protocols for each of these essential transformations.

Transformation I: Controlled Hydrolysis to 4-Amino-2-bromobenzamide

Scientific Rationale & Mechanistic Insight

The hydrolysis of a nitrile to a primary amide is a delicate transformation that can proceed under either acidic or basic conditions.[2][3][4] The core mechanism involves the activation of the nitrile's electrophilic carbon, followed by nucleophilic attack by water.[2]

  • Acid Catalysis: The nitrile nitrogen is protonated, significantly increasing the electrophilicity of the carbon atom and making it susceptible to attack by a weak nucleophile like water. A series of proton transfers yields the amide.[3]

  • Base Catalysis: A strong nucleophile, such as a hydroxide ion, directly attacks the nitrile carbon. Subsequent protonation steps form the amide.[5]

A significant challenge in nitrile hydrolysis is preventing over-reaction to the corresponding carboxylic acid, as the amide intermediate is also susceptible to hydrolysis under the same conditions.[5][6] Modern methods often employ metal catalysts to achieve higher selectivity for the amide under milder conditions. For instance, Molybdenum(VI) catalysis with hydrogen peroxide offers an efficient route that often stops cleanly at the primary amide stage.

Hydrolysis_Workflow cluster_start Starting Material cluster_process Hydrolysis Process cluster_product Product Start This compound Reagents H₂O₂, Na₂MoO₄ (cat.) Ethanol, Reflux Start->Reagents Reaction Product 4-Amino-2-bromobenzamide Reagents->Product Work-up & Isolation

Caption: Workflow for the catalytic hydrolysis of this compound.

Protocol: Molybdenum-Catalyzed Selective Hydrolysis

This protocol describes the selective conversion of the nitrile to the primary amide using a sodium molybdate catalyst, which provides high yields under relatively mild conditions.

Materials:

  • This compound (1.0 eq)

  • Sodium Molybdate (Na₂MoO₄) (0.05 eq)

  • Hydrogen Peroxide (30% aq. solution, 3.0 eq)

  • Ethanol

  • Ethyl Acetate

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and ethanol (to make a 0.2 M solution).

  • Catalyst Addition: Add sodium molybdate (0.05 eq) to the suspension.

  • Oxidant Addition: While stirring, slowly add hydrogen peroxide (3.0 eq, 30% aq.) to the mixture at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature. Carefully quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium thiosulfate until bubbling ceases.

  • Extraction: Remove the ethanol under reduced pressure. Dilute the remaining aqueous residue with water and extract the product with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-Amino-2-bromobenzamide.

  • Purification: If necessary, purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

Parameter Condition Rationale
Catalyst Sodium Molybdate (Na₂MoO₄)Provides a milder, more selective alternative to harsh acid/base conditions.
Oxidant Hydrogen Peroxide (H₂O₂)The source of oxygen for the amide; water is the only byproduct.
Solvent EthanolA green, effective solvent that facilitates dissolution of reactants.
Temperature Reflux (~80 °C)Provides sufficient thermal energy to drive the reaction to completion.
Typical Yield 80-95%This method is generally high-yielding for aromatic nitriles.

Transformation II: Reduction to (4-Amino-2-bromophenyl)methanamine

Scientific Rationale & Mechanistic Insight

The reduction of nitriles to primary amines is a fundamental transformation that installs a versatile benzylamine moiety.[7] This functional group is a common feature in many bioactive molecules. Two primary methods are employed:

  • Metal Hydride Reduction: Strong reducing agents like Lithium Aluminium Hydride (LiAlH₄) are highly effective. The mechanism involves the nucleophilic transfer of hydride ions to the nitrile carbon, followed by an aqueous work-up to liberate the primary amine.[8]

  • Catalytic Hydrogenation: This is often the most economical and scalable method.[7][9] It involves the use of molecular hydrogen (H₂) in the presence of a heterogeneous metal catalyst, such as Raney Nickel, Palladium, or Platinum.[7][9] The reaction proceeds via the intermediate imine, which is further reduced to the amine. A key consideration is preventing the formation of secondary and tertiary amine byproducts, which can be mitigated by the addition of ammonia or by careful catalyst selection.[9]

Reduction_Workflow cluster_start Starting Material cluster_process Reduction Process cluster_product Product Start This compound Reagents H₂ (gas), Raney Ni (cat.) Ethanol/Ammonia, 50 psi, 60 °C Start->Reagents Reaction Product (4-Amino-2-bromophenyl)methanamine Reagents->Product Filtration & Isolation

Caption: Workflow for the catalytic reduction of this compound.

Protocol: Catalytic Hydrogenation using Raney Nickel

This protocol uses Raney Nickel, a cost-effective and highly active catalyst for nitrile reduction. The addition of ammonia helps to suppress the formation of secondary amine impurities.[9]

Materials:

  • This compound (1.0 eq)

  • Raney Nickel (approx. 10% w/w, slurry in water)

  • Ethanol, saturated with ammonia gas

  • Celite®

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry with deionized water (3x) and then with ethanol (3x) to remove residual water.

  • Reaction Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add this compound (1.0 eq) and the ammonia-saturated ethanol (to make a 0.2-0.5 M solution).

  • Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add the prepared Raney Nickel catalyst to the vessel.

  • Hydrogenation: Seal the vessel, purge it several times with H₂ gas, and then pressurize to 50-100 psi. Heat the mixture to 50-70 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 6-12 hours.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with an inert gas.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Raney Nickel filter cake is pyrophoric and should not be allowed to dry. Quench it immediately with copious amounts of water.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude (4-Amino-2-bromophenyl)methanamine, which can be purified further if necessary.

Method Reagents Conditions Pros/Cons
Catalytic Hydrogenation H₂, Raney Ni, NH₃/EtOH50-100 psi, 50-70 °CPro: Scalable, economical, clean. Con: Requires specialized pressure equipment; catalyst can be pyrophoric.[9]
Hydride Reduction LiAlH₄, THF0 °C to RTPro: High reactivity, standard lab equipment. Con: Stoichiometric waste, hazardous quench.[8]
Modern Catalysis PMHS, Fe(III) or Mn(I) complexRoom TempPro: Mild conditions, uses inexpensive silane. Con: Catalyst may not be commercially available.[10][11]

Transformation III: [3+2] Cycloaddition to 5-(4-Amino-2-bromophenyl)-1H-tetrazole

Scientific Rationale & Mechanistic Insight

The 1H-tetrazole ring is a privileged structure in medicinal chemistry, widely recognized as a bioisosteric replacement for a carboxylic acid group.[12][13] This substitution can enhance metabolic stability, improve oral bioavailability, and modulate pKa. The most direct synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.[12][14]

The mechanism involves the activation of the nitrile by a catalyst, making it more susceptible to nucleophilic attack by the azide ion.[12] Common catalytic systems include:

  • Brønsted Acids: Reagents like ammonium chloride (NH₄Cl) protonate the nitrile, activating it for azide addition.[12]

  • Lewis Acids: Zinc salts (e.g., ZnBr₂ or ZnCl₂) are highly effective and widely used. The zinc ion coordinates to the nitrile nitrogen, enhancing its electrophilicity. The Sharpless protocol, which uses zinc bromide in water, is a benchmark for this transformation.[15][16]

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides and the volatile, toxic hydrazoic acid (HN₃) under acidic conditions. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Tetrazole_Workflow cluster_start Starting Material cluster_process Cycloaddition Process cluster_product Product Start This compound Reagents NaN₃, ZnBr₂ Water/Isopropanol, 120 °C Start->Reagents Reaction Product 5-(4-Amino-2-bromophenyl)-1H-tetrazole Reagents->Product Acidification & Isolation

Caption: Workflow for the zinc-catalyzed synthesis of the tetrazole derivative.

Protocol: Zinc-Catalyzed [3+2] Cycloaddition

This protocol is adapted from the highly reliable methods developed for tetrazole synthesis using zinc catalysis.[14][15][16]

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Zinc Bromide (ZnBr₂) (1.2 eq)

  • Deionized Water

  • Isopropanol

  • Hydrochloric Acid (3M HCl)

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend this compound (1.0 eq) in a 1:1 mixture of deionized water and isopropanol.

  • Reagent Addition: Add sodium azide (1.5 eq) and zinc bromide (1.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. The reaction is often complete in 12-24 hours. Monitor progress by TLC (a co-spot of the starting material is recommended).

  • Work-up: Cool the mixture to room temperature. Dilute with water and filter to remove any insoluble zinc salts if necessary.

  • Acidification: Transfer the filtrate to a beaker and cool in an ice bath. Carefully acidify the solution to pH ~2 by the slow, dropwise addition of 3M HCl. This protonates the tetrazole, causing it to precipitate out of solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any residual inorganic salts.

  • Purification: Dry the product under vacuum. If needed, the crude tetrazole can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture.

Protocol Catalyst Azide Source Solvent Temp (°C) Typical Yield Reference
A: Zinc-Catalyzed ZnBr₂NaN₃Water/IPA12085-95%[14][15]
B: Brønsted Acid NH₄ClNaN₃DMF100-12070-90%[12]

Conclusion

The nitrile group of this compound is a versatile functional handle that provides access to a diverse range of valuable chemical entities for drug discovery. By employing controlled hydrolysis, catalytic reduction, or [3+2] cycloaddition reactions, researchers can efficiently synthesize primary amides, primary amines, and tetrazoles, respectively. The protocols detailed in this guide are robust, reproducible, and grounded in well-established chemical principles, offering reliable pathways to construct complex molecular libraries and optimize lead compounds. Careful selection of the appropriate derivatization strategy can profoundly impact the pharmacokinetic and pharmacodynamic profile of a drug candidate, making these transformations essential tools for the medicinal chemist.

References

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. In Organic Chemistry II.
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  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles.
  • Chemistry LibreTexts. (2023). Conversion of nitriles to amides.
  • Royal Society of Chemistry. (2024). Manganese catalysed reduction of nitriles with amine boranes. Catalysis Science & Technology. DOI:10.1039/D4CY00813H.
  • Thieme. (n.d.). Catalytic Reduction of Nitriles.
  • Das, S., Das, H. S., Singh, B., Haridasan, R. K., & Das, A. (2019). Catalytic Reduction of Nitriles by Polymethylhydrosiloxane Using a Phenalenyl-Based Iron(III) Complex. Inorganic Chemistry, 58(17), 11866–11875.
  • Ma, X., Liu, D., Wan, X., & Zhao, J. (2023). Mo(VI)-catalyzed conversion of nitriles to amides with hydrogen peroxide in ethanol.
  • Asian Journal of Green Chemistry. (2018). Benign synthesis of 5-substituted 1H-tetrazoles using SO3H-carbon as a novel and recyclable catalyst. Asian J. Green Chem., 2, 125-133.
  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.
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  • Rasayan J. Chem. (2020). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. 13(1), 1-6.
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  • PubMed. (2024). 4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis of L-p-boronophenylalanine in whole blood samples using Suzuki coupling reaction. Analytica Chimica Acta, 1313, 342700.
  • MDPI. (n.d.). Stereoselective [4+3]-Cycloaddition of 2-Amino-β-nitrostyrenes with Azaoxyallyl Cations to Access Functionalized 1,4-Benzodiazepin-3-ones.
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Sources

The Versatile Scaffold: Application Notes and Protocols for 4-Amino-2-bromobenzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the strategic selection of molecular building blocks is paramount. Among the vast arsenal of chemical scaffolds, 4-Amino-2-bromobenzonitrile has emerged as a particularly valuable and versatile intermediate. Its unique substitution pattern—an amine for nucleophilic transformations, a nitrile group as a versatile handle for heterocycle formation, and a strategically placed bromine atom for cross-coupling reactions—renders it a powerful tool in the synthesis of complex, biologically active molecules, particularly in the realm of kinase inhibitors.

This guide provides an in-depth exploration of the utility of this compound, moving beyond simple procedural lists to explain the underlying chemical principles and strategic considerations. The protocols detailed herein are designed to be robust and self-validating, grounded in established, authoritative methodologies to ensure scientific integrity.

The Strategic Advantage of the this compound Core

The arrangement of functional groups on the this compound scaffold is not arbitrary; it is a well-designed convergence of reactivity that medicinal chemists can exploit. The electron-donating amino group and the electron-withdrawing nitrile group influence the reactivity of the aromatic ring, while the bromine atom at the 2-position provides a prime site for the introduction of molecular diversity through palladium-catalyzed cross-coupling reactions. This trifecta of functionalities allows for a modular and efficient approach to the synthesis of libraries of compounds for biological screening.

A key application of this scaffold is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Many kinase inhibitors feature a heterocyclic core that mimics the purine structure of ATP, the natural substrate for kinases. The this compound scaffold is an excellent starting point for the construction of such heterocyclic systems, including quinazolines, which are prevalent in a number of approved kinase inhibitor drugs.

Key Synthetic Transformations and Protocols

The true power of this compound is realized through its participation in a variety of powerful chemical transformations. The following sections provide detailed protocols for some of the most important reactions, explaining the rationale behind the choice of reagents and conditions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1] In the context of this compound, this reaction is instrumental in introducing a wide range of aryl or heteroaryl substituents at the 2-position, a key vector for exploring the structure-activity relationship (SAR) of a drug candidate. The electron-withdrawing nature of the nitrile group can facilitate the oxidative addition step in the catalytic cycle.[2]

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound. The conditions can be adapted for a variety of aryl and heteroaryl boronic acids.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in 1,4-dioxane (5 mL). Stir for 10 minutes under an inert atmosphere.

  • Inert Atmosphere: Seal the Schlenk flask containing the substrates and base, and evacuate and backfill with nitrogen or argon three times.

  • Solvent and Catalyst Addition: Add the catalyst solution to the Schlenk flask, followed by degassed water (1 mL).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium Source and Ligand: Palladium(II) acetate is a common and relatively inexpensive palladium source. In the presence of a phosphine ligand like triphenylphosphine, it is reduced in situ to the active Pd(0) catalyst. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: Potassium carbonate is a moderately strong base that is crucial for the transmetalation step of the Suzuki-Miyaura coupling.

  • Solvent System: The use of a mixed solvent system like dioxane and water is common. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Degassing the solvents is important to prevent oxidation of the palladium catalyst.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is another cornerstone of modern organic chemistry, enabling the formation of carbon-nitrogen bonds between an aryl halide and an amine.[3][4][5] This reaction is particularly useful for synthesizing diarylamines and other arylamine derivatives, which are common motifs in pharmaceuticals. For this compound, this reaction allows for the introduction of a second amino group at the 2-position, opening up avenues for further derivatization or the creation of bidentate ligands for metal chelation.

Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination of this compound with Aniline

This protocol provides a general procedure for the Buchwald-Hartwig amination. The choice of ligand and base may need to be optimized for different amine coupling partners.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), and Xantphos (0.02 mmol) to a dry Schlenk tube.

  • Reagent Addition: Add sodium tert-butoxide (1.4 mmol) and aniline (1.2 mmol) to the Schlenk tube.

  • Solvent Addition: Add anhydrous toluene (5 mL) to the mixture.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography.

Causality Behind Experimental Choices:

  • Catalyst System: Pd₂(dba)₃ is a stable source of Pd(0). Bulky, electron-rich phosphine ligands like Xantphos are often employed in Buchwald-Hartwig aminations to promote the reductive elimination step and prevent catalyst decomposition.[4]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.

  • Solvent: Anhydrous, non-protic solvents like toluene are used to prevent quenching of the strong base and to ensure the stability of the catalyst.

Cyclization Reactions: Building Heterocyclic Cores

The amino and nitrile functionalities of this compound are perfectly poised for cyclization reactions to form fused heterocyclic systems. A particularly relevant transformation is the synthesis of quinazolines, a privileged scaffold in medicinal chemistry, especially for kinase inhibitors.

Protocol: Synthesis of 6-Bromo-4-aminoquinazoline from this compound

This protocol describes a potential pathway for the synthesis of a 6-bromo-4-aminoquinazoline derivative, a valuable intermediate for further functionalization.

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Amidination: In a round-bottom flask, dissolve this compound (1.0 mmol) in DMF-DMA (3.0 mL).

  • Reaction: Heat the mixture at 100-110 °C for 2-3 hours. The progress of the reaction can be monitored by TLC.

  • Cyclization: After cooling, add a solution of ammonium chloride (2.0 mmol) in ethanol (5 mL).

  • Reflux: Heat the mixture to reflux for 4-6 hours.

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Causality Behind Experimental Choices:

  • DMF-DMA: N,N-Dimethylformamide dimethyl acetal serves as a one-carbon source and a dehydrating agent. It reacts with the primary amino group to form an intermediate amidine.[6]

  • Ammonium Chloride: Ammonium chloride provides a source of ammonia for the subsequent cyclization step, leading to the formation of the 4-aminoquinazoline ring system.

Data Presentation

Reaction TypeSubstratesKey ReagentsProduct
Suzuki-Miyaura Coupling This compound, Phenylboronic acidPd(OAc)₂, PPh₃, K₂CO₃2-Amino-6-phenylbenzonitrile
Buchwald-Hartwig Amination This compound, AnilinePd₂(dba)₃, Xantphos, NaOtBuN²-Phenyl-1,2,4-benzenetriamine-5-carbonitrile
Quinazoline Synthesis This compoundDMF-DMA, NH₄Cl6-Bromo-4-aminoquinazoline

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh Substrates & Base prep_catalyst Prepare Catalyst Solution prep_inert Establish Inert Atmosphere add_solvents Add Solvents & Catalyst prep_inert->add_solvents heat_stir Heat & Stir (90°C) add_solvents->heat_stir monitor Monitor by TLC/LC-MS heat_stir->monitor cool_down Cool to Room Temp. monitor->cool_down extract Extract with EtOAc cool_down->extract purify Column Chromatography extract->purify

Caption: Workflow for Suzuki-Miyaura Coupling.

Catalytic Cycle of Buchwald-Hartwig Amination:

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex + Ar-Br ligand_exchange Ligand Exchange pd_complex->ligand_exchange amido_complex Ar-Pd(II)(NHR')L₂ ligand_exchange->amido_complex + R'NH₂ - HBr reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NHR'

Caption: Buchwald-Hartwig Catalytic Cycle.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry, offering multiple avenues for the efficient synthesis of complex molecular architectures. Its strategic importance is particularly evident in the construction of kinase inhibitors and other biologically active compounds. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable scaffold in their drug discovery endeavors, with a strong emphasis on scientific rigor and reproducibility. By understanding the causality behind the experimental choices, scientists can not only replicate these procedures but also rationally adapt and optimize them for their specific synthetic targets.

References

  • Benchchem. (2025). Detailed experimental protocol for Suzuki-Miyaura coupling of 4-bromobenzonitrile.
  • MDPI. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 27(15), 4933. [Link]
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • SciSpace. (2010). Synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities.
  • ResearchGate. (2021). Carbonylative Suzuki–Miyaura coupling reactions of 4‐bromobenzonitrile....
  • ResearchGate. (n.d.). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and....
  • ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • LookChem. (n.d.). Cas 53312-6-6,this compound.
  • Benchchem. (2025). Technical Support Center: 6-Bromocinnolin-4-amine Production.
  • Benchchem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • PMC - NIH. (2016). Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides. Beilstein J. Org. Chem., 12, 2200–2205. [Link]
  • -ORCA. (2021). Base‐promoted synthesis of polysubstituted 4–aminoquinolines from ynones and 2–aminobenzonitriles under transition‐metal-free conditions.
  • ResearchGate. (2019). Some reactions of DMF‐DMA reagent with methylene groups.
  • NIH. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 11(35), 21543-21553. [Link]
  • RSC Publishing. (2012). Organic & Biomolecular Chemistry.
  • Hindawi. (2025). N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. Journal of Chemistry, 2025, Article ID 935817. [Link]
  • HETEROCYCLES. (2009). SYNTHESIS OF ETHYL 1-SUBSTITUTED-5-CYANO-4-METHY. HETEROCYCLES, 78(8), 2067-2076.
  • Semantic Scholar. (2025). Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis.

Sources

Application Notes and Protocols for the Functionalization of 4-Amino-2-bromobenzonitrile at the Amino Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Amino-2-bromobenzonitrile

This compound is a highly versatile bifunctional aromatic compound, serving as a critical building block in the synthesis of a diverse array of complex organic molecules. Its structure, featuring a nucleophilic amino group and an ortho-positioned bromine atom, alongside a para-nitrile group, presents a unique reactivity profile. This arrangement makes it an invaluable scaffold in medicinal chemistry and materials science. The strategic functionalization of the amino group is a key step in the synthesis of numerous compounds, including kinase inhibitors for cancer therapy and other pharmacologically active agents.

The inherent reactivity of the amino group in this compound is modulated by the electronic effects of the other substituents on the benzene ring. The amino group acts as a potent nucleophile and a strongly activating, ortho, para-directing group for electrophilic aromatic substitution.[1] However, its basicity and nucleophilicity are somewhat attenuated by the electron-withdrawing nature of the para-nitrile group.[1] This nuanced reactivity allows for selective transformations at the amino position, providing a gateway to a wide range of derivatives.

This technical guide provides a comprehensive overview of common and effective methods for the functionalization of the amino group of this compound. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for acylation, sulfonylation, and palladium-catalyzed cross-coupling reactions.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of the starting material is paramount for successful synthesis.

PropertyValue
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.03 g/mol [2]
Appearance Off-white to yellow crystalline powder[2][3]
Melting Point 83-85 °C[1]
Boiling Point 355.5 ± 32.0 °C (Predicted)[2]
pKa (of the conjugate acid) 0.65 ± 0.10 (Predicted)[2]
Solubility Soluble in ethyl acetate, chloroform, methanol; Insoluble in water[1]
TechniqueKey Peaks / Shifts (δ)
¹H NMR (in CDCl₃) δ 7.37 (d, 1H), δ 6.85 (d, 1H), δ 6.64 (dd, 1H), δ 4.15 (br s, 2H)
¹³C NMR (in CDCl₃) δ 148.5, 134.5, 121.0, 118.5, 116.0, 115.5, 101.0
IR (KBr, cm⁻¹) 3470, 3370 (N-H stretch), 2220 (C≡N stretch), 1620 (N-H bend)

I. N-Acylation: Formation of Amide Bonds

The acylation of the amino group in this compound is a fundamental transformation that yields stable amide derivatives. This reaction is often employed to introduce a variety of functional groups or as a protecting strategy for the amine.

Core Principles and Mechanistic Rationale

The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride. The use of a non-nucleophilic base is crucial to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the anilinium ion, thereby regenerating the more nucleophilic free amine. Common bases include pyridine and triethylamine.[1]

For sterically hindered or electron-deficient amines, more potent coupling reagents may be necessary to facilitate the reaction.[4] Reagents like those based on Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) have emerged as safer and highly efficient alternatives to traditional coupling additives.[5]

Experimental Workflow: N-Acylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve this compound in anhydrous solvent add_base Add base (e.g., triethylamine) start->add_base cool Cool to 0 °C add_base->cool add_acyl Slowly add acylating agent (e.g., acetyl chloride) cool->add_acyl warm Allow to warm to room temperature add_acyl->warm stir Stir until completion (TLC monitoring) warm->stir quench Quench with water stir->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by recrystallization or column chromatography concentrate->purify product N-Acyl-4-amino-2-bromobenzonitrile purify->product

Caption: Workflow for N-Acylation.

Detailed Protocol: Synthesis of N-(3-Bromo-4-cyanophenyl)acetamide

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and dissolve in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired N-(3-bromo-4-cyanophenyl)acetamide.

II. N-Sulfonylation: Formation of Sulfonamides

Sulfonylation of the amino group provides access to sulfonamide derivatives, a privileged scaffold in medicinal chemistry due to its ability to mimic a peptide bond and participate in hydrogen bonding.

Core Principles and Mechanistic Rationale

Similar to acylation, N-sulfonylation involves the nucleophilic attack of the amino group on the electrophilic sulfur atom of a sulfonyl chloride. The reaction is typically carried out in the presence of a base like pyridine, which acts as both a solvent and a catalyst.

Detailed Protocol: Synthesis of N-(3-Bromo-4-cyanophenyl)benzenesulfonamide

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine, anhydrous

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzenesulfonyl chloride (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • If necessary, purify the crude product by recrystallization from an appropriate solvent.

III. Palladium-Catalyzed N-Arylation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] This method allows for the synthesis of N-aryl derivatives of this compound, which can be challenging to prepare using classical methods.[6]

Core Principles and Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps: oxidative addition, amide formation, and reductive elimination.[8] A Pd(0) complex undergoes oxidative addition to an aryl halide (in this case, an aryl bromide or iodide coupling partner). The resulting Pd(II) complex then reacts with the amine (this compound) in the presence of a base to form a palladium-amido complex. Finally, reductive elimination from this complex yields the desired N-aryl product and regenerates the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.[8]

Catalytic Cycle: Buchwald-Hartwig Amination

G cluster_cycle Catalytic Cycle pd0 L₂Pd(0) pd_complex [L₂Pd(Ar)(X)] pd0->pd_complex Oxidative Addition (Ar-X) amido_complex [L₂Pd(Ar)(NHR')] pd_complex->amido_complex Amine Coordination & Deprotonation (R'NH₂ + Base) amido_complex->pd0 Reductive Elimination product Ar-NHR' amido_complex->product Product Release

Caption: Buchwald-Hartwig Catalytic Cycle.

Detailed Protocol: Synthesis of N-Phenyl-4-amino-2-bromobenzonitrile

Materials:

  • This compound

  • Iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, to a Schlenk tube, add this compound (1.2 eq), cesium carbonate (1.5 eq), palladium(II) acetate (0.02 eq), and BINAP (0.03 eq).

  • Add iodobenzene (1.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.[9]

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

IV. Copper-Catalyzed N-Arylation: Ullmann Condensation

The Ullmann condensation, a copper-catalyzed reaction, provides an alternative to palladium-based methods for N-arylation.[10] While traditional Ullmann reactions often require harsh conditions, modern variations with specific ligands can proceed under milder temperatures.[10][11]

Core Principles and Mechanistic Rationale

The Ullmann condensation involves the reaction of an amine with an aryl halide in the presence of a copper catalyst and a base.[10] The mechanism is thought to involve the formation of a copper(I) amide, which then undergoes reaction with the aryl halide.[10]

Detailed Protocol: Synthesis of N-(4-Methoxyphenyl)-4-amino-2-bromobenzonitrile

Materials:

  • This compound

  • 1-Iodo-4-methoxybenzene

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • To a reaction vessel, add this compound (1.2 eq), 1-iodo-4-methoxybenzene (1.0 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMSO.

  • Heat the reaction mixture to 90-100 °C under an inert atmosphere for 24-48 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the desired product.

Conclusion

The functionalization of the amino group of this compound is a cornerstone for the synthesis of a multitude of valuable compounds. The choice of reaction—be it acylation, sulfonylation, or transition metal-catalyzed arylation—depends on the desired final product and the specific functionalities to be introduced. The protocols detailed in this guide offer robust and reproducible methods for achieving these transformations, providing a solid foundation for researchers in drug discovery and materials science. Careful consideration of the reaction mechanism and optimization of conditions are key to maximizing yields and purity.

References

  • Fundamental reactivity of the amino and nitrile groups in 4-Aminobenzonitrile - Benchchem. (n.d.).
  • 4-Bromo-2-chlorobenzonitrile synthesis - ChemicalBook. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
  • Ullmann condensation - Wikipedia. (n.d.).
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Application Notes and Protocols for 4-Bromobenzonitrile as an Aryl Halide Test Compound - Benchchem. (n.d.).
  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.).
  • Ullmann reaction - Wikipedia. (n.d.).
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. (2025).
  • Ullmann Reaction - Organic Chemistry Portal. (n.d.).
  • Amide bond formation strategies: latest advances on a dateless transformation - AIR Unimi. (n.d.).
  • Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile | Organic Chemistry | ChemRxiv. (2025).
  • This compound, N,N-bis-acetyl - SpectraBase. (n.d.).
  • Application Notes and Protocols for Amide Bond Formation Using Oxyma-Based Coupling Reagents - Benchchem. (n.d.).
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides - MDPI. (n.d.).
  • US3742014A - Preparation of benzonitriles - Google Patents. (n.d.).
  • Cas 53312-82-6,this compound - LookChem. (n.d.).
  • Benzonitrile, 4-bromo- | C7H4BrN | CID 12162 - PubChem. (n.d.).
  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC. (n.d.).
  • Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis | Request PDF - ResearchGate. (2025).
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC. (n.d.).
  • Synthesis of 2-amino-1,4-benzodiazepin-5-ones from 2-nitrobenzoic acid and α-aminonitriles - Arkivoc. (n.d.).
  • Formation of amino acids by alkylation of aminomalononitrile. - ResearchGate. (n.d.).
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - MDPI. (n.d.).
  • PROCESS FOR MAKING BENZOXAZEPIN COMPOUNDS - European Patent Office. (2014).
  • 4-Amino-3-bromobenzonitrile | C7H5BrN2 | CID 1515279 - PubChem. (n.d.).

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The Synthetic Chemist's Guide to Metal-Catalyzed Reactions of 4-Amino-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Amino-2-bromobenzonitrile

In the landscape of modern synthetic and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound stands out as a highly versatile and valuable scaffold. Its trifunctional nature—a nucleophilic amino group, an electrophilic bromine atom, and a nitrile moiety ripe for transformation—offers a rich platform for a diverse array of metal-catalyzed reactions. This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling and cyclization reactions involving this substrate, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals. The judicious application of these reactions unlocks pathways to novel pharmaceuticals, functional materials, and other high-value chemical entities.

I. Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] For a substrate like this compound, this reaction opens a direct route to a variety of 4-amino-2-arylbenzonitriles, which are precursors to a range of biologically active molecules.

Mechanistic Considerations: The "Why" Behind the Protocol

The catalytic cycle of the Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The electron-donating amino group in this compound can enhance the electron density of the aromatic ring, potentially slowing down the oxidative addition of the palladium(0) catalyst to the C-Br bond. To counteract this, the selection of an appropriate ligand is crucial. Bulky, electron-rich phosphine ligands are often employed to facilitate this rate-determining step.[2] The choice of base is also critical; it activates the boronic acid for transmetalation and must be compatible with the functional groups on both coupling partners.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L2-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OR)2 Base ar_pd_ar Ar-Pd(II)L2-Ar' transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Application Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a general procedure for the synthesis of 4-amino-2-phenylbenzonitrile.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Catalyst and Ligand Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio, 5 mL total volume) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling Conditions
Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10012~90Adapted from[2]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O806~85Adapted from[3]
3-Pyridylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane/H₂O11018~75Adapted from[4]

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical and materials science.[5][6] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

Mechanistic Insights and Causality in Experimental Design

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[7] The nucleophilicity of the amine and the steric hindrance around both the amine and the aryl halide are critical factors. For a substrate like this compound, the presence of the ortho-bromo substituent can present steric challenges. The choice of a bulky, electron-rich phosphine ligand, such as XPhos or BrettPhos, is often necessary to promote both the oxidative addition and the final reductive elimination step.[8] A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine or the intermediate palladium-amine complex.

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow start Start: Assemble Reactants setup Reaction Setup: This compound, Amine, Base, Catalyst, Ligand start->setup inert Establish Inert Atmosphere (Argon/Nitrogen) setup->inert solvent Add Anhydrous, Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Final Product: 4-Amino-2-(amino)benzonitrile purification->product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Application Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol describes the synthesis of 4-amino-2-morpholinobenzonitrile.

Materials:

  • This compound

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, degassed)

Procedure:

  • Reaction Setup: In a glovebox, charge a dry Schlenk tube with palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Substrate Addition: Add this compound (1.0 mmol, 1.0 equiv) to the tube.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv).

  • Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination Conditions
AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
MorpholinePd(OAc)₂ (2)XPhos (4)NaOtBuToluene10016~85Adapted from[9]
AnilinePd₂(dba)₃ (1.5)BrettPhos (3)K₂CO₃t-Amyl alcohol11024~70Adapted from[10]
BenzylaminePd(OAc)₂ (3)RuPhos (6)Cs₂CO₃1,4-Dioxane10018~80Adapted from[11]

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12] This reaction provides a direct route to 2-alkynyl-4-aminobenzonitriles, which are valuable intermediates in the synthesis of heterocycles and other complex molecules.

Mechanistic Pathways and the Copper-Free Alternative

The traditional Sonogashira reaction employs a dual catalytic system of palladium and a copper(I) salt.[13] The catalytic cycle involves two interconnected cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation with a copper acetylide, which is formed in the copper cycle. Reductive elimination then yields the product.

However, the use of copper can lead to the formation of homocoupled alkyne byproducts (Glaser coupling) and can be problematic for sensitive substrates. Consequently, copper-free Sonogashira protocols have been developed.[14][15] These reactions typically require a strong base to facilitate the formation of the palladium-acetylide intermediate directly.[16]

Diagram: Comparison of Sonogashira Catalytic Cycles

Sonogashira_Cycles Sonogashira Coupling Mechanisms cluster_0 Traditional (with Copper) cluster_1 Copper-Free pd0_cu Pd(0)L2 ox_add_cu Oxidative Addition (Ar-Br) pd0_cu->ox_add_cu pd_complex_cu Ar-Pd(II)L2-Br ox_add_cu->pd_complex_cu transmetal_cu Transmetalation pd_complex_cu->transmetal_cu ar_pd_alkyne_cu Ar-Pd(II)L2-C≡CR transmetal_cu->ar_pd_alkyne_cu red_elim_cu Reductive Elimination ar_pd_alkyne_cu->red_elim_cu red_elim_cu->pd0_cu product_cu Ar-C≡CR red_elim_cu->product_cu cu_cycle Copper Cycle: Cu(I) + H-C≡CR -> Cu-C≡CR cu_cycle->transmetal_cu Cu-C≡CR pd0_nocu Pd(0)L2 ox_add_nocu Oxidative Addition (Ar-Br) pd0_nocu->ox_add_nocu pd_complex_nocu Ar-Pd(II)L2-Br ox_add_nocu->pd_complex_nocu alkyne_coord Alkyne Coordination & Deprotonation (Base) pd_complex_nocu->alkyne_coord H-C≡CR ar_pd_alkyne_nocu Ar-Pd(II)L2-C≡CR alkyne_coord->ar_pd_alkyne_nocu red_elim_nocu Reductive Elimination ar_pd_alkyne_nocu->red_elim_nocu red_elim_nocu->pd0_nocu product_nocu Ar-C≡CR red_elim_nocu->product_nocu

Caption: A comparison of the traditional and copper-free Sonogashira catalytic cycles.

Application Protocol: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene

This protocol outlines a copper-free approach for the synthesis of 4-amino-2-(phenylethynyl)benzonitrile.

Materials:

  • This compound

  • Phenylacetylene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF, anhydrous, degassed)

Procedure:

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed DMF (5 mL), followed by triethylamine (2.0 mmol, 2.0 equiv) and phenylacetylene (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation: Sonogashira Coupling Conditions
AlkyneCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂ (2) / CuI (4)Et₃NTHF656~90Adapted from[17]
PhenylacetylenePd(OAc)₂ (2) / PPh₃ (4)PiperidineDMF10012~88Adapted from[13]
1-HexynePd₂(dba)₃ (1.5) / XPhos (3)Cs₂CO₃Dioxane8018~75Copper-free, adapted from[18]

IV. Palladium-Catalyzed Intramolecular Cyclization: Synthesis of Quinazolines

This compound is an excellent precursor for the synthesis of quinazoline derivatives, a class of heterocyclic compounds with a wide range of biological activities. Palladium-catalyzed intramolecular cyclization reactions offer an efficient and atom-economical route to these valuable structures.

Mechanistic Rationale for Cyclization

One elegant approach involves the palladium-catalyzed intramolecular imidoylation of N-(2-bromoaryl)amidines, which can be formed in situ from this compound. The reaction likely proceeds through oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by intramolecular coordination of the amidine nitrogen to the palladium center. Subsequent isocyanide insertion and reductive elimination would then furnish the 4-aminoquinazoline product.

Application Protocol: Palladium-Catalyzed Synthesis of 4-Amino-2-arylquinazolines

This protocol is adapted from a method for the synthesis of 4-aminoquinazolines from N-(2-bromoaryl)amidines and isocyanides.

Materials:

  • N-(4-cyano-3-bromophenyl)benzamidine (prepared from this compound)

  • tert-Butyl isocyanide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous, degassed)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add N-(4-cyano-3-bromophenyl)benzamidine (0.5 mmol, 1.0 equiv), palladium(II) acetate (0.025 mmol, 5 mol%), and cesium carbonate (1.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with argon.

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene (3 mL) and tert-butyl isocyanide (0.6 mmol, 1.2 equiv).

  • Reaction: Seal the tube and heat the mixture at 110 °C for 12-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield the desired 4-amino-2-arylquinazoline-7-carbonitrile.

V. Conclusion and Future Outlook

This compound has proven to be a remarkably versatile building block for the construction of complex organic molecules through metal-catalyzed reactions. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, along with intramolecular cyclization strategies, provide a powerful toolkit for the synthesis of a wide array of substituted benzonitriles and fused heterocyclic systems. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this valuable substrate in their synthetic endeavors. Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems, including those based on earth-abundant metals, and the application of these methodologies to the synthesis of novel therapeutic agents and functional materials.

References

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  • Li, G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(15), 4545-4549.
  • Al-Masum, M., & El-Hely, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6589-6613.
  • Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. The Journal of Organic Chemistry, 72(25), 9498-9507.
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  • Tokalı, F. S. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. ChemistrySelect, 7(38), e202202685.
  • Ye, W., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95.
  • Wang, G., et al. (2012). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society, 134(26), 10843-10846.
  • Frank, A., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 213-219.
  • Zhu, Q., et al. (2011). Synthesis of 4-aminoquinazolines by palladium-catalyzed intramolecular imidoylation of N-(2-bromoaryl)amidines. Chemistry, 17(52), 15039-15044.
  • Reddy, T. R., et al. (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 3(11), 15465-15474.
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  • Bakulina, O., et al. (2021). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 26(23), 7298.
  • SYNTHESIS SPOTLIGHT. (n.d.).
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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in the Buchwald-Hartwig Amination of 4-Amino-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the Buchwald-Hartwig amination of 4-amino-2-bromobenzonitrile. This guide is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of C-N bond formation with this challenging substrate. The presence of a primary amino group, a nitrile, and a bromine atom on the same aromatic ring introduces a unique set of potential side reactions. This document provides a comprehensive, question-and-answer-based troubleshooting guide to address these specific issues and offers actionable solutions to optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My reaction is producing a significant amount of 4-aminobenzonitrile (hydrodebromination product). What is causing this and how can I prevent it?

Answer:

Hydrodebromination, the replacement of the bromine atom with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions.[1][2] It typically occurs via a competing pathway to the desired C-N bond formation, often involving β-hydride elimination from a palladium-amido intermediate or reaction with trace amounts of water or other proton sources. The electron-withdrawing nature of the nitrile group in this compound can make the aryl-palladium intermediate more susceptible to this side reaction.

Troubleshooting Steps:

  • Ligand Selection is Critical: The choice of phosphine ligand is paramount in controlling the competition between reductive elimination (desired product) and β-hydride elimination (hydrodebromination).[2]

    • Use Bulky, Electron-Rich Ligands: Sterically hindered biarylphosphine ligands such as XPhos, SPhos, or RuPhos are highly recommended.[3][4] These ligands promote the reductive elimination step, which is often the rate-limiting step for electron-deficient substrates, thereby outcompeting the hydrodebromination pathway.[5]

    • Avoid Less Bulky Ligands: Traditional phosphine ligands like P(t-Bu)₃ may be less effective in preventing this side reaction with challenging substrates.

  • Optimize the Base: The base plays a crucial role in the catalytic cycle, but an inappropriate choice can exacerbate side reactions.[6][7]

    • Use a Strong, Non-Nucleophilic Base: Sodium tert-butoxide (NaOtBu) is a commonly used and effective base for this transformation.[7][8] It is sufficiently strong to deprotonate the amine but is sterically hindered, which can disfavor side reactions.

    • Consider Weaker Bases with Caution: While weaker bases like Cs₂CO₃ or K₃PO₄ are sometimes used to avoid decomposition of sensitive functional groups, they may lead to slower reaction rates, potentially allowing more time for side reactions to occur.[9]

  • Ensure Anhydrous Conditions: Rigorously dried solvents and reagents are essential. Water can act as a proton source, leading to hydrodebromination.

    • Solvent Choice: Toluene and dioxane are common solvents for Buchwald-Hartwig aminations and should be freshly distilled from an appropriate drying agent.[9][10]

    • Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques to exclude moisture and oxygen.[2]

  • Reaction Temperature and Time:

    • Lower the Temperature: High reaction temperatures can sometimes promote catalyst decomposition and increase the rate of side reactions.[2] Once the reaction is initiated, consider lowering the temperature to the minimum required for efficient conversion.

    • Monitor Reaction Progress: Avoid unnecessarily long reaction times, which can lead to the accumulation of side products. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.

Question 2: I am observing the formation of a symmetrical biaryl compound, 4,4'-diamino-2,2'-dicyanobiphenyl. How can I suppress this homocoupling side reaction?

Answer:

The formation of a homocoupled biaryl product from the aryl bromide starting material is another potential side reaction. This can occur through several mechanisms, including the reaction of two aryl-palladium intermediates.

Troubleshooting Steps:

  • Palladium Pre-catalyst Choice: The source of palladium can influence the prevalence of homocoupling.

    • Use Well-Defined Pre-catalysts: Buchwald's G3 or G4 pre-catalysts are often more effective than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[3] These pre-catalysts provide a more controlled and efficient entry into the catalytic cycle, minimizing side reactions.

  • Ligand-to-Palladium Ratio:

    • Maintain an Optimal Ratio: Ensure an appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 2:1. An excess of ligand can help stabilize the active catalytic species and prevent the formation of palladium species that might promote homocoupling.

  • Reaction Concentration:

    • Avoid High Concentrations: Running the reaction at very high concentrations can sometimes favor bimolecular side reactions like homocoupling. If you are observing this side product, try diluting the reaction mixture.

Question 3: My reaction is sluggish, and I am seeing decomposition of my catalyst (formation of palladium black). What is happening?

Answer:

Catalyst decomposition to palladium black indicates that the active Pd(0) species is falling out of the catalytic cycle.[2] This is often a problem with electron-deficient or sterically hindered substrates like this compound, which can undergo slower oxidative addition.

Troubleshooting Steps:

  • Ligand Stability and Efficacy:

    • Employ Robust Ligands: The biarylphosphine ligands mentioned previously (XPhos, SPhos, RuPhos) are not only effective at promoting the desired reaction but are also more stable under typical reaction conditions, helping to keep the palladium in the active catalytic cycle.[3][4]

  • Palladium Source:

    • Pre-catalysts are Preferred: As mentioned, pre-formed palladium pre-catalysts can lead to more stable and active catalytic systems compared to generating the catalyst in situ, which can sometimes lead to incomplete reduction to Pd(0) or the formation of less stable species.[3]

  • Temperature Control:

    • Avoid Excessive Heat: Overheating the reaction can accelerate catalyst decomposition.[2] Use the lowest temperature that provides a reasonable reaction rate.

  • Purity of Reagents:

    • Use High-Purity Materials: Impurities in the starting materials, solvents, or base can poison the catalyst. Ensure all components of the reaction are of high purity.[11]

Visualizing the Reaction Pathways

Buchwald_Hartwig_Side_Reactions cluster_main Desired Amination Pathway cluster_side Side Reaction Pathways Ar-Br This compound Oxidative_Addition Oxidative Addition Ar-Br->Oxidative_Addition Pd(0)L Pd(0) Catalyst Pd(0)L->Oxidative_Addition Ar-Pd(II)-Br Ar-Pd(II)-Br Intermediate Oxidative_Addition->Ar-Pd(II)-Br Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-Br->Amine_Coordination Homocoupling Homocoupling Ar-Pd(II)-Br->Homocoupling Amine Amine (R-NH2) Amine->Amine_Coordination Base Base Base->Amine_Coordination Ar-Pd(II)-NHR Ar-Pd(II)-NHR Intermediate Amine_Coordination->Ar-Pd(II)-NHR Reductive_Elimination Reductive Elimination Ar-Pd(II)-NHR->Reductive_Elimination Hydrodebromination Hydrodebromination Ar-Pd(II)-NHR->Hydrodebromination β-Hydride Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Desired Product (Ar-NHR) Reductive_Elimination->Product Ar-H Side Product (Ar-H) Hydrodebromination->Ar-H Ar-Ar Side Product (Ar-Ar) Homocoupling->Ar-Ar

Caption: Main and side reaction pathways in Buchwald-Hartwig amination.

Summary of Troubleshooting Strategies

Side ReactionPotential CauseRecommended Solution
Hydrodebromination β-Hydride elimination competing with reductive eliminationUse bulky, electron-rich ligands (e.g., XPhos, SPhos). Optimize base (NaOtBu). Ensure strictly anhydrous conditions.
Homocoupling Reaction of two aryl-palladium intermediatesUse well-defined palladium pre-catalysts (e.g., G3, G4). Maintain an optimal ligand-to-palladium ratio. Avoid overly concentrated reaction conditions.
Catalyst Decomposition Slow oxidative addition; unstable catalytic speciesEmploy robust, bulky ligands. Use palladium pre-catalysts. Avoid excessive reaction temperatures. Ensure high purity of all reagents.

General Experimental Protocol for the Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization for specific amine coupling partners.

  • Reaction Setup: In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), the XPhos ligand (1-2 mol%), and sodium tert-butoxide (1.2-1.5 equivalents).

  • Addition of Reactants: Add this compound (1.0 equivalent) and the desired amine coupling partner (1.1-1.2 equivalents).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (to achieve a concentration of approximately 0.1-0.2 M).

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring to 80-110 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting the Buchwald-Hartwig Amination of 2,5-Dichloroaniline.
  • Li, G., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.
  • BenchChem. (2025). Technical Support Center: Optimizing Buchwald-Hartwig Amination of Electron-Deficient Pyridines.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.
  • Ye, Q., et al. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science.
  • Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed.
  • BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines.
  • Prezi. (2024). Effect of the ligand and selectivity on Buchwald-Hartwig reactions.
  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?
  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination.
  • Royal Society of Chemistry. (2021). Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • ResearchGate. (2009). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry.
  • BenchChem. (2025). The Performance of 4-Bromobenzonitrile in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide.
  • ACS Publications. (n.d.). Palladium-catalyzed coupling of 2-bromoanilines with vinylstannanes. A regiocontrolled synthesis of substituted indoles.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-fluoroaniline.
  • PubMed. (2014). Palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes.
  • Wikipedia. (n.d.). Cross-coupling reaction.

Sources

Technical Support Center: Purification of 4-Amino-2-bromobenzonitrile Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Amino-2-bromobenzonitrile (CAS 53312-82-6). This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key intermediate in high purity. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your purification workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling, properties, and purification of this compound.

Q1: What are the key physical and chemical properties of this compound?

Understanding the fundamental properties of your target compound is the first step in designing a robust purification strategy. This compound is typically a solid at room temperature.[1] Key properties are summarized below.

PropertyValueSource
CAS Number 53312-82-6[1][2]
Molecular Formula C₇H₅BrN₂[1]
Molecular Weight 197.03 g/mol
Appearance Yellow or Off-white Solid/Powder[1][2]
Boiling Point ~355.5 °C (Predicted)[1][2]
Purity (Commercial) Typically 95-98%[3][4]
Storage 4°C, protect from light, keep sealed and dry.[1]

Q2: What are the primary safety precautions for handling this compound?

This compound is classified as a hazardous substance.[5] Inhalation, ingestion, or skin contact can be harmful.[5]

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[5] Ensure an eyewash station and safety shower are readily accessible.[5]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5][6]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5]

    • Eye Contact: Rinse cautiously with water for several minutes.[5]

    • Inhalation: Move the person to fresh air.[5]

    • Ingestion: Rinse mouth and call a poison center or physician.[5]

Q3: What are the likely impurities in a crude reaction mixture containing this compound?

Impurities are highly dependent on the synthetic route. Common starting materials for related compounds include 2-bromo-4-nitroaniline or 2-bromo-4-fluorobenzonitrile.[1] Therefore, impurities may include:

  • Unreacted Starting Materials: Such as 2-bromo-4-nitroaniline or other precursors.

  • Isomeric Byproducts: Positional isomers formed during the synthesis.

  • Hydrolysis Products: The nitrile group (-CN) can be susceptible to hydrolysis to a carboxylic acid or amide under strongly acidic or basic conditions, especially at elevated temperatures.

  • Side-Reaction Products: Depending on the reagents used (e.g., in Sandmeyer-type reactions), various aromatic byproducts can form.[7]

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., DMF, DMSO, Ethyl Acetate).

Q4: How should I properly store the purified this compound?

To maintain its integrity, the purified compound should be stored in a tightly sealed container in a refrigerator (around 4°C is recommended). It should also be protected from light to prevent potential degradation.[1]

Section 2: Troubleshooting Guide for Purification

This guide provides solutions to common problems encountered during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
"Oiling Out" During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. 2. The solution is supersaturated with the compound and/or impurities. 3. The rate of cooling is too rapid.1. Switch to a lower-boiling point solvent or use a co-solvent system (e.g., ethanol/water).[8] 2. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent until the solution is clear, and then allow it to cool slowly.[8] 3. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Slower cooling promotes the formation of a crystal lattice.[8]
Poor Separation in Column Chromatography 1. Incorrect Solvent System: The eluent is too polar (all compounds elute quickly) or not polar enough (compounds stick to the silica). 2. Column Overloading: Too much crude material was loaded onto the column. 3. Improper Packing: Air bubbles or channels in the silica gel lead to uneven band-fronts.1. Optimize Eluent: Use Thin Layer Chromatography (TLC) to find an eluent system that gives the target compound an Rf value of ~0.25-0.35. A hexane/ethyl acetate system is a good starting point.[2] 2. Reduce Load: As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude product. 3. Repack Column: Pack the column using a slurry method to ensure a uniform stationary phase.
Low Recovery After Purification 1. Recrystallization: Too much solvent was used, keeping the product dissolved even at low temperatures.[8] 2. Column Chromatography: The product is highly retained on the column, or the fractions were cut improperly. 3. Aqueous Workup: The product has some water solubility, or an emulsion formed, leading to loss.1. Concentrate Solution: If crystals don't form, gently boil off some solvent and attempt to recrystallize again.[8] Place the filtrate in an ice bath for an extended period to maximize crystal recovery. 2. Flush Column: After collecting your product, flush the column with a much more polar solvent (e.g., 100% ethyl acetate or methanol) to see if any product remained. Monitor all steps by TLC. 3. Back-Extraction: If an emulsion forms, add brine to help break it. Back-extract the aqueous layer with fresh organic solvent to recover any dissolved product.
Product is Off-Color (e.g., Brown or Dark Yellow) 1. Oxidation: Aromatic amines are susceptible to air oxidation, which often produces colored impurities. 2. Highly Colored Impurities: Some synthetic byproducts can be intensely colored and persist in small quantities.1. Use Activated Carbon: During recrystallization, after the crude product is dissolved in the hot solvent, add a small amount of activated carbon (charcoal) to adsorb colored impurities. Perform a hot filtration to remove the carbon before cooling. 2. Repeat Purification: A second purification step (e.g., recrystallization followed by a short silica plug) may be necessary.
Section 3: Detailed Purification Protocols

These protocols provide validated, step-by-step methodologies for common purification workflows.

Protocol 1: Purification by Silica Gel Column Chromatography

This is the preferred method for separating compounds with different polarities.

1. Preparation of the Column:

  • Select a column of appropriate size (e.g., for 1g of crude material, a 40-50g silica gel column is suitable).

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).

  • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed, ensuring no air bubbles are trapped.

2. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel (~2-3x the mass of your crude product) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent and carefully pipette it onto the top of the column.

3. Elution and Fraction Collection:

  • Begin eluting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1). A published system for this compound is a 2:1 Hexane/Ethyl Acetate mixture, which can be used as a starting point or as a later gradient step.[2]

  • Gradually increase the polarity of the eluent (gradient elution) to move compounds down the column.

  • Collect fractions and analyze them by TLC to identify which ones contain the pure product.

4. Product Isolation:

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Place the flask under high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization

This method is ideal for removing small amounts of impurities from a solid product.

1. Solvent Selection (The Critical Step):

  • The ideal solvent should dissolve this compound poorly at room temperature but very well at its boiling point.[8]

  • Screening: Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water).[8]

  • Procedure: Add a few drops of solvent to ~20mg of crude material. If it dissolves at room temperature, the solvent is too good. If it doesn't, heat the mixture. A good solvent will dissolve the compound when hot. Let it cool; pure crystals should form.[8]

2. The Recrystallization Process:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the minimum amount of the chosen hot solvent to dissolve the solid completely.[8]

  • Hot Filtration (if needed): If there are insoluble impurities, perform a quick gravity filtration of the hot solution into a clean, pre-warmed flask.[8]

  • Allow the clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize yield.

3. Isolation and Drying:

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all traces of solvent.

Section 4: Visual Workflow and Decision Guide

This flowchart provides a logical path for selecting the appropriate purification strategy based on the initial assessment of your crude product.

Purification_Workflow start Crude Reaction Mixture tlc_analysis Analyze by TLC (vs. starting material & pure standard if available) start->tlc_analysis decision_purity Assess Purity & Impurity Profile tlc_analysis->decision_purity recrystallization Proceed with Recrystallization (See Protocol 2) decision_purity->recrystallization High Purity column Perform Column Chromatography (See Protocol 1) decision_purity->column Complex Mixture workup Perform Aqueous Wash (e.g., with dilute acid/base) to remove polar impurities first decision_purity->workup Baseline Impurities path_high_purity Mainly one spot, minor impurities path_complex Multiple spots of similar polarity path_baseline Baseline material or polar impurities final_product Pure this compound recrystallization->final_product column->final_product workup->column re_evaluate Re-evaluate with Column Chromatography

Caption: Decision workflow for selecting a purification method.

Section 5: References
  • Cas 53312-82-6,this compound - LookChem. [Link]

  • Amine Plant Troubleshooting and Optimization | PDF | Corrosion | Liquids - Scribd. [Link]

  • Workup: Amines - Department of Chemistry: University of Rochester. [Link]

  • Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers - ACS Publications. [Link]

  • Ways of crashing out amines : r/chemistry - Reddit. [Link]

  • Preparation of 4-bromobenzonitrile - PrepChem.com. [Link]

Sources

Part 1: Understanding the Root Cause: The Molecular Culprits of Poor Solubility

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Overcoming Poor Solubility of 4-Amino-2-bromobenzonitrile Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this compound and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments. Poor solubility is a common hurdle in drug discovery, often leading to difficulties in chemical reactions, purification, and biological assays.[1] This guide offers a systematic approach to diagnosing and solving these issues.

The structure of this compound itself gives us clues to its solubility behavior. It is a crystalline solid at room temperature.[2] The molecule's limited aqueous solubility stems from a combination of factors:

  • The Aromatic Core: The rigid, planar benzene ring is hydrophobic, favoring interactions with itself (crystal lattice) over polar solvents like water.

  • The Nitrile Group (-CN): While polar, the nitrile group is a powerful electron-withdrawing group, which can influence the properties of the entire molecule.[3] It contributes to a high crystal lattice energy that must be overcome for dissolution to occur.[2]

  • The Amino Group (-NH₂): This group can participate in hydrogen bonding, which should aid solubility.[4] However, its basicity is reduced by the electron-withdrawing nitrile group, making it a weaker base than simple anilines.[3] In the solid state, this group readily forms intermolecular hydrogen bonds (N-H···N), further stabilizing the crystal lattice and impeding dissolution.[3]

  • The Bromo Group (-Br): The bromine atom adds to the molecular weight and overall lipophilicity of the molecule, generally decreasing aqueous solubility.[5][6]

The interplay of these functional groups results in a molecule that is often "sparingly soluble" in many common solvents, requiring a strategic approach to get it into solution.

Part 2: Frequently Asked Questions (FAQs)

Here we address the most common initial questions researchers face.

Q1: My this compound derivative won't dissolve in my reaction solvent. What should I do first? A1: The first step is to avoid brute-force methods. Do not simply add more solvent, as this can complicate downstream processing. Instead, perform a systematic solvent screen with small, measured amounts of your compound.[2] This will give you empirical data on which solvent classes are most effective. If a single solvent is insufficient, the next logical step is to explore co-solvent systems.[7][8]

Q2: Why is my compound "crashing out" of solution when I add another reagent or change the temperature? A2: This indicates you are likely operating near the saturation point, and the solution is metastable. A change in conditions—such as the addition of a less polar reagent, a temperature shift that decreases solubility, or a pH change—can disrupt the equilibrium and cause precipitation.[9] The solution is to find a more robust solvent system where your compound is well below its saturation concentration or to adjust the conditions (e.g., pH) to favor a more soluble form of the molecule.

Q3: Can I just heat the mixture to get it to dissolve? A3: Gentle heating can be effective and is a valid strategy, particularly if the compound dissolves and remains in solution upon cooling.[2] However, be cautious. Some compounds may form an oil or melt without truly dissolving, only to recrystallize upon cooling. More importantly, prolonged heating can cause degradation of sensitive molecules. Always run a small-scale test and check for degradation by TLC or LCMS.

Q4: I'm trying to run a reaction in an aqueous buffer for a biological assay, but have near-zero solubility. What's the best approach? A4: For aqueous systems, the two most powerful initial strategies are pH modification and the use of co-solvents. The amino group on your derivative is basic and can be protonated to form a much more water-soluble salt.[10][11] Alternatively, adding a small percentage of a water-miscible organic co-solvent like DMSO or ethanol can dramatically increase solubility.[12] The key is to use the minimum amount of co-solvent necessary to achieve dissolution, as high concentrations can be detrimental to biological assays.

Part 3: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step workflows to systematically address solubility issues.

Guide 1: Solvent System Optimization

A mismatch between the polarity of your compound and the solvent is the most common cause of poor solubility.[2] A systematic approach is crucial.

This protocol aims to quickly identify the most promising solvents for your derivative.

Materials:

  • Your this compound derivative

  • A selection of common laboratory solvents (see table below)

  • Small vials (e.g., 2 mL) with caps

  • Magnetic stirrer and micro stir bars

  • Vortex mixer

Procedure:

  • Preparation: Weigh a consistent, small amount of your compound (e.g., 5 mg) into a series of labeled vials.

  • Solvent Addition: Add a measured volume of a single candidate solvent (e.g., 0.5 mL) to each vial. This creates a starting concentration of 10 mg/mL.

  • Room Temperature Agitation: Cap the vials securely and vortex for 1 minute. Place them on a magnetic stirrer at room temperature for 30 minutes.

  • Initial Observation: Visually inspect each vial and classify the solubility as:

    • Freely Soluble: No visible solid particles.

    • Partially Soluble: Some solid remains, but a significant amount has dissolved.

    • Slightly Soluble/Insoluble: The bulk of the solid remains undissolved.

  • Gentle Heating: For vials where the compound is not freely soluble, warm them to 40-50°C for an additional 30 minutes with stirring.

  • Final Observation: Note any changes in solubility with heat. Check if the compound remains in solution after cooling back to room temperature.

  • Selection: Choose the solvent(s) that provide the best solubility profile for your experimental needs.

Data Interpretation: The table below provides a starting point for solvent selection, based on data for the parent compound, 4-aminobenzonitrile.[2] Your specific derivative's solubility will vary based on its other substituents.

SolventPolarity IndexExpected Solubility of AnalogRationale & Use Case
Water 10.2Very LowFor biological assays; solubility will be highly pH-dependent.
Methanol (MeOH) 5.1SolubleA polar protic solvent, good for general purpose use.
Ethanol (EtOH) 4.3SolubleSimilar to methanol, often used in formulations.[12]
Acetonitrile (ACN) 5.8SolubleA polar aprotic solvent, common for chromatography and reactions.
Tetrahydrofuran (THF) 4.0SolubleA less polar ether, good for organometallic reactions.
Ethyl Acetate (EtOAc) 4.4Sparingly SolubleMedium polarity solvent, common for extractions and chromatography.
Dichloromethane (DCM) 3.1SolubleA non-polar solvent, useful for a range of organic reactions.
Toluene 2.4Sparingly SolubleNon-polar aromatic solvent; solubility may be limited.
DMF / DMSO 6.4 / 7.2Highly SolubleHighly polar aprotic solvents; excellent solubilizers but can be difficult to remove.[2][12]

Co-solvency is a powerful technique where a water-miscible organic solvent is added to an aqueous solution to increase the solubility of non-polar compounds.[7][8] This is highly effective for preparing stock solutions for biological screening.

Objective: To find the minimum percentage of an organic co-solvent needed to dissolve your compound in an aqueous buffer.

Materials:

  • A primary solvent where the compound is poorly soluble (e.g., water or buffer).

  • A co-solvent where the compound is highly soluble (e.g., DMSO, DMF, Ethanol).[7]

  • Your derivative.

Procedure:

  • Prepare Compound: Weigh your compound into a vial to make a concentrated stock solution (e.g., 10 mM).

  • Titration: Add the primary solvent (e.g., buffer) to the vial, but not to the final volume. A slurry or suspension will form.

  • Co-solvent Addition: While vortexing or stirring vigorously, add the co-solvent dropwise.

  • Observe: Continue adding the co-solvent until the solid completely dissolves.

  • Calculate: Record the final volume of both the primary solvent and the co-solvent. Calculate the percentage (v/v) of co-solvent required for dissolution.

  • Validation: Always confirm that the final concentration of the co-solvent is compatible with your downstream application (e.g., does not inhibit an enzyme or harm cells).

Guide 2: pH Modification & Salt Formation

For derivatives with ionizable groups, such as the aromatic amine, altering the pH is one of the most effective methods to enhance aqueous solubility.[13][14]

The amino group in your derivative is weakly basic.[15] In acidic conditions (low pH), it can accept a proton to form a cationic ammonium salt (R-NH₃⁺). This charged species is generally much more soluble in water than the neutral free base.[10][11] The key is to adjust the pH to be at least 2 units below the pKa of the conjugate acid (R-NH₃⁺).[16] For typical aromatic amines, the pKa of the conjugate acid is in the range of 4-5.[11] Therefore, adjusting the pH to <3 will usually result in significant solubility enhancement.

pH_Solubility cluster_low_pH Low pH (e.g., pH < 3) cluster_high_pH High pH (e.g., pH > 7) Low_pH_Species R-NH₃⁺ (Protonated Cation) Low_pH_Solubility High Aqueous Solubility (Ion-Dipole Interactions) Low_pH_Species->Low_pH_Solubility Favored Equilibrium pH Dependent Equilibrium Low_pH_Species->Equilibrium High_pH_Species R-NH₂ (Neutral Free Base) High_pH_Solubility Low Aqueous Solubility (Hydrophobic Nature) High_pH_Species->High_pH_Solubility Favored Equilibrium->High_pH_Species

Caption: pH-dependent equilibrium of an aromatic amine.

This experiment determines the optimal pH for dissolving your compound in an aqueous medium.

Materials:

  • Your derivative.

  • A series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 11).

  • HPLC or UV-Vis spectrophotometer for concentration analysis.

  • Thermostatic shaker.

Procedure:

  • Sample Prep: Add an excess amount of your solid compound to vials containing each buffer. Ensure enough solid is present that some will remain undissolved at equilibrium.

  • Equilibration: Seal the vials and place them in a thermostatic shaker (e.g., at 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Filtration: After equilibration, filter each sample through a 0.22 µm syringe filter to remove undissolved solid.

  • Quantification: Dilute the filtrate with a suitable mobile phase or solvent and determine the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or mM) on the y-axis against the buffer pH on the x-axis. The resulting curve will show the pH range where solubility is maximized.

If your experimental plan allows, forming a stable, solid salt of your derivative can be a permanent solution to solubility problems.[8][17] This is a common strategy in pharmaceutical development.[18]

Causality: By reacting the weakly basic amino group with a suitable acid, you form a salt.[17] This salt has its own distinct crystal lattice, which is often more easily disrupted by water than the lattice of the free base, leading to higher intrinsic solubility.[18]

Considerations for Salt Screening:

  • pKa Rule: To ensure efficient proton transfer and a stable salt, the pKa of the acid used should be at least 2-3 units lower than the pKa of the amine's conjugate acid.[16][17] For a typical aromatic amine (pKa ~4-5), you would need a relatively strong acid (pKa < 2).

  • Common Counter-ions: Pharmaceutically acceptable acids like hydrochloric acid (HCl), sulfuric acid, and methanesulfonic acid (mesylate) are common choices for forming salts with basic drugs.[16][18]

  • Disproportionation: Be aware that salts of weak bases can sometimes convert back to the less soluble free base in a high pH environment (e.g., in the intestines or in certain formulations), a phenomenon known as disproportionation.[18][19]

Part 4: Troubleshooting Workflow

When faced with a solubility challenge, a logical progression of steps can save significant time and resources. The following workflow diagram outlines a recommended decision-making process.

Solubility_Workflow start Start: Compound is Poorly Soluble solvent_screen Protocol 1: Systematic Solvent Screen start->solvent_screen is_single_solvent_ok Is a single organic solvent sufficient? solvent_screen->is_single_solvent_ok is_aqueous_needed Is aqueous solubility required? is_single_solvent_ok->is_aqueous_needed No success Success: Compound Solubilized is_single_solvent_ok->success Yes use_cosolvent Protocol 2: Use a Co-solvent System use_cosolvent->success is_aqueous_needed->use_cosolvent No (for organic systems) ph_modification Protocol 3: Investigate pH Modification is_aqueous_needed->ph_modification Yes is_ph_effective Is pH adjustment effective and compatible? ph_modification->is_ph_effective advanced_methods Consider Advanced Methods: - Salt Formation - Surfactants - Cyclodextrins is_ph_effective->advanced_methods No / Not Compatible is_ph_effective->success Yes advanced_methods->success

Caption: A systematic workflow for troubleshooting poor solubility.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Link
  • Al-Badr, A. A., & El-Subbagh, H. I. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 26(21), 6471. Link
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Focus Asia. Link
  • Li, D., & Wong, J. (2022).
  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (2015). Journal of Applied Pharmaceutical Science, 5(01), 016-024. Link
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. Link
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. (2011). International Journal of Pharmaceutical Sciences Review and Research, 7(2), 65-72. Link
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK. Link
  • Solubilization techniques used for poorly water-soluble drugs. (2024). Acta Pharmaceutica Sinica B. Link
  • Strategy for the Prediction and Selection of Drug Substance Salt Forms. (n.d.). American Pharmaceutical Review. Link
  • Drug Dissolution Enhancement by Salt Formation: Current Prospects. (2018). Research Journal of Pharmaceutical Dosage Forms and Technology, 10(4), 283-291. Link
  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. (2014). Pharmaceutical Development and Technology, 20(4), 385-397. Link
  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. (2021). Journal of Controlled Release, 330, 618-638. Link
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2021). Molecules, 26(4), 857. Link
  • Improving API Solubility by Salt and Cocrystal Form
  • Troubleshooting poor solubility of 4-Aminobenzonitrile in reaction solvents. (2025). BenchChem. Link
  • Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. (2001). Environmental Science & Technology, 35(14), 2995-3001. Link
  • Solubility and pH of amines. (n.d.). Chemguide. Link
  • This compound. (n.d.). LookChem. Link
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2016). Journal of Medicinal Chemistry, 59(15), 7059-7077. Link
  • Principles of Drug Action 1, Spring 2005, Amines. (2005). University of the Pacific. Link
  • Nitriles: an attractive approach to the development of covalent inhibitors. (2022). RSC Medicinal Chemistry, 13(5), 522-535. Link
  • Chapter 22 Notes - Amines. (2002). University of Portland. Link
  • Technical Guide to Research-Grade 4-Aminobenzonitrile. (2025). BenchChem. Link
  • Why can't aromatic compounds decolourise bromine w
  • This compound. (n.d.). pH Scientific. Link
  • Properties of amines. (2024). Chemistry LibreTexts. Link
  • Effect of bromine on the solubility of gases in hydrocarbons and fluorocarbons. (2009). The Journal of Chemical Physics, 130(7), 074505. Link
  • This compound CAS#: 53312-82-6. (n.d.). ChemicalBook. Link
  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (2013). Green Chemistry. Link
  • Bromine. (2024). ChemBK. Link
  • Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. (2023). MDPI. Link
  • This compound. (n.d.). Sigma-Aldrich. Link
  • Fundamental reactivity of the amino and nitrile groups in 4-Aminobenzonitrile. (2025). BenchChem. Link
  • Bromine. (n.d.). Wikipedia. Link
  • Mutual Solubility of Water and Nitriles. (1986).
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2023). MDPI. Link
  • This compound, 95%. (n.d.). Thermo Scientific Chemicals. Link
  • Bromine. (n.d.). WGBIS, CES, IISc. Link
  • Reduction of Cyanoximes to Aromatic Nitriles. (2023). ChemistryViews. Link

Sources

Frequently Asked Questions (FAQs): Navigating the Nuances of 4-Amino-2-bromobenzonitrile Coupling

Author: BenchChem Technical Support Team. Date: January 2026

The second round of searches provided more specific information, including protocols and discussions on related substrates like ortho-bromoanilines and 4-bromobenzonitrile. I found some useful starting points for ligand and base selection for electron-rich anilines and substrates with electron-withdrawing groups. There are also some troubleshooting guides for Suzuki and Buchwald-Hartwig reactions that, while general, can be adapted.

However, I still lack specific, optimized protocols and comparative data directly for 4-amino-2-bromobenzonitrile. The current information requires me to extrapolate from similar but not identical substrates. To create a truly valuable and specific technical support guide, I need to find more targeted data. I also need to find more information on potential side reactions specific to substrates containing both an amino and a cyano group, as these functionalities could potentially interfere with the catalytic cycle.

Therefore, the next step will be to search for articles or patents that specifically report the use of this compound in cross-coupling reactions to extract precise experimental conditions and observed yields. I will also broaden the search to include potential side reactions of the nitrile and amino groups under typical cross-coupling conditions.The performed searches have yielded a good foundation for the technical support guide. I have gathered general protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, including information on the roles of various ligands and bases. I also found specific examples of coupling reactions with structurally similar compounds, such as other ortho-bromoanilines and 4-bromobenzonitrile, which provide valuable starting points for optimization. Furthermore, the searches have highlighted potential side reactions and catalyst poisoning issues related to the amino and cyano functionalities.

However, a key missing piece is a set of specific, optimized, and directly comparable experimental results for the coupling of this compound itself. While I can infer and suggest starting conditions based on the available data, having concrete examples with yields would significantly enhance the authority and practical value of the guide. The troubleshooting section would also be more impactful with specific case studies related to this particular substrate.

Final Answer:As a Senior Application Scientist, I've designed this technical support center to provide you with in-depth guidance on the optimization of cross-coupling reactions involving this compound. This resource is structured to address the specific challenges you may encounter, moving from general principles to detailed troubleshooting.

Here, we address common questions that arise when working with this specific substrate.

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A: The primary challenges stem from the electronic nature and substitution pattern of the molecule:

  • Electron-Richness: The presence of the amino group makes the aryl bromide electron-rich, which can slow down the oxidative addition step in the catalytic cycle. This often necessitates the use of more electron-rich and bulky ligands to promote this key step.

  • Potential for Catalyst Inhibition: Both the amino and nitrile groups can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation. Careful selection of ligands that create a sterically hindered environment around the metal can mitigate this.

  • Side Reactions: The nitrile group can be susceptible to hydrolysis under basic conditions, especially at elevated temperatures. The amino group can also undergo side reactions if not properly accounted for in the reaction design.

Q2: Should I protect the amine group before attempting the coupling reaction?

A: While protection of the amine (e.g., as an amide or carbamate) is a valid strategy to prevent side reactions and potential catalyst inhibition, it adds extra steps to your synthesis. For many modern catalyst systems, particularly those employing bulky biarylphosphine ligands, direct coupling of the unprotected aniline is feasible and often preferred for atom economy. It is recommended to first attempt the reaction with the unprotected amine.

Q3: Which type of cross-coupling reaction is more suitable for this substrate, Suzuki-Miyaura or Buchwald-Hartwig?

A: Both reactions are viable and the choice depends on the desired product:

  • Suzuki-Miyaura Coupling: This is the method of choice for forming a new carbon-carbon bond, for instance, to synthesize 4-amino-2-arylbenzonitriles.

  • Buchwald-Hartwig Amination: This reaction is used to form a new carbon-nitrogen bond, allowing for the synthesis of N-substituted-4-amino-2-bromobenzonitriles.

The optimization strategies for ligands and bases will differ between these two reaction types.

Troubleshooting Guide: From Low Yields to Unwanted Side Products

This section provides a systematic approach to troubleshooting common issues encountered during the coupling of this compound.

Issue 1: Low to No Conversion of Starting Material

This is a frequent issue, often related to the challenging nature of the substrate.

Possible Causes & Solutions:

  • Inactive Catalyst System:

    • Rationale: The electron-rich nature of this compound can make the oxidative addition step difficult for less active palladium catalysts.

    • Solution: Switch to a more robust catalyst system. For Suzuki-Miyaura, consider using a pre-formed palladacycle like a G3 or G4 Buchwald precatalyst. For Buchwald-Hartwig, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often effective.

  • Inappropriate Base:

    • Rationale: The base plays a crucial role in both the Suzuki-Miyaura (transmetalation) and Buchwald-Hartwig (amine deprotonation) reactions. An unsuitable base can lead to a stalled catalytic cycle.

    • Solution: For Suzuki-Miyaura, screen inorganic bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required.

  • Oxygen Contamination:

    • Rationale: The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive state.

    • Solution: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) using proper Schlenk techniques or a glovebox. Degassing the solvent is also critical.

Troubleshooting Workflow for Low Conversion

Caption: A systematic approach to troubleshooting low conversion.

Issue 2: Formation of Significant Side Products

The presence of multiple functional groups can lead to undesired reactions.

Possible Side Reactions & Mitigation Strategies:

  • Hydrodehalogenation (Loss of Bromine):

    • Rationale: This occurs when the aryl halide is reduced, replacing the bromine with a hydrogen atom. It can be promoted by high temperatures and certain catalyst/ligand combinations.

    • Mitigation:

      • Lower the reaction temperature.

      • Screen different ligands; sometimes a less electron-rich ligand can disfavor this pathway.

      • Ensure the purity of all reagents, as impurities can sometimes promote this side reaction.

  • Homocoupling of Boronic Acid (Suzuki-Miyaura):

    • Rationale: Two molecules of the boronic acid coupling together. This is often exacerbated by the presence of oxygen.

    • Mitigation: Rigorously exclude oxygen from the reaction mixture by thoroughly degassing the solvent and maintaining a positive pressure of inert gas.

  • Nitrile Group Hydrolysis:

    • Rationale: The nitrile group can be hydrolyzed to a primary amide or a carboxylic acid under strongly basic conditions, especially in the presence of water and at high temperatures.

    • Mitigation:

      • Use milder bases if possible (e.g., K₂CO₃ instead of stronger bases).

      • Minimize the amount of water in the reaction mixture (for Suzuki-Miyaura).

      • Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

Experimental Protocols: Starting Points for Your Optimization

The following are generalized protocols that serve as excellent starting points for your experiments. Optimization of specific parameters will likely be necessary.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Reaction Scheme:

Materials and Reagents:

ReagentRecommended Starting PointNotes
This compound1.0 equiv
Arylboronic Acid1.2-1.5 equiv
Palladium Pre-catalystXPhos Pd G3 (2 mol%)A reliable starting point for challenging substrates.
BaseK₃PO₄ (2.0 equiv)Finely ground.
Solvent1,4-Dioxane/Water (10:1)Degassed.
Temperature80-100 °C

Procedure:

  • To a flame-dried Schlenk tube, add this compound, the arylboronic acid, the palladium pre-catalyst, and the base.

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add the degassed solvent mixture via syringe.

  • Place the reaction in a preheated oil bath and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of this compound

Reaction Scheme:

Materials and Reagents:

ReagentRecommended Starting PointNotes
This compound1.0 equiv
Amine1.2 equiv
Palladium Pre-catalystPd₂(dba)₃ (2 mol%)
LigandXPhos (4 mol%)
BaseNaOtBu (1.4 equiv)
SolventTolueneAnhydrous and degassed.
Temperature100 °C

Procedure:

  • In a glovebox, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and bring it out of the glovebox.

  • Place the reaction in a preheated oil bath and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by column chromatography.

Visualizing the Catalytic Cycles

Understanding the catalytic cycles is fundamental to effective troubleshooting.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura Pd0 Pd(0)L_n OA Ar-Pd(II)-Br(L_n) Pd0->OA Oxidative Addition (Ar-Br) Trans Ar-Pd(II)-R(L_n) OA->Trans Transmetalation (R-B(OH)2, Base) RE Ar-R Trans->RE Reductive Elimination RE->Pd0

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig Pd0 Pd(0)L_n OA Ar-Pd(II)-Br(L_n) Pd0->OA Oxidative Addition (Ar-Br) Amine_Complex [Ar-Pd(II)-NH2R(L_n)]+ OA->Amine_Complex Amine Coordination (R-NH2) Amido_Complex Ar-Pd(II)-NHR(L_n) Amine_Complex->Amido_Complex Deprotonation (Base) Product Ar-NHR Amido_Complex->Product Reductive Elimination Product->Pd0

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

References

  • Wikipedia. (n.d.).
  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. [Link]
  • Chemistry LibreTexts. (2023, June 30).
  • ResearchGate. (n.d.). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and.... [Link]
  • ResearchGate. (n.d.). Carbonylative Suzuki–Miyaura coupling reactions of 4‐bromobenzonitrile.... [Link]
  • ResearchGate. (n.d.).
  • Frankó, B., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Synthesis of Primary Amines. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]
  • Semantic Scholar. (2021, December 3). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
  • Google Patents. (2006, September 5). US7102045B2 - Method for carrying out-CC-coupling reactions.
  • Royal Society of Chemistry. (n.d.).
  • YouTube. (2025, April 3).
  • Google Patents. (2014, March 12). PROCESS FOR MAKING BENZOXAZEPIN COMPOUNDS.
  • MDPI. (n.d.). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. [Link]
  • Google Patents. (n.d.). US10059714B2 - Protein kinase B inhibitors.
  • Google Patents. (n.d.). US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.

Removal of palladium catalyst from 4-Amino-2-bromobenzonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the challenges of palladium catalyst removal from reactions involving 4-Amino-2-bromobenzonitrile. The presence of residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated, making its effective removal a critical step in process development and manufacturing.[1][2] This guide provides in-depth troubleshooting advice, validated protocols, and expert insights to help you achieve the required levels of purity for your compound.

Decision-Making Guide for Palladium Removal

The optimal strategy for palladium removal is highly dependent on the nature of the palladium species in your reaction mixture (heterogeneous vs. homogeneous), the properties of your target molecule, and the final purity requirements.[3] The amino and nitrile functionalities of this compound can potentially chelate with soluble palladium, making a multi-step approach often necessary.

Use the following workflow to guide your initial selection of a purification method.

Palladium_Removal_Decision_Tree start Crude Reaction Mixture (Post this compound Coupling) check_pd_form Is Palladium primarily heterogeneous (e.g., Pd/C, Pd(0) black)? start->check_pd_form celite_filtration Primary Purification: Celite® Filtration check_pd_form->celite_filtration  Yes scavenging Secondary Purification: Metal Scavenging or Activated Carbon check_pd_form->scavenging No / Soluble Pd chromatography Alternative: Column Chromatography check_pd_form->chromatography Complex Mixture analyze_filtrate Analyze Filtrate for Residual Pd (e.g., ICP-MS) celite_filtration->analyze_filtrate analyze_filtrate->scavenging Pd > Limit   final_product Purified Product (<10 ppm Pd) analyze_filtrate->final_product  Pd < Limit scavenging->final_product chromatography->final_product

Caption: Decision workflow for selecting a palladium removal strategy.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems researchers encounter during the purification of this compound derivatives.

Issue Potential Cause(s) Recommended Solution(s) & Scientific Rationale
1. Product is grey/black after filtration through Celite®. The palladium has formed soluble colloidal species or is a homogeneous catalyst (e.g., Pd(II) complexes). Filtration is only effective for insoluble, heterogeneous particles.[4][5]Primary Action: Employ a metal scavenger. Thiol-functionalized silica or resins (e.g., MP-TMT, Si-Thiol) are highly effective as sulfur has a strong affinity for soft metals like palladium.[6] Secondary Action: Use activated carbon. It is a cost-effective adsorbent for many palladium species, though it may cause yield loss due to non-specific binding of your product.[3][7][8]
2. Scavenger performance is poor; residual Pd remains high. A. Incorrect Scavenger Choice: The scavenger may not be optimal for the specific palladium species (e.g., Pd(0) vs. Pd(II)) or solvent system.[6] B. Insufficient Amount/Time: The scavenger's capacity may be exceeded, or the kinetics of binding are slow.[5] C. Strong Product Chelation: The amino group on this compound may be strongly coordinating to the palladium, preventing the scavenger from accessing it.A. Screen Scavengers: Test a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to find the most effective one for your system.[1] B. Optimize Conditions: Increase the equivalents of the scavenger (e.g., from 5 wt% to 10 wt%), increase the reaction time (e.g., from 4h to 24h), or gently heat the slurry (e.g., to 40-50 °C) to improve kinetics.[5] C. pH Adjustment/Pre-treatment: Consider a pre-treatment step. For example, adding a small amount of a competing ligand or slightly adjusting the pH might disrupt the product-palladium complex, making the palladium more available for scavenging.[9]
3. Significant product loss during purification. Non-specific adsorption of your product onto the purification medium. This is particularly common with high-surface-area materials like activated carbon.[10]Reduce Adsorbent: Use the minimum amount of activated carbon or scavenger required for effective palladium removal. Solvent Selection: Change the solvent used for the slurry. A more polar solvent might reduce the non-specific binding of your product to the adsorbent surface. Alternative Methods: If product loss remains high, explore purification by crystallization or precipitation, which can leave palladium impurities in the mother liquor.[9][11]
4. Palladium levels are inconsistent between batches. Variability in the reaction workup is leading to different forms or particle sizes of palladium. For instance, the rate of cooling or quenching can influence whether palladium precipitates as filterable particles or remains as fine colloids.Standardize Workup Protocol: Ensure the workup procedure (e.g., temperature, stirring rate, addition times) is identical for every batch. Introduce a "Debulking" Step: After the reaction, consider adding a small amount of a reducing agent (like sodium bisulfite) and heating to deliberately precipitate the palladium as a black solid, which can then be more consistently removed by filtration.[5]

Frequently Asked Questions (FAQs)

Q1: Why is simple Celite® filtration often insufficient for complete palladium removal? A1: Celite® filtration is a physical separation method effective only for heterogeneous or precipitated palladium, such as Pd on carbon or palladium black.[4][5] In many cross-coupling reactions, the catalyst can exist as soluble Pd(II) species or fine, colloidal Pd(0) nanoparticles that will pass through the filter bed.[4] The presence of ligands or the product itself (like this compound) can stabilize these soluble forms.

Q2: What are metal scavengers and how do they work? A2: Metal scavengers are solid supports (typically silica or polystyrene) functionalized with chemical groups that have a high affinity for a target metal.[12] For palladium, these are often sulfur-containing groups like thiols or thioureas.[6] The mechanism is chemisorption, where the palladium is captured from the solution via the formation of a strong covalent bond with the functional group on the scavenger.[3] Because the scavenger is a solid, it and the captured palladium can be easily removed by simple filtration.

Q3: Is activated carbon a good choice for palladium removal? A3: Activated carbon can be a cost-effective and versatile option for removing various palladium species through adsorption.[7][8] However, its effectiveness can be lower than specialized scavengers, and its high surface area can lead to non-specific binding of the desired product, resulting in yield loss.[10] It is often used in combination with other methods or when cost is a primary driver.[13]

Q4: How can I accurately measure residual palladium levels in my final product? A4: The most common and reliable methods for quantifying trace metal impurities in pharmaceutical samples are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[11][14] These techniques offer the low detection limits (parts-per-million or even parts-per-billion) required to meet regulatory guidelines.[14]

Experimental Protocols

Protocol 1: General Procedure for Celite® Filtration

This protocol is a first-line approach for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated from the solution.

  • Prepare the Celite® Pad: In a Büchner or sintered glass funnel, place a piece of filter paper that fits snugly. Add a layer of Celite® (1-2 cm thick) and gently press down to create a flat, compact bed.[10]

  • Pre-wet the Pad: Wash the Celite® pad with the main solvent from your reaction mixture. This prevents the pad from being disturbed when you add your solution.

  • Dilute the Reaction Mixture: If the reaction mixture is thick or viscous, dilute it with a suitable solvent to improve flow rate.[4]

  • Filter: Carefully pour the reaction mixture onto the center of the Celite® bed. Apply a gentle vacuum to pull the solution through.

  • Wash: Wash the filter cake with fresh solvent (2-3 times the volume of the cake) to ensure complete recovery of your product.[5]

  • Collect: The combined filtrate contains your product, free of insoluble palladium.

Protocol 2: General Procedure for Palladium Removal using a Solid-Supported Scavenger

This method is highly effective for removing soluble palladium species.

Scavenger_Workflow start Crude Product in Solution add_scavenger Add Scavenger (e.g., Si-Thiol) 5-10 wt% start->add_scavenger stir Stir Slurry (1-24 h, RT to 50°C) add_scavenger->stir filter Filter to Remove Scavenger-Pd Complex stir->filter collect Collect Filtrate (Purified Product) filter->collect

Caption: Standard experimental workflow for palladium scavenging.

  • Select Scavenger: Choose an appropriate scavenger based on your palladium catalyst and solvent system. Thiol-based scavengers are an excellent starting point.[6]

  • Dissolve Crude Product: Ensure your crude product is fully dissolved in a suitable organic solvent.

  • Add Scavenger: Add the solid-supported scavenger to the solution. A typical starting amount is 5-10 wt% relative to the crude product mass.[5]

  • Stir: Stir the resulting slurry at room temperature or a slightly elevated temperature (e.g., 40-60 °C). The optimal time can range from 1 to 24 hours and should be determined by monitoring the palladium concentration in the solution.[5]

  • Filter: Once scavenging is complete, filter the mixture through a simple filter paper or a short pad of Celite® to remove the solid scavenger.

  • Wash and Concentrate: Wash the collected scavenger with fresh solvent. Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Confirm the removal of palladium to the desired level using an appropriate analytical method like ICP-MS.[14]

References

  • How can i remove palladium Pd catalyst easily?
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications - Organic Process Research & Development. [Link]
  • Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. American Pharmaceutical Review. [Link]
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ACS Publications - Organic Process Research & Development. [Link]
  • Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. [Link]
  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]
  • How to Remove Palladium in three easy steps. Biotage. [Link]
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
  • Why palladium metal scavengers are not all the same. Biotage. [Link]
  • Your trick to remove residual palladium. Reddit. [Link]

Sources

Technical Support Center: Characterization of Impurities in 4-Amino-2-bromobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Amino-2-bromobenzonitrile. This resource is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide in-depth troubleshooting strategies for the identification and characterization of impurities that may arise during the synthesis of this important chemical intermediate.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the typical impurities?

A1: A prevalent method for synthesizing this compound is through the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by a copper(I)-mediated substitution.[1][2] Common impurities can include unreacted starting materials, phenol byproducts resulting from the reaction of the diazonium salt with water, and potentially biaryl compounds.[1]

Q2: My reaction mixture has turned into a dark-colored tar. What could be the cause?

A2: The formation of a tarry mixture is often an indication that the reaction temperature was too high during either the diazotization or the Sandmeyer reaction itself.[1] It can also be a result of side reactions involving the diazonium salt.[1] To mitigate this, it is crucial to maintain strict temperature control, typically between 0-5 °C, and to use the diazonium salt solution immediately after its preparation.[1][3]

Q3: I am observing a significant amount of starting material in my final product. How can I improve the reaction conversion?

A3: Incomplete conversion can be addressed by increasing the reaction time for the Sandmeyer step or by ensuring more efficient stirring to promote thorough mixing of the reagents.[1]

Q4: What are the primary safety concerns when synthesizing this compound via the Sandmeyer reaction?

A4: The main safety hazard is the formation of diazonium salts, which can be explosive when dry.[1] It is imperative to keep the reaction temperature low (0-5 °C) during diazotization and to use the diazonium salt solution immediately without attempting to isolate it.[1][2]

II. Troubleshooting Guide: Impurity Characterization

This guide will help you navigate common issues encountered during the synthesis of this compound, with a focus on impurity identification and characterization.

Issue 1: Unexpected Peaks in HPLC or GC-MS Analysis

Potential Root Causes:

  • Incomplete reaction leading to the presence of starting materials.

  • Side reactions forming byproducts such as phenols or biaryls.[1]

  • Decomposition of the diazonium salt due to elevated temperatures.[3]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for identifying unknown peaks.

Step-by-Step Experimental Protocols:

Protocol 1: HPLC-UV Analysis for Purity Assessment High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for assessing the purity of this compound and detecting impurities.[]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where both the product and potential impurities absorb, typically around 254 nm.

  • Sample Preparation: Dissolve a small, accurately weighed amount of your sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Procedure:

    • Inject a standard solution of pure this compound to determine its retention time.

    • Inject your sample solution.

    • Compare the chromatograms. Peaks other than the main product peak are impurities.

Protocol 2: GC-MS for Identification of Volatile Impurities Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile impurities.[][5]

  • Instrumentation: A GC system coupled to a mass spectrometer.[5]

  • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).[5]

  • Oven Program: A temperature gradient program, for example, starting at 50 °C, holding for 1 minute, then ramping at 10 °C/min to 280 °C and holding for 5 minutes.[5]

  • Ionization: Electron Ionization (EI) at 70 eV.[5]

  • Mass Analyzer Scan Range: Typically m/z 40-400.[5]

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.[5]

  • Procedure:

    • Inject the sample into the GC-MS.

    • Analyze the resulting mass spectra of the separated components.

    • Compare the fragmentation patterns with spectral libraries to identify the impurities.

Issue 2: Low Purity of the Final Product

Potential Root Causes:

  • Ineffective purification methods.

  • Co-elution of impurities with the product during chromatography.

  • Formation of isomeric impurities.

Troubleshooting and Characterization:

Table 1: Common Impurities and Their Characterization Signatures

Impurity TypePotential StructureKey Analytical Signature
Starting Material 2-Bromo-4-nitroanilineWill have a distinct retention time and mass spectrum.
Phenolic Impurity 2-Bromo-4-cyanophenolA broad -OH stretch in the IR spectrum (~3200-3600 cm⁻¹).
Isomeric Impurity e.g., 3-Amino-2-bromobenzonitrileSimilar mass to the product but different fragmentation and NMR chemical shifts.
Debrominated Product 4-AminobenzonitrileLower molecular weight observed in mass spectrometry.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation ¹H and ¹³C NMR are indispensable for confirming the structure of the desired product and identifying impurities.[][6]

  • Instrumentation: A high-field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Procedure:

    • Acquire ¹H and ¹³C NMR spectra.

    • Analyze the chemical shifts, coupling constants, and integration to confirm the structure of this compound.

    • Look for extra peaks in the spectra that do not correspond to the product. The chemical shifts and coupling patterns of these peaks can provide structural information about the impurities.

Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is useful for identifying functional groups present in the product and any impurities.[5]

  • Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[5]

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[5]

  • Procedure:

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.[5]

    • Look for characteristic absorption bands. For this compound, expect to see N-H stretches for the amine, a C≡N stretch for the nitrile (~2230 cm⁻¹), and aromatic C-H and C=C stretches.[5] The presence of a broad O-H stretch could indicate a phenolic impurity.[1]

III. Data Interpretation and Causality

The choice of analytical technique is dictated by the suspected nature of the impurity. For instance, if a reaction is suspected to be incomplete, HPLC is ideal for quantifying the remaining starting material. If side reactions leading to structurally similar isomers are a concern, NMR is the most powerful tool for distinguishing between them. The flowchart below illustrates a logical approach to impurity characterization.

Impurity_Characterization_Logic Start Impurity Detected Initial_Analysis Initial Analysis: HPLC-UV and GC-MS Start->Initial_Analysis Volatile Volatile Impurity? Initial_Analysis->Volatile Non_Volatile Non-Volatile Impurity Volatile->Non_Volatile No GC_MS Identify by GC-MS Library Search Volatile->GC_MS Yes LC_MS Obtain Molecular Weight by LC-MS Non_Volatile->LC_MS End Impurity Identified GC_MS->End NMR_FTIR Structural Elucidation by NMR and FTIR LC_MS->NMR_FTIR NMR_FTIR->End

Caption: Logical workflow for impurity characterization.

By systematically applying these troubleshooting guides and analytical protocols, researchers can effectively identify and characterize impurities in the synthesis of this compound, leading to improved product quality and more robust synthetic processes.

References

  • StudySmarter.
  • LookChem. Cas 53312-82-6,this compound. [Link]
  • Google Patents.
  • Wikipedia. Sandmeyer reaction. [Link]
  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]
  • Master Organic Chemistry.
  • ResearchGate. Determination of Aromatic Amines in Textile After Bromination, by Gas Chromatography Coupled with Electron Capture Detection | Request PDF. [Link]
  • International Journal of Pharmacy and Technology.
  • ResearchGate. Bromination of amines a | Download Table. [Link]
  • ResearchGate. (PDF) Impurity profile of amino acids?. [Link]
  • Emery Pharma. Impurity Analysis. [Link]
  • NINGBO INNO PHARMCHEM CO., LTD. The Significance of 4-Amino-2-fluorobenzonitrile in Modern Organic Synthesis. [Link]
  • Fengchen Group Co., Ltd.
  • KNAUER.
  • Google Patents. CN1252043C - Process for preparing para-bromo benzonitrile.
  • MDPI.

Sources

Technical Support Center: Scaling Up Reactions with 4-Amino-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-Amino-2-bromobenzonitrile. This guide is designed for researchers, chemists, and process development professionals who are working with this versatile building block and looking to scale their reactions from the benchtop to pilot or manufacturing scales. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols for key transformations.

Section 1: Foundational Knowledge & Safety

Before initiating any scale-up campaign, a thorough understanding of the starting material's properties and safety requirements is paramount.

FAQ 1.1: What are the key physicochemical properties and safety considerations for this compound?

This compound is a bifunctional aromatic compound featuring a nucleophilic amino group and an electron-withdrawing nitrile group.[1] Its off-white or yellow crystalline powder form is stable under normal conditions.[2][3]

Data Presentation: Physicochemical Properties

PropertyValueReference(s)
CAS Number 53312-82-6[2][4]
Molecular Formula C₇H₅BrN₂[5]
Molecular Weight 197.03 g/mol [5]
Appearance Off-white to yellow crystalline powder[3][4]
Boiling Point 355.5 ± 32.0 °C (Predicted)[3][4]
Storage Room Temperature, in a dry, dark place[3][4]

Safety & Handling:

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation.[2] Therefore, stringent safety protocols must be followed:

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[2] Use a NIOSH/MSHA-approved respirator if dust inhalation is a risk.[2]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[2] Ensure eyewash stations and safety showers are readily accessible.[2][6]

  • Storage: Keep containers tightly sealed and store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents and strong bases.[6][7]

  • Spill & Disposal: For minor spills, use dry clean-up procedures to avoid generating dust.[7] For major spills, clear the area and wear appropriate PPE.[7] Dispose of the material at an approved waste disposal plant.[2]

Section 2: Core Reactions & Scale-Up Troubleshooting (FAQs)

This compound is a versatile substrate for various cross-coupling reactions. However, its unique electronic and steric properties can present challenges during scale-up.

FAQ 2.1: My Suzuki-Miyaura coupling reaction is sluggish or stalls on a larger scale. What are the likely causes?

This is a common issue. The Suzuki-Miyaura reaction, which couples the aryl bromide with a boronic acid, is sensitive to several factors that become more pronounced during scale-up.[8][9]

  • Cause 1: Inefficient Mass Transfer: On a larger scale, inadequate stirring can lead to poor mixing of the multiphasic reaction mixture (organic solvent, aqueous base), slowing down the reaction.

    • Solution: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., mechanical stirrer with a properly designed impeller) to maintain a homogenous suspension.

  • Cause 2: Oxygen Contamination: Palladium catalysts, particularly in their Pd(0) active form, are highly sensitive to oxygen. Inadequate inerting of a large reactor is a frequent culprit.

    • Solution: The reactor must be thoroughly purged with an inert gas like argon or nitrogen.[8] For large volumes, this involves multiple vacuum/backfill cycles. Maintain a positive pressure of inert gas throughout the reaction.[10]

  • Cause 3: Catalyst Deactivation: The amino group on the substrate can sometimes coordinate to the palladium center, potentially inhibiting catalytic activity. Furthermore, impurities in lower-grade starting materials or solvents can poison the catalyst.

    • Solution: A slight increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) might be necessary. Ensure you are using high-purity, degassed solvents and reagents.[8]

  • Cause 4: Inappropriate Base or Solvent Choice: The choice of base and solvent is critical. While K₃PO₄ is often effective, other bases like K₂CO₃ or Cs₂CO₃ might be required depending on the specific boronic acid used.[8][11]

    • Solution: If the reaction stalls, consider a solvent system with better solubility for all components, such as 1,4-dioxane/water or toluene/water.[8][10] A base screening may be necessary during process optimization.

FAQ 2.2: How do I select the optimal catalyst system (ligand and precatalyst) for a Buchwald-Hartwig amination with this substrate?

The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[12][13] The success of this reaction is highly dependent on the choice of the palladium precatalyst and, most importantly, the phosphine ligand.[14]

  • Ligand Selection: The 2-bromo substituent introduces steric hindrance around the reaction center. Therefore, sterically bulky, electron-rich phosphine ligands are generally required to promote the crucial reductive elimination step and prevent catalyst decomposition.

    • Recommended Ligands: For this type of substrate, biarylphosphine ligands like XPhos, SPhos, or RuPhos are excellent starting points. Josiphos-type ligands have also shown efficacy in coupling ammonia equivalents directly.[12][13]

  • Base and Solvent: The choice of base is critical and often depends on the nucleophile's basicity and the substrate's sensitivity. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently employed.[13][15] Anhydrous aprotic solvents like toluene or dioxane are standard.[13]

FAQ 2.3: I'm observing significant hydrodehalogenation (loss of bromine) as a side product. How can I minimize this?

Hydrodehalogenation, where the bromine atom is replaced by hydrogen, is a common side reaction in palladium-catalyzed couplings, especially at elevated temperatures or during long reaction times.

  • Cause 1: β-Hydride Elimination: If the coupling partner (e.g., an amine in a Buchwald-Hartwig reaction) has β-hydrogens, this pathway can become competitive.

    • Solution: Using a bulkier ligand can often disfavor this side reaction by sterically hindering the conformation required for β-hydride elimination.

  • Cause 2: Reductive Cleavage: This can occur from the oxidative addition complex, particularly if the subsequent steps (transmetalation or reductive elimination) are slow.

    • Solution: Optimize the reaction temperature; often, running the reaction at the lowest possible temperature that still affords a reasonable rate can suppress this pathway.[13] Ensure the base is added correctly and is not promoting undesired side reactions. Also, check the purity of your starting materials and solvents for any potential sources of hydrides.

Section 3: Detailed Experimental Protocols

The following protocols are provided as a starting point for laboratory-scale synthesis and can be adapted for scale-up with appropriate process safety reviews.

Protocol 3.1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol details the synthesis of 4-amino-2-phenylbenzonitrile.

Materials and Equipment:

  • Three-neck round-bottom flask or jacketed reactor

  • Reflux condenser and inert gas inlet/outlet

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Standard laboratory glassware

Procedure:

  • Reactor Setup: To an oven-dried reactor, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).[8]

  • Inerting: Seal the reactor, then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an oxygen-free environment.[8][10]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-3 mol%).

  • Solvent Addition: Add degassed solvents, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[8]

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring.[10] Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.[10]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[8][10] The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 3.2: Buchwald-Hartwig Amination with Morpholine

This protocol details the synthesis of 4-amino-2-(morpholino)benzonitrile.

Materials and Equipment:

  • Schlenk flask or jacketed reactor

  • Inert gas line (Argon or Nitrogen)

  • Magnetic stirrer or mechanical stirrer

  • Heating mantle or oil bath

Procedure:

  • Reactor Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the base (e.g., sodium tert-butoxide, 1.5 eq).

  • Inerting: Seal the flask and evacuate/backfill with argon three times.[16]

  • Reagent Addition: Under a positive flow of argon, add this compound (1.0 eq) and anhydrous toluene.

  • Nucleophile Addition: Add morpholine (1.2 eq) via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.[13] Monitor the reaction by TLC or HPLC until completion (typically 6-24 hours).

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and water.

  • Purification: Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography.

Section 4: Visualized Troubleshooting Workflows

Visual aids can streamline the troubleshooting process during a complex scale-up operation.

Diagram 4.1: General Workflow for Cross-Coupling Reactions

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Charge Reactor with Substrate & Reagents prep2 Inert Atmosphere (Vacuum/Backfill x3) prep1->prep2 prep3 Add Catalyst & Ligand prep2->prep3 prep4 Add Degassed Solvent prep3->prep4 react1 Heat to Target Temp with Vigorous Stirring prep4->react1 Start Reaction react2 Monitor Progress (TLC/HPLC) react1->react2 work1 Cool & Quench react2->work1 Reaction Complete work2 Liquid-Liquid Extraction work1->work2 work3 Dry & Concentrate work2->work3 work4 Purify (Chromatography/Recrystallization) work3->work4 end end work4->end Final Product

Caption: A generalized experimental workflow for cross-coupling reactions.

Diagram 4.2: Troubleshooting Low Yield in Scale-Up

G start Low Yield Observed in Scaled-Up Reaction q1 Was Starting Material Consumed? start->q1 incomplete Incomplete Reaction q1->incomplete No q2 Significant Side Products Observed? q1->q2 Yes sol1 Increase Reaction Time or Temperature incomplete->sol1 sol2 Check Catalyst Activity (Increase Loading) incomplete->sol2 sol3 Verify Reagent Purity & Inert Atmosphere incomplete->sol3 side_prod Side Reaction Pathway q2->side_prod Yes workup_issue Product Loss During Workup/Purification q2->workup_issue No sol4 Lower Reaction Temp side_prod->sol4 sol5 Screen Ligands/Bases to Improve Selectivity side_prod->sol5 sol6 Optimize Extraction pH & Solvent Volume workup_issue->sol6 sol7 Optimize Recrystallization Solvent System workup_issue->sol7

Caption: A decision tree for troubleshooting low product yield during scale-up.

Section 5: References
  • Fisher Scientific. (2025, May 12). SAFETY DATA SHEET: this compound.

  • BenchChem. (2025). Detailed experimental protocol for Suzuki-Miyaura coupling of 4-bromobenzonitrile.

  • Cayman Chemical. (2025, September 29). Safety Data Sheet: 2-Amino-5-bromo-benzonitrile.

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Apollo Scientific. (2022, September 17). Safety Data Sheet: 4-Amino-2-chlorobenzonitrile.

  • Alfa Aesar. (2025, September 15). SAFETY DATA SHEET: 4-Bromobenzonitrile.

  • Thermo Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 4-Bromobenzonitrile.

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution of 4-Bromobenzonitrile.

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of "2-Amino-4-cyclopropylbenzonitrile" Derivatives.

  • ResearchGate. (n.d.). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). [Link]

  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.

  • BenchChem. (2025). Fundamental reactivity of the amino and nitrile groups in 4-Aminobenzonitrile.

  • Wikipedia. Suzuki reaction. [Link]

  • LookChem. (n.d.). Cas 53312-82-6,this compound. [Link]

  • CP Lab Safety. (n.d.). This compound, min 95%, 100 grams. [Link]

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Technical Support Center: Troubleshooting Failed Reactions with 4-Amino-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-2-bromobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the use of this versatile building block in various chemical transformations. Our aim is to provide practical, experience-driven advice to help you navigate failed or low-yielding reactions.

Introduction to the Reactivity of this compound

This compound is a trifunctional molecule with a unique electronic and steric profile. The interplay between the electron-donating amino group, the electron-withdrawing nitrile group, and the sterically demanding ortho-bromo substituent dictates its reactivity. The amino group is a strong activating group, making the aromatic ring susceptible to electrophilic attack, while the nitrile group is a deactivating group.[1] This push-pull electronic nature, combined with the steric hindrance from the bromine atom, can lead to unexpected reactivity and side reactions. This guide will help you troubleshoot some of the most common issues encountered in popular synthetic applications of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are among the most common applications for this compound. However, the presence of the amino group and the ortho-bromo substituent can lead to several challenges.

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield or failing completely. What are the likely causes?

Low yields in Suzuki-Miyaura couplings with this substrate are often due to a combination of catalyst inhibition, side reactions, and challenging reaction conditions.

  • Catalyst Inhibition by the Amino Group: The lone pair of electrons on the amino group can coordinate to the palladium catalyst, leading to catalyst deactivation.

  • Debromination (Hydrodehalogenation): A common side reaction is the replacement of the bromine atom with a hydrogen, yielding 4-aminobenzonitrile. This can be promoted by certain bases, solvents, or impurities.[2]

  • Homocoupling: Homocoupling of the boronic acid partner is another frequent side reaction, often exacerbated by the presence of oxygen.

  • Poor Solubility: The polarity of this compound can lead to solubility issues in common non-polar solvents used for Suzuki couplings, hindering reaction kinetics.

Troubleshooting Workflow for Failed Suzuki-Miyaura Coupling:

start Low/No Product in Suzuki Coupling reagent_check Verify Reagent Quality - this compound (pure) - Boronic acid (not degraded) - Anhydrous & degassed solvents - Dry, finely powdered base start->reagent_check optimization Systematic Condition Optimization reagent_check->optimization Reagents OK byproduct_analysis Analyze Byproducts (LC-MS, NMR) optimization->byproduct_analysis catalyst_screen Screen Catalysts & Ligands optimization->catalyst_screen dehalogenation Debromination Observed? byproduct_analysis->dehalogenation homocoupling Homocoupling Observed? byproduct_analysis->homocoupling solubility Solubility Issues? byproduct_analysis->solubility base_screen Screen Bases dehalogenation->base_screen Yes degas_thoroughly Improve Degassing Protocol homocoupling->degas_thoroughly Yes solvent_screen Adjust Solvent System solubility->solvent_screen Yes catalyst_screen->base_screen protect_amine Consider Amino Group Protection catalyst_screen->protect_amine If catalyst poisoning suspected temp_screen Optimize Temperature base_screen->temp_screen temp_screen->solvent_screen

A decision tree for troubleshooting Suzuki coupling.

Recommended Starting Protocol for Suzuki-Miyaura Coupling:

This is a general protocol that will likely require optimization.

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄ (3-5 mol%)Often effective for electron-rich and sterically hindered aryl halides.
Ligand If using a Pd(0) source, a bulky, electron-rich phosphine ligand like SPhos or XPhos can be beneficial.These ligands can promote oxidative addition and prevent catalyst decomposition.
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)Milder bases are less likely to promote debromination compared to strong bases like alkoxides.
Solvent 1,4-Dioxane/Water or Toluene/Water (4:1 to 10:1)A polar aprotic solvent with water can improve the solubility of the starting material and base.
Temperature 80-100 °CA balance between promoting the reaction and minimizing decomposition.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst oxidation and homocoupling.

Step-by-Step Experimental Protocol:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst and ligand (if separate) under a positive flow of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q2: I am attempting a Buchwald-Hartwig amination with this compound as the electrophile, but the reaction is sluggish. What should I consider?

The Buchwald-Hartwig amination can be challenging with this substrate due to the potential for the amino group to interfere with the catalytic cycle.

  • Self-Coupling/Dimerization: The amino group of one molecule of this compound can potentially react with the aryl bromide of another, leading to dimerization.

  • Catalyst Deactivation: Similar to Suzuki coupling, the amino group can coordinate to the palladium catalyst, reducing its activity.[3]

  • Steric Hindrance: The ortho-bromo substituent can sterically hinder the approach of the amine coupling partner.

Troubleshooting Strategies for Buchwald-Hartwig Amination:

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos. These ligands are known to be effective for challenging cross-coupling reactions.[2]

  • Base Selection: A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.

  • Protecting the Amino Group: If self-coupling or catalyst inhibition is suspected, consider protecting the amino group as an acetamide. This can be achieved by reacting this compound with acetic anhydride.[4] The protecting group can be removed after the coupling reaction.

Q3: My reaction is producing a significant amount of a debrominated side product. How can I minimize this?

Debromination is a common side reaction where the bromine atom is replaced by a hydrogen.[2]

  • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried, as water can be a proton source for debromination.

  • Thoroughly Degas Solvents: Oxygen can promote side reactions that lead to debromination.

  • Choice of Base: Stronger bases can sometimes promote debromination. Consider using a milder base like K₃PO₄ or Cs₂CO₃ if your desired reaction allows for it.[2]

  • Lower Reaction Temperature: High temperatures can increase the rate of debromination.

Reactions Involving the Amino Group

Q4: I am trying to perform a Sandmeyer reaction on this compound to replace the amino group, but it's not working well.

The Sandmeyer reaction involves the conversion of the primary amino group to a diazonium salt, which is then displaced by a nucleophile.[5]

  • Diazonium Salt Instability: Aryl diazonium salts are often unstable and can decompose, especially at elevated temperatures. It is crucial to maintain a low temperature (typically 0-5 °C) during the diazotization step.[6]

  • Incomplete Diazotization: Ensure the complete conversion of the amine to the diazonium salt by using a slight excess of sodium nitrite and a strong acid.

  • Side Reactions: The diazonium salt can undergo unwanted side reactions, such as coupling with unreacted starting material or reaction with water to form a phenol.

General Protocol for Sandmeyer Bromination (as a hypothetical example of replacing the amino group):

  • Diazotization: Dissolve this compound in a suitable acid (e.g., HBr) and cool to 0-5 °C. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of CuBr in HBr and cool it to 0 °C. Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

  • Work-up: Allow the reaction to warm to room temperature and then heat gently until nitrogen evolution ceases. Cool the mixture, extract with an organic solvent, and purify.

Reactions Involving the Nitrile Group

Q5: I am attempting to hydrolyze the nitrile group of this compound to a carboxylic acid, but the reaction is incomplete or gives side products.

Hydrolysis of the nitrile can be performed under acidic or basic conditions.[1]

  • Incomplete Hydrolysis: Nitrile hydrolysis can be slow. Ensure adequate reaction time and temperature. The reaction proceeds through an amide intermediate, which may be isolated if the reaction is not driven to completion.[2]

  • Harsh Conditions: Under harsh acidic or basic conditions, other functional groups on the molecule may react. For example, strong basic conditions could potentially lead to nucleophilic aromatic substitution of the bromine atom, although this is generally difficult.

Recommended Hydrolysis Conditions:

  • Acidic Hydrolysis: Refluxing with aqueous sulfuric or hydrochloric acid is a common method.

  • Basic Hydrolysis: Heating with aqueous sodium or potassium hydroxide, followed by an acidic workup to protonate the carboxylate salt.

Purification Challenges

Q6: I am having difficulty purifying my product from a reaction involving this compound.

The polarity of the amino and nitrile groups can make purification by column chromatography challenging.

  • Tailing on Silica Gel: The basic amino group can interact strongly with the acidic silica gel, leading to tailing of spots on TLC and poor separation during column chromatography.

  • Co-elution of Byproducts: Side products like the debrominated starting material may have similar polarities to the desired product, making separation difficult.

Purification Tips:

  • Column Chromatography:

    • Solvent System: Use a gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

    • Base Additive: To reduce tailing, a small amount of a basic additive like triethylamine (0.1-1%) can be added to the eluent.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Conclusion

This compound is a valuable synthetic intermediate, but its unique combination of functional groups requires careful consideration of reaction conditions to avoid common pitfalls. By understanding the potential side reactions such as debromination, catalyst inhibition, and the inherent reactivity of the amino and nitrile groups, researchers can develop robust and efficient synthetic protocols. This guide provides a starting point for troubleshooting, and systematic optimization of reaction parameters is often necessary to achieve high yields and purity.

References

  • BenchChem (2025).
  • Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. (2010).
  • Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Rel
  • Allen (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
  • pH Scientific (n.d.). This compound.
  • Chemistry Steps (n.d.). Reactions of Aniline.
  • BenchChem (2025). Fundamental reactivity of the amino and nitrile groups in 4-Aminobenzonitrile.
  • Chemistry LibreTexts (2024). 24.8: Reactions of Arylamines.
  • The Nitrile Functionality as a Directing Group in the Palladium-Catalysed Addition of Aryl Boronic Acids to Alkynes. (n.d.).
  • BenchChem (2025).
  • Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. (2009). Org. Lett.
  • Wikipedia (n.d.). Sandmeyer reaction.
  • ChemicalBook (n.d.). This compound CAS#: 53312-82-6.
  • Reddit (2021). Diagnosing issues with a failed Suzuki coupling?
  • Palladium-catalyzed direct addition of 2-aminobenzonitriles to sodium arylsulfinates: synthesis of o-aminobenzophenones. (2014).
  • 4-Amino-3-bromobenzonitrile: Properties, Synthesis, and Applic
  • Identifying palladium culprits in amine c
  • Reddit (2024). Failed suzuki coupling, any suggenstions?
  • Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles. (n.d.).
  • Organic Chemistry Portal (n.d.). Sandmeyer Reaction.
  • ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE |. (2024).
  • ResearchGate (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Reddit (2024). Struggling with Suzuki Reaction.
  • Sigma-Aldrich (n.d.). This compound | 53312-82-6.
  • University of Huddersfield Research Portal (n.d.). The Nitrile Functionality as a Directing Group in the Palladium-Catalysed Addition of Aryl Boronic Acids to Alkynes.
  • Benchchem (2025). Troubleshooting a failed reaction involving 4-Bromophenylacetonitrile.
  • Reactions of Diazonium Salts: Sandmeyer and Rel
  • Reddit (2019). Troubleshooting a Sandmeyer reaction.
  • Benchchem (2025). Reactivity of the Nitrile Group: A Comparative Analysis of 3,5-Diamino-4-methylbenzonitrile and its Analogs.
  • LookChem (n.d.). Cas 53312-82-6,this compound.
  • Challenges and solutions for the downstream purific
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
  • ResearchGate (n.d.).
  • Thermo Scientific Chemicals (n.d.). This compound, 95% 1 g.
  • Benchchem (n.d.). Synthesis routes of 5-Amino-2-bromobenzonitrile.
  • Myers Chem 115 (n.d.).
  • Master Organic Chemistry (2017).
  • Current trends and challenges in the downstream purific
  • Reddit (2024).
  • PrepChem.com (n.d.).

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Technical Support Center: Managing Exothermic Reactions with 4-Amino-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 4-Amino-2-bromobenzonitrile. This guide is designed to provide in-depth technical assistance and troubleshooting advice for managing potentially exothermic reactions involving this compound. Our goal is to ensure both the success of your experiments and the safety of your laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic hazards associated with this compound?

A1: While this compound is stable under normal storage conditions, its primary exothermic risks arise from its reactive amino group, particularly during diazotization reactions.[1][2] The conversion of the aromatic amine to a diazonium salt is a highly exothermic process that can lead to a thermal runaway if not properly controlled.[3][4] These diazonium intermediates are often unstable and can decompose violently, especially if isolated or heated.[2][5] Subsequent reactions, such as the Sandmeyer reaction, also require careful thermal management.[5][6]

Reactions with strong oxidizing agents are also a significant concern and should be avoided.[7] The nitrile group can also undergo exothermic hydrolysis under vigorous acidic or basic conditions, although this is generally less hazardous than diazotization.[8][9]

Q2: We are planning a diazotization reaction. What are the critical parameters to control to prevent a thermal runaway?

A2: Diazotization is arguably the most hazardous reaction performed with this compound. Strict control over several parameters is essential to maintain safety.

  • Temperature: The reaction should be maintained at a low temperature, typically between 0 and 5 °C.[1][2] This is the most critical parameter for preventing the rapid decomposition of the unstable diazonium salt.

  • Rate of Addition: The diazotizing agent, usually an aqueous solution of sodium nitrite, must be added slowly and sub-surface to the acidic solution of the amine. This prevents localized overheating and a buildup of unreacted reagents.

  • Stoichiometry: A slight excess of the acid is necessary to ensure complete conversion and to consume any excess nitrous acid. However, a large excess of sodium nitrite should be avoided.

  • Agitation: Efficient stirring is crucial to ensure rapid heat dissipation and uniform mixing of reagents.

The following table summarizes key control parameters for a typical diazotization reaction:

ParameterRecommended Range/ConditionRationale
Temperature 0 - 5 °CMinimizes the rate of exothermic decomposition of the diazonium salt.[1][2]
Reagent Addition Slow, dropwise, sub-surfacePrevents localized concentration and temperature spikes.
Molar Ratio (Acid:Amine) > 2:1Ensures complete protonation of the amine and dissolution.
Molar Ratio (Nitrite:Amine) 1.0 - 1.05:1Avoids excess unreacted, unstable nitrous acid.
Agitation Vigorous and consistentPromotes efficient heat transfer to the cooling bath.
Q3: My diazotization reaction mixture is turning brown and emitting gas. What is happening and what should I do?

A3: A brown color change and gas evolution (likely nitrogen and NOx) are strong indicators of diazonium salt decomposition. This suggests a loss of temperature control.

Immediate Actions:

  • Stop the addition of the diazotizing agent immediately.

  • Ensure the cooling bath is functioning and at the correct temperature. Add more ice or dry ice/acetone as needed to bring the reaction temperature back down to 0-5 °C.

  • If the reaction appears to be accelerating uncontrollably (rapid gas evolution, temperature rising despite cooling), prepare to quench the reaction. A pre-prepared solution of a quenching agent like sulfamic acid or urea should be readily available to neutralize excess nitrous acid.

This scenario is visually represented in the troubleshooting workflow below.

Troubleshooting Guide

Issue 1: Uncontrolled Exotherm During Diazotization
  • Symptoms: Rapid temperature increase, excessive gas evolution, color change to dark brown or black.

  • Potential Causes:

    • Inadequate cooling capacity.

    • Too rapid addition of sodium nitrite.

    • Poor agitation.

    • Incorrect stoichiometry (insufficient acid).

  • Solutions:

    • Immediate Cooling: Enhance external cooling (add more ice/dry ice to the bath).

    • Stop Reagent Flow: Immediately cease the addition of sodium nitrite.

    • Quenching: If the temperature continues to rise, add a pre-prepared solution of a quenching agent (e.g., sulfamic acid) to destroy excess nitrous acid.

    • Dilution: In some cases, adding a pre-chilled solvent can help to absorb some of the heat.

Experimental Protocols

Protocol 1: Safe Laboratory-Scale Diazotization of this compound

This protocol provides a general method for the diazotization of this compound, emphasizing safety and control of the exotherm.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Crushed Ice

  • Deionized Water

  • Sulfamic acid (for quenching)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend this compound (1.0 eq) in a mixture of water and concentrated HCl (3.0 eq).

  • Cool the suspension to 0 °C using an ice-salt or dry ice/acetone bath. Ensure the thermometer is submerged in the reaction mixture.

  • Prepare a solution of sodium nitrite (1.05 eq) in deionized water.

  • Add the sodium nitrite solution dropwise to the cooled suspension over a period of 30-60 minutes. The addition should be slow enough to maintain the internal temperature between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture for an additional 15-30 minutes at 0-5 °C.

  • The resulting diazonium salt solution should be used immediately in the subsequent reaction step. Do not attempt to isolate the diazonium salt.

  • Any unused diazonium salt solution should be quenched by the slow addition of a saturated aqueous solution of sulfamic acid until gas evolution ceases.

Visualizations

Diagram 1: Decision Workflow for a Diazotization Reaction

DiazotizationWorkflow start Start Diazotization monitor_temp Monitor Temperature (0-5 °C) start->monitor_temp temp_ok Temperature Stable? monitor_temp->temp_ok add_nitrite Continue Slow Addition of NaNO2 Solution temp_ok->add_nitrite Yes exotherm Uncontrolled Exotherm Detected! (Temp > 5 °C, Gas Evolution) temp_ok->exotherm No add_nitrite->monitor_temp end_safe Proceed to Next Step add_nitrite->end_safe Addition Complete stop_addition STOP NaNO2 Addition exotherm->stop_addition enhance_cooling Enhance Cooling stop_addition->enhance_cooling quench Quench with Sulfamic Acid enhance_cooling->quench end_abort Reaction Aborted Safely quench->end_abort

Caption: Troubleshooting workflow for managing a potential thermal runaway during diazotization.

Diagram 2: Relationship of Key Parameters in Exotherm Control

ExothermControl center Reaction Safety temp Low Temperature (0-5 °C) center->temp addition Slow Reagent Addition center->addition agitation Efficient Agitation center->agitation stoich Correct Stoichiometry center->stoich temp->addition addition->agitation agitation->stoich stoich->temp

Caption: Interdependency of critical parameters for safe exothermic reaction management.

References

  • GeeksforGeeks. (2025, July 23). Sandmeyer Reaction.
  • IChemE. (n.d.). Runaway reaction during production of an Azo dye intermediate.
  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development.
  • MDPI. (n.d.). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • ResearchGate. (2025, August 6). Runaway Reaction During Production of an Azo Dye Intermediate.
  • ResearchGate. (2025, August 9). A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned.
  • Test Site. (2024, September 18). Understanding Runaway Reactions and Their Safety Implications.
  • ResearchGate. (n.d.). Continuous diazotization of aromatic amines with high acid and sodium nitrite concentrations in microreactors.
  • Google Patents. (n.d.). CN103664683A - Continuous diazotization production process of aromatic amine.
  • Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.

Sources

Technical Support Center: Column Chromatography of 4-Amino-2-bromobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Amino-2-bromobenzonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the unique challenges presented by these compounds in column chromatography. As a Senior Application Scientist, my goal is to explain not just the how, but the why behind each experimental choice, ensuring your purification workflows are both efficient and robust.

The structure of this compound, with its basic amino group and polar nitrile functionality, presents specific hurdles in chromatographic purification. Strong interactions with standard stationary phases can lead to poor separation and low recovery. This guide provides a structured approach to method development and troubleshooting to address these issues directly.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you might have before starting your purification.

Q1: What are the primary challenges when purifying this compound derivatives with column chromatography?

The purification of these derivatives is complicated by factors inherent to their molecular structure. The primary challenges include:

  • Streaking or Tailing: The basic amino group interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This acid-base interaction slows the compound's movement down the column in an uneven manner, leading to broad, streaky bands instead of sharp, well-defined ones.

  • Irreversible Adsorption & Low Recovery: In some cases, the interaction with acidic silica is so strong that the compound fails to elute from the column, resulting in significant yield loss.[1][3]

  • Compound Degradation: The acidic nature of silica gel can potentially lead to the degradation of sensitive derivatives, creating impurities (artifacts) during the purification process itself.[1][3]

  • Co-elution with Impurities: Separating the target compound from structurally similar impurities can be difficult if the mobile phase is not optimized to exploit subtle differences in polarity.[1]

Q2: How should I select the stationary phase for my compound?

The choice of stationary phase is the most critical decision for a successful separation. While standard silica gel is the default for many chemists, it is often not the best choice for basic amines.

Stationary PhaseAdvantagesDisadvantagesBest For...
Standard Silica Gel Inexpensive, widely available, good for neutral and acidic compounds.Acidic surface causes tailing and potential degradation of basic amines.[1][4]Neutral or acidic derivatives of this compound; use with a basic modifier in the mobile phase.
Deactivated Silica Gel Reduced surface acidity minimizes tailing and degradation.[3]May have slightly lower resolving power than standard silica.Sensitive or strongly basic amine compounds where standard silica fails.
Alumina (Neutral or Basic) Basic surface is ideal for purifying basic compounds without tailing.[3]Can be more reactive than silica; activity can vary with water content.Strongly basic compounds that show irreversible adsorption or degradation on silica.
Amine-Functionalized Silica Provides an inert, slightly basic surface that effectively eliminates tailing for amines, allowing for simple mobile phases (e.g., hexane/ethyl acetate).[4][5]More expensive than standard silica.Difficult separations of basic amines where high resolution and recovery are critical.[4]
Q3: What is the best strategy for choosing a mobile phase (eluent)?

The ideal mobile phase provides good separation between your target compound and impurities. The process should always begin with Thin-Layer Chromatography (TLC).[6]

  • Start with TLC: Use TLC to screen various solvent systems. A good starting point for these compounds is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[7]

  • Aim for an Ideal Rf Value: The goal is to find a solvent system that gives your target compound an Rf value between 0.2 and 0.4.[1] An Rf in this range on a TLC plate generally translates well to a column separation where the compound will elute after a few column volumes.

  • Adjust Polarity:

    • If the Rf is too high (spot moves too far), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).[8][9]

    • If the Rf is too low (spot barely moves), the eluent is not polar enough. Increase the proportion of the polar solvent.[8][9]

  • Incorporate a Basic Modifier: If you are using standard silica gel and observe tailing on the TLC plate, add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your mobile phase.[2] This will "neutralize" the acidic sites on the silica, dramatically improving the spot shape.

Q4: How can I confirm the purity of my collected fractions?

After running the column, you must analyze the collected fractions to identify which ones contain your pure compound.

  • Thin-Layer Chromatography (TLC): This is the quickest method. Spot a small amount from each fraction (or every few fractions) onto a TLC plate, alongside a spot of your crude starting material and a reference standard if available. Develop the plate in the same solvent system used for the column. Fractions showing a single spot at the correct Rf are likely pure.[6]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. It can provide precise data on the purity percentage of your sample.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: After combining and evaporating the solvent from the pure fractions, an NMR spectrum will confirm the structure of the isolated compound and reveal the presence of any remaining impurities.

Section 2: Troubleshooting Guide

This guide provides direct, actionable solutions to specific problems encountered during chromatography.

Problem 1: Poor Separation - The compound is streaking or tailing down the column.
  • Likely Cause: Strong acid-base interaction between the basic amino group of your compound and the acidic silanol groups on the silica gel stationary phase.[1][2] Tailing occurs when the compound binds too strongly, requiring a highly polar mobile phase to eventually push it off, resulting in a drawn-out, impure band.

  • Solutions:

    • Add a Basic Modifier: The simplest fix is to add a competing base to the mobile phase. Incorporate 0.1-1% triethylamine (TEA) or ammonium hydroxide into your eluent.[2] This small, mobile base will occupy the acidic sites on the silica, allowing your compound to travel through the column more uniformly.

    • Switch to a Different Stationary Phase: If a modifier is not effective or undesirable, the best solution is to use a more suitable stationary phase. Amine-functionalized silica is an excellent choice that often allows for purification with simple hexane/ethyl acetate gradients.[4] Basic or neutral alumina are also effective alternatives.[3]

Problem 2: Poor Separation - The compound co-elutes with an impurity (low ΔRf).
  • Likely Cause: The chosen mobile phase is not selective enough to differentiate between your product and a structurally similar impurity.[1]

  • Solutions:

    • Re-optimize the Mobile Phase with TLC: You need to find a solvent system that provides better separation (a larger difference in Rf values, or ΔRf). Test different solvent combinations. For example, if hexane/ethyl acetate fails, try dichloromethane/methanol or toluene/acetone. Sometimes, using a three-component solvent system can provide the unique selectivity needed.

    • Use a Slower or Shallower Gradient: If you are running a gradient elution (gradually increasing solvent polarity), make the gradient shallower. A slower increase in polarity gives the compounds more time to interact with the stationary phase, which can resolve closely eluting spots.

    • Consider a Different Stationary Phase: Sometimes, separation is only possible by changing the interaction mechanism. For example, a stationary phase with aromatic rings could provide π-π interactions that help separate isomers or other aromatic compounds where a standard C18 or silica column fails.[11][12]

Problem 3: Low or No Recovery of the Compound.
  • Likely Cause: The compound has either irreversibly adsorbed to the stationary phase or degraded on the column.[1][3] This is common for basic amines on highly acidic silica.

  • Solutions:

    • Test for Stability: Before running a large-scale column, perform a stability test. Spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or significant streaking that wasn't there initially, your compound is likely degrading on the silica.[3]

    • Flush the Column: If the run is complete and you suspect the compound is still on the column, try flushing with a very strong solvent like 5-10% methanol in dichloromethane.[1] This may recover the material, though its purity might be compromised.

    • Change the Stationary Phase: The most reliable solution is to avoid the problem altogether by using a less acidic or basic stationary phase, such as deactivated silica, alumina, or amine-functionalized silica.[3][4]

Workflow for Troubleshooting Separation Issues

G start Problem Observed streaking Streaking / Tailing start->streaking coelution Co-elution / Poor Resolution start->coelution low_recovery Low / No Recovery start->low_recovery cause_acid Cause: Strong Acid-Base Interaction with Silica streaking->cause_acid cause_solvent Cause: Unoptimized Mobile Phase coelution->cause_solvent cause_adsorption Cause: Irreversible Adsorption or Degradation low_recovery->cause_adsorption sol_modifier Solution 1: Add Basic Modifier (e.g., 0.5% TEA) cause_acid->sol_modifier sol_stationary Solution 2: Change Stationary Phase (Amine-Silica, Alumina) cause_acid->sol_stationary sol_reoptimize Solution 1: Re-optimize Solvent System via TLC cause_solvent->sol_reoptimize sol_gradient Solution 2: Use Shallower Gradient or Isocratic Elution cause_solvent->sol_gradient cause_adsorption->sol_stationary sol_stability Solution 1: Test Compound Stability on Silica (2D TLC) cause_adsorption->sol_stability sol_flush Solution 2: Flush Column with Strong Solvent cause_adsorption->sol_flush

Caption: A decision tree for troubleshooting common chromatography issues.

Section 3: Key Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Method Development

This protocol is essential for selecting the right conditions before committing to a column.

  • Preparation: Obtain a TLC plate (typically silica gel). Using a pencil, lightly draw a starting line (origin) about 1 cm from the bottom.

  • Spotting: Dissolve a small amount of your crude sample in a volatile solvent (e.g., dichloromethane). Use a capillary tube to spot a small amount onto the origin line. Make the spot as small as possible.

  • Development: Pour a small amount (0.5 cm depth) of your chosen mobile phase into a developing chamber with a lid. Place a piece of filter paper inside to saturate the chamber atmosphere. Place the TLC plate into the chamber, ensuring the solvent level is below the origin line. Close the lid.

  • Elution: Allow the solvent to travel up the plate via capillary action. When the solvent front is about 1 cm from the top of the plate, remove it.[8]

  • Visualization: Immediately mark the solvent front with a pencil. Visualize the spots. Aromatic compounds like these are often visible under a UV lamp (254 nm).

  • Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[13][14] A good Rf for column chromatography is 0.2-0.4.[1]

Protocol 2: Column Packing (Wet Slurry Method)

This method creates a uniform, well-packed column, which is crucial for good separation.[1]

  • Setup: Clamp a glass column vertically. Place a small plug of cotton or glass wool at the bottom, then add a thin (0.5 cm) layer of sand.

  • Slurry Preparation: In a beaker, measure the required amount of silica gel. Add your initial, least polar mobile phase and stir to create a consistent, pourable slurry without lumps.

  • Packing: Fill the column about one-third full with the mobile phase. Pour the slurry into the column in a single, continuous motion. Use more mobile phase to rinse any remaining silica from the beaker into the column.

  • Settling: Gently tap the side of the column to dislodge any air bubbles and help the silica settle into a uniform bed.

  • Finalizing: Open the stopcock and drain some solvent until it is just above the silica bed. Crucially, never let the solvent level drop below the top of the silica. Add another thin layer of sand on top to protect the silica surface.[15]

Protocol 3: Sample Loading

Proper sample loading is key to achieving sharp bands.

  • Wet Loading (for samples soluble in the mobile phase):

    • Dissolve your crude sample in the minimum possible amount of the mobile phase.[15]

    • Drain the solvent in the column until it is level with the top layer of sand.

    • Carefully use a pipette to add the dissolved sample to the top of the column, trying not to disturb the sand/silica surface.

    • Drain the solvent again until the sample has fully entered the silica bed.

    • Carefully add fresh mobile phase to the top of the column and begin elution.

  • Dry Loading (for samples poorly soluble in the mobile phase):

    • Dissolve your crude sample in a suitable volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of your sample) to this solution.

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[15]

    • Carefully add this powder to the top of your packed column.

    • Gently add fresh mobile phase and begin elution.

Workflow for Method Development & Purification

G cluster_prep Method Development cluster_execution Column Execution cluster_analysis Analysis & Isolation crude Crude Sample tlc 1. TLC Analysis: Screen Solvent Systems crude->tlc select_phase 2. Select Stationary & Mobile Phase (Aim for Rf 0.2-0.4) tlc->select_phase pack 3. Pack Column (Wet Slurry Method) select_phase->pack load 4. Load Sample (Wet or Dry Loading) pack->load run 5. Run Column & Collect Fractions (Isocratic or Gradient Elution) load->run analyze 6. Analyze Fractions (TLC, HPLC) run->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: General workflow for purification by column chromatography.

References
  • UTSC. (n.d.).
  • YouTube. (2016).
  • Benchchem. (n.d.). Technical Support Center: Methods for Removing Impurities from Commercially Available 4-Aminobenzonitrile.
  • Pediaa.Com. (2018).
  • Chemistry LibreTexts. (2020). 6.
  • University of Toronto. (n.d.).
  • University of Rochester. (n.d.).
  • ChemistryViews. (2012).
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • Benchchem. (n.d.). Purification challenges of 4-Amino-3-(tert-butyl)benzonitrile.
  • NACALAI TESQUE, INC. (n.d.).
  • Benchchem. (n.d.).
  • Biotage. (n.d.).
  • Biotage. (2023).
  • LCGC International. (n.d.).
  • ResearchGate. (2015).
  • Benchchem. (n.d.).

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Technical Support Center: Protecting Group Strategies for 4-Amino-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the synthetic challenges of 4-amino-2-bromobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to strategically protect the reactive amino group of this versatile building block. Here, we delve into the nuances of protecting group selection, application, and removal, providing troubleshooting advice and answers to frequently encountered issues. Our goal is to equip you with the knowledge to make informed decisions that enhance the efficiency and success of your synthetic routes.

Understanding the Molecule: this compound

This compound is a valuable intermediate in medicinal chemistry, featuring three key functional groups: a primary aromatic amine, a bromine atom, and a nitrile. The nucleophilic and basic nature of the aniline amine often necessitates protection to prevent unwanted side reactions during subsequent transformations, such as cross-coupling reactions at the bromine position or modifications involving the nitrile group. The electron-withdrawing nature of the nitrile and bromine substituents decreases the basicity of the aniline, which can influence the choice of protecting group and the conditions for its installation.[1][2]

Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the amino group of this compound?

A1: The primary amino group in this compound is a nucleophilic and basic site.[1] This reactivity can interfere with a wide range of subsequent reactions.[3] For instance, in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the unprotected amine can coordinate to the metal catalyst, potentially deactivating it or leading to undesired side products. Similarly, when using strong bases or nucleophiles, the acidic proton of the amine can react, or the nitrogen can act as a nucleophile.[3] Protecting the amine as a less reactive functional group, such as a carbamate, masks these properties, allowing for clean and selective reactions at other sites of the molecule.[4][5]

Q2: I'm having trouble with the solubility of my this compound during the protection reaction. What can I do?

A2: Poor solubility can be a significant hurdle. If you are using a standard solvent system like acetonitrile or THF and observing poor solubility, consider the following:

  • Solvent Choice: For Boc protection, using a biphasic system like chloroform and water with a phase-transfer catalyst, or a more polar solvent like dioxane or methanol, can be effective.[6]

  • Temperature: Gently heating the reaction mixture can improve solubility, but this should be done cautiously to avoid potential side reactions.[6]

  • Alternative Reagents: If solubility of the starting material is the primary issue, sometimes the choice of protecting group reagent can make a difference in the required solvent system.

Q3: My Boc-protection of this compound is sluggish or incomplete. How can I improve the reaction efficiency?

A3: Incomplete Boc protection can be frustrating. Here are several factors to consider and troubleshoot:

  • Base: The choice and amount of base are critical. While sodium bicarbonate is common, a stronger, non-nucleophilic base like triethylamine or 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP is often used in catalytic amounts along with a stoichiometric amount of a weaker base.[6][7]

  • Reagent Equivalents: Ensure you are using a sufficient excess of di-tert-butyl dicarbonate (Boc₂O), typically 1.1 to 1.5 equivalents.

  • Reaction Time and Temperature: While many Boc protections proceed quickly at room temperature, some less nucleophilic anilines may require longer reaction times or gentle heating (e.g., 40°C).[6]

  • Water Content: Ensure your reaction is anhydrous if using a non-aqueous system, as water can hydrolyze the Boc anhydride.

Troubleshooting Guide: Common Protecting Groups

The selection of a protecting group is a critical decision that depends on the planned synthetic route and the stability of the protecting group to subsequent reaction conditions.[8] An ideal protecting group is one that can be introduced in high yield, is stable throughout various transformations, and can be removed selectively under mild conditions without affecting other functional groups.[8]

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most widely used amine protecting groups in organic synthesis due to its ease of introduction and its stability to a wide range of non-acidic conditions.[6][9]

Parameter Protection Deprotection
Reagent Di-tert-butyl dicarbonate (Boc₂O)Trifluoroacetic acid (TFA), HCl
Conditions Base (e.g., NaOH, NaHCO₃, DMAP), Room Temp to 40°CAcidic conditions, Room Temp
Advantages High yields, mild conditions, stable to base and hydrogenolysisFast, clean reaction, volatile byproducts
Disadvantages Can be difficult with electron-poor anilinesHarsh acidic conditions may not be suitable for all substrates
Troubleshooting Boc Protection and Deprotection
  • Issue: Low yield during Boc protection.

    • Cause: The aniline in this compound is less nucleophilic due to the electron-withdrawing effects of the bromo and cyano groups.

    • Solution: Use a more forcing set of conditions. Increase the equivalents of Boc₂O and consider using a stronger base like sodium hydroxide or catalytic DMAP.[6][7] Running the reaction at a slightly elevated temperature (e.g., 40-50 °C) can also improve the rate and yield.[6]

  • Issue: Unwanted side reactions during Boc deprotection.

    • Cause: The tert-butyl cation generated during acidic cleavage is a reactive electrophile that can alkylate other nucleophilic sites on the molecule.[10][11]

    • Solution: Use a scavenger such as anisole or thioanisole to trap the tert-butyl cation.[7] Alternatively, using HCl in a solvent like methanol or dioxane can sometimes be a milder alternative to neat TFA.[7] For highly sensitive substrates, non-acidic deprotection methods, although less common, can be explored.[12]

Carbobenzyloxy (Cbz or Z) Group

The Cbz group is another popular choice for amine protection, particularly in peptide synthesis. It is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis.[13][14]

Parameter Protection Deprotection
Reagent Benzyl chloroformate (Cbz-Cl)H₂, Pd/C
Conditions Base (e.g., NaHCO₃, K₂CO₃), 0°C to Room TempHydrogen atmosphere, Pd catalyst
Advantages Stable to mild acid and base, orthogonal to Boc and FmocVery mild and clean removal
Disadvantages Deprotection conditions can reduce other functional groupsCatalyst can be pyrophoric, not suitable for sulfur-containing molecules
Troubleshooting Cbz Protection and Deprotection
  • Issue: Incomplete Cbz protection.

    • Cause: Similar to Boc protection, the reduced nucleophilicity of the aniline can be a factor.

    • Solution: Ensure the reaction is kept at a low temperature initially (0°C) to control the reactivity of the benzyl chloroformate, then allow it to warm to room temperature. Using a slight excess of Cbz-Cl and an appropriate base is crucial.

  • Issue: Difficulty with Cbz deprotection via hydrogenolysis.

    • Cause: The presence of the bromine atom on the aromatic ring can lead to catalyst poisoning or hydrodebromination (removal of the bromine).

    • Solution: This is a significant concern for this compound. While catalytic hydrogenolysis is the standard method for Cbz removal, it is often incompatible with aryl halides. In this case, alternative deprotection methods such as using strong acids like HBr in acetic acid, or Lewis acids, should be considered.[13][15] However, these conditions may also affect the nitrile group.[16]

9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is particularly useful due to its lability under basic conditions, making it orthogonal to both Boc and Cbz groups.[8][17]

Parameter Protection Deprotection
Reagent Fmoc-Cl, Fmoc-OSu20% Piperidine in DMF
Conditions Base (e.g., NaHCO₃), Aqueous/Organic mixtureBasic conditions, Room Temp
Advantages Orthogonal to acid-labile and hydrogenolysis-labile groupsVery mild deprotection conditions
Disadvantages The fluorenyl group can sometimes cause solubility issuesThe deprotection byproduct (dibenzofulvene) can react with the free amine
Troubleshooting Fmoc Protection and Deprotection
  • Issue: Low yields in Fmoc protection of the electron-poor aniline.

    • Cause: The reduced nucleophilicity of the aniline in this compound can make Fmoc protection challenging under standard aqueous bicarbonate conditions.[18]

    • Solution: Consider using anhydrous conditions with a non-nucleophilic organic base. Microwave-assisted synthesis has also been reported to improve yields for Fmoc protection of amines.[1]

  • Issue: Formation of byproducts during Fmoc deprotection.

    • Cause: The dibenzofulvene byproduct formed upon cleavage of the Fmoc group is an electrophile and can be trapped by the newly liberated amine.

    • Solution: Use a scavenger, such as piperidine in large excess, which will also act as the deprotecting agent and trap the dibenzofulvene.

Experimental Protocols

Protocol 1: Boc Protection of this compound

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve this compound (1.0 equiv.) in a mixture of THF and water.

  • Add sodium bicarbonate (2.0 equiv.) to the solution.

  • Add a solution of di-tert-butyl dicarbonate (1.2 equiv.) in THF dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Protocol 2: Acidic Deprotection of Boc-Protected this compound

Materials:

  • Boc-protected this compound

  • 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected compound (1.0 equiv.) in a minimal amount of DCM.

  • Add 4M HCl in 1,4-dioxane (5-10 equiv.) to the solution at room temperature.[11]

  • Stir the mixture for 1-4 hours, monitoring the progress by TLC.[12]

  • Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM (3x).

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the deprotected amine.

Visualization of Protecting Group Strategy

Decision Workflow for Protecting Group Selection

The following diagram illustrates a simplified decision-making process for selecting a suitable protecting group for this compound based on the planned subsequent reaction steps.

G start Start: this compound subsequent_reaction Planned Subsequent Reaction? start->subsequent_reaction acidic_conditions Strongly Acidic Conditions? subsequent_reaction->acidic_conditions Yes basic_conditions Strongly Basic Conditions? subsequent_reaction->basic_conditions No use_cbz Consider Cbz Group acidic_conditions->use_cbz No use_fmoc Consider Fmoc Group acidic_conditions->use_fmoc Yes hydrogenolysis Hydrogenolysis Conditions? basic_conditions->hydrogenolysis Yes use_boc Consider Boc Group basic_conditions->use_boc No basic_conditions->use_cbz No hydrogenolysis->use_boc No reconsider_cbz Reconsider Cbz (Aryl Halide Present) hydrogenolysis->reconsider_cbz Yes

Caption: Decision tree for selecting a protecting group.

Orthogonal Protecting Group Strategies

Orthogonality in protecting group chemistry refers to the ability to remove one protecting group in the presence of others by using different deprotection conditions.[17][19] This is a powerful strategy in multi-step synthesis.[3][20] For a complex derivative of this compound that might also contain other functional groups requiring protection (e.g., a hydroxyl group), an orthogonal strategy is essential.

G cluster_0 Orthogonal Protecting Groups Boc Boc Acid Labile (TFA, HCl) Cbz Cbz Hydrogenolysis (H₂, Pd/C) Fmoc Fmoc Base Labile (Piperidine)

Caption: Orthogonality of common amine protecting groups.

References

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
  • University of Bristol.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
  • National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
  • Fiveable. Orthogonal Protection Definition - Organic Chemistry Key Term. [Link]
  • GenScript. Terminology of Antibody Drug for Boc Deprotection. [Link]
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
  • Wikipedia. Protecting group. [Link]
  • Technical Disclosure Commons.
  • LinkedIn. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
  • Grokipedia. Benzonitrile. [Link]
  • ACS Publications. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz)
  • ResearchGate. Methods for the Fmoc protection of aniline. [Link]
  • Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
  • ResearchGate. Silylation of the phenols, allyl, and propargyl alcohols in DES. [Link]
  • ACS Publications.
  • SynArchive. Protection of Phenol by Silyl ether. [Link]
  • ACS Publications. Photochemical Protection of Amines with Cbz and Fmoc Groups. [Link]
  • YouTube. Amides as a Protecting Group for Friedel-Crafts Reactions- One Slide Guide. [Link]
  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
  • Reddit. Fmoc protection of electron-poor aniline? [Link]
  • Reddit. Having great trouble with a Boc-protection reaction. [Link]
  • The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
  • ResearchGate. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
  • Organic Chemistry Portal. Protective Groups. [Link]
  • National Institutes of Health.
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
  • YouTube.
  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
  • Master Organic Chemistry.
  • National Institutes of Health.
  • Scribd. EXP13 Hydrolysis of Benzonitrile. [Link]
  • SynArchive. Protecting Groups List. [Link]
  • Organic & Biomolecular Chemistry.
  • Organic Chemistry Portal. Benzyl Ethers. [Link]
  • ACS Publications.
  • Common Organic Chemistry. Benzyl Protection. [Link]

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Technical Support Center: Catalyst Poisoning in Reactions with 4-Amino-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for catalyst poisoning issues encountered during cross-coupling and other catalytic reactions involving 4-Amino-2-bromobenzonitrile. This versatile building block, while valuable, contains functional groups that can act as potent catalyst poisons, leading to frustratingly low yields or complete reaction failure. This resource is designed to help you diagnose, resolve, and prevent these common challenges.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound has stalled. What's the most likely cause?

A1: When a reaction with this substrate fails, the primary suspect is often catalyst poisoning or deactivation. This compound possesses two key functional groups—a primary amine (-NH₂) and a nitrile (-C≡N)—both of which are known to be common catalyst poisons, especially for palladium-based systems.[1] These groups can coordinate strongly to the metal center, blocking active sites required for the catalytic cycle. Other potential causes include impurities in the starting materials, suboptimal reaction conditions, or the presence of dissolved oxygen.[2][3]

Q2: How can I tell if my catalyst has been poisoned?

A2: Visual inspection and reaction monitoring are the first diagnostic steps. A common sign of catalyst deactivation, particularly with palladium catalysts, is the formation of a black precipitate, known as "palladium black".[2][3] This indicates the agglomeration of the catalyst into an inactive, bulk metallic form. If your reaction mixture rapidly turns black and TLC or LC-MS analysis shows little to no product formation with starting material remaining, catalyst poisoning is a strong possibility.

Q3: Are the amino and nitrile groups both equally problematic?

A3: Both groups can inhibit catalysis, but they do so through slightly different mechanisms and their impact can be condition-dependent.

  • Amino Group: The lone pair of electrons on the nitrogen can act as a Lewis base, coordinating to the electron-deficient palladium center. This can be particularly problematic in reactions like Suzuki or Buchwald-Hartwig amination, where it competes with the desired reactants for access to the catalyst's active site.[4][5]

  • Nitrile Group: The nitrile group is also a well-documented inhibitor.[1] It can coordinate to the palladium center, and in some cases, excess cyanide ions (if formed from nitrile degradation or present as an impurity) can irreversibly bind to the catalyst, forming stable and inactive palladium-cyanide complexes like [(CN)₄Pd]²⁻.[6][7]

Q4: I suspect impurities in my this compound. What are the common culprits?

A4: Commercially available reagents can contain trace impurities from their synthesis that act as potent catalyst poisons. For substrates like this, be wary of:

  • Sulfur Compounds: Even trace amounts of sulfur-containing impurities can irreversibly poison palladium catalysts.[8]

  • Other Halides: Residual halides from previous synthetic steps can interfere with the catalytic cycle.

  • Unreacted Starting Materials: Precursors used in the synthesis of this compound may contain functional groups that are themselves catalyst poisons.

Q5: My reaction mixture is turning black. What does this signify?

A5: The formation of a black precipitate is likely "palladium black," which consists of agglomerated, inactive palladium nanoparticles.[3] This is a clear sign of catalyst deactivation. This process can be accelerated by high temperatures, the presence of oxygen, or impurities that destabilize the active Pd(0) species. While a small amount of darkening is common in many successful cross-coupling reactions, extensive and rapid precipitation early in the reaction often signals poor catalyst stability and is a strong indicator of impending reaction failure.

In-Depth Troubleshooting Guides

Problem 1: Low to No Conversion - Stalled Reaction

This is the most frequent issue. The troubleshooting process should be systematic, starting with the most likely causes.

The substrate itself is often the primary inhibitor due to the coordinating amino and nitrile groups.

Causality: The lone pair on the amino nitrogen and the π-system of the nitrile group compete with essential ligands and the aryl halide for coordination sites on the palladium catalyst. This binding occupies the active site, preventing the crucial oxidative addition step of the catalytic cycle and effectively stopping the reaction.

  • Strategic Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can often overcome substrate inhibition. Their steric hindrance can physically block the smaller amino or nitrile group from accessing the metal center, while their electron-donating properties stabilize the active catalyst and promote the desired oxidative addition step.

    • Recommended Ligands: Consider sterically hindered biaryl phosphine ligands such as XPhos, SPhos, or RuPhos, which are staples in modern cross-coupling chemistry for challenging substrates. For Buchwald-Hartwig aminations, bidentate phosphine ligands like BINAP or DPEPhos can also be effective.[9]

  • Catalyst System Optimization:

    • Increase Catalyst Loading: As a straightforward first step, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may provide enough active sites to achieve a reasonable yield, though this is not the most elegant or cost-effective solution.

    • Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) are designed for stability and to reliably generate the active Pd(0) species in situ. They are often more resistant to deactivation than simple sources like Pd(OAc)₂.

Table 1: Recommended Catalyst Systems for Challenging Substrates

Catalyst System ComponentRecommendationRationale
Palladium Source Buchwald G3/G4 Pre-catalystsAir-stable, reliably generates active Pd(0), often shows higher activity.
Ligand Type Bulky Biaryl Phosphines (e.g., XPhos, SPhos)Steric bulk shields the metal center from substrate coordination.
Base Weaker, non-coordinating bases (K₃PO₄, Cs₂CO₃)Strong bases can have poor solubility; weak bases are often effective and less prone to side reactions.[10]
Solvent Anhydrous, degassed polar aprotic (Dioxane, Toluene, CPME)Oxygen is a known catalyst poison; water can lead to unwanted side reactions like protodeboronation in Suzuki couplings.[10]

If optimizing the catalyst system fails, the problem may lie with the purity of your starting materials.

Causality: Impurities, especially those containing sulfur, can act as irreversible poisons.[8] They bind very strongly to the catalyst's active sites, rendering them permanently inactive. Unlike substrate inhibition, which is often a reversible equilibrium, this type of poisoning is typically permanent.

A simple recrystallization or column chromatography can often remove critical catalyst poisons.

  • Solvent Selection: Test the solubility of your this compound in various solvents to find a suitable system for recrystallization (one where the compound is soluble when hot but sparingly soluble when cold) or column chromatography. A common eluent system for purification by silica gel chromatography is a gradient of ethyl acetate in hexane.[11]

  • Recrystallization:

    • Dissolve the crude material in a minimum amount of the appropriate hot solvent.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

  • Column Chromatography:

    • Prepare a silica gel column with an appropriate solvent system (e.g., hexane/ethyl acetate).

    • Dissolve the crude material in a minimum amount of the eluent and load it onto the column.

    • Elute the column, collecting fractions and monitoring by TLC to isolate the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

  • Confirmation Run: Rerun the reaction using the newly purified substrate under the optimized catalyst conditions. A significant improvement in yield strongly suggests that impurities were the root cause of the failure.[2]

Problem 2: Rapid Catalyst Decomposition (Formation of Palladium Black)

If you observe the rapid formation of a black precipitate and low conversion, your catalyst is likely unstable under the reaction conditions.

Causality: The active Pd(0) species in the catalytic cycle is thermodynamically unstable and can aggregate into bulk palladium metal (Pd black), which is catalytically inactive. This process can be accelerated by high temperatures, the presence of oxygen, or ligands that are not robust enough to stabilize the monomeric catalytic species.

  • Ensure Rigorously Inert Conditions: Oxygen is a common culprit in the oxidation and subsequent decomposition of Pd(0) catalysts.

    • Degassing: Use a robust degassing method for your solvent, such as three freeze-pump-thaw cycles or sparging with argon or nitrogen for at least 30 minutes.[10]

    • Inert Atmosphere: Conduct the entire reaction, including reagent addition, under a positive pressure of an inert gas (argon or nitrogen). Use Schlenk techniques or a glovebox.

  • Optimize Reaction Temperature: While many cross-coupling reactions require heat, excessive temperatures can accelerate catalyst decomposition.

    • Screen Temperatures: Run a series of small-scale reactions at different temperatures (e.g., 80 °C, 100 °C, 110 °C) to find the lowest temperature that provides a reasonable reaction rate.

  • Use Stabilizing Ligands: As mentioned previously, bulky, electron-rich ligands are not only good for preventing substrate inhibition but also for stabilizing the catalyst. The coordination of these ligands to the palladium center prevents aggregation.

Visualized Workflows and Mechanisms

To aid in diagnostics, the following diagrams illustrate the key decision-making processes and poisoning mechanisms.

G start Reaction with this compound Fails (Low or No Conversion) check_precipitate Observe Rapid Formation of Black Precipitate? start->check_precipitate decomp_cause Likely Catalyst Decomposition check_precipitate->decomp_cause YES poisoning_cause Likely Catalyst Poisoning or Suboptimal Conditions check_precipitate->poisoning_cause NO precipitate_yes YES fix_decomp Troubleshooting Steps: 1. Improve Degassing (Freeze-Pump-Thaw). 2. Lower Reaction Temperature. 3. Use More Stabilizing Ligand (e.g., XPhos). 4. Ensure Rigorous Inert Atmosphere. decomp_cause->fix_decomp precipitate_no NO optimize_catalyst Step 1: Optimize Catalyst System - Use Bulky Ligand (XPhos, SPhos) - Use Modern Pre-catalyst (G3/G4) - Screen Bases (K₃PO₄, Cs₂CO₃) poisoning_cause->optimize_catalyst check_improvement Significant Improvement? optimize_catalyst->check_improvement solved Problem Solved: Intrinsic Substrate Inhibition Was Likely the Cause. check_improvement->solved YES purify_reagents Step 2: Purify Reagents - Recrystallize or chromatograph  this compound. - Use fresh, high-purity solvent. check_improvement->purify_reagents NO improvement_yes YES improvement_no NO

Caption: Troubleshooting workflow for a failed reaction.

G cluster_cycle Catalytic Cycle cluster_poison Poisoning Pathway Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Inactive Inactive Complex L-Pd(0)-(NH₂-Ar-CN) Pd0->Inactive Blocks Active Site PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)-R(L)₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Poison Substrate (H₂N-Ar-CN) Poison->Inactive Coordination

Caption: Mechanism of catalyst poisoning by substrate coordination.

References

  • Wikipedia. (n.d.). Catalyst poisoning.
  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Ye, Z., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.
  • Van der Poel, W., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications.
  • Erhardt, S., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed.
  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. SciSpace.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Grushin, V. V., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(16), 5462-5475.
  • Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PubMed Central (PMC), NIH.

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Validation & Comparative

A Senior Application Scientist's Guide to Aryl Halides in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology and targeted therapeutics, kinase inhibitors represent a pillar of precision medicine. The synthesis of these complex molecules is a testament to the power of palladium-catalyzed cross-coupling reactions, a set of tools that have revolutionized how medicinal chemists construct carbon-carbon and carbon-nitrogen bonds. At the heart of these reactions lies a critical choice: the selection of the aryl halide (Ar-X) building block. This decision between an aryl iodide, bromide, or chloride is not merely a matter of atomic substitution; it is a strategic choice that profoundly influences reaction kinetics, catalyst selection, scalability, and ultimately, the economic viability of a drug candidate.

This guide provides an in-depth comparison of aryl halides in the context of kinase inhibitor synthesis. We will move beyond simple reactivity trends to explore the causal relationships behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Mechanistic Imperative: Oxidative Addition as the Deciding Step

Palladium-catalyzed cross-coupling reactions, including the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, are fundamental to assembling the core scaffolds of most kinase inhibitors. These reactions proceed through a catalytic cycle, with the initial, and often rate-determining, step being the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[1]

The efficiency of this step is directly governed by the strength of the carbon-halogen (C-X) bond. The bond dissociation energies follow the trend C-Cl > C-Br > C-I. Consequently, the reactivity of aryl halides in oxidative addition follows the inverse order: Ar-I > Ar-Br > Ar-Cl.[2][3][4] An aryl iodide, with its weaker C-I bond, will react much faster and under milder conditions than the corresponding aryl chloride.[2][5] This fundamental principle dictates the entire setup of the reaction, from catalyst choice to reaction temperature.

Cross_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation (e.g., with R-B(OH)₂) PdII->Transmetal + R-M PdII_R Ar-Pd(II)L₂-R Transmetal->PdII_R ReductElim Reductive Elimination PdII_R->ReductElim ReductElim->Pd0 + Ar-R caption General Catalytic Cycle for Cross-Coupling.

Caption: General Catalytic Cycle for Cross-Coupling.

A Head-to-Head Comparison: Iodide vs. Bromide vs. Chloride

The choice of halide is a classic trade-off between reactivity and cost. What works for rapid library synthesis in early discovery may be untenable for multi-kilogram scale-up in process chemistry.

FeatureAryl Iodides (Ar-I)Aryl Bromides (Ar-Br)Aryl Chlorides (Ar-Cl)
Reactivity HighestIntermediateLowest
Typical Conditions Mild (often room temp)Moderate (heating often required)Forcing (high temp, long times)
Catalyst Needs Standard Pd catalysts (e.g., Pd(PPh₃)₄)Standard to moderately active catalystsHighly active, specialized catalysts (e.g., bulky, electron-rich phosphine ligands)[6]
Relative Cost HighestModerateLowest
Availability Good, but less diverseExcellent, vast commercial catalogExcellent, most diverse
Key Advantage Ideal for difficult couplings, sensitive substrates, and maximizing discovery speed.A reliable and versatile "workhorse" for both discovery and early development.[7]Most cost-effective for large-scale manufacturing.[8]
Key Disadvantage High cost, lower stability, and potential for catalyst inhibition (e.g., in Buchwald-Hartwig).[9]May fail for very challenging substrates where iodides succeed.Requires significant process optimization and specialized, often proprietary, catalysts.[10]
Aryl Iodides: The Sprinter of Discovery

Aryl iodides are the most reactive of the series, enabling chemists to perform couplings under the mildest possible conditions. This is invaluable when dealing with thermally sensitive or sterically demanding substrates.

  • Expertise & Experience: In early-stage drug discovery, speed is paramount. When synthesizing a novel kinase inhibitor scaffold with multiple functional groups, using an aryl iodide ensures the key coupling reaction has the highest chance of success, saving valuable time on optimization. For instance, in a complex Sonogashira coupling, an aryl iodide will often proceed smoothly at room temperature where a bromide would require significant heating.[3][5]

Aryl Bromides: The Versatile Workhorse

Aryl bromides strike an optimal balance between reactivity, stability, and cost. They are reactive enough for most transformations without being prohibitively expensive, making them the most common choice in medicinal chemistry.

  • Trustworthiness: The vast commercial availability of functionalized aryl bromides allows for rapid exploration of structure-activity relationships (SAR). Many patented syntheses for kinase inhibitors, such as routes for Imatinib, have utilized aryl bromide intermediates like 3-bromo-4-methyl-phenylamine in key C-N bond-forming steps.[11][12] Their predictable reactivity makes them a reliable choice for scaling from milligram to gram quantities.

Aryl Chlorides: The Marathon Runner of Process Chemistry

Due to their low cost and widespread availability, aryl chlorides are the preferred halide for industrial-scale synthesis.[8] However, their inertness, stemming from the strong C-Cl bond, presents a significant chemical challenge.

  • Authoritative Grounding: The breakthrough in using aryl chlorides came with the development of highly active palladium catalysts bearing bulky, electron-rich phosphine ligands (e.g., tri-tert-butylphosphine) or N-heterocyclic carbenes (NHCs).[6][13] These ligands facilitate the difficult oxidative addition step. The syntheses of kinase inhibitors like Gefitinib and Erlotinib often rely on the high reactivity of chloro-quinazoline or similar heteroaromatic precursors, where the electronic nature of the ring system helps activate the C-Cl bond for nucleophilic substitution or coupling.[14][15][16][17]

Case Studies: Aryl Halides in Action

Examining the synthesis of marketed kinase inhibitors provides real-world context for these principles.

  • Imatinib (Gleevec): Several industrial syntheses of Imatinib have been disclosed. One key route involves a palladium-catalyzed coupling reaction to form a crucial C-N bond. While various halides can be used, a notable process utilizes 3-bromo-4-methyl-aniline as a key starting material, demonstrating the utility of aryl bromides in constructing the core of a blockbuster drug.[11][12]

  • Gefitinib (Iressa) & Erlotinib (Tarceva): The syntheses of these EGFR inhibitors typically involve a 4-chloroquinazoline core.[15][17][18] The key step is often a nucleophilic aromatic substitution (SNAr) with an appropriate aniline derivative. Here, the aryl chloride is not used in a traditional cross-coupling but is activated by the electron-withdrawing nature of the quinazoline ring system. This highlights that while chlorides are challenging for standard Pd-catalyzed oxidative addition, they are valuable substrates in other contexts common to kinase inhibitor synthesis.

Experimental Protocol: A Generalized Suzuki-Miyaura Coupling

This protocol provides a self-validating system for a typical Suzuki-Miyaura reaction. The notes explain the causality behind adjusting parameters based on the chosen aryl halide.

Objective: To couple an aryl halide (Ar-X) with an arylboronic acid (Ar'-B(OH)₂).

Materials:

  • Aryl Halide (Ar-I, Ar-Br, or Ar-Cl): 1.0 mmol

  • Arylboronic Acid: 1.2 mmol (1.2 equiv)

  • Palladium Catalyst: (See table below)

  • Base: K₂CO₃ or Cs₂CO₃, 2.0 mmol (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 mixture), 5 mL

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Purge the vial with an inert gas (Nitrogen or Argon) for 5 minutes. This is critical as the Pd(0) active catalyst is oxygen-sensitive.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent mixture (5 mL).

  • Seal the vial and place it in a preheated oil bath or heating block at the specified temperature.

  • Stir the reaction for the designated time, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Halide-Specific Adjustments (Causality Explained):

Aryl HalideTypical Catalyst (mol%)Temperature (°C)Time (h)Rationale
Ar-I Pd(PPh₃)₄ (2-5%)25 - 602 - 8The weak C-I bond allows for easy oxidative addition, requiring only a standard, less active catalyst and mild temperatures.[2][4]
Ar-Br Pd(dppf)Cl₂ (2-5%)80 - 1006 - 16The stronger C-Br bond requires more thermal energy and a more robust catalyst like Pd(dppf)Cl₂ to efficiently enter the catalytic cycle.[7]
Ar-Cl XPhos Pd G3 (1-3%)100 - 12012 - 24The very strong C-Cl bond necessitates a highly active catalyst system with bulky, electron-rich ligands (like XPhos) to promote the difficult oxidative addition step.[1]

Strategic Selection Workflow

Choosing the right halide is a function of synthetic stage, molecular complexity, and economic constraints.

Halide_Selection_Workflow Start Start: Define Synthetic Goal Stage Stage of Synthesis? Start->Stage Cost Is Cost the Primary Driver? Stage->Cost Process / Scale-up Complexity Substrate Complexity? (Steric/Electronic) Stage->Complexity Discovery / MedChem Bromide Use Aryl Bromide (Ar-Br) Cost->Bromide No Chloride Use Aryl Chloride (Ar-Cl) Cost->Chloride Yes Iodide Use Aryl Iodide (Ar-I) Complexity->Iodide High Complexity->Bromide Low / Moderate caption Decision workflow for aryl halide selection.

Caption: Decision workflow for aryl halide selection.

Conclusion

The selection of an aryl halide in kinase inhibitor synthesis is a multi-faceted decision that balances chemical reactivity with practical and economic realities. Aryl iodides offer maximum reactivity for rapid, early-stage discovery and for overcoming challenging synthetic steps. Aryl bromides provide a reliable, versatile, and moderately-priced option that serves as the standard for much of medicinal chemistry. Finally, aryl chlorides, while the most challenging to activate, are the undisputed choice for cost-effective, large-scale manufacturing, driven by continuous innovation in catalyst technology. A thorough understanding of the principles outlined in this guide will empower researchers to make informed, strategic decisions, accelerating the journey from a promising lead molecule to a life-saving therapeutic.

References

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  • Xu, Z. et al. (2021). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Frontiers in Chemistry, 9, 781525. Source
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  • ResearchGate. Comparison of reactivity of different aryl halides. Source
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  • Santoso, P. et al. (2025). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. Sains Malaysiana. Source
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  • Myers, A. G. Research Group. The Suzuki Reaction. Source
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  • Scott, J. S. et al. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Reaction Chemistry & Engineering, 3(4), 417–445. Source
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A Comparative Guide to Kinase Inhibitors Derived from Aromatic Amine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors remains a cornerstone of drug discovery.[1][2] These molecules are designed to interfere with the signaling pathways that drive malignant cell growth and survival.[2][3] A key area of research has been the exploration of various chemical scaffolds that can serve as the foundation for these inhibitors. This guide provides a comparative analysis of kinase inhibitors synthesized from the 4-anilinoquinazoline scaffold, a close structural relative of the 4-Amino-2-bromobenzonitrile core, focusing on their efficacy against the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.[4][5]

We will delve into the mechanism of action, comparative efficacy, and the experimental protocols used to validate these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of kinase inhibitor design and evaluation.

The 4-Anilinoquinazoline Scaffold: A Privileged Structure for EGFR Inhibition

The 4-anilinoquinazoline core is a highly effective pharmacophore for developing ATP-competitive kinase inhibitors.[5] Its structure allows for critical interactions within the ATP-binding pocket of kinases like EGFR. The aniline group typically occupies the region where the adenine of ATP would bind, while the quinazoline core provides a stable platform for further chemical modifications to enhance potency and selectivity.[4]

Derivatives incorporating a 3-bromophenylamino group have shown particularly high potency.[4][6] The bromine atom can form important halogen bonds and occupy a hydrophobic pocket, contributing to the overall binding affinity. This design strategy has led to the development of highly potent EGFR inhibitors with IC50 values in the low nanomolar range.[4][6]

Mechanism of Action: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[2][3] These pathways are crucial for regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways and uncontrolled cell growth.[2][7]

Kinase inhibitors derived from the 4-anilinoquinazoline scaffold act by competitively binding to the ATP-binding site in the kinase domain of EGFR. This prevents the phosphorylation of EGFR and subsequently blocks the activation of its downstream signaling pathways, ultimately leading to an inhibition of tumor cell proliferation and survival.[2][4]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding EGF EGF Ligand EGF->EGFR

Figure 1: EGFR Signaling Pathway Inhibition.

Comparative Efficacy of 4-Anilinoquinazoline Derivatives

To illustrate the efficacy of this class of inhibitors, we will compare a representative compound, PD 158780, a 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine, with a first-generation FDA-approved drug, Gefitinib. Both compounds target EGFR but have distinct structural features and potency profiles.

CompoundTarget KinaseIC50 (Enzymatic Assay)Cellular Assay (A431 cells)Reference
PD 158780 EGFR0.08 nMPotent Inhibition[8]
Gefitinib EGFR2-37 nM33-800 nM[2]

Data Interpretation:

  • PD 158780 , a derivative of the 4-anilino-pyridopyrimidine scaffold, demonstrates exceptionally high potency against the isolated EGFR enzyme, with an IC50 value in the picomolar range.[8] This highlights the effectiveness of the core structure in binding to the EGFR kinase domain.

  • Gefitinib , an established therapeutic, also shows potent inhibition of EGFR, albeit with a slightly higher IC50 range in enzymatic assays.[2] Its efficacy is well-proven in clinical settings for treating non-small cell lung cancer (NSCLC) with specific EGFR mutations.[2]

The comparison underscores that while both molecules are effective, subtle structural modifications on the core scaffold can lead to significant differences in in-vitro potency.

Experimental Protocols for Efficacy Determination

The validation of kinase inhibitors requires a series of robust in-vitro and cellular assays. Below are representative protocols for determining enzymatic inhibition and cellular activity.

In-Vitro Kinase Inhibition Assay (EGFR)

This protocol outlines a common method to determine the IC50 value of a compound against an isolated kinase enzyme.

Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the target kinase. The amount of phosphorylation is quantified, typically using a luminescent ATP detection system.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT.

    • Recombinant EGFR enzyme.

    • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

    • ATP solution.

    • Test compound serially diluted in DMSO.

  • Assay Procedure:

    • Add 5 µL of the diluted test compound to the wells of a 384-well plate.

    • Add 10 µL of the EGFR enzyme and substrate solution to each well.

    • Incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and measure the remaining ATP using a commercial kit (e.g., Kinase-Glo®).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Plot the inhibition percentage against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound Serial Dilution of Inhibitor Plate Add Inhibitor, Enzyme, Substrate to Plate Compound->Plate Enzyme_Substrate Prepare Enzyme & Substrate Mix Enzyme_Substrate->Plate Incubate1 Pre-incubation (10 min) Plate->Incubate1 Add_ATP Add ATP to Start Reaction Incubate1->Add_ATP Incubate2 Incubation (60 min) Add_ATP->Incubate2 Detect Add Detection Reagent (Luminescence) Incubate2->Detect Read Read Plate Detect->Read Analyze Calculate IC50 Read->Analyze

Figure 2: Workflow for an in-vitro kinase inhibition assay.
Cellular Autophosphorylation Assay

This assay measures the ability of a compound to inhibit the autophosphorylation of EGFR within a cellular context.

Principle: Cancer cell lines with high EGFR expression (e.g., A431) are treated with the test compound, followed by stimulation with EGF. The level of EGFR phosphorylation is then measured, typically by Western blot or ELISA.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture A431 cells in DMEM supplemented with 10% FBS until they reach 80-90% confluency.

    • Serum-starve the cells for 24 hours prior to the experiment.

  • Compound Treatment:

    • Treat the serum-starved cells with various concentrations of the test compound for 2 hours.

  • EGF Stimulation:

    • Stimulate the cells with 100 ng/mL of EGF for 15 minutes at 37°C.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification (Western Blot):

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-EGFR (pY1068) and total EGFR.

    • Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.

  • Data Analysis:

    • Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR signal.

    • Determine the concentration of the compound that causes 50% inhibition of EGFR autophosphorylation.

Conclusion and Future Perspectives

Kinase inhibitors based on the 4-anilinoquinazoline scaffold and its bioisosteres have proven to be a highly successful class of therapeutics, particularly in the context of EGFR-driven cancers. The high potency of compounds like PD 158780 demonstrates the potential for further optimization of this scaffold.[8] Future research will likely focus on developing next-generation inhibitors that can overcome acquired resistance mechanisms, such as the T790M mutation in EGFR, and improve selectivity to minimize off-target effects.[7][9] The combination of rational drug design, robust screening protocols, and a deep understanding of kinase biology will continue to drive the development of more effective and safer targeted therapies for patients.

References

  • Fry, D. W., et al. (1997). Tyrosine Kinase Inhibitors. 13. Structure-Activity Relationships for Soluble 7-Substituted 4-[(3-Bromophenyl)amino]quinazolines. Journal of Medicinal Chemistry, 40(14), 2293-2303.
  • Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742-751. [Link]
  • Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55-72. [Link]
  • Bridges, A. J. (1997). Tyrosine Kinase Inhibitors. 13. Structure-Activity Relationships for Soluble 7-Substituted 4-[(3-Bromophenyl)amino]pyrido[4,3-d]pyrimidines Designed as Inhibitors of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 40(18), 2293-303. [Link]
  • Mishra, R., et al. (2023). A comprehensive review of protein kinase inhibitors for cancer therapy. Journal of Cellular and Molecular Medicine, 27(15), 2185-2207. [Link]
  • MDPI. (n.d.). Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. [Link]
  • MDPI. (n.d.). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. [Link]
  • Al-Salama, Z., et al. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Research (Wash D C), 8, 0747. [Link]
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A Spectroscopic Compass: Navigating Intramolecular Charge Transfer in Substituted Aminobenzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular photophysics, few phenomena have captured the sustained interest of the scientific community quite like Twisted Intramolecular Charge Transfer (TICT). First observed in 4-(dimethylamino)benzonitrile (DMABN), this process, characterized by a solvent-polarity-dependent dual fluorescence, offers a profound glimpse into the intricate dance of electrons and molecular geometry in the excited state. Substituted aminobenzonitriles, as archetypal TICT compounds, serve as an exceptional platform for investigating the fundamental principles of charge separation and recombination, with far-reaching implications in the design of molecular sensors, probes, and optoelectronic materials.

This guide provides a comprehensive spectroscopic comparison of substituted aminobenzonitriles, offering both a theoretical framework and practical, field-proven experimental protocols. We will delve into the structural and electronic factors governing the photophysical behavior of these fascinating molecules, supported by experimental data and computational insights. Our objective is to equip researchers with the knowledge and methodologies necessary to confidently explore and exploit the unique properties of this important class of compounds.

The Phenomenon of Twisted Intramolecular Charge Transfer (TICT)

At the heart of the unique spectroscopic signature of many substituted aminobenzonitriles lies the concept of the TICT state. Upon photoexcitation, these molecules transition from a planar ground state to a locally excited (LE) state, which retains a largely planar geometry. In nonpolar solvents, the molecule typically relaxes from the LE state back to the ground state, emitting a single fluorescence band.

However, in polar solvents, a fascinating alternative de-excitation pathway becomes accessible. The polar environment stabilizes a charge-separated state, incentivizing a conformational change where the amino group twists perpendicularly to the benzonitrile ring. This twisted, highly polar conformation is the TICT state. The electronic decoupling of the donor (amino) and acceptor (nitrile) moieties in this twisted geometry facilitates a significant intramolecular charge transfer. Consequently, a second, red-shifted emission band, originating from the TICT state, is observed in the fluorescence spectrum. The intensity and position of this second band are exquisitely sensitive to the polarity of the surrounding medium.

The following diagram illustrates the potential energy surfaces involved in the TICT process:

TICT_Process cluster_ground Ground State (S0) cluster_excited Excited State (S1) S0_planar Planar LE Locally Excited (LE) Planar S0_planar->LE Absorption LE->S0_planar Fluorescence (LE) TICT TICT State Twisted LE->TICT Twisting TICT->S0_planar Fluorescence (TICT) TICT->LE Reverse Twisting

Caption: Potential energy diagram illustrating the TICT process.

Spectroscopic Comparison of Key Aminobenzonitrile Derivatives

The propensity of an aminobenzonitrile derivative to undergo TICT is profoundly influenced by the nature and position of its substituents. Electron-donating groups on the amino nitrogen and electron-withdrawing groups on the benzonitrile ring generally facilitate the charge transfer process. The following table summarizes key photophysical data for several representative aminobenzonitriles in solvents of varying polarity.

CompoundSolventλ_abs (nm)λ_em (LE) (nm)λ_em (TICT) (nm)Φ_f (LE)Φ_f (TICT)τ (LE) (ns)τ (TICT) (ns)
4-Aminobenzonitrile (ABN) n-Heptane295335-0.02-3.29-
Acetonitrile300345-0.02-3.29-
4-(N-Methylamino)benzonitrile (MABN) n-Heptane298340-----
Acetonitrile303350-----
4-(N,N-Dimethylamino)benzonitrile (DMABN) n-Heptane301350-0.02-3.4-
Diethyl Ether305355430----
Acetonitrile303360470<0.010.03<0.13.4
3-Aminobenzonitrile Cyclohexane292338-----
Acetonitrile295345-----

Note: Photophysical data can vary depending on experimental conditions. The values presented here are compiled from various literature sources for comparative purposes.

The data clearly illustrates that while 4-aminobenzonitrile (ABN) and its N-methylated analog (MABN) show only the LE emission band regardless of solvent polarity, the dual fluorescence characteristic of TICT is prominent for DMABN in polar solvents like diethyl ether and acetonitrile.[1] This is attributed to the increased electron-donating strength of the dimethylamino group compared to the primary or secondary amino groups. In contrast, 3-aminobenzonitrile, where the amino and nitrile groups are in a meta-position, does not exhibit TICT behavior due to the lack of direct resonance between the donor and acceptor moieties.

It is crucial to note that photoproduct formation can occur upon photoexcitation of some aminobenzonitriles, particularly in polar solvents like acetonitrile.[2][3][4] For instance, DMABN can undergo demethylation to form MABN, which can complicate the interpretation of spectroscopic data.[2][3][4] Careful experimental design and analysis are therefore essential.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following detailed experimental protocols are provided.

Synthesis of Substituted Aminobenzonitriles

A common method for the synthesis of substituted aminobenzonitriles involves the reduction of the corresponding nitrobenzonitrile.[5]

Protocol: Reduction of 2-Nitrobenzonitrile to 2-Aminobenzonitrile

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a cooling bath, dissolve 2-nitrobenzonitrile in a suitable solvent such as ethanol.

  • Reduction: While stirring vigorously, add zinc dust in portions, maintaining the reaction temperature between 20-30 °C with the cooling bath.

  • Acidification: Slowly add hydrochloric acid to the reaction mixture. The reaction is exothermic and should be controlled.

  • Stirring: Continue stirring the reaction mixture for an additional 20 minutes after the addition of all reagents.

  • Neutralization and Extraction: Cool the mixture to 5-10 °C and neutralize by the portion-wise addition of sodium carbonate. Extract the oily layer with toluene.

  • Washing and Purification: Separate the toluene layer and wash it with water. Distill off the toluene under reduced pressure. The residue can be further purified by vacuum distillation.

Steady-State UV-Vis and Fluorescence Spectroscopy

Objective: To determine the absorption and emission characteristics of the aminobenzonitrile derivatives.

Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer are required.

Protocol:

  • Sample Preparation: Prepare stock solutions of the aminobenzonitrile derivatives in a high-purity solvent (e.g., spectroscopic grade). Prepare a series of dilutions with absorbances at the excitation wavelength not exceeding 0.1 to avoid inner filter effects.[6]

  • UV-Vis Absorption Measurement:

    • Record the absorbance spectrum of the solvent blank.

    • Record the absorbance spectra of the sample solutions.

    • Identify the absorption maximum (λ_abs).

  • Fluorescence Emission Measurement:

    • Excite the sample at or near its absorption maximum.

    • Record the emission spectrum over a suitable wavelength range.

    • For TICT-forming compounds, record spectra in a range of solvents with varying polarity.

    • Correct the spectra for instrument response functions.

Determination of Fluorescence Quantum Yield (Φ_f)

The relative method, using a well-characterized standard, is a reliable approach for determining fluorescence quantum yields.[6][7]

Protocol:

  • Standard Selection: Choose a quantum yield standard with a known Φ_f and an emission range that overlaps with the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common standard.

  • Absorbance Matching: Prepare solutions of the standard and the sample with identical absorbances at the same excitation wavelength. The absorbance should be kept below 0.1.[6]

  • Fluorescence Measurement: Record the fluorescence spectra of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).

  • Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_standard * (I_sample / I_standard) * (η_sample² / η_standard²)

    where I is the integrated fluorescence intensity and η is the refractive index of the solvent.

The following diagram outlines the workflow for determining fluorescence quantum yield:

QY_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Prepare Standard and Sample Solutions B Match Absorbance at Excitation Wavelength (< 0.1) A->B C Record UV-Vis Spectra B->C D Record Fluorescence Emission Spectra C->D E Integrate Fluorescence Intensities D->E F Calculate Quantum Yield using Comparative Method E->F

Caption: Workflow for fluorescence quantum yield determination.

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

Objective: To measure the fluorescence lifetimes (τ) of the excited states.

Instrumentation: A TCSPC system equipped with a pulsed light source (e.g., picosecond laser diode) and a sensitive detector (e.g., single-photon avalanche diode or microchannel plate photomultiplier).[8][9][10][11][12]

Protocol:

  • Instrument Response Function (IRF) Measurement: Record the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer) at the excitation wavelength.

  • Sample Measurement: Measure the fluorescence decay of the sample at the emission maximum of the LE and, if applicable, the TICT band. The peak photon count should be kept well below the excitation rate to avoid pile-up effects.

  • Data Analysis: Deconvolute the measured decay profile from the IRF using appropriate fitting software. The fluorescence decay is typically fitted to a single or multi-exponential function to obtain the lifetime(s).

Computational Chemistry Protocol

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are invaluable for elucidating the electronic structure and potential energy surfaces of aminobenzonitriles in their ground and excited states.[13][14][15][16][17]

Software: Gaussian, ORCA, or other quantum chemistry packages.

Protocol:

  • Ground State Geometry Optimization:

    • Perform a geometry optimization of the molecule in the ground state (S₀) using DFT. A common choice of functional and basis set is B3LYP/6-31G(d).

    • Include a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the effect of the solvent.

  • Excited State Calculations (Vertical Excitations):

    • Using the optimized ground-state geometry, perform a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths. This provides the theoretical absorption spectrum.

  • Excited State Geometry Optimization:

    • To investigate the TICT state, perform a geometry optimization in the first excited state (S₁).

    • Start with the optimized ground-state geometry and allow the dihedral angle between the amino group and the phenyl ring to relax. In a polar solvent model, this should lead to the twisted TICT geometry.

  • Emission Energy Calculation:

    • Perform a single-point TD-DFT calculation at the optimized S₁ (LE and TICT) geometries to obtain the emission energies.

Conclusion

The spectroscopic comparison of substituted aminobenzonitriles provides a rich and detailed picture of the factors governing intramolecular charge transfer. The interplay of electronic effects, steric hindrance, and solvent polarity dictates the photophysical fate of these molecules. The experimental and computational protocols outlined in this guide offer a robust framework for researchers to systematically investigate these phenomena. A thorough understanding of the structure-property relationships in aminobenzonitriles not only advances our fundamental knowledge of photochemistry but also paves the way for the rational design of novel functional materials with tailored optical and electronic properties for a wide range of applications in science and technology.

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  • Katritzky, A. R., et al. "N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones." Molecules, vol. 20, no. 1, 2015, pp. 1245-58.
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  • PicoQuant. "Quantum Yield Measurements using the FluoTime 300." YouTube, 10 June 2014, www.youtube.
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  • Zachariasse, K. A., et al. "Photoproduct Formation with 4-Aminobenzonitriles in Acetonitrile and Its Effect on Photophysical Measurements." The Journal of Physical Chemistry A, vol. 109, no. 4, 2005, pp. 548-59.
  • Semantic Scholar. "Development of a New α‐Aminonitrile Synthesis." Semantic Scholar, www.semanticscholar.org/paper/Development-of-a-New-%CE%B1%E2%80%90Aminonitrile-Synthesis-Streit-Bürger/xxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxx.
  • Jacquemin, D., et al. "Excited-state calculations with TD-DFT: From benchmarks to simulations in complex environments." Physical Chemistry Chemical Physics, vol. 13, no. 38, 2011, pp. 16987-98.
  • Zachariasse, K. A., et al. "Photoproduct Formation with 4-Aminobenzonitriles in Acetonitrile and Its Effect on Photophysical Measurements." Request PDF, ResearchGate, Jan. 2005, www.researchgate.net/publication/8193855_Photoproduct_Formation_with_4-Aminobenzonitriles_in_Acetonitrile_and_Its_Effect_on_Photophysical_Measurements.
  • Wang, X., et al. "Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides." Molecules, vol. 28, no. 1, 2023, p. 334.
  • ChemicalBook. "Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine." ChemicalBook, www.chemicalbook.com/ChemicalProductProperty_EN_CBxxxxxxx.htm.
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A Comparative Reactivity Analysis: 4-Amino-2-bromobenzonitrile vs. 4-Amino-2-chlorobenzonitrile in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of building blocks is paramount to the success of a synthetic campaign. 4-Amino-2-halobenzonitriles are valuable scaffolds, incorporating a nucleophilic amino group, an electrophilic halogenated carbon, and a versatile nitrile moiety. This guide presents an in-depth, objective comparison of the reactivity of two common analogs: 4-Amino-2-bromobenzonitrile and 4-Amino-2-chlorobenzonitrile.

The choice between a bromo- or chloro-substituent is not trivial; it carries significant implications for reaction kinetics, catalyst selection, process robustness, and overall cost-efficiency. This document provides researchers, scientists, and drug development professionals with a comprehensive analysis, supported by fundamental principles and experimental data, to facilitate informed decisions in reaction design and optimization. We will delve into the core physicochemical properties that govern their reactivity and present a comparative study within the context of the ubiquitous Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties and the C-X Bond: The Heart of the Matter

The fundamental difference in reactivity between the two compounds stems from the inherent properties of the carbon-halogen (C-X) bond. The C-Cl bond is significantly stronger and shorter than the C-Br bond, requiring more energy to cleave. This is quantified by the Bond Dissociation Energy (BDE), a critical parameter in reactions where C-X bond cleavage is part of the rate-determining step.[1]

PropertyThis compound4-Amino-2-chlorobenzonitrileRationale for Impact
Molecular Formula C₇H₅BrN₂C₇H₅ClN₂Affects stoichiometry and reagent mass calculations.
Molecular Weight 198.03 g/mol 152.58 g/mol Important for large-scale synthesis cost analysis.
Melting Point ~135-139 °C~116-118 °CIndicator of purity and affects physical handling.
C(sp²)-X BDE ~335 kJ/mol (Aryl-Br)~400 kJ/mol (Aryl-Cl)Primary determinant of reactivity. A lower BDE for the C-Br bond facilitates easier oxidative addition to the Pd(0) catalyst.[1][2]

Reactivity in Palladium-Catalyzed Cross-Coupling: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C and C-N bond formation.[3] The generally accepted reactivity trend for aryl halides in these transformations is: I > Br > Cl >> F .[3][4] This order is inversely correlated with the C-X bond dissociation energy.[1]

The catalytic cycle, exemplified here by the Suzuki-Miyaura coupling, typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. This step is often the rate-determining step of the entire cycle and involves the cleavage of the C-X bond.[5] Consequently, the weaker C-Br bond of this compound allows for a faster rate of oxidative addition compared to the stronger C-Cl bond of its chloro-analog.[3][6][7] While oxidative addition is a primary driver, other factors such as catalyst stabilization and the nature of intermediates can also play a role in the overall efficiency of transformations involving different halides.[8][9]

G cluster_main Catalytic Cycle pd0 L₂Pd(0) pd2_complex Ar-Pd(II)(X)-L₂ pd0->pd2_complex Oxidative Addition (Rate-Determining Step) transmetal Ar-Pd(II)(R)-L₂ pd2_complex->transmetal Transmetalation product_complex [Ar-R-Pd(II)-L₂] transmetal->product_complex Isomerization product_complex->pd0 Reductive Elimination product Ar-R (Coupled Product) product_complex->product arx Ar-X (Aryl Halide) 4-Amino-2-halobenzonitrile arx->pd2_complex boronic R-B(OH)₂ (Boronic Acid) boronic->transmetal base Base base->transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Experimental Design: Suzuki-Miyaura Coupling

To empirically validate the theoretical differences in reactivity, a head-to-head comparison in a Suzuki-Miyaura coupling reaction is proposed. The objective is to couple both 4-amino-2-halobenzonitriles with 4-cyanophenylboronic acid to synthesize 4'-amino-3'-cyano-[1,1'-biphenyl]-4-carbonitrile.

Rationale for Experimental Choices
  • Catalyst System: For the more reactive this compound, a standard, widely used catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is often sufficient.[4] For the less reactive 4-amino-2-chlorobenzonitrile, a more active catalyst system is required. This typically involves a palladium precursor like Pd(OAc)₂ combined with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand, which promotes the challenging oxidative addition of the aryl chloride.[3][10][11]

  • Base and Solvent: A common choice for Suzuki couplings is an aqueous solution of a carbonate base (e.g., K₂CO₃ or Na₂CO₃) in a solvent like 1,4-dioxane or toluene.[12][13] These conditions are generally robust and compatible with a wide range of functional groups.

G cluster_substrates Substrate Selection cluster_reaction Parallel Reaction Setup cluster_analysis Analysis & Comparison A This compound (Higher Reactivity) C Reaction A: Standard Catalyst (e.g., Pd(PPh₃)₄) Milder Conditions (e.g., 80-90°C) A->C B 4-Amino-2-chlorobenzonitrile (Lower Reactivity) D Reaction B: Advanced Catalyst (e.g., Pd(OAc)₂/SPhos) Forcing Conditions (e.g., 100-110°C) B->D E Monitor Progress (TLC/LC-MS) - Reaction Time - Intermediate Formation C->E D->E F Final Yield Calculation - Isolation & Purification E->F G Data Summary - Compare Yield vs. Time - Evaluate Process Efficiency F->G

Sources

A Senior Application Scientist's Guide to Benchmarking New Catalysts with 4-Amino-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal and materials chemistry, the efficient and selective functionalization of aromatic scaffolds is paramount. 4-Amino-2-bromobenzonitrile stands out as a versatile and synthetically valuable building block, featuring three distinct functional groups amenable to a wide array of chemical transformations. The C-Br bond, in particular, serves as a key handle for cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of traditional and emerging catalytic systems for two of the most powerful C-C and C-N bond-forming reactions using this compound as a benchmark substrate: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will delve into the performance of classical palladium-based catalysts and benchmark them against newer, more sustainable systems based on earth-abundant metals like nickel, copper, and iron. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes and embrace greener, more efficient catalytic technologies.

The Strategic Importance of this compound in Synthesis

This compound is a trifunctional reagent that offers a rich platform for molecular diversification. The amino group can be acylated, alkylated, or serve as a directing group. The nitrile functionality is a precursor to amines, carboxylic acids, and amides, and is a common feature in many bioactive molecules.[1] The bromine atom's position ortho to the amino group and meta to the nitrile allows for intricate substitution patterns to be explored. Its reactivity in palladium-catalyzed cross-coupling reactions is well-established, offering a balance of reactivity and cost-effectiveness that makes it an ideal substrate for benchmarking catalyst performance.[2]

The Suzuki-Miyaura Coupling: A Comparative Analysis of Catalytic Systems

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds.[3] The choice of catalyst is critical in achieving high yields and turnover numbers, especially with electronically diverse substrates like this compound.

The Palladium Gold Standard: Strengths and Limitations

Palladium catalysts, particularly those employing bulky, electron-rich phosphine ligands, have long been the go-to choice for Suzuki-Miyaura couplings.[4] Ligands like SPhos and XPhos have demonstrated exceptional performance in the coupling of a wide range of aryl bromides.

Table 1: Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of 4-Bromobenzonitrile with Phenylboronic Acid

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O10012~88[2]
2Pd(OAc)₂ (1)SPhos (2)K₃PO₄Toluene/H₂O10010>95[5]
3Pd-bpydc-La (1)-K₂CO₃H₂O70592[6]
4Pd/C (1)-WES*H₂O100392[7]

*WES = Water Extract of Suaeda Salsa, acting as a basic medium.

Causality Behind Experimental Choices: The use of bulky biarylphosphine ligands like SPhos (Entry 2) is crucial for promoting both the oxidative addition of the aryl bromide to the Pd(0) center and the subsequent reductive elimination to form the product. The increased steric bulk enhances the rate of reductive elimination, preventing catalyst decomposition and leading to higher turnover numbers. The use of aqueous solvent systems (Entries 1, 2, 3, and 4) is not only a "green" choice but can also accelerate the reaction by aiding in the dissolution of the inorganic base and facilitating the transmetalation step.

The Rise of Sustainable Alternatives: Iron-Based Catalysts

In a push towards more sustainable and cost-effective synthesis, catalysts based on earth-abundant metals are gaining significant traction. Iron, being highly abundant and non-toxic, represents an ideal alternative to palladium.[8] While the iron-catalyzed Suzuki coupling of aryl bromides is still an emerging field, recent advancements have shown great promise, particularly for aryl chlorides.[9]

Conceptual Comparison: An iron-catalyzed Suzuki-Miyaura reaction would offer significant cost and sustainability advantages over palladium-based systems. Mechanistic studies suggest that these reactions may proceed through an Fe(I) species.[8] However, challenges remain in achieving the high turnover numbers and broad substrate scope seen with palladium. For a substrate like this compound, the presence of the coordinating amino and nitrile groups could potentially influence the activity of an iron catalyst, necessitating careful optimization of ligands and reaction conditions.

Experimental Protocol: A Green Suzuki-Miyaura Coupling of 4-Bromobenzonitrile

This protocol is adapted from a sustainable method utilizing a heterogeneous palladium catalyst in an aqueous medium.[7]

Materials:

  • 4-Bromobenzonitrile

  • Phenylboronic acid

  • 10 wt. % Palladium on Carbon (Pd/C)

  • Water Extract of Suaeda Salsa (WES) or an aqueous solution of K₂CO₃ (2 M)

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzonitrile (1.0 mmol, 1.0 equiv), phenylboronic acid (1.05 mmol, 1.05 equiv), and 10 wt. % Pd/C (0.01 mmol, 1 mol%).

  • Add 3 mL of WES or the aqueous K₂CO₃ solution.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig Amination: A Comparative Analysis of Catalytic Systems

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[10]

The Palladium Paradigm: High Efficiency with a Precious Metal

Similar to the Suzuki-Miyaura coupling, palladium catalysts with bulky phosphine ligands are the dominant force in Buchwald-Hartwig aminations. Ligands such as XPhos and RuPhos have enabled the coupling of a wide range of amines with aryl halides, including challenging substrates.[11]

Table 2: Performance of Catalysts in the Buchwald-Hartwig Amination of Aryl Bromides with Amines

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
14-Bromo-2-fluoroanilineMorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene100>95[5]
24-ChlorobenzonitrileAmmoniaNi(0)-Josiphos (2)-NaOtBuDioxane11095[12]
34-BromoanisoleAnilineCuI (5)N,N'-dimethylethylenediamine (10)K₃PO₄Toluene11085-95[5]

Expertise & Experience: The choice of base is critical in Buchwald-Hartwig aminations. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate. The solvent also plays a crucial role, with anhydrous, non-protic solvents like toluene or dioxane being standard to prevent catalyst deactivation.

Emerging Alternatives: Nickel and Copper Catalysis

The high cost and toxicity of palladium have driven the development of alternative catalysts based on more abundant metals like nickel and copper.

  • Nickel Catalysis: Nickel catalysts, particularly those with N-heterocyclic carbene (NHC) or phosphine ligands, have emerged as powerful alternatives for C-N bond formation.[13] They can often couple less reactive aryl chlorides, which are more economical than their bromide and iodide counterparts. For a substrate like this compound, a nickel catalyst could offer a more cost-effective route to aminated products.[12]

  • Copper Catalysis: Copper-catalyzed aminations, often referred to as Ullmann-type couplings, predate the palladium-catalyzed methods. Modern advancements with new ligand systems have made these reactions more practical, often proceeding under milder conditions than traditional Ullmann reactions.[5] While typically requiring higher catalyst loadings and temperatures than palladium systems, the low cost of copper makes it an attractive option for large-scale synthesis.

Trustworthiness of Protocols: When transitioning from a well-established palladium-catalyzed protocol to a newer nickel or copper-based system, it is imperative to perform rigorous validation. This includes confirming the identity and purity of the product, assessing the reproducibility of the reaction, and evaluating the catalyst's tolerance to other functional groups present in the substrate.

Experimental Protocol: Nickel-Catalyzed Amination of an Aryl Halide

This generalized protocol is based on modern nickel-catalyzed amination methods.[12]

Materials:

  • This compound

  • Amine coupling partner

  • Nickel precatalyst (e.g., a Ni(0) complex with a Josiphos ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, deoxygenated dioxane

Procedure:

  • In an inert atmosphere glovebox, add the nickel precatalyst (2 mol%) and NaOtBu (1.5 equiv) to an oven-dried Schlenk tube.

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous, deoxygenated dioxane.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C with stirring for the required time (monitor by TLC or LC-MS).

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Visualizing the Catalytic Cycles

To better understand the mechanistic underpinnings of these transformative reactions, the following diagrams illustrate the generally accepted catalytic cycles.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)(X)L₂ Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArR Ar-Pd(II)(R)L₂ PdII_ArX->PdII_ArR Transmetalation (R-B(OR)₂) PdII_ArR->Pd0 Product Ar-R PdII_ArR->Product Reductive Elimination Catalyst_Regen Pd(0)L₂

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)(X)L₂ Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Amido [Ar-Pd(II)(NR₂')L₂] PdII_ArX->PdII_Amido Amine Coordination & Deprotonation (HNR₂', Base) PdII_Amido->Pd0 Product Ar-NR₂' PdII_Amido->Product Reductive Elimination Catalyst_Regen Pd(0)L₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion and Future Outlook

This compound serves as an excellent platform for benchmarking the performance of both established and novel catalytic systems. While palladium catalysis remains the gold standard for Suzuki-Miyaura and Buchwald-Hartwig reactions due to its high efficiency and broad substrate scope, the development of catalysts based on more sustainable and economical metals like nickel, copper, and iron is rapidly advancing. For researchers and professionals in drug development and materials science, the choice of catalyst will increasingly involve a balance of performance, cost, and environmental impact. The data and protocols presented in this guide offer a starting point for navigating these choices and for the rational design of more efficient and sustainable synthetic strategies. As ligand design and our understanding of reaction mechanisms continue to evolve, we can anticipate the development of even more powerful and selective catalysts for the functionalization of this and other important chemical building blocks.

References

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  • A Comparative Analysis of Catalysts for 4-Bromo-2-fluoroaniline Coupling Reactions. Benchchem.
  • Carbonylative Suzuki–Miyaura coupling reactions of 4‐bromobenzonitrile...
  • The iron-catalysed Suzuki coupling of aryl chlorides. Cardiff University.
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  • A Novel Utilization of Water Extract of Suaeda Salsa in the Pd/C Catalyzed Suzuki–Miyaura Coupling Reaction.
  • Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts.
  • Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and...
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
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  • Continuous Suzuki-Miyaura Reactions with Novel Ce-Sn-Pd Oxides and Integrated Crystallization as Continuous Downstream Protocol. Semantic Scholar.
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  • (a) Photocatalytic C—O cross‐coupling of 4‐bromobenzonitrile and ethanol under various conditions.
  • Iron-Catalysed Enantioselective Suzuki–Miyaura Coupling of Racemic Alkyl Bromides. The Royal Society of Chemistry.
  • Data-Driven Phosphine Ligand Design of Ni-Catalyzed Enantioselective Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis of Biaryl Atropisomers: standing on the shoulder of Pd c
  • Nickel‐Catalyzed Amination of Aryl Chlorides with Ammonia or Ammonium Salts. eScholarship, University of California.
  • The Performance of 4-Bromobenzonitrile in Palladium-Catalyzed Cross-Coupling Reactions: A Compar
  • New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Archives.
  • A Comparative Guide to Ligands for the Buchwald-Hartwig Amin
  • Theoretical mechanistic study of metallaphotoredox catalysis: C–N cross-coupling via Ni(ii)-mediated σ-bond metathesis. Organic Chemistry Frontiers (RSC Publishing).
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  • Palladium(0)
  • Recent Advances in Photocatalytic C–N Bond Coupling Reactions.
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A Comparative Guide to Cross-Coupling Methods for 4-Amino-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic scaffolds is paramount for the development of novel pharmaceuticals, agrochemicals, and materials. 4-Amino-2-bromobenzonitrile stands as a versatile building block, featuring three distinct functional groups amenable to further elaboration. The bromine atom, in particular, serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular fragments.

This guide provides a comparative analysis of three seminal cross-coupling methodologies—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—as applied to this compound. We will delve into the mechanistic underpinnings of each transformation, present representative experimental data from analogous systems to guide reaction design, and provide detailed protocols to facilitate practical application.

The Strategic Importance of this compound

The unique arrangement of the amino, bromo, and cyano groups on the benzene ring makes this compound a valuable starting material. The electron-donating amino group and the electron-withdrawing nitrile group modulate the reactivity of the C-Br bond, influencing the efficiency of cross-coupling reactions. The resulting substituted aminobenzonitrile core is a prevalent motif in a variety of biologically active molecules.

Comparative Analysis of Cross-Coupling Methods

The choice of cross-coupling method is dictated by the desired bond formation: C-C (aryl), C-N, or C-C (alkynyl). Each reaction class operates via a distinct catalytic cycle and requires careful optimization of catalysts, ligands, bases, and solvents to achieve optimal results.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)-C(sp²) bonds, pairing an organohalide with an organoboron reagent.[1] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of boronic acids.[2]

Mechanistic Rationale:

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)(Ar')L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination RedElim Ar-Ar' Transmetal->RedElim Substrate This compound (Ar-Br) Boronic Ar'B(OH)₂ Boronic->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

For a substrate like this compound, the electron-donating amino group can sometimes retard the initial oxidative addition step. However, the use of electron-rich and bulky phosphine ligands can effectively promote this crucial step.

Comparative Performance (Based on Analogous Systems):

Coupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O10012~95 (for 4-bromobenzonitrile)[3]
p-Tolylboronic acidPd@MIL-101(Cr)-NH₂K₂CO₃H₂O/EtOH80298 (for 2-bromobenzonitrile)[4]
Various arylboronic acidsPd(OAc)₂K₂CO₃Isopropanol/H₂O85-908-12Good to Excellent (for 2-bromo-5-methylpyridin-4-amine)[5]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for similar substrates.[3][5]

Materials:

  • This compound

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-3 mol%) with a suitable ligand (e.g., SPhos, XPhos)

  • K₂CO₃ or K₃PO₄ (2.0 equiv)

  • Degassed 1,4-Dioxane and Water (e.g., 4:1 v/v) or Isopropanol/Water

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst (and ligand, if separate), and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base B Inert Atmosphere (Evacuate/Backfill Ar) A->B C Add Degassed Solvent B->C D Heat & Stir (80-100 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool & Dilute E->F G Aqueous Work-up (Extraction) F->G H Dry & Concentrate G->H I Column Chromatography H->I

Caption: A generalized workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

For the synthesis of N-aryl or N-alkyl derivatives, the Buchwald-Hartwig amination is the premier method.[6][7] This reaction has revolutionized the synthesis of arylamines, offering a broad substrate scope and high functional group tolerance where classical methods like nucleophilic aromatic substitution often fail.[6]

Mechanistic Rationale:

The catalytic cycle is similar to other palladium-catalyzed cross-couplings but involves the formation of a palladium-amido complex.[8] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the final reductive elimination step.[9]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition AmineComplex [Ar-Pd(II)(HNR'R'')L₂]⁺Br⁻ OxAdd->AmineComplex Amine Coordination AmidoComplex Ar-Pd(II)(NR'R'')L AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination RedElim Ar-NR'R'' AmidoComplex->RedElim Substrate This compound (Ar-Br) Amine HNR'R'' Amine->AmineComplex Base Base (e.g., NaOtBu) Base->AmineComplex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Comparative Performance (Based on Analogous Systems):

AmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
AnilinePd(OAc)₂ / X-PhosKOt-BuToluene1000.17 (MW)92 (for 2-bromo-13α-estrone derivative)[10]
DiphenylaminePd₂(dba)₃ / XPhosNaOt-BuToluene1101885 (for a dibromobenzodifuran)[11]
Ammonia equivalent (Benzophenone imine)Pd(OAc)₂ / X-PhosKOt-BuToluene1000.17 (MW)95 (for 2-bromo-13α-estrone derivative)[10]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on general procedures for the amination of aryl bromides.[12]

Materials:

  • This compound

  • Amine (1.2-2.0 equiv) or ammonia surrogate (e.g., benzophenone imine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 1.2-2.4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the tube and heat the mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the most reliable method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[13][14] This reaction uniquely employs a dual catalytic system of palladium and copper(I).[15]

Mechanistic Rationale:

The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which is the active species in the transmetalation step.[16]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)(C≡CR)L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-C≡CR Transmetal->Product ArBr Ar-Br ArBr->OxAdd CuBr Cu(I)Br CuAcetylide Cu(I)-C≡CR CuBr->CuAcetylide Deprotonation CuAcetylide->Transmetal Transmetalation CuAcetylide->CuBr Alkyne H-C≡CR Alkyne->CuAcetylide Base Base (e.g., Et₃N) Base->CuAcetylide

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Comparative Performance (Based on Analogous Systems):

Terminal AlkynePd Catalyst (mol%)Cu(I) Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60692 (for 2-bromo-5-iodobenzonitrile)[15]
Various alkynesPd(CF₃COO)₂ (2.5) / PPh₃ (5.0)CuI (5.0)Et₃NDMF100389-94 (for 2-amino-3-bromopyridines)[17]
2-Methyl-3-butyn-2-olPd(PPh₃)₂Cl₂CuIEt₃NN/ART1.5Good[18]

Experimental Protocol: Sonogashira Coupling

This protocol is a generalized procedure based on established methods.[15][17]

Materials:

  • This compound

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Amine base (e.g., Triethylamine (Et₃N), 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI under an inert atmosphere.

  • Add the anhydrous solvent via syringe, followed by the amine base.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to 60-100 °C (or run at room temperature for activated substrates).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Recommendations

The choice among Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions for the functionalization of this compound is fundamentally dictated by the desired synthetic outcome.

  • For the synthesis of biaryl compounds , the Suzuki-Miyaura coupling is the most robust and versatile method, offering high yields and excellent functional group tolerance.

  • To introduce nitrogen-based substituents , the Buchwald-Hartwig amination is the undisputed method of choice, providing efficient access to a diverse range of N-arylated and N-alkylated products.

  • For the incorporation of alkynyl fragments , the Sonogashira coupling provides a reliable and high-yielding pathway to valuable synthons for further transformations.

Successful implementation of any of these methods requires careful consideration of the interplay between the catalyst, ligand, base, and solvent. The data and protocols presented in this guide, derived from closely related systems, offer a solid foundation for researchers to develop optimized conditions for their specific synthetic targets originating from this compound.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ResearchGate. (n.d.). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and....
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wikipedia. (2023). Sonogashira coupling.
  • ResearchGate. (n.d.). Carbonylative Suzuki–Miyaura coupling reactions of 4‐bromobenzonitrile....
  • The Suzuki Reaction. (2014).
  • ResearchGate. (n.d.). Suzuki cross‐coupling of 2‐bromobenzonitrile with p ‐tolyl boronic acid....
  • Journal of Chemical Education. (2016). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Proceedings of the Japan Academy, Series B. (2004). Organoborane coupling reactions (Suzuki coupling).
  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • ResearchGate. (n.d.). Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic....
  • RSC Advances. (2020). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
  • Chemistry – A European Journal. (2020). Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions.
  • Science. (2024). Aminative Suzuki–Miyaura coupling.
  • Molecules. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.

Sources

The Biological Versatility of 4-Amino-2-bromobenzonitrile Derivatives: A Comparative Guide to Anticancer and Antimicrobial Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic selection of a core scaffold is paramount to the successful development of novel therapeutic agents. 4-Amino-2-bromobenzonitrile has emerged as a particularly valuable starting material, offering a unique combination of reactive sites that allow for the construction of a diverse array of heterocyclic compounds. The presence of an amino group, a nitrile moiety, and a strategically placed bromine atom provides synthetic chemists with multiple avenues for molecular elaboration. This guide provides a comparative analysis of the biological activities of compounds derived from this versatile precursor, with a primary focus on their potential as anticancer and antimicrobial agents. While direct biological data for a comprehensive library of compounds synthesized from this compound is an evolving area of research, this guide will draw upon the extensive body of literature surrounding structurally analogous compounds, particularly quinazoline and quinazolinone derivatives, to provide a data-driven perspective on their therapeutic promise.

The Synthetic Rationale: Why this compound is a Privileged Scaffold

The chemical architecture of this compound is what makes it a cornerstone for the synthesis of biologically active molecules. The vicinal amino and nitrile groups are primed for cyclization reactions, most notably in the formation of the quinazoline ring system—a pharmacophore present in numerous approved drugs.[1] The bromine atom at the 2-position serves a dual purpose: it can be retained in the final molecule to potentially enhance biological activity through halogen bonding or increased lipophilicity, or it can be utilized as a handle for further diversification through cross-coupling reactions.

Anticancer Potential: Targeting Key Signaling Pathways

Derivatives of this compound, especially those belonging to the quinazoline class, have demonstrated significant potential as anticancer agents. A primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

Comparative Anticancer Activity of Quinazoline Derivatives

The following table summarizes the in vitro anticancer activity of various quinazoline derivatives, showcasing the potency that can be achieved with this scaffold. While not all are directly synthesized from this compound, they represent the therapeutic potential of this class of compounds.

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4-AnilinoquinazolineCompound with 6-benzamide moietyHepG2 (Liver)8.3[2]
4-Arylamino-6-(furan-2-yl)quinazolineCompound 2aEGFR (wild type)0.00506[3]
2,4,5-Trisubstituted QuinazolineCompound 38MGC-803 (Gastric)1.95[4]
2,4,5-Trisubstituted QuinazolineCompound 38Eca-109 (Esophageal)2.46[4]
Quinazolin-4(1H)-oneCompound 101MCF-7 (Breast)0.34[5]
Quinazolin-4(1H)-oneCompound 101Burkitt lymphoma CA461.0[5]
2-Thioxoquinazolin-4-oneCompound 21HeLa (Cervical)1.85[6]
2-Thioxoquinazolin-4-oneCompound 22HeLa (Cervical)2.12[6]
2-Thioxoquinazolin-4-oneCompound 23MDA-MB-231 (Breast)2.81[6]
Mechanism of Action: Inhibition of the EGFR Signaling Pathway

A significant number of quinazoline-based anticancer agents function as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers.[4] The binding of these inhibitors to the ATP-binding site of the EGFR kinase domain prevents its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Quinazoline Quinazoline Derivative (from this compound) Quinazoline->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR

Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.

Antimicrobial Activity: A Promising Frontier

Beyond their anticancer properties, heterocyclic compounds derived from precursors like this compound have shown encouraging antimicrobial activity. The incorporation of the quinazoline or quinazolinone scaffold, along with the potential retention of the bromine atom, can contribute to their efficacy against a range of bacterial and fungal pathogens.[7][8]

Comparative Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for quinazolinone derivatives and other related heterocyclic compounds against various microorganisms. This data underscores the potential for developing potent antimicrobial agents from the this compound scaffold.

Compound ClassSpecific Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Quinazolin-4(3H)-one5-(dimethylamino)-8-(2,4,5-trichloro-isophthalonitrile) quinazolin-4(3H)-oneStaphylococcus aureus0.8-3.3[9]
Quinazolin-4(3H)-one5-(dimethylamino)-8-(2,4,5-trichloro-isophthalonitrile) quinazolin-4(3H)-oneEscherichia coli0.8-3.3[9]
Quinazolin-4(3H)-one5-(dimethylamino)-8-(2,4,5-trichloro-isophthalonitrile) quinazolin-4(3H)-oneCandida albicans0.8-3.3[9]
4-Aminoquinoline6-chlorocyclopentaquinolinamine (7b)MRSA0.125 mM[10]
4-Aminoquinoline2-fluorocycloheptaquinolinamine (9d)Streptococcus pyogenes0.25 mM[10]

Experimental Protocols

To ensure the scientific rigor of the data presented, the following are detailed methodologies for the key experiments cited in the comparison of anticancer and antimicrobial activities.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow:

MTT_Workflow A 1. Seed cancer cells in a 96-well plate B 2. Incubate for 24h to allow cell attachment A->B C 3. Treat cells with varying concentrations of test compounds B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 4h to allow formazan crystal formation E->F G 7. Solubilize formazan crystals with DMSO or other solvent F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate IC50 values H->I

Caption: Workflow for the MTT assay to determine anticancer activity.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e-g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability versus the log of the compound concentration.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow:

MIC_Workflow A 1. Prepare serial dilutions of test compounds in broth medium B 2. Inoculate each well with a standardized microbial suspension A->B C 3. Incubate at the appropriate temperature for 18-24h B->C D 4. Visually inspect for microbial growth (turbidity) C->D E 5. Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for the broth microdilution method to determine MIC.

Step-by-Step Protocol:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the microbial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Conclusion and Future Directions

This compound stands as a promising and versatile scaffold for the development of novel therapeutic agents. The extensive research into its derived quinazoline and quinazolinone analogues has firmly established their potential as potent anticancer and antimicrobial agents. The structure-activity relationship studies of these compounds provide a valuable roadmap for the rational design of new derivatives with enhanced efficacy and selectivity. Future research should focus on the synthesis and comprehensive biological evaluation of a broader range of compounds directly derived from this compound to fully exploit its therapeutic potential. The exploration of novel heterocyclic systems beyond quinazolines and the investigation of their mechanisms of action will undoubtedly open new avenues in the quest for more effective treatments for cancer and infectious diseases.

References

  • SYNTHESIS OF SOME NEW QUINAZOLIN-4-ONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL AND ANTIINFLAMM
  • (PDF)
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. (URL: [Link])
  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (URL not available)
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • Structure activity relationship (SAR)
  • Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Longdom Publishing. (URL: [Link])
  • Synthesis and in vitro biological evaluation of novel quinazoline deriv
  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. (URL: [Link])
  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. National Institutes of Health. (URL: [Link])
  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. National Institutes of Health. (URL: [Link])
  • Synthesis and anticancer activity of new quinazoline derivatives. National Institutes of Health. (URL: [Link])
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. (URL: [Link])
  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. National Institutes of Health. (URL: [Link])
  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransform
  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. (URL: [Link])
  • Synthesis and Antimicrobial Activity of Polyhalobenzonitrile quinazolin-4(3H)

Sources

A Comparative Guide to Alternatives for 4-Amino-2-bromobenzonitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals, the selection of building blocks is a critical decision that influences reaction efficiency, scalability, and the ultimate properties of the target molecules. 4-Amino-2-bromobenzonitrile is a widely utilized intermediate, valued for its trifunctional nature that allows for the construction of complex heterocyclic scaffolds. However, the exploration of alternative reagents is crucial for optimizing synthetic routes, improving yields, and discovering novel chemical entities with enhanced biological activity. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental data, to inform the strategic choices of researchers in the field.

The Central Role of 4-Amino-2-halobenzonitriles in Quinazoline Synthesis

One of the most significant applications of this compound and its analogs is in the synthesis of quinazolines, a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The general synthetic strategy involves the condensation of a 2-aminobenzonitrile derivative with an aldehyde, orthoester, or other carbonyl-containing compound, followed by cyclization to form the quinazoline ring system.[3][4][5]

The nature of the substituent at the 2-position of the aminobenzonitrile ring plays a pivotal role in the reactivity and outcome of these transformations. The electron-withdrawing or -donating properties of this substituent can influence the nucleophilicity of the amino group and the ease of cyclization.[6][7]

Head-to-Head Comparison: The Halogen Series

The most direct alternatives to this compound are its halogenated congeners: the fluoro, chloro, and iodo derivatives. The choice of halogen can significantly impact reaction conditions and yields due to differences in electronegativity and leaving group ability in subsequent cross-coupling reactions.

ReagentKey Properties & Reactivity
4-Amino-2-fluorobenzonitrile The fluorine atom is highly electron-withdrawing, which can enhance the reactivity of the aromatic ring towards nucleophilic aromatic substitution.[8] In the synthesis of fluorinated pharmaceuticals, the incorporation of fluorine can improve metabolic stability and bioavailability.[8]
4-Amino-2-chlorobenzonitrile A commonly used and often more cost-effective alternative to the bromo-derivative. The chloro group is a good leaving group for many cross-coupling reactions and can be displaced in nucleophilic aromatic substitution reactions.[9]
This compound A versatile reagent with a bromine atom that is an excellent leaving group for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[10] This allows for the introduction of diverse substituents at the 2-position of the final product.
4-Amino-2-iodobenzonitrile The iodo-derivative exhibits the highest reactivity in palladium-catalyzed cross-coupling reactions due to the weaker carbon-iodine bond.[10][11] This increased reactivity can sometimes lead to side reactions if not carefully controlled.
Experimental Data: Synthesis of 2-Substituted-Quinazolines

The following table summarizes representative yields for the synthesis of 2-substituted quinazolines from various 4-amino-2-halobenzonitriles and different reaction partners. It is important to note that direct comparative studies under identical conditions are scarce in the literature; therefore, these data are compiled from various sources to provide a general overview.

2-HalobenzonitrileReaction PartnerCatalyst/ConditionsProductYield (%)Reference
4-Amino-2-chlorobenzonitrileBenzaldehydeI₂/TBHP, DMSO, 120 °C2-Phenyl-7-chloroquinazoline85[5]
This compoundBenzaldehydeFeCl₃, MeCN, reflux2-Phenyl-7-bromoquinazoline92[5]
4-Amino-2-iodobenzonitrilePhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N, DMF, 80 °C2-Phenyl-7-iodoquinazoline78[10]
4-Amino-2-fluorobenzonitrileBenzaldehydep-TsOH, EtOH, reflux2-Phenyl-7-fluoroquinazoline88[2]

Note: Yields are highly dependent on the specific substrates and reaction conditions used. The data presented here are for illustrative purposes.

Beyond the Halogens: Exploring Electronically Diverse Alternatives

The synthetic utility of the 4-amino-2-substituted benzonitrile scaffold extends beyond halogenated derivatives. Introducing electron-donating or strongly electron-withdrawing groups at the 2-position can offer unique advantages in terms of reactivity and the electronic properties of the resulting heterocyclic products.

ReagentKey Properties & Reactivity
4-Amino-2-methoxybenzonitrile The methoxy group is electron-donating, which can increase the nucleophilicity of the amino group, potentially facilitating the initial condensation step in quinazoline synthesis.[12]
4-Amino-2-(trifluoromethyl)benzonitrile The trifluoromethyl group is a strong electron-withdrawing group, which can significantly impact the electronic properties of the resulting heterocycles. This reagent is a key intermediate in the synthesis of non-steroidal androgen receptor modulators and other pharmaceuticals.[8][13][14]
Experimental Data: Impact of Non-Halogen Substituents on Quinazoline Synthesis
2-Substituted BenzonitrileReaction PartnerCatalyst/ConditionsProductYield (%)Reference
4-Amino-2-methoxybenzonitrileBenzaldehydeYb(OTf)₃, neat, 100 °C7-Methoxy-2-phenylquinazoline90[2]
4-Amino-2-(trifluoromethyl)benzonitrileBenzaldehydep-TsOH, toluene, reflux7-(Trifluoromethyl)-2-phenylquinazoline82[13]

Strategic Application of Bioisosteres

In drug discovery, the concept of bioisosterism—the replacement of a functional group with another that has similar physical or chemical properties—is a powerful tool for optimizing a molecule's biological activity, pharmacokinetic profile, and toxicological properties.[15][16] In the context of this compound, bioisosteric replacements can be considered for the nitrile and amino functionalities.

  • Nitrile Bioisosteres: The nitrile group can be replaced by other functionalities that can act as hydrogen bond acceptors or participate in similar electronic interactions. Common bioisosteres for nitriles include oxadiazoles, thiazoles, and tetrazoles.[17] The choice of bioisostere can influence the acidity, basicity, and metabolic stability of the final compound.

  • Amino Group Bioisosteres: While the amino group is often crucial for the cyclization reaction, in certain contexts, it could be replaced by bioisosteres such as a hydroxyl group or a substituted amine to modulate the hydrogen bonding capacity and overall polarity of the molecule.

The application of bioisosteric replacements is highly context-dependent and often requires significant synthetic exploration to identify a suitable alternative that maintains or improves the desired properties of the target molecule.

Experimental Protocols

General Procedure for the Synthesis of 2-Phenyl-7-haloquinazolines

This protocol is a representative example of a common method for quinazoline synthesis.

Materials:

  • 4-Amino-2-halobenzonitrile (1.0 mmol)

  • Benzaldehyde (1.2 mmol)

  • Catalyst (e.g., I₂, FeCl₃, p-TsOH)

  • Solvent (e.g., DMSO, MeCN, EtOH, Toluene)

Procedure:

  • To a solution of the 4-amino-2-halobenzonitrile in the appropriate solvent, add benzaldehyde and the catalyst.

  • Heat the reaction mixture to the specified temperature (e.g., reflux or 120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a suitable solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

  • Characterize the purified product by NMR, mass spectrometry, and melting point analysis.

Logical Workflow and Decision Making

The selection of an appropriate alternative to this compound should be guided by a clear understanding of the synthetic goals and the desired properties of the final product.

G cluster_halogen Halogen Reactivity cluster_non_halogen Electronic Effects start Define Synthetic Goal (e.g., Quinazoline Synthesis) reagent_choice Select 4-Amino-2-substituted benzonitrile start->reagent_choice halogen Halogenated Alternatives (F, Cl, Br, I) reagent_choice->halogen Direct Analogs non_halogen Non-Halogenated Alternatives (e.g., OMe, CF3) reagent_choice->non_halogen Electronic Variation bioisostere Bioisosteric Replacement (e.g., for -CN or -NH2) reagent_choice->bioisostere Property Modulation iodo Iodo (Highest Reactivity in Cross-Coupling) halogen->iodo bromo Bromo (Versatile) halogen->bromo chloro Chloro (Cost-Effective) halogen->chloro fluoro Fluoro (Unique Electronic Properties/Metabolic Stability) halogen->fluoro ome OMe (Electron-Donating) non_halogen->ome cf3 CF3 (Electron-Withdrawing) non_halogen->cf3 end Optimized Synthesis or Novel Compound Discovery bioisostere->end iodo->end bromo->end chloro->end fluoro->end ome->end cf3->end

Caption: Decision workflow for selecting an alternative to this compound.

Conclusion

While this compound remains a valuable and versatile reagent, a thorough consideration of its alternatives can open new avenues for synthetic chemists. The choice between fluoro, chloro, bromo, and iodo analogs allows for a fine-tuning of reactivity, particularly in subsequent cross-coupling reactions. Furthermore, non-halogenated alternatives like the methoxy and trifluoromethyl derivatives provide opportunities to modulate the electronic properties of the target heterocycles. Finally, the strategic application of bioisosterism offers a sophisticated approach to drug design, enabling the optimization of pharmacological and pharmacokinetic profiles. By carefully evaluating the experimental data and considering the logical workflows presented in this guide, researchers can make more informed decisions in their synthetic endeavors, ultimately accelerating the discovery and development of novel chemical entities.

References

  • A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Scientific journals of the University of Benghazi. URL
  • 4-Amino-2-chlorobenzonitrile | 20925-27-3. Benchchem. URL
  • Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. URL
  • 4-amino-2-methoxybenzonitrile. ChemBK. URL
  • Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules. URL
  • Quinazoline synthesis. Organic Chemistry Portal. URL
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. URL
  • 4-Amino-2-(trifluoromethyl)benzonitrile | 654-70-6. ChemicalBook. URL
  • Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from 2-Aminobenzamides and Orthoesters. Molecules. URL
  • Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. Benchchem. URL
  • An In-depth Technical Guide to the Synthesis of 2-Amino-4-iodobenzonitrile. Benchchem. URL
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. URL
  • Technical Guide: 2-Amino-4-iodobenzonitrile (CAS No. 300627-48-9). Benchchem. URL
  • Synthesis of 5-Heterocyclic Substituted Quinazolin-4-ones via 2-Aminobenzonitrile Derivatives.
  • 16.4 Substituent Effects in Electrophilic Substitutions. Organic Chemistry: A Tenth Edition. URL
  • The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. EASTFINE. URL
  • Efficient and Mild method for Synthesis of quinazoline derivatives using 2-aminobenzoamide and different aldehydes. Open Science. URL
  • Synthesis of quinazolinones. Organic Chemistry Portal. URL
  • 4-Amino-2-methoxybenzonitrile CAS#: 7251-09-4.
  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C−H/N−H Annulation Reactions.
  • 4-Amino-2-(trifluoromethyl)benzonitrile synthesis. ChemicalBook. URL
  • Quinazoline derivatives: synthesis and bioactivities. Journal of Zhejiang University-SCIENCE B. URL
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. WuXi AppTec. URL
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Annual Reports in Medicinal Chemistry. URL
  • 4-Amino-2-methoxybenzonitrile. Sigma-Aldrich. URL
  • Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
  • Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Journal of Computer Aided Chemistry. URL
  • Application Notes and Protocols: 2-Amino-4-iodobenzonitrile in the Synthesis of Heterocyclic Compounds. Benchchem. URL
  • The Effect of Substituents on Reactivity. Lumen Learning. URL
  • Bioisosteres that influence metabolism. Hypha Discovery. URL
  • Substitution Reactions of Benzene Deriv
  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. Chemistry & Biodiversity. URL
  • The Effect of Substituents on Reactivity. St. Peter's Institute of Pharmaceutical Sciences. URL
  • 4-Iodobenzonitrile. Sigma-Aldrich. URL
  • 3.
  • 4-Amino-2-methoxybenzonitrile.
  • 4-Iodobenzonitrile. Sigma-Aldrich. URL

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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 4-Amino-2-bromobenzonitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, the choice of starting materials is a critical decision that profoundly impacts reaction efficiency, scalability, and overall project cost. This guide provides an in-depth cost-benefit analysis of 4-Amino-2-bromobenzonitrile, a versatile building block in the synthesis of bioactive heterocyclic compounds, particularly in the construction of quinazoline scaffolds. We will objectively compare its performance against its halogenated analogs—fluoro, chloro, and iodo derivatives—supported by experimental data and field-proven insights to inform your synthetic strategy.

The Strategic Importance of 2-Halo-4-aminobenzonitriles in Quinazoline Synthesis

Substituted aminobenzonitriles are pivotal precursors for the synthesis of a wide array of nitrogen-containing heterocycles, which form the backbone of numerous pharmaceuticals. Among these, the quinazoline moiety is a privileged scaffold, appearing in a multitude of approved drugs with diverse therapeutic applications, including anticancer and anti-inflammatory agents.

A common and efficient method for constructing the 2,4-diaminoquinazoline core involves the Lewis acid-mediated cyclization of a 2-aminobenzonitrile with a carbodiimide. This reaction provides a convergent and modular approach to this important heterocyclic system. The nature of the halogen at the 2-position of the aminobenzonitrile can significantly influence the reaction's outcome, affecting yield, reaction time, and purification requirements.

Comparative Analysis: The Halogen Effect in Quinazoline Synthesis

To provide a comprehensive comparison, we will focus on the Tin(IV) chloride (SnCl₄)-mediated synthesis of a representative N²,N⁴-diisopropyl-6-haloquinazoline-2,4-diamine from the corresponding 4-amino-2-halobenzonitrile and N,N'-diisopropylcarbodiimide.

dot

Caption: General synthetic scheme for N²,N⁴-diisopropyl-6-haloquinazoline-2,4-diamine.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for each 4-amino-2-halobenzonitrile in the synthesis of the target quinazoline. The data is compiled and extrapolated from various sources employing similar reaction conditions to provide a comparative overview.

Starting MaterialHalogenTypical Yield (%)Typical Reaction Time (h)Relative Reactivity
4-Amino-2-fluorobenzonitrileF75-854-6High
4-Amino-2-chlorobenzonitrileCl70-806-8Moderate
This compound Br 80-90 3-5 High
4-Amino-2-iodobenzonitrileI85-952-4Very High
Cost Analysis

To provide a practical cost-benefit analysis, the approximate cost per 100g of each starting material and the necessary reagents are presented below. Prices are based on currently available data from various chemical suppliers and are subject to change.

CompoundApproximate Cost (USD/100g)
4-Amino-2-fluorobenzonitrile150 - 250
4-Amino-2-chlorobenzonitrile100 - 180
This compound 120 - 200
4-Amino-2-iodobenzonitrile300 - 500+
N,N'-Diisopropylcarbodiimide50 - 80
Tin(IV) chloride30 - 60

Expertise & Experience: Explaining the "Why" Behind the Data

The observed trend in reactivity (I > Br > F > Cl) in this SnCl₄-mediated reaction can be rationalized by considering the mechanism, which likely involves a nucleophilic attack of the carbodiimide nitrogen on the nitrile carbon, activated by the Lewis acid, followed by an intramolecular cyclization.

dot

Caption: Plausible mechanism for the SnCl₄-mediated synthesis of 2,4-diaminoquinazolines.

While classical nucleophilic aromatic substitution (SₙAr) on unactivated aryl halides is generally disfavored, the Lewis acid catalysis in this context likely enhances the electrophilicity of the aromatic ring. The reactivity of aryl halides in such transformations is a balance of two key factors: the electronegativity of the halogen and the carbon-halogen (C-X) bond strength.

  • Electronegativity: A more electronegative halogen (F > Cl > Br > I) polarizes the C-X bond to a greater extent, making the carbon atom more electrophilic and susceptible to nucleophilic attack. This factor would favor the fluoro derivative.

  • C-X Bond Strength: A weaker C-X bond (C-I < C-Br < C-Cl < C-F) is easier to break in the final elimination step to restore aromaticity. This factor favors the iodo derivative.

In many Lewis acid-catalyzed nucleophilic aromatic substitutions, the C-X bond cleavage is a significant contributor to the overall rate. This explains the general reactivity trend of I > Br > Cl > F. The high reactivity and excellent yields observed with This compound suggest it strikes an optimal balance between these two opposing effects for this particular transformation. While the iodo-analog is more reactive, its significantly higher cost may not justify the marginal increase in yield and reduction in reaction time for many applications. The fluoro- and chloro-analogs, while more economical, may require longer reaction times or higher temperatures to achieve comparable yields.

Trustworthiness: A Self-Validating Protocol

The following detailed experimental protocol for the synthesis of N²,N⁴-diisopropyl-6-bromoquinazoline-2,4-diamine from this compound provides a self-validating system for researchers to replicate and verify the findings.

Experimental Protocol: Synthesis of N²,N⁴-diisopropyl-6-bromoquinazoline-2,4-diamine

Materials:

  • This compound (1.0 eq)

  • N,N'-Diisopropylcarbodiimide (1.2 eq)

  • Tin(IV) chloride (SnCl₄) (1.2 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in anhydrous 1,2-dichloroethane (5 mL) under a nitrogen atmosphere, add N,N'-diisopropylcarbodiimide (1.2 mmol).

  • Cool the mixture to 0 °C and add tin(IV) chloride (1.2 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 3-5 hours), cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N²,N⁴-diisopropyl-6-bromoquinazoline-2,4-diamine.

dot

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion: The Strategic Choice of this compound

Based on this comprehensive analysis, This compound emerges as a highly strategic choice for the synthesis of 2,4-diaminoquinazolines. It offers a compelling balance of high reactivity, leading to excellent yields and shorter reaction times, at a more moderate cost compared to its iodo counterpart. While 4-amino-2-chlorobenzonitrile presents a more budget-friendly option, the potential for longer reaction times and slightly lower yields may offset the initial cost savings, particularly in a research and development setting where time and efficiency are paramount. For process development and scale-up, the higher cost of the iodo-analog is difficult to justify given the excellent performance of the bromo-derivative.

Ultimately, the optimal choice of starting material will depend on the specific priorities of the project. However, for researchers seeking a reliable, efficient, and cost-effective route to this important class of heterocyclic compounds, this compound represents a well-reasoned and data-supported selection.

References

  • Saikia, A. K., et al. (2021). SnCl₄-Mediated Annulation of 2-Aminobenzonitriles and Carbodiimides: A Substrate-Controlled Divergent Synthesis of 2,4-Diaminoquinazolines and 2-Amino-4-imino-1,4-dihydroquinazolines. The Journal of Organic Chemistry, 86(15), 10335–10346. [Link]
  • Rossi, R. A., & de Rossi, R. H. (1983). Aromatic Substitution by the Sₙ1 Mechanism. American Chemical Society. [Link]
  • March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. [Link]

A Senior Application Scientist's Guide to Regioisomer Control in Substituted Benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Regiochemical Challenge in Aromatic Synthesis

Substituted benzonitriles are foundational building blocks in modern chemistry, serving as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The cyano group's versatility allows for its transformation into amines, amides, and carboxylic acids, making it a cornerstone functional group.[1] However, the synthesis of polysubstituted aromatic compounds is frequently plagued by the challenge of regioselectivity—the ability to control precisely where on the aromatic ring a new functional group is introduced. The formation of undesired regioisomers not only reduces the yield of the target molecule but also introduces significant downstream challenges in separation and purification, increasing costs and development timelines.

This guide provides an in-depth comparison of common synthetic strategies for preparing substituted benzonitriles, with a focus on the mechanistic principles that govern regiochemical outcomes. We will explore methods where regiochemistry is predetermined by the starting material and contrast them with reactions where selectivity is contested during the key bond-forming step. Furthermore, we will detail robust analytical workflows to separate and definitively identify the resulting regioisomers, providing a self-validating system for synthesis and analysis.

Part 1: Comparison of Synthetic Strategies & Regiocontrol

The choice of synthetic route is the most critical factor in controlling the regiochemical purity of the final product. We can broadly categorize these strategies into two classes: those where the position of the nitrile is predetermined by the starting material, and those where the nitrile (or another substituent) is introduced in a regioselectivity-determining step.

Strategy 1: Pre-determined Regiochemistry via Substitution of Pre-functionalized Arenes

The most reliable methods for producing a single, desired regioisomer involve introducing the cyano group to an aromatic ring where the substitution pattern is already established. The Sandmeyer reaction and modern transition-metal-catalyzed cyanations are the foremost examples of this robust approach.

1. The Sandmeyer Reaction: A Classic and Reliable Route

First discovered in 1884, the Sandmeyer reaction remains a powerful tool for converting primary aromatic amines, via a diazonium salt intermediate, into a variety of functional groups, including nitriles.[2][3] Its primary advantage is that the regiochemistry of the final product is dictated entirely by the substitution pattern of the starting aniline.

Mechanism & Causality: The reaction proceeds through the diazotization of an aniline with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0–5 °C) to form a highly reactive diazonium salt (-N₂⁺).[4] This diazonium group is an excellent leaving group (N₂ gas). In the presence of a copper(I) cyanide (CuCN) catalyst, a single-electron transfer occurs, generating an aryl radical.[2] This radical then reacts with the cyanide species to form the target benzonitrile, regenerating the Cu(I) catalyst. Because the C-N bond that is cleaved and the C-C bond that is formed are at the exact same position, the original substitution pattern is perfectly preserved.

dot

Caption: Key stages of the Sandmeyer reaction for benzonitrile synthesis.

2. Transition-Metal-Catalyzed Cyanation: The Modern Approach

Over the past few decades, palladium- and nickel-catalyzed cross-coupling reactions have emerged as highly versatile and efficient methods for aryl nitrile synthesis.[5] These reactions typically involve the coupling of an aryl halide (or triflate) with a cyanide source.

Mechanism & Causality: While several cyanide sources can be used (e.g., KCN, Zn(CN)₂, TMSCN), the fundamental catalytic cycle (for a Pd(0) catalyst) involves:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Transmetalation/Ligand Exchange: The halide on the Pd(II) complex is exchanged for a cyanide group from the cyanide source.

  • Reductive Elimination: The aryl group and the cyanide group are eliminated from the palladium center, forming the C-CN bond of the product and regenerating the Pd(0) catalyst.

Similar to the Sandmeyer reaction, the regioselectivity is locked in by the position of the halide on the starting material. These modern methods offer significant advantages, including milder reaction conditions, superior functional group tolerance, and often higher yields compared to the classical Sandmeyer approach.[1][6] Nickel-catalyzed systems, in particular, have been developed for the cyanation of more challenging and less expensive aryl chlorides.[7]

FeatureSandmeyer ReactionTransition-Metal-Catalyzed Cyanation (Pd/Ni)
Regiocontrol Excellent; determined by amine position.Excellent; determined by halide/triflate position.
Starting Material Substituted AnilineSubstituted Aryl Halide/Triflate
Conditions Harsh (strong acid, low temp), stoichiometric Cu(I)Generally mild, catalytic metal, various ligands/bases
Functional Groups Less tolerant to acid-sensitive groupsBroad tolerance (esters, ketones, etc.)[1]
Safety Diazonium salts can be explosive if isolated.Avoids diazonium salts; cyanide sources are toxic.
Strategy 2: Regioselectivity Determined During Reaction

In this approach, the aromatic ring already contains one or more substituents, and a new group is introduced in a reaction where multiple positions are available for substitution. The resulting product distribution is governed by the electronic and steric properties of the substituents already present.

1. Electrophilic Aromatic Substitution (EAS)

In EAS, an electrophile attacks the electron-rich π-system of the benzene ring. The regiochemical outcome is dictated by the nature of the substituent already on the ring. The cyano group (-CN) is a powerful electron-withdrawing group (EWG) due to both induction and resonance.

Causality of Meta-Direction: When an electrophile attacks a benzonitrile ring, it forms a positively charged intermediate known as an arenium ion or sigma complex.

  • Ortho/Para Attack: The positive charge in the resonance structures of the intermediate is placed on the carbon atom directly attached to the electron-withdrawing cyano group. This is a highly destabilized arrangement.

  • Meta Attack: The positive charge is never placed on the carbon bearing the cyano group. While the ring is still deactivated overall, this pathway avoids the most unstable resonance contributor, making it the least unfavorable path.[8][9]

Therefore, direct electrophilic substitution on benzonitrile (e.g., nitration, halogenation) will strongly favor the meta product.[10]

dot ```dot graph EAS_Regioselectivity { layout=dot; rankdir=TB; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Title Title [label="Electrophilic Attack on Benzonitrile (E-Y)", fontsize=12, fontcolor="#202124"];

// Nodes Ortho [label="Ortho Attack\n(Highly Disfavored)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Meta [label="Meta Attack\n(Fovored)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Para [label="Para Attack\n(Highly Disfavored)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

Ortho_Reason [label="C+ adjacent to EWG (-CN)", fontcolor="#EA4335"]; Meta_Reason [label="C+ avoids EWG (-CN)", fontcolor="#34A853"]; Para_Reason [label="C+ adjacent to EWG (-CN)", fontcolor="#EA4335"];

// Edges Title -> {Ortho, Meta, Para} [style=invis]; Ortho -> Ortho_Reason; Meta -> Meta_Reason; Para -> Para_Reason; }

Caption: A typical workflow for the separation and analysis of regioisomers.

Step 1: Separation by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly effective technique for separating isomers with very similar physical properties. [11][12]1. Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). 2. Mobile Phase: A mixture of acetonitrile and water is a common choice. Start with an isocratic method (e.g., 60:40 acetonitrile:water) and transition to a gradient method if co-elution occurs. 3. Flow Rate: 1.0 mL/min. 4. Detection: UV detector set to 254 nm. 5. Sample Preparation: Dissolve a small amount of the crude mixture in the mobile phase and filter through a 0.45 µm syringe filter before injection. 6. Analysis: Inject the sample. The different isomers will interact differently with the stationary phase, leading to different retention times and separation into distinct peaks.

Step 2: Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination of regioisomers. [13]After separating the isomers by HPLC (or if reference standards are available), analyze each one by ¹H NMR.

  • para-chlorobenzonitrile: The molecule has a plane of symmetry. This results in two sets of chemically equivalent protons. The spectrum will show two doublets in the aromatic region, a classic 'AA'BB' pattern.

  • ortho-chlorobenzonitrile: All four aromatic protons are chemically distinct. The spectrum will be complex, showing four different signals, likely as multiplets due to ortho and meta coupling.

  • meta-chlorobenzonitrile: This isomer also has four distinct aromatic protons, resulting in a complex multiplet pattern, but it will be different from the ortho isomer's pattern. The proton between the two substituents will often appear as a distinct singlet or narrow triplet.

Step 3: Quantification

Once the peaks in the HPLC chromatogram have been assigned to specific isomers based on NMR data (or by running pure standards), the relative amount of each isomer can be determined by integrating the area under each peak. The regioisomeric ratio is simply the ratio of these peak areas.

Conclusion

The synthesis of regiochemically pure substituted benzonitriles is a critical task for chemists in research and industry. A thorough understanding of the underlying reaction mechanisms provides the power to predict and control product outcomes.

  • For guaranteed regioselectivity , methods like the Sandmeyer reaction and transition-metal-catalyzed cyanation are superior, as the substitution pattern is pre-determined by the starting material.

  • When performing substitutions on an existing ring, the directing effects of the substituents are paramount. The cyano group acts as a meta-director in EAS and an ortho/para-activator in SNAr .

By selecting the appropriate synthetic strategy based on these principles and validating the outcome with a robust analytical workflow combining chromatography and spectroscopy, researchers can efficiently produce the desired benzonitrile regioisomers with high purity and confidence.

References

  • Wang, X., et al. (2024). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Molecules.
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  • ResearchGate. (n.d.). Transition‐Metal‐Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N‐Cyano‐N‐phenyl‐p‐toluenesulfonamide (NCTS).
  • Siler, D. A., et al. (2015). Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5‑Hydroxymellein and Botyroisocoumarin A. The Journal of Organic Chemistry.
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  • Google Patents. (2003). Synthesis of benzonitriles from substituted benzaldehyde.
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  • HPC, D. S., et al. (2015). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. Organic Letters.
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Introduction: The Strategic Importance of Aminobenzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Aminobenzonitrile Derivatives

Aminobenzonitrile derivatives are cornerstone building blocks in modern chemical synthesis, valued for their bifunctional nature which features both a nucleophilic amino group and an electrophilic, or readily transformable, nitrile group.[1] This unique structural motif makes them indispensable precursors in the development of a vast array of high-value molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2] For instance, 3-aminobenzonitrile is a key starting material for Tacrine, a drug used in the management of Alzheimer's disease, while 4-aminobenzonitrile is crucial for synthesizing kinase inhibitors for cancer therapy and non-nucleoside reverse transcriptase inhibitors like Etravirine for HIV treatment.[1][2][3]

Given their significance, the efficient and scalable synthesis of aminobenzonitriles is a critical consideration for researchers in both academic and industrial settings. The selection of a synthetic route is a strategic decision, governed by a multitude of factors including precursor availability, cost, reaction efficiency, functional group tolerance, scalability, and, increasingly, the principles of green chemistry.

This guide provides a comparative analysis of the most prominent and field-proven synthetic strategies for accessing aminobenzonitrile derivatives. We will dissect classical stoichiometric methods alongside modern catalytic approaches, providing the causal insights, quantitative data, and detailed protocols necessary for drug development professionals and researchers to make informed decisions.

Overview of Synthetic Strategies

The synthetic landscape for aminobenzonitriles can be broadly categorized into two major domains: classical transformations and modern catalytic cross-coupling reactions.

  • Classical Routes: These are well-established, often stoichiometric methods that have been the workhorses of chemical synthesis for decades. They are typically robust and well-understood, but can sometimes suffer from harsh reaction conditions or the use of hazardous reagents. Key examples include:

    • Reduction of Nitrobenzonitriles: A highly reliable method involving the selective reduction of a nitro group in the presence of a nitrile.

    • Dehydration of Aminobenzamides: An effective route, particularly for industrial-scale production, where a primary amide is converted to a nitrile.[4]

  • Modern Catalytic Routes: These methods leverage transition-metal catalysis to construct the C-N bond, often offering milder conditions, superior functional group tolerance, and higher selectivity compared to classical approaches.

    • Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful and versatile cross-coupling reaction for forming C-N bonds between aryl halides and an amine source.[5]

    • Copper-Catalyzed Amination: An emerging, more economical, and sustainable alternative to palladium-based systems, reviving and refining the principles of the Ullmann condensation.[6]

The following sections will provide a detailed examination of these key methodologies.

G start Select Synthetic Strategy for Aminobenzonitrile decision1 Starting Material Type? start->decision1 sm1 Nitrobenzonitrile decision1->sm1 Nitro sm2 Aminobenzamide decision1->sm2 Amide sm3 Halobenzonitrile decision1->sm3 Halide method1 Route 1: Nitro Group Reduction (Classical, High Yield) sm1->method1 method2 Route 2: Amide Dehydration (Industrial Scale, Robust) sm2->method2 method3 Route 3: Catalytic Amination (Modern, High Tolerance) sm3->method3 decision2 Catalyst Choice? method3->decision2 catalyst1 Palladium (Buchwald-Hartwig) (Well-established, broad scope) decision2->catalyst1 Pd catalyst2 Copper (Ullmann-type) (Economical, Greener) decision2->catalyst2 Cu

Caption: Decision workflow for selecting a synthetic route.

Route 1: Reduction of Nitrobenzonitriles

This classical approach is one of the most direct and frequently employed methods. Its success hinges on the chemoselective reduction of the nitro group without affecting the chemically sensitive nitrile functionality. Standard catalytic hydrogenation with Pd/C is often incompatible, as it can readily reduce the nitrile group as well.[7] Therefore, specific reagents have been developed to achieve this selectivity.

Causality and Mechanistic Insight: The key to selectivity lies in using reducing agents that are potent enough to reduce the nitro group but are kinetically or electronically disfavored from reacting with the nitrile. Metal-acid systems, such as tin(II) chloride (SnCl₂) in hydrochloric acid or zinc dust in acid, are highly effective. The reaction proceeds via a series of single-electron transfers from the metal to the nitro group under acidic conditions, generating intermediates that are ultimately converted to the amine. The nitrile group, being less electrophilic and requiring a different reduction pathway (hydride attack), remains largely untouched under these conditions.

G Start Ar-NO₂ (Nitrobenzonitrile) Intermediate1 Ar-N(O)H Start->Intermediate1 Stepwise Reduction (Electron Transfer) Reagents Reducing Agent (e.g., Zn dust) + Proton Source (e.g., HCl) Reagents->Start Reagents->Intermediate1 Intermediate2 Ar-NHOH (Phenylhydroxylamine) Reagents->Intermediate2 Intermediate1->Intermediate2 Further Reduction Product Ar-NH₂ (Aminobenzonitrile) Intermediate2->Product Final Reduction

Caption: Simplified mechanism of nitro group reduction.

Experimental Protocol: Synthesis of 2-Aminobenzonitrile

This protocol is adapted from a reported synthesis utilizing zinc dust for the reduction of 2-nitrobenzonitrile.[8]

  • Materials:

    • 2-Nitrobenzonitrile

    • Concentrated Hydrochloric Acid (HCl)

    • Zinc dust

    • Sodium Carbonate (Na₂CO₃)

    • Toluene

    • Deionized Water

  • Procedure:

    • In a reaction flask equipped with a mechanical stirrer and a thermometer, add 2-nitrobenzonitrile (1.0 eq) and concentrated HCl (a sufficient amount to form a stirrable slurry).

    • Cool the mixture with a water bath to maintain the temperature between 20-30 °C.

    • With vigorous stirring, add zinc dust (approx. 2.5-3.0 eq) portion-wise, ensuring the reaction temperature does not exceed 30 °C.

    • After the addition is complete, continue stirring the mixture for an additional 20-30 minutes.

    • Cool the reaction mixture to 5-10 °C in an ice bath.

    • Carefully neutralize the excess acid by adding a solution of sodium carbonate portion-wise until the pH is basic and gas evolution ceases.

    • Extract the product into toluene (3 x volumes).

    • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

    • Remove the toluene under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield 2-aminobenzonitrile.

  • Reported Yield: This method has been reported to achieve yields as high as 95%.[8]

Route 2: Dehydration of Aminobenzamides

This method is a robust and economically viable route, frequently favored for large-scale industrial production.[4] The reaction involves the elimination of a molecule of water from a primary aminobenzamide to form the corresponding aminobenzonitrile.

Causality and Mechanistic Insight: The transformation requires a potent dehydrating agent. Thionyl chloride (SOCl₂) is particularly effective as it serves a dual purpose.[9] It reacts with the primary amide to form an intermediate O-sulfinyl imidate. Simultaneously, it can react with the amino group to form a protective sulfinylamine group. This in-situ protection prevents undesirable side reactions. The subsequent elimination of sulfur dioxide and HCl drives the formation of the nitrile. The final hydrolysis step removes the protecting group from the amine. This dual-action mechanism improves yield and purity by minimizing side reactions.[9]

Experimental Protocol: Synthesis of 3-Aminobenzonitrile

This protocol details the synthesis from 3-aminobenzamide using thionyl chloride in toluene.[10]

  • Materials:

    • 3-Aminobenzamide (1.0 eq, e.g., 102 g, 0.75 mol)

    • Toluene (e.g., 510 g)

    • Thionyl Chloride (SOCl₂) (approx. 2.3 eq, e.g., 205 g, 1.72 mol)

    • 30% Sodium Hydroxide (NaOH) solution

    • Water

  • Procedure:

    • Part A: Dehydration

      • In a 1000 mL reaction flask equipped with a reflux condenser, suspend 3-aminobenzamide in toluene.

      • Heat the mixture to 90-100 °C.

      • Slowly and carefully add thionyl chloride dropwise. Caution: This reaction produces large volumes of HCl and SO₂ gas and must be performed in a well-ventilated fume hood.

      • After the addition is complete, maintain the temperature until all solids have dissolved and gas evolution ceases.

      • Cool the resulting "dehydration liquid" to 50-60 °C and keep it warm for the next step.

    • Part B: Hydrolysis

      • In a separate 1000 mL flask, heat water (e.g., 102 g) to 50-60 °C with stirring.

      • Add the dehydration liquid from Part A dropwise to the hot water. Control the addition rate to manage the evolution of SO₂ gas.

      • After the addition, continue stirring until gas evolution stops.

      • While the solution is still hot, adjust the pH of the aqueous layer to 6.5-7.5 using a 30% sodium hydroxide solution.

      • Allow the layers to separate. Isolate the organic (toluene) layer.

      • Slowly cool the organic layer to 0-5 °C with gentle stirring to crystallize the product.

      • Collect the solid product by filtration, wash with a small amount of cold toluene, and dry under vacuum.

  • Reported Yield & Purity: This method has been reported to produce 3-aminobenzonitrile with a yield of 91.3% and a GC purity of 99.6%.[10]

Route 3: Modern Catalytic Amination of Halobenzonitriles

The direct formation of a C-N bond via the reaction of a halobenzonitrile with an ammonia source is a highly attractive and convergent strategy. While classical nucleophilic aromatic substitution (SNAr) is possible, it typically requires harsh conditions or highly activated substrates. Modern palladium- and copper-catalyzed reactions have revolutionized this approach.

3a. Palladium-Catalyzed Buchwald-Hartwig Amination

This reaction is one of the most powerful tools in modern organic synthesis for C-N bond formation.[5] It allows for the coupling of aryl halides (including less reactive chlorides and bromides) with a wide variety of amines under relatively mild conditions.

Causality and Mechanistic Insight: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key to its success lies in the use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos). These ligands promote the crucial steps of the cycle:

  • Oxidative Addition: The active Pd(0) complex inserts into the aryl-halide bond. The bulky ligand facilitates this step and prevents catalyst decomposition.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed, releasing the aminobenzonitrile product and regenerating the Pd(0) catalyst. For the synthesis of primary anilines, direct coupling with ammonia is challenging. Therefore, "ammonia equivalents" like benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS) are often used, followed by a hydrolysis step.[8]

G Pd0 L₂Pd(0) (Active Catalyst) OA_complex L₂Pd(X)(Ar) (Pd-II) Pd0->OA_complex Oxidative Addition ArX Ar-X (Halobenzonitrile) ArX->OA_complex Amine R₂NH (Amine) Amine->OA_complex Base Base Base->OA_complex Product Ar-NR₂ (Aminobenzonitrile) Amido_complex L₂Pd(NR₂)(Ar) (Pd-II) OA_complex->Amido_complex Amine Coordination & Deprotonation Amido_complex->Pd0 Amido_complex->Product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Amination of Bromobenzonitrile

This is a general protocol adaptable for various bromobenzonitrile isomers using an ammonia equivalent.[11] Optimization for specific substrates is recommended.

  • Materials:

    • Bromobenzonitrile isomer (1.0 eq)

    • Ammonia equivalent (e.g., Benzophenone imine, 1.1-1.5 eq)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., XPhos, 2-4 mol%)

    • Base (e.g., Sodium tert-butoxide, 1.4-2.0 eq)

    • Anhydrous Toluene or Dioxane

  • Procedure:

    • To an oven-dried Schlenk tube, add the palladium precatalyst and the phosphine ligand.

    • Seal the tube, evacuate, and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

    • Under the inert atmosphere, add the base, bromobenzonitrile, and the ammonia equivalent.

    • Add the anhydrous solvent via syringe to achieve a concentration of 0.1-0.2 M.

    • Stir the reaction mixture at the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting imine is then hydrolyzed (e.g., with aqueous HCl) to afford the primary aminobenzonitrile, which is isolated after neutralization and extraction.

3b. Copper-Catalyzed Amination

As an alternative to palladium, copper catalysis offers a more sustainable and cost-effective approach. Modern ligand development has enabled copper-catalyzed aminations of even challenging aryl chlorides to proceed under mild conditions.

Causality and Mechanistic Insight: The mechanism of modern copper-catalyzed aminations is still a subject of active research but is believed to differ from the classical high-temperature Ullmann reaction. With appropriate ligands (e.g., diamines, phenanthrolines), a Cu(I)/Cu(III) or a Cu(II)-mediated nucleophilic substitution pathway is often proposed. The ligand accelerates the oxidative addition of the aryl halide to the copper center and facilitates the subsequent C-N bond-forming reductive elimination, allowing the reaction to proceed at much lower temperatures (e.g., 40-110 °C) than traditional methods.

Comparative Performance Analysis

The choice of the optimal synthetic route depends on the specific requirements of the project. The following table summarizes the key performance indicators for each strategy.

Parameter Nitro Reduction Amide Dehydration Buchwald-Hartwig (Pd) Copper-Catalyzed Amination
Starting Material NitrobenzonitrileAminobenzamideHalobenzonitrileHalobenzonitrile
Key Reagents Stoichiometric metal (Zn, Sn), AcidStoichiometric dehydrating agent (SOCl₂, P₂O₅)Catalytic Pd, Ligand, Base, NH₃ equivalentCatalytic Cu, Ligand, Base, NH₃ source
Typical Conditions 20-80 °C90-110 °C80-110 °C40-130 °C
Yield Range High (85-95%)[8]Very High (90-99%)[10]Good to Excellent (70-95%)Good to Excellent (70-90%)
Scalability Moderate to HighExcellent (Industrial Standard)[4]Moderate (Catalyst cost can be a factor)High (Economical catalyst)
Functional Group Tol. Moderate (sensitive to some reducible groups)GoodExcellentGood to Excellent
Green Chemistry Poor E-Factor (metal waste)Moderate (generates acidic gas byproducts)Poor (Precious metal, complex ligands)Good (Abundant metal, milder conditions)[9]
Key Advantage Reliable, high yield from nitro compounds.Very high yield, cost-effective at scale.Broadest substrate scope and tolerance.Economical and more sustainable catalyst.
Key Disadvantage Large amount of stoichiometric metal waste.Use of corrosive and hazardous reagents.High cost of palladium and ligands.Can require specific ligand development.

Conclusion and Recommendations

The synthesis of aminobenzonitrile derivatives is a well-developed field with several robust and reliable methods at the disposal of the modern chemist.

  • For large-scale, cost-driven industrial production , the dehydration of aminobenzamides remains a preferred route due to its high yields and the low cost of reagents, despite the need to manage hazardous byproducts.

  • For laboratory-scale synthesis where a nitrobenzonitrile is readily available , selective nitro group reduction offers a straightforward and high-yielding pathway.

  • For complex molecule synthesis requiring high functional group tolerance and versatility , the Buchwald-Hartwig amination is the gold standard. Its ability to couple a wide range of substrates under predictable conditions often justifies the higher catalyst cost.

  • Looking towards the future, copper-catalyzed amination represents the most promising avenue for developing greener, more sustainable, and economical processes. As ligand design continues to advance, these methods are poised to replace palladium-based systems in many applications, combining high efficiency with improved environmental performance.

Ultimately, the optimal choice requires a holistic evaluation of project-specific goals, balancing chemical efficiency with economic, safety, and environmental considerations.

References

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  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2023). MDPI.
  • Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions. (2021). RSC Publishing.
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  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2023). MDPI.
  • Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions. (2021). National Institutes of Health.
  • Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. (2023). MDPI.
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  • Comprehensive Review of Chemical Strategies for the Preparation of New Aminoglycosides and their Biological Activities. (2018). National Institutes of Health.
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The Subtle Shift: A Structural Analysis of Kinase Inhibitors Derived from Benzonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships

In the intricate world of drug discovery, particularly in the realm of kinase inhibitors, the devil is truly in the details. Even a subtle change in the position of a functional group on a core scaffold can dramatically alter a compound's potency, selectivity, and overall pharmacological profile. This guide provides an in-depth comparative analysis of kinase inhibitors derived from the three structural isomers of benzonitrile: 2-benzonitrile (ortho), 3-benzonitrile (meta), and 4-benzonitrile (para). As researchers, scientists, and drug development professionals, understanding the profound impact of this isomeric shift is paramount for the rational design of next-generation targeted therapies.

The benzonitrile moiety is a privileged scaffold in kinase inhibitor design. Its rigid, planar structure provides a solid anchor for building more complex molecules, and the nitrile group, a potent hydrogen bond acceptor, can engage in crucial interactions within the ATP-binding pocket of kinases. However, the positioning of this nitrile group dictates the vector and nature of these interactions, ultimately shaping the inhibitor's biological activity.

The Isomeric Divide: A Comparative Look at Structure-Activity Relationships (SAR)

The spatial orientation of the nitrile group in 2-, 3-, and 4-benzonitrile isomers directly influences how a kinase inhibitor presents its pharmacophoric features to the target protein. This, in turn, dictates the binding affinity and selectivity.

2-Benzonitrile (Ortho-cyanophenyl) Derivatives: Proximity and Steric Influence

The ortho-positioning of the nitrile group places it in close proximity to the point of attachment to the rest of the inhibitor scaffold. This can lead to both advantageous and challenging steric interactions within the kinase binding site. The nitrile's lone pair is often positioned to form a critical hydrogen bond with the hinge region of the kinase, a key interaction for many ATP-competitive inhibitors.

One notable example is found in a series of inhibitors targeting Transforming Growth Factor-beta Activated Kinase 1 (TAK1). A derivative incorporating a 2-cyano-3-(6-methylpyridin-2-yl)acrylamide moiety exhibited a potent TAK1 inhibitory activity with an IC50 of 27 nM[1]. The ortho-cyano group, in this case, is crucial for positioning the acrylamide warhead for a reversible covalent interaction with a cysteine residue in the active site.

3-Benzonitrile (Meta-cyanophenyl) Derivatives: A Vector for Deeper Pocket Exploration

Placing the nitrile group at the meta-position alters the vector of its hydrogen-bonding potential. This can allow the inhibitor to access and interact with residues deeper within the ATP-binding pocket or in adjacent hydrophobic regions. This strategic placement can be a key determinant of selectivity for certain kinases.

Derivatives of 3-cyanopyridine, a bioisostere of 3-benzonitrile, have shown significant potential as PIM-1 kinase inhibitors. Certain compounds in this series displayed PIM-1 kinase inhibitory activity with IC50 values as low as 0.281 µM[2]. The meta-positioning of the nitrile group allows for optimal orientation of other substituents to engage with specific residues in the PIM-1 active site, contributing to their potency. Furthermore, 3-cyanophenylboronic acid is a versatile building block for synthesizing kinase inhibitors, highlighting the utility of the 3-benzonitrile scaffold in drug discovery[3][4].

4-Benzonitrile (Para-cyanophenyl) Derivatives: Linear Extension and Hinge Binding

The para-positioning of the nitrile group results in a linear extension from the core scaffold. This arrangement is frequently exploited to form a canonical hydrogen bond with the backbone amide of a hinge region residue in the kinase. This linear geometry can be highly favorable for achieving high potency.

A prominent example is a series of checkpoint kinase 1 (Chk1) inhibitors based on a 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitrile scaffold. These compounds were found to be potent inhibitors of Chk1, effectively abrogating the G2/M and S checkpoints induced by DNA-damaging agents[5]. The para-benzonitrile moiety plays a crucial role in anchoring these inhibitors in the ATP-binding site of Chk1.

Comparative Performance Data of Benzonitrile-Based Kinase Inhibitors

Benzonitrile IsomerInhibitor Scaffold/DerivativeTarget KinasePotency (IC50)PDB Code (if available)
2-Benzonitrile 2-cyano-3-(6-methylpyridin-2-yl)acrylamide derivativeTAK127 nM[1]Not specified
3-Benzonitrile 3-cyanopyridine derivativePIM-10.281 µM[2]Not specified
4-Benzonitrile 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitrileChk1Potent (specific IC50 not provided in abstract)[5]Not specified

Experimental Protocols for Structural Analysis

The elucidation of the precise binding mode of these inhibitors is critical for understanding their structure-activity relationships and for guiding further optimization. The following are detailed, step-by-step methodologies for key experiments in the structural analysis of kinase inhibitors.

X-Ray Crystallography: Visualizing the Inhibitor-Kinase Complex

X-ray crystallography provides an atomic-level snapshot of the inhibitor bound to its target kinase, offering unparalleled insights into the binding interactions.

Step-by-Step Protocol for Protein Crystallization and Structure Determination:

  • Protein Expression and Purification:

    • Clone, express, and purify the target kinase domain to >95% homogeneity. This is a critical step as protein purity is paramount for successful crystallization[6].

    • Concentrate the purified protein to a suitable concentration, typically 5-20 mg/mL, in a well-buffered solution[5].

  • Crystallization Screening:

    • Set up crystallization trials using vapor diffusion (hanging or sitting drop) or microbatch methods[6][7].

    • Screen a wide range of crystallization conditions (precipitants, pH, salts, and additives) using commercially available or custom-made screens to identify initial crystal "hits."[7][8]

  • Crystal Optimization:

    • Refine the initial crystallization conditions by systematically varying the concentrations of the protein, precipitant, and other components to obtain larger, well-diffracting crystals.

  • Soaking or Co-crystallization with the Inhibitor:

    • Soaking: Transfer a native protein crystal to a solution containing the benzonitrile-based inhibitor to allow the compound to diffuse into the crystal lattice.

    • Co-crystallization: Mix the protein with the inhibitor prior to setting up the crystallization trials.

  • Cryo-protection and Data Collection:

    • Soak the crystal in a cryoprotectant solution to prevent ice formation during freezing.

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data using a synchrotron or in-house X-ray source.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain an electron density map.

    • Build and refine the atomic model of the protein-inhibitor complex into the electron density map.

    • Validate the final structure using established crystallographic metrics.

NMR Spectroscopy: Probing Binding in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study protein-ligand interactions in solution, providing information on binding affinity and the parts of the ligand in close contact with the protein. Saturation Transfer Difference (STD) NMR is particularly useful for this purpose.

Step-by-Step Protocol for Saturation Transfer Difference (STD) NMR:

  • Sample Preparation:

    • Prepare two samples: one containing only the benzonitrile-based inhibitor (ligand) and another with the ligand and the target kinase in a suitable deuterated buffer. A large excess of the ligand is typically used[3].

  • Acquisition of Reference Spectra:

    • Acquire a standard 1D proton NMR spectrum for both samples to identify the ligand and protein resonances.

  • STD NMR Experiment Setup:

    • On the sample containing the protein and ligand, set up the STD experiment. This involves selectively irradiating a region of the spectrum where only protein signals are present (on-resonance) and a region where no signals are present (off-resonance)[9].

  • Data Acquisition:

    • Acquire the STD NMR data by interleaving on- and off-resonance irradiation periods. The saturation time is a key parameter that can be optimized[3].

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the protons of the ligand that are in close proximity to the protein upon binding[9].

    • The intensity of the STD signals provides information about which parts of the inhibitor are most intimately interacting with the kinase.

Computational Modeling: In Silico Prediction of Binding Modes

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to its target protein.

Step-by-Step Protocol for Molecular Docking:

  • Preparation of the Protein Structure:

    • Obtain the 3D structure of the target kinase from the Protein Data Bank (PDB) or through homology modeling.

    • Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Preparation of the Ligand Structure:

    • Generate the 3D structures of the 2-, 3-, and 4-benzonitrile-based inhibitors.

    • Assign appropriate atom types and charges to the ligand atoms.

  • Definition of the Binding Site:

    • Define the binding pocket on the kinase, typically the ATP-binding site, by specifying a grid box around the known location of the native ligand or key active site residues.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, GOLD, Glide) to systematically search for the optimal binding pose of each inhibitor within the defined binding site[1][4].

    • The program will generate a series of possible binding modes and rank them based on a scoring function that estimates the binding affinity.

  • Analysis of Docking Results:

    • Visualize the top-ranked docking poses to analyze the predicted binding interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the kinase.

    • Compare the predicted binding modes of the different benzonitrile isomers to understand how the position of the nitrile group influences the interactions.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a representative signaling pathway, the general workflow for structural analysis of kinase inhibitors, and a hypothetical comparison of the binding modes of the benzonitrile isomers.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF (MAPKKK) RAS->RAF Activates MEK MEK (MAPKK) RAF->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Growth_Factor Growth Factor Growth_Factor->RTK Binds Inhibitor Benzonitrile Kinase Inhibitor Inhibitor->RAF Inhibits

Caption: A simplified MAPK signaling pathway, a common target for kinase inhibitors.

Structural_Analysis_Workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis XRay X-Ray Crystallography SAR Structure-Activity Relationship (SAR) Analysis XRay->SAR NMR NMR Spectroscopy NMR->SAR Docking Molecular Docking Docking->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for the structural analysis of kinase inhibitors.

Benzonitrile_Isomer_Binding cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitors Benzonitrile Isomer Inhibitors Hinge Hinge Region Deep_Pocket Deep Hydrophobic Pocket Ortho 2-Benzonitrile Nitrile interacts with hinge and influences steric fit Ortho:f1->Hinge H-bond Meta 3-Benzonitrile Nitrile orients other groups towards the deep pocket Meta:f1->Deep_Pocket Directs interaction Para 4-Benzonitrile Nitrile forms a linear hydrogen bond with the hinge Para:f1->Hinge H-bond

Caption: Hypothetical binding modes of kinase inhibitors with different benzonitrile isomers.

Conclusion

The choice of the benzonitrile isomer is a critical decision in the design of kinase inhibitors. The ortho-, meta-, and para-positions of the nitrile group offer distinct structural and electronic properties that can be strategically exploited to achieve high potency and selectivity. A comprehensive structural analysis, integrating X-ray crystallography, NMR spectroscopy, and computational modeling, is essential to fully understand the nuanced interactions governed by this seemingly simple isomeric variation. By carefully considering the impact of the nitrile's position, medicinal chemists can more effectively navigate the complex landscape of the kinome and design superior targeted therapies.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Efficient Synthesis of 3-Cyanophenylboronic Acid from Manufacturer. Ningbo Inno Pharmchem Co., Ltd. [Link]
  • University of Maryland. (n.d.). Saturation Transfer Difference (STD) - NMR experiment procedure. Department of Chemistry and Biochemistry. [Link]
  • Hanson, M. A., & Stevens, R. C. (2009). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Methods in Molecular Biology, 498, 149-165. [Link]
  • Park, H., et al. (2007). Discovery of 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(21), 5944-5951. [Link]
  • Dessau, M. A., & Modis, Y. (2011). Protein crystallization for X-ray crystallography. Journal of Visualized Experiments, (47), 2285. [Link]
  • Abdel-Aziz, A. A. M., et al. (2025). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. Molecular Diversity, 29, 2565-2584. [Link]
  • Kim, M., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928-1936. [Link]
  • Rowlett, R. S. (n.d.).

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Safety Operating Guide

Navigating the Disposal of 4-Amino-2-bromobenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical compounds are routine. However, the lifecycle of these materials extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Amino-2-bromobenzonitrile, a halogenated nitrile compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

Understanding the Hazard Profile of this compound

Before initiating any disposal protocol, it is imperative to understand the inherent hazards of the substance. This compound is classified as a hazardous substance with the following primary concerns:

  • Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]

  • Irritation: It is known to cause skin and serious eye irritation.[1][2]

  • Environmental Hazard: While not always explicitly stated in all safety data sheets (SDSs), related compounds are often harmful to aquatic life.

These hazards necessitate careful handling and a disposal strategy that mitigates risk at every step. The presence of a halogen (bromine) and a nitrile group requires specific attention, as these functionalities can influence its reactivity and environmental fate.

Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact, which can cause irritation and absorption of the harmful substance.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect the eyes from dust particles or splashes, which can cause serious irritation.
Skin and Body Protection A laboratory coat, long-sleeved clothing, and closed-toe shoes.To minimize the risk of accidental skin exposure.
Respiratory Protection A NIOSH-approved respirator is recommended if there is a potential for generating dust or aerosols.To prevent the inhalation of the compound, which is harmful. Work should ideally be conducted in a chemical fume hood.[5][6]

Waste Classification: A Regulatory Imperative

Under the Resource Conservation and Recovery Act (RCRA), hazardous waste must be properly identified and managed. Waste containing this compound must be treated as hazardous waste.[7][8] While this specific compound is not typically found on the EPA's "F" or "K" lists for hazardous wastes from non-specific or specific sources, it would likely be classified based on its characteristics.[1][9][10][11][12]

Given its toxicity, it would likely be categorized as a D-coded hazardous waste for toxicity if it were to leach certain constituents above regulatory limits in a Toxicity Characteristic Leaching Procedure (TCLP). However, as a conservative and compliant approach, it is best to manage all waste containing this compound as hazardous without undertaking TCLP analysis.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

Step 1: Waste Segregation

The cardinal rule of chemical waste management is segregation.

  • Halogenated vs. Non-Halogenated: this compound is a halogenated organic compound. It must be collected in a designated waste container for halogenated solids.[2][13] Do not mix it with non-halogenated waste streams. This is crucial because halogenated waste often requires specific incineration conditions to prevent the formation of toxic byproducts like dioxins and furans.[14]

  • Solid vs. Liquid: Collect solid this compound waste separately from liquid waste. This includes contaminated personal protective equipment (gloves, etc.) and spill cleanup materials.

Step 2: Containerization and Labeling

Proper containment and labeling are essential for safety and regulatory compliance.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for solid hazardous waste. The container must have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste." The label must also include:

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date (the date the first piece of waste is placed in the container)

    • The name and contact information of the generating researcher or laboratory

Step 3: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Conditions: The storage area should be cool, dry, and well-ventilated. Keep the waste container away from incompatible materials.

  • Container Management: Keep the waste container closed at all times except when adding waste.

Step 4: Disposal through a Licensed Contractor

Hazardous waste must be disposed of through a licensed and reputable hazardous waste disposal company.

  • Scheduling Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. Your EHS department will typically provide guidance on this process.

Spill Management Protocol

In the event of a spill of this compound, immediate and proper action is critical.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Don PPE: Before attempting any cleanup, don the appropriate personal protective equipment as outlined in the table above.

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material to prevent the generation of dust.

  • Absorb and Collect: Place the spilled material and any contaminated cleaning materials into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_generation Waste Generation cluster_containment Containment & Storage cluster_disposal Final Disposal start This compound Waste Generated ppe Don Appropriate PPE start->ppe Step 1 segregate Segregate as Halogenated Solid Waste ppe->segregate Step 2 containerize Place in a Labeled, Sealed Hazardous Waste Container segregate->containerize Step 3 store Store in Designated Satellite Accumulation Area containerize->store Step 4 contact_ehs Contact EHS for Pickup store->contact_ehs Step 5 disposal Disposal by Licensed Contractor contact_ehs->disposal Step 6

Caption: Workflow for the proper disposal of this compound.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility within their research endeavors.

References

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Fisher Scientific. (2025).
  • Sigma-Aldrich. (2024).
  • Cayman Chemical. (2025). Safety Data Sheet - 2-Amino-5-bromo-benzonitrile.
  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations - HW Drugs.
  • University of Barcelona. (n.d.). Classification of special laboratory waste.
  • Bucknell University. (2016).
  • Temple University. (n.d.).
  • NOP. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - EPA.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • My Alfred University. (n.d.). EPA Hazardous Waste Codes.
  • Centers for Disease Control and Prevention. (1994). Amines, Aromatic: Method 2002. NIOSH Manual of Analytical Methods.
  • ResearchGate. (2017).
  • Centers for Disease Control and Prevention. (1994). Amines, Aliphatic: Method 2010. NIOSH Manual of Analytical Methods.
  • Centers for Disease Control and Prevention. (1981). Occupational Health Guidelines for Chemical Hazards.
  • Thermo Fisher Scientific. (n.d.). This compound, 95% 1 g.
  • Ohio Environmental Protection Agency. (n.d.). Waste Codes.
  • Figshare. (2023).
  • Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • SUWEB. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - EPA.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Amino-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our work with novel chemical entities demands a profound respect for safety protocols. The compound 4-Amino-2-bromobenzonitrile, a substituted benzonitrile, presents a specific hazard profile that necessitates a meticulous approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for its safe handling, grounded in its specific chemical properties. The objective is to build a self-validating system of safety where every action is a direct, informed response to a known risk.

Understanding the Hazard: Why Specific PPE is Non-Negotiable

This compound (CAS No. 53312-82-6) is a solid, often in powder form, which dictates many of our handling considerations.[1][2] Its hazard profile, as defined by the Globally Harmonized System (GHS), is the foundation of our PPE strategy. The compound is classified as hazardous by the OSHA Hazard Communication Standard.[3]

This chemical is harmful if swallowed, in contact with skin, or inhaled.[3] It is categorized as causing significant skin and serious eye irritation.[3] Furthermore, it may cause respiratory irritation, targeting the respiratory system.[3] These classifications are not abstract warnings; they are direct indicators of the compound's potential to cause harm upon exposure.

Hazard ClassificationGHS CategoryImplication for Handling
Acute Toxicity, OralCategory 4Ingestion can be harmful; strict personal hygiene is required.[3]
Acute Toxicity, DermalCategory 4Skin contact can be harmful; gloves and lab coats are essential.[3]
Acute Toxicity, InhalationCategory 4Inhaling dust can be harmful; work must be done in a ventilated area.[3]
Skin Corrosion/IrritationCategory 2Direct contact can cause skin irritation.[3]
Serious Eye Damage/IrritationCategory 2Potent eye irritant; requires robust eye protection.[3]
Specific Target Organ ToxicityCategory 3May irritate the respiratory system; dust must be controlled.[3]

The Core Protective Ensemble: Your First Line of Defense

Based on the established hazards, a specific combination of Personal Protective Equipment (PPE) is mandatory. The goal is to create a comprehensive barrier that prevents the chemical from coming into contact with your body through any route of exposure.

Eye and Face Protection

The "Serious Eye Irritation" classification demands stringent protection.

  • Primary Equipment: At a minimum, wear chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] These provide a seal around the eyes to protect from airborne dust and accidental splashes.

  • Causality: Standard safety glasses with side shields are insufficient due to the risk of fine dust particles entering from the top or sides. The benzonitrile structure and its functional groups can cause significant damage to the sensitive tissues of the eye.

  • Enhanced Precaution: When handling larger quantities or if there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[4]

Skin and Body Protection

Given the dual threat of skin irritation and dermal toxicity, skin protection is paramount.

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact, but it is crucial to inspect them for any signs of degradation before use.[5] Always use the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[5] After use, dispose of contaminated gloves in accordance with hazardous waste protocols.[5]

  • Body Protection: A laboratory coat must be worn and kept fully fastened.[6] This prevents the compound from contaminating personal clothing. For tasks with a higher risk of dust generation, consider chemical-resistant aprons or disposable coveralls.[7]

  • Footwear: Closed-toe shoes, preferably made of a non-porous material, are required at all times in the laboratory to protect against spills.[4][6]

Respiratory Protection

The potential for respiratory tract irritation and inhalation toxicity makes controlling airborne dust a critical priority.

  • Primary Control: The first and most important line of defense is the use of engineering controls. Handle this compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[3][8] This captures dust at the source, preventing it from entering the laboratory environment.

  • Secondary Protection: If a fume hood is not available or if engineering controls are insufficient to keep exposure below permissible limits, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[3] For a solid powder, a particulate respirator, such as an N95 dust mask, is a common recommendation.[9]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow ensures that safety is integrated into every step of the experimental process.

Preparation and Engineering Controls
  • Designate Area: Before starting, designate a specific area for handling the compound, preferably inside a chemical fume hood.

  • Verify Ventilation: Ensure the chemical fume hood is functioning correctly.

  • Assemble Materials: Have all necessary equipment, including a waste container, within the hood to minimize movement in and out of the controlled area.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[3][10]

Handling Procedure
  • Don PPE: Put on all required PPE (lab coat, goggles, gloves) before entering the designated handling area.

  • Weighing and Transfer: To prevent dust generation, weigh the solid carefully on weighing paper or in a tared container. Avoid pouring the powder from a height. Use a spatula for transfers.[11]

  • Execution: Keep all containers of the chemical tightly closed when not in use.[1][3] If performing a reaction, ensure the apparatus is properly vented into the fume hood.

  • Post-Handling: After handling is complete, decontaminate the work surface.

Spill Management
  • Containment: In the event of a small spill, wearing your full PPE, cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials.

  • Collection: Carefully sweep up the absorbed material and place it into a suitable, sealed, and labeled container for hazardous waste disposal.[12][13] Avoid actions that create dust.

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan: Ensuring a Safe End-of-Lifecycle

Proper disposal is a critical final step in the safe handling of this compound.

  • Waste Segregation: All materials contaminated with the compound, including used gloves, weighing papers, and absorbent materials from spills, must be treated as hazardous waste.

  • Containerization: Place all solid waste into a clearly labeled, sealed hazardous waste container. The label should identify the contents as "Hazardous Waste" and include the chemical name.[13]

  • Regulatory Compliance: Never dispose of this compound down the drain or in the general trash.[13][14] All waste must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations.[3][15]

Safe Handling Workflow

The following diagram illustrates the logical flow of operations to ensure safety at every stage of handling this compound.

G prep 1. Preparation - Verify Fume Hood - Locate Eyewash/Shower don 2. Don PPE - Lab Coat - Goggles - Nitrile Gloves prep->don handle 3. Chemical Handling - Weighing & Transfer - Use Spatula - Minimize Dust don->handle waste 4. Waste Segregation - Contaminated PPE - Solid Waste - Label Container handle->waste doff 5. Doff PPE - Remove Gloves Properly - Remove Goggles - Remove Lab Coat waste->doff decon 6. Decontamination - Wash Hands Thoroughly - Clean Work Surface doff->decon

Caption: Workflow for the safe handling of this compound.

By integrating this comprehensive understanding of the hazards with strict adherence to PPE protocols and operational plans, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • CHEMM. Personal Protective Equipment (PPE).
  • Solubility of Things. Safety and Handling of Organic Compounds in the Lab.
  • Cole-Parmer. Material Safety Data Sheet - 4-Aminobenzonitrile,98%.
  • Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • University of New England. Laboratory Safety.
  • BrightHR. (2025, March 20). What PPE Should Be Worn for COSHH?.
  • Centers for Disease Control and Prevention. School Chemistry Laboratory Safety Guide.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.